2-tert-Butyl-6-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIUAENVORNODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156931 | |
| Record name | 2-tert-Butyl-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13117-94-7 | |
| Record name | 2-(1,1-Dimethylethyl)-6-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13117-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-6-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butyl-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-6-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYL-6-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CES8AF5KGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Molecular Structure and Physicochemical Profile
An In-depth Technical Guide to 2-tert-Butyl-6-methylaniline
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of this compound. As a sterically hindered primary aniline, this compound exhibits unique reactivity profiles that make it a valuable building block in specialized areas of organic synthesis, particularly in the development of complex ligands and catalysts. Its structure, featuring bulky ortho substituents, provides a compelling case study in the influence of steric effects on chemical behavior.
The defining characteristic of this compound is the presence of two different alkyl groups positioned ortho to the amino functionality. This arrangement imparts significant steric shielding to the nitrogen atom and the adjacent aromatic positions, fundamentally governing the molecule's physical and chemical properties.
Caption: Key structural features of this compound.
A quantitative summary of its key properties is essential for experimental design and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13117-94-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇N | [1][2][3] |
| Molecular Weight | 163.26 g/mol | [1][2][3] |
| Appearance | Pale yellow liquid | [4] |
| Boiling Point | 231 °C at 760 mmHg | |
| Density | 0.968 g/cm³ at 25 °C | |
| Refractive Index | 1.54 | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents. |
The steric hindrance imposed by the ortho substituents significantly reduces the basicity of the amino group compared to aniline. This is because the bulky groups impede the solvation of the conjugate acid (the anilinium ion), destabilizing it and shifting the equilibrium away from protonation.
Spectroscopic Characterization
Unambiguous identification of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. It will feature a sharp singlet at approximately 1.4 ppm integrating to 9 protons (the tert-butyl group), a singlet around 2.2 ppm for the 3 methyl protons, and a broad singlet for the 2 amine protons (NH₂), the chemical shift of which is concentration-dependent and will exchange with D₂O. The three aromatic protons will appear as a multiplet in the aromatic region (approx. 6.6-7.2 ppm).
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for all 11 carbon atoms, including the characteristic quaternary carbon of the tert-butyl group and the three equivalent methyl carbons of that group.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A characteristic doublet of N-H stretching bands for the primary amine will be observed in the 3300-3500 cm⁻¹ region. C-H stretching from the alkyl and aromatic moieties will appear just below and above 3000 cm⁻¹, respectively.[2]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak at m/z = 163. The base peak is typically observed at m/z = 148, corresponding to the loss of a methyl radical ([M-15]⁺), a characteristic fragmentation pattern for tert-butyl groups.[5]
Chemical Reactivity: A Study in Steric Influence
The reactivity of this compound is a direct consequence of its sterically encumbered nature. This feature can be exploited to achieve high selectivity in various transformations.
Electrophilic Aromatic Substitution
The amino group is a strong activating, ortho, para-director. However, with both ortho positions blocked, electrophilic attack is overwhelmingly directed to the para position (C4). This makes the molecule an excellent substrate for regioselective para-functionalization.
Caption: Regioselectivity in Electrophilic Aromatic Substitution (EAS).
N-Functionalization Reactions
Direct alkylation or acylation at the nitrogen center is significantly retarded due to steric hindrance. This low reactivity can be advantageous, preventing unwanted side reactions in complex syntheses. When N-functionalization is desired, forcing conditions, such as the use of highly reactive electrophiles or initial deprotonation with a strong base (e.g., n-butyllithium) to form the more nucleophilic anilide, are typically required.[6]
Applications in Ligand Synthesis
The most prominent application of this and related hindered anilines is in the synthesis of bulky ligands for transition-metal catalysis. The steric bulk can create a specific coordination pocket around the metal center, enhancing catalytic selectivity (e.g., enantioselectivity or regioselectivity) and often increasing catalyst stability by preventing bimolecular decomposition pathways.[7]
Recommended Synthetic Protocol: Friedel-Crafts Alkylation
A reliable method for the laboratory-scale synthesis of this compound is the Friedel-Crafts alkylation of m-toluidine using tert-butyl chloride and a Lewis acid catalyst.[8][9]
Causality of Experimental Choices:
-
Lewis Acid (AlCl₃): Aluminum chloride is used to generate the highly electrophilic tert-butyl carbocation from tert-butyl chloride, which is necessary to overcome the activation barrier for electrophilic aromatic substitution.[9][10]
-
Solvent (Dichloromethane): An inert solvent like DCM is used to dissolve the reactants without participating in the reaction.
-
Low Temperature: The initial reaction is conducted at low temperature (0-5 °C) to control the exothermic reaction rate and minimize potential side reactions.[11]
-
Aqueous Workup: The reaction is quenched with ice/water to destroy the catalyst and protonate the product, followed by basification to deprotonate the anilinium salt, allowing for extraction into an organic solvent.
Step-by-Step Methodology
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physical properties of 2-tert-Butyl-6-methylaniline
An In-depth Technical Guide to the Physical Properties of 2-tert-Butyl-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a substituted aniline derivative, is a compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a bulky tert-butyl group and a methyl group ortho to the amine, imparts specific steric and electronic properties that make it a valuable building block for synthesizing complex molecules, including pharmaceuticals and specialty chemicals. The steric hindrance around the amino group, in particular, influences its reactivity and physical properties in predictable yet crucial ways. This guide provides a comprehensive overview of the core , offering both established data and standardized protocols for its characterization.
General and Physicochemical Properties
The fundamental identifiers and physical characteristics of this compound are crucial for its handling, application, and characterization in a laboratory setting. These properties are dictated by its molecular structure and the interplay of intermolecular forces.
Compound Identification
A clear identification of the compound is the first step in any scientific endeavor.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-tert-Butyl-o-toluidine, 2-Methyl-6-tert-butylaniline | [1][2] |
| CAS Number | 13117-94-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₇N | [1][2] |
| Molecular Weight | 163.26 g/mol | [1][4] |
| InChIKey | GWIUAENVORNODL-UHFFFAOYSA-N | [1][2] |
Core Physical Properties
The physical state and constants of a compound are foundational to its application in research and development. This compound is a liquid under standard conditions, a characteristic stemming from its molecular weight and substitution pattern, which prevent efficient packing into a solid crystal lattice at room temperature.
| Property | Value | Significance & Expert Insights | Source(s) |
| Appearance | Pale yellow to brown clear liquid | The color can indicate purity; darker coloration may suggest the presence of oxidized impurities. It is noted to be air-sensitive. | [3][5] |
| Physical State | Liquid | Its liquid state at ambient temperature is convenient for many solution-phase reactions. | [5] |
| Density | 0.96 g/mL (Specific Gravity) | Being slightly less dense than water, it will form the upper layer in an immiscible mixture. This is typical for many substituted aromatic compounds. | [5] |
| Refractive Index (n20/D) | 1.54 | This value is useful for rapid, non-destructive purity assessment of a liquid sample. | [5] |
| Boiling Point | Data not available. (For 2-tert-butylaniline: 123-124 °C at 17 mmHg) | The boiling point is expected to be elevated due to its molecular weight. The bulky tert-butyl group can reduce the efficiency of intermolecular hydrogen bonding compared to less hindered anilines, but van der Waals forces are significant. The boiling point of the closely related compound 2-tert-butylaniline provides a reasonable estimate. | |
| Melting Point | Not applicable (Liquid at STP). (For 2-tert-butylaniline: -60 °C) | The compound's freezing point is well below 0 °C, which is consistent with its asymmetrically substituted structure that hinders crystallization. | [5] |
Solubility Profile
The solubility of this compound is governed by its molecular structure, which possesses both a large, nonpolar aromatic ring with alkyl substituents and a polar amino (-NH₂) group. The bulky hydrophobic regions dominate its behavior, leading to poor solubility in polar protic solvents like water. Conversely, it is readily soluble in common organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | The large hydrophobic surface area of the tert-butyl and methyl-substituted benzene ring outweighs the hydrophilic nature of the single amino group. |
| Ethanol / Methanol | Soluble | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the amine. |
| Diethyl Ether | Soluble | As a nonpolar aprotic solvent, ether effectively solvates the hydrophobic body of the molecule. |
| Acetone | Soluble | Acetone's polarity is intermediate, and it can act as a hydrogen bond acceptor, allowing it to dissolve a wide range of organic compounds. |
| Toluene / Benzene | Soluble | "Like dissolves like"; the aromatic nature of these solvents allows for favorable π-stacking interactions with the aniline's benzene ring. |
| 5% Aqueous HCl | Soluble | The basic amino group is protonated by the acid to form an anilinium chloride salt, which is ionic and therefore water-soluble. This is a key property for purification via acid-base extraction.[6] |
Spectroscopic Data
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure.
Mass Spectrometry
Mass spectrometry data for this compound reveals a distinct fragmentation pattern useful for its identification.
-
Molecular Ion (M⁺): A peak is observed at an m/z of 163, corresponding to the molecular weight of the compound.[1]
-
Key Fragments: Significant peaks are noted at m/z 148 and 120.[1]
-
m/z 148: This corresponds to the loss of a methyl radical (-CH₃, mass 15) from the parent ion, a classic fragmentation pathway for molecules containing a tert-butyl group.
-
m/z 120: This fragment likely arises from further rearrangement or fragmentation of the m/z 148 ion.
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For this compound, which is typically analyzed as a neat liquid, the following characteristic absorption bands are expected:
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
-
C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) due to the C-H bonds in the tert-butyl and methyl groups.
-
C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
N-H Bending: A band around 1600-1650 cm⁻¹ from the scissoring vibration of the -NH₂ group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy gives detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine protons (which may be broad), the singlet for the nine equivalent protons of the tert-butyl group, and the singlet for the three protons of the methyl group.
-
¹³C NMR: The carbon NMR would show unique signals for each carbon atom in the distinct chemical environments of the molecule, including the four carbons of the tert-butyl group, the methyl carbon, and the six aromatic carbons.
Experimental Protocols
To ensure data integrity and reproducibility, physical properties should be determined using standardized, validated methods. The following protocols are based on internationally recognized guidelines.
Determination of Boiling Point (Adapted from OECD Guideline 103)
This protocol uses the Siwoloboff method, which is suitable for small sample quantities.[7][8][9]
Objective: To determine the boiling temperature of this compound at atmospheric pressure.
Apparatus:
-
Heating bath (e.g., oil bath) with a magnetic stirrer and heater.
-
Standard boiling tube.
-
Calibrated thermometer (0-250 °C).
-
Melting point capillary, sealed approximately 1 cm from one end.
-
Beaker or flask to serve as the heating vessel.
Procedure:
-
Sample Preparation: Add 2-3 mL of this compound into the boiling tube.
-
Capillary Insertion: Place the melting point capillary into the boiling tube with the open end downwards, ensuring the sealed end is above the liquid surface.
-
Assembly: Suspend the boiling tube in the heating bath. Position the thermometer such that its bulb is level with the middle of the liquid sample.
-
Heating: Begin heating the bath at a rate of approximately 3-5 °C per minute, with continuous stirring to ensure uniform temperature distribution.
-
Observation: As the temperature approaches the boiling point, a fine stream of bubbles will begin to emerge from the open end of the inverted capillary.
-
Equilibration: Continue heating until a vigorous and continuous stream of bubbles is observed.
-
Measurement: Turn off the heat and allow the bath to cool slowly (approx. 2-3 °C per minute).
-
Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to rise into the capillary tube. Record this temperature.
-
Replication: Repeat the procedure at least two more times with fresh samples to ensure accuracy. Report the mean value.
Determination of Solubility Profile
This qualitative protocol provides a systematic approach to assessing solubility in various solvents.[10][11]
Objective: To determine the solubility of this compound in water, 5% HCl, and common organic solvents.
Apparatus:
-
Small test tubes (13x100 mm).
-
Graduated pipettes or micropipettes.
-
Vortex mixer.
-
pH paper.
Procedure:
-
Sample Preparation: In separate, labeled test tubes, place 25 mg (or approx. 25 µL) of this compound.
-
Solvent Addition: To each test tube, add 0.75 mL of a single solvent (e.g., deionized water, 5% HCl, ethanol, diethyl ether, toluene) in three 0.25 mL portions.
-
Mixing: After each addition, cap and vigorously mix the test tube using a vortex mixer for 30 seconds.
-
Observation: After mixing, visually inspect the solution. A compound is considered "soluble" if no solid particles or liquid droplets of the solute are visible, resulting in a clear, homogeneous solution.
-
Acid-Base Test (for Water Tube): If the compound appears insoluble in water, proceed to the 5% HCl test. If it is soluble in 5% HCl, this confirms its basic nature. The formation of a salt increases its aqueous solubility.
-
Record Results: Classify the compound as "soluble" or "insoluble" for each solvent tested.
Conclusion
The are a direct consequence of its sterically hindered aromatic amine structure. It is a pale yellow, low-density liquid that is insoluble in water but soluble in organic solvents and aqueous acid. While specific boiling and melting points require precise experimental determination, its characteristics are well-aligned with those of similar substituted anilines. The spectroscopic and physical data provided in this guide serve as a robust foundation for researchers utilizing this versatile compound in their work.
References
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OECD (1995), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
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ResearchGate, How to determine the solubility of a substance in an organic solvent? URL: [Link]
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Unknown, EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. URL: [Link]
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Scribd, Procedure For Determining Solubility of Organic Compounds. URL: [Link]
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EUROLAB, OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. URL: [Link]
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OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
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OECD (2023), Test No. 102: Melting Point/Melting Range, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
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OECD (2008), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
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Wikipedia, OECD Guidelines for the Testing of Chemicals. URL: [Link]
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Unknown, Classification of organic compounds by solubility. URL: [Link]
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Analytice, OECD n°102: Melting point/Melting interval. URL: [Link]
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Cengage Learning, Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. URL: [Link]
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Regulations.gov, STUDY TITLE. URL: [Link]
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National Center for Biotechnology Information, PubChem Compound Summary for CID 83155, this compound. URL: [Link]
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spectroscopic data for 2-tert-Butyl-6-methylaniline (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-tert-Butyl-6-methylaniline
Introduction
This compound, also known as 6-tert-Butyl-o-toluidine, is an organic compound with the chemical formula C₁₁H₁₇N.[1][2] Its structure features a sterically hindered aniline ring, substituted with a bulky tert-butyl group and a methyl group ortho to the amino functionality. This steric hindrance imparts unique chemical properties, making it a valuable intermediate in the synthesis of specialized ligands, catalysts, and other complex organic molecules. Accurate characterization of this compound is paramount for its use in research and development, and spectroscopic techniques provide the definitive means for structural elucidation and purity assessment.
This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We will not only present the data but also delve into the underlying principles and experimental considerations that justify the interpretation, ensuring a thorough and validated understanding of the molecule's spectroscopic signature.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's architecture is essential before interpreting its spectral data. The spatial arrangement of atoms and functional groups directly influences the spectroscopic output.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out connectivity and infer the chemical environment of each atom.
¹H NMR Spectroscopy Analysis
Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer, such as a 300 MHz or 400 MHz instrument.[1]
-
Acquisition Parameters:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Apply a 90° pulse angle.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Data Summary: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0-7.2 | Multiplet | 2H | Aromatic H (H-3, H-5) |
| ~6.7-6.9 | Multiplet | 1H | Aromatic H (H-4) |
| ~3.8 (variable) | Broad Singlet | 2H | -NH₂ |
| ~2.2 | Singlet | 3H | Ar-CH₃ |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ |
Note: Specific chemical shifts can vary slightly based on solvent and instrument.
Interpretation and Causality
-
Aromatic Protons (δ 7.0-7.2 and 6.7-6.9): The three protons on the benzene ring appear as multiplets in the aromatic region. Their complex splitting patterns arise from coupling to each other.
-
Amine Protons (δ ~3.8): The two protons of the amino group typically appear as a broad singlet. The chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and exchange. The lack of sharp splitting is also a consequence of this exchange and quadrupole broadening from the nitrogen atom.
-
Methyl Protons (δ ~2.2): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet. They are chemically equivalent and have no adjacent protons to couple with, hence the singlet multiplicity.
-
tert-Butyl Protons (δ ~1.4): The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the C-C single bonds. This high degree of equivalence results in a single, intense singlet signal in the upfield (aliphatic) region of the spectrum.
¹³C NMR Spectroscopy Analysis
Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus frequency.
-
Acquisition Parameters:
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets for each unique carbon.
-
Set a wider spectral width to cover the full carbon chemical shift range (e.g., 0-200 ppm).
-
Use a longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C and its longer relaxation times.
-
-
Processing: Similar to ¹H NMR, process the data with Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Summary: ¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~144 | C-NH₂ |
| ~138 | C-C(CH₃)₃ |
| ~128 | Aromatic CH |
| ~126 | Aromatic C-CH₃ |
| ~122 | Aromatic CH |
| ~119 | Aromatic CH |
| ~34 | -C (CH₃)₃ (quaternary) |
| ~30 | -C(C H₃)₃ |
| ~18 | Ar-C H₃ |
Note: Data derived from typical values and publicly available spectra. Specific assignments may require advanced 2D NMR techniques for unambiguous confirmation.[1]
Interpretation and Causality
-
Aromatic Carbons (δ 119-144): The six carbons of the benzene ring appear in the downfield region. The carbons directly attached to the electron-donating amino group and the alkyl groups (C-NH₂, C-C(CH₃)₃, C-CH₃) are shifted to different extents compared to the carbons bearing a hydrogen atom.
-
tert-Butyl Carbons (δ ~34 and ~30): The spectrum shows two signals for the tert-butyl group. The quaternary carbon (bonded to the ring) appears around 34 ppm, while the three equivalent methyl carbons appear as a single, more intense peak around 30 ppm.
-
Methyl Carbon (δ ~18): The carbon of the methyl group attached to the ring appears in the upfield aliphatic region, consistent with a typical sp³-hybridized carbon in this environment.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be acquired neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty instrument should be recorded first and automatically subtracted from the sample spectrum.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3500 | N-H symmetric & asymmetric stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 2850 - 3000 | C-H stretch | Aliphatic C-H (tert-butyl, methyl) |
| ~1620 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
Data sourced from the NIST Chemistry WebBook and PubChem.[1][3]
Interpretation and Causality
-
N-H Vibrations: The most diagnostic peaks for this molecule are in the 3400-3500 cm⁻¹ region. A primary amine (-NH₂) will characteristically show two distinct peaks: one for the asymmetric N-H stretch and one for the symmetric N-H stretch. The presence of these two bands is a definitive indicator of the -NH₂ group. The N-H bending vibration around 1620 cm⁻¹ further confirms this assignment.[4]
-
C-H Stretching: The spectrum is divided into two C-H stretching regions. The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized (the aromatic ring). The strong, intense peaks below 3000 cm⁻¹ are due to the numerous sp³-hybridized C-H bonds in the tert-butyl and methyl groups.
-
Aromatic C=C Stretching: Multiple sharp peaks between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring, confirming the presence of the aromatic core.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Introduction: Dilute the sample in a volatile solvent (e.g., dichloromethane or methanol). Inject a small volume into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the sample from any impurities before it enters the MS.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. In EI, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation (the molecular ion, M⁺˙) which is often unstable and undergoes fragmentation.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Data Summary: Key Mass Fragments
| Mass-to-Charge (m/z) | Proposed Fragment Identity | Significance |
|---|---|---|
| 163 | [C₁₁H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |
| 148 | [M - CH₃]⁺ | Loss of a methyl radical |
| 120 | [M - C₃H₇]⁺ | Loss of a propyl radical (rearrangement) |
| 106 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
Data sourced from the NIST Mass Spectrometry Data Center.[1][5]
Interpretation and Causality
-
Molecular Ion Peak (m/z 163): The peak at m/z 163 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound is 163, consistent with the formula C₁₁H₁₇N.[3][5]
-
Fragmentation - Loss of Methyl (m/z 148): The most common initial fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃, mass 15) to form a stable tertiary carbocation. The peak at m/z 148 (163 - 15) is a strong indicator of the tert-butyl substituent.[4]
-
Fragmentation - Loss of tert-Butyl (m/z 106): While less common as the initial step, the loss of the entire tert-butyl radical (•C₄H₉, mass 57) can also occur, leading to a fragment at m/z 106 (163 - 57).
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Based on its GHS classification, the compound presents several hazards.
-
Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[6][7]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][7]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6][7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[6][7]
-
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle: NMR defines the C-H framework, IR identifies key functional groups, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable standard for researchers and scientists, ensuring the identity and purity of this compound in drug development and chemical synthesis applications.
References
-
Title: this compound Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: this compound - IR Spectrum Source: NIST Chemistry WebBook URL: [Link]
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2-tert-Butyl-6-methylaniline solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-tert-Butyl-6-methylaniline in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₁H₁₇N), a key intermediate in various organic synthesis applications, including pharmaceuticals and specialty chemicals.[1] We delve into the molecular properties governing its solubility, offering a predictive profile across a range of common organic solvents. This document combines theoretical principles with a practical, field-proven experimental protocol for accurate solubility determination. The methodologies and insights are tailored for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's behavior in solution.
Introduction: Understanding this compound
This compound, also known as 6-tert-Butyl-o-toluidine (CAS No: 13117-94-7), is an aromatic amine characterized by a sterically hindered structure.[2][3] The aniline core is substituted with a bulky tert-butyl group and a methyl group at the ortho positions relative to the amino group (-NH₂).
Key Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₇N[2]
-
Molecular Weight: 163.26 g/mol [2]
-
Appearance: Pale yellow liquid[4]
-
Specific Gravity: 0.96 g/cm³[4]
-
Structure: The molecule possesses a significant nonpolar character due to the benzene ring and alkyl substituents, while the amino group introduces a site for polarity and hydrogen bonding.[5]
This unique structure, particularly the steric hindrance around the nitrogen atom, dictates its reactivity and physical properties, most notably its solubility. A thorough understanding of its solubility is paramount for reaction optimization, product purification, formulation development, and process scale-up.
The Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[6][7] For this compound, the interplay of the following forces determines its solubility profile:
-
Van der Waals Forces: The large, nonpolar surface area of the tert-butyl group and the benzene ring leads to strong London dispersion forces. These forces are dominant in interactions with nonpolar solvents like hydrocarbons and aromatic solvents.[8]
-
Dipole-Dipole Interactions: The amino group creates a molecular dipole, allowing for interactions with other polar molecules such as ketones and esters.
-
Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, and the nitrogen's lone pair of electrons can act as a hydrogen bond acceptor. This is a key interaction in protic solvents like alcohols. However, the solubility in water is limited because the large hydrophobic part of the molecule dominates over the single polar amino group.[5]
-
Steric Hindrance: The bulky ortho-substituents can physically obstruct solvent molecules from effectively solvating the polar amino group, potentially reducing solubility in highly structured solvents compared to less hindered anilines.[9]
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Highly Soluble | Strong van der Waals forces and potential π-π stacking between the aniline's benzene ring and the aromatic solvent lead to excellent compatibility. |
| Halogenated Solvents | Dichloromethane, Chloroform | Highly Soluble | These solvents have moderate polarity and can effectively solvate the entire molecule. Similar sterically hindered anilines show high solubility in these solvents.[9] |
| Ethers | Diethyl Ether, THF | Highly Soluble | Ethers are effective at solvating nonpolar compounds and can also act as hydrogen bond acceptors for the -NH₂ group.[5] |
| Ketones | Acetone, MEK | Soluble | The polarity of the ketone's carbonyl group allows for dipole-dipole interactions, while the alkyl chains are compatible with the nonpolar regions of the aniline. |
| Alcohols | Methanol, Ethanol, IPA | Soluble | Alcohols can engage in hydrogen bonding with the amino group and solvate the alkyl portions. Solubility may decrease slightly with longer-chain alcohols.[5][10] |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate offers a balance of polar (ester group) and nonpolar (alkyl chains) characteristics, making it a good solvent. |
| Aprotic Polar Solvents | DMF, DMSO | Soluble | These highly polar solvents can effectively solvate the polar -NH₂ group, though the large nonpolar moiety may limit miscibility compared to smaller amines. |
| Nonpolar Aliphatics | Hexane, Heptane | Sparingly Soluble | While nonpolar, the dispersion forces may not be sufficient to overcome the crystal lattice energy (if solid) or the solute's own intermolecular forces without a contribution from polarity. |
| Water | H₂O | Insoluble | The large, hydrophobic C₁₁H₁₇- portion of the molecule overwhelmingly dominates the single polar amino group, resulting in very poor water solubility, a common trait for higher amines.[5] |
Disclaimer: This table is a predictive guide based on established chemical principles. Experimental verification is essential for precise quantitative data.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
To obtain precise, quantitative solubility data, the isothermal equilibrium shake-flask method is the gold standard. This protocol ensures that the solvent is fully saturated with the solute at a constant temperature.
Core Principle: A surplus of the solute is agitated in the solvent at a specified temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined analytically.[11]
Step-by-Step Methodology:
-
Preparation (System Validation):
-
Accurately weigh approximately 1-2 g of this compound into several 20 mL glass vials.
-
Using a calibrated pipette, add 10 mL of the chosen organic solvent to each vial. This creates a slurry with excess solute, which is critical for ensuring saturation.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal orbital shaker or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed (e.g., 150 rpm) for a minimum of 24 hours. A 48-hour study is recommended to confirm that equilibrium has been reached (i.e., solubility values at 24 and 48 hours are statistically identical).
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to remain in the temperature bath without agitation for at least 2 hours to let undissolved material settle.
-
Carefully draw the supernatant using a glass syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the clear, saturated solution into a clean, pre-weighed collection vial. This filtration step is crucial to remove all particulate matter.
-
-
Analysis (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the dried solute is achieved.
-
Calculate the solubility using the recorded weights.
-
Alternative Analysis: For volatile solutes or when higher precision is needed, quantitative techniques like HPLC or GC with a pre-established calibration curve are preferred.
-
Visualization of Experimental Workflow:
Conclusion
This compound exhibits a solubility profile characteristic of a large, sterically hindered aromatic amine. It is highly soluble in a wide array of common organic solvents, including aromatic hydrocarbons, ethers, and halogenated solvents, due to its significant nonpolar character. Its solubility in polar solvents like alcohols is moderate, facilitated by hydrogen bonding. As expected, it is virtually insoluble in water. For any application requiring precise solution concentrations, the predictive data in this guide should be supplemented with rigorous experimental determination using a validated method such as the isothermal shake-flask protocol detailed herein.
References
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- Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454.
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- Why does the solubility of gases increase with temperature in an organic solvent?. (2018, February 6). Quora.
- Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem.
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- 2-Butyl-6-methylaniline | C11H17N | CID 18957402. (n.d.). PubChem.
- 2,4,6-Tri-tert-butyl-N-methylaniline 95 4566-64-7. (n.d.). Sigma-Aldrich.
- 2,4-DI(TERT-BUTYL)
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- Aniline - Solubility of Things. (n.d.).
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- SAFETY DATA SHEET. (2024, March 8). Sigma-Aldrich.
- SAFETY D
- Amines. (n.d.). NCERT.
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- 2-(Tert-butyl)-4-methylaniline | C11H17N | CID 520407. (n.d.). PubChem.
- 35532-73-1(2,4-DI(TERT-BUTYL)-6-METHYLANILINE) Product Description. (n.d.). ChemicalBook.
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An In-Depth Technical Guide to the Electronic Properties of Sterically Hindered Anilines
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how molecular structure dictates electronic properties is paramount. This guide provides a deep dive into the fascinating world of sterically hindered anilines, a class of molecules whose unique characteristics are increasingly leveraged in modern synthetic and medicinal chemistry. We will move beyond textbook definitions to explore the intricate interplay of steric bulk and electronic behavior, offering both theoretical insights and practical, field-proven methodologies for their study and application.
The Unique Nature of Sterically Hindered Anilines: A Paradigm of Push and Pull
Aniline, with its amino group directly attached to a benzene ring, represents a fundamental scaffold in organic chemistry. The nitrogen's lone pair of electrons can delocalize into the aromatic π-system, a resonance effect that significantly influences its basicity, nucleophilicity, and redox properties. However, when bulky substituents are introduced at the ortho (2 and 6) positions of the aniline ring, a fascinating interplay of electronic and steric effects emerges.
These bulky groups, such as isopropyl or tert-butyl moieties, create a sterically congested environment around the nitrogen atom. This steric hindrance forces a geometric distortion of the amino group, causing it to twist out of the plane of the aromatic ring. This deviation from planarity disrupts the optimal overlap between the nitrogen's lone pair orbital and the ring's π-system, a phenomenon known as steric inhibition of resonance.
This disruption has profound consequences on the electronic properties of the molecule:
-
Increased Basicity: By preventing the delocalization of the nitrogen's lone pair into the ring, steric hindrance makes these electrons more available for protonation. Consequently, sterically hindered anilines are generally more basic (have higher pKa values) than their non-hindered counterparts.
-
Reduced Nucleophilicity: While the lone pair is more available, the steric bulk physically obstructs the approach of electrophiles to the nitrogen atom. This makes sterically hindered anilines less nucleophilic than would be predicted based on their basicity alone.
-
Altered Redox Potentials: The disruption of conjugation also affects the energy levels of the molecular orbitals. This, in turn, modifies the ease with which the aniline can be oxidized, leading to changes in its redox potential.
This duality of enhanced basicity and diminished nucleophilicity makes sterically hindered anilines unique reagents and building blocks in organic synthesis and drug design.
Quantifying the Impact: A Data-Driven Look at Electronic Properties
To truly appreciate the impact of steric hindrance, it is essential to examine quantitative data. The following tables summarize key electronic properties for a series of anilines with increasing steric bulk around the amino group.
Table 1: Basicity (pKa) of Selected Anilines
| Compound | Substituents | pKa of Conjugate Acid | Reference(s) |
| Aniline | None | 4.6 | [1][2] |
| 2,6-Dimethylaniline | 2,6-di-CH₃ | 3.95 | [3] |
| 2,6-Diisopropylaniline | 2,6-di-CH(CH₃)₂ | ~3.5 (estimated) | |
| N,N,2,6-Tetramethylaniline | 2,6-di-CH₃, N,N-di-CH₃ | 6.95 | [1] |
Table 2: Oxidation Potentials of Selected Anilines
| Compound | Substituents | Oxidation Potential (Epa vs. SHE) | Solvent/Electrolyte | Reference(s) |
| Aniline | None | +0.87 V | 25% IPA/buffer | [4][5] |
| 2-Methylaniline | 2-CH₃ | +0.83 V | 25% IPA/buffer | [4] |
| 2,6-Dimethylaniline | 2,6-di-CH₃ | +0.78 V | Acetonitrile | [6] |
| 2,4,6-Trimethylaniline | 2,4,6-tri-CH₃ | +0.72 V | Acetonitrile | [6] |
These data clearly illustrate that increasing alkyl substitution, particularly at the ortho positions, generally leads to a decrease in the oxidation potential, making the aniline easier to oxidize. This is a direct consequence of the steric hindrance pushing the amino group out of the plane of the ring, which raises the energy of the highest occupied molecular orbital (HOMO).
Experimental Characterization: Protocols for the Modern Lab
A thorough understanding of the electronic properties of sterically hindered anilines requires robust experimental characterization. The following sections provide detailed protocols for key techniques.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy is a powerful tool for observing the effects of steric hindrance on the electronic structure of anilines. The disruption of conjugation between the amino group and the aromatic ring leads to characteristic changes in the absorption spectrum.
Protocol: UV-Vis Spectroscopic Analysis of a Sterically Hindered Aniline
Objective: To determine the absorption spectrum of a sterically hindered aniline and compare it to a non-hindered analogue to observe the effects of steric inhibition of resonance.
Materials:
-
Sterically hindered aniline (e.g., 2,6-diisopropylaniline)
-
Non-hindered aniline (e.g., aniline or 4-tert-butylaniline)
-
Spectroscopic grade solvent (e.g., hexane, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the hindered and non-hindered anilines in the chosen solvent at a concentration of approximately 1 mM.
-
From the stock solutions, prepare a series of dilutions to determine an optimal concentration that gives a maximum absorbance between 0.5 and 1.5 AU. A typical starting concentration for the final measurement is 0.01-0.05 mM.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer.
-
Run a baseline correction or "zero" the instrument with the solvent.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the sample solution before filling it.
-
Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all prepared solutions of both the hindered and non-hindered anilines.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each compound.
-
Compare the λmax and the overall shape of the spectra for the hindered and non-hindered anilines. A hypsochromic (blue) shift in the λmax for the hindered aniline is indicative of steric inhibition of resonance.[7]
-
Cyclic Voltammetry: Mapping the Redox Landscape
Cyclic voltammetry (CV) is an indispensable technique for investigating the redox properties of molecules. For sterically hindered anilines, CV can provide quantitative data on their oxidation potentials and the stability of the resulting radical cations.
Protocol: Cyclic Voltammetry of a Sterically Hindered Aniline in a Non-Aqueous Solvent
Objective: To determine the oxidation potential of a sterically hindered aniline and assess the reversibility of the oxidation process.
Materials:
-
Sterically hindered aniline (e.g., 2,4,6-tri-tert-butylaniline)
-
Anhydrous, degassed non-aqueous solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (as an internal standard)
-
Potentiostat with a three-electrode setup:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/Ag⁺ or saturated calomel electrode)
-
Counter electrode (e.g., platinum wire)
-
-
Voltammetry cell
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.
-
-
Solution Preparation:
-
In a volumetric flask, prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a ~1 mM solution of the sterically hindered aniline in the electrolyte solution.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Set the parameters on the potentiostat:
-
Scan rate (e.g., 100 mV/s)
-
Potential window (e.g., from 0 V to +1.5 V vs. the reference electrode)
-
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Internal Standard Measurement:
-
Add a small amount of ferrocene to the solution to achieve a concentration similar to the analyte.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) for the oxidation of the aniline.
-
If a corresponding cathodic peak (Epc) is observed on the reverse scan, the process may be reversible or quasi-reversible.
-
Calculate the half-wave potential (E₁/₂) for the Fc/Fc⁺ couple: E₁/₂ = (Epa + Epc) / 2.
-
Report the oxidation potential of the aniline relative to the Fc/Fc⁺ couple, which provides a solvent-independent reference.[8]
-
Computational Modeling: Unveiling the Structural and Electronic Nuances
Density Functional Theory (DFT) and other computational methods provide invaluable insights into the electronic structure of sterically hindered anilines, complementing experimental data. These calculations can quantify the degree of nitrogen pyramidalization, visualize molecular orbitals, and predict electronic properties.
A key parameter to consider is the C-C-N-H dihedral angle, which quantifies the extent to which the amino group is twisted out of the plane of the aromatic ring. For aniline, this angle is close to 0°, indicating a planar or near-planar geometry that maximizes resonance. In contrast, for a highly hindered aniline like 2,4,6-tri-tert-butylaniline, this angle is significantly larger, indicating a more pyramidalized nitrogen atom.[9] This pyramidalization is a direct consequence of the steric repulsion between the ortho-substituents and the amino group.
Computational studies can also be used to calculate the energy of the highest occupied molecular orbital (HOMO). A higher HOMO energy generally correlates with a lower oxidation potential. For sterically hindered anilines, the disruption of resonance leads to a destabilization (increase in energy) of the HOMO, which is consistent with the experimentally observed lower oxidation potentials.[8]
Caption: Relationship between steric hindrance and electronic properties.
Applications in Drug Development: The Strategic Advantage of Hindered Anilines
The unique electronic properties of sterically hindered anilines make them valuable scaffolds in drug design. While simple anilines can be susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to potentially toxic metabolites, the steric bulk in hindered anilines can shield the nitrogen atom from such metabolic pathways, improving the drug's safety profile.[10][11][12]
Furthermore, the modulated basicity and nucleophilicity of these compounds can be fine-tuned to optimize interactions with biological targets. The use of a sterically hindered aniline can introduce a level of conformational restriction that may enhance binding affinity and selectivity.
A notable example is the use of 2,6-diisopropylaniline in the synthesis of various active pharmaceutical ingredients (APIs).[10][11][13] Its steric bulk is crucial for directing reactions and stabilizing intermediates, and the resulting anilide or imine moieties in the final drug molecule can exhibit improved metabolic stability.
Caption: Role of hindered anilines in drug optimization.
By understanding and harnessing the unique electronic properties of sterically hindered anilines, researchers and drug development professionals can unlock new avenues for the design of safer, more effective therapeutics. This guide has provided a framework for this understanding, grounded in both fundamental principles and practical, actionable protocols.
References
- Understanding 2,6-Diisopropylaniline: Applications in Pharmaceuticals and Beyond. (URL not available)
-
Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values - The Royal Society of Chemistry. (2017-02-07). [Link]
-
Aqueous oxidation potentials (298 K, V relative to NHE) for substituted anilinesa. [Link]
-
(PDF) Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values - ResearchGate. (2017-02-10). [Link]
-
Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing). [Link]
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The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
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Why does 2,6-dimethyl-N,N-dimethyl aniline is much more basic than 2,6-dimethyl aniline? - Quora. (2018-10-30). [Link]
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2,6-Diisopropylaniline - Wikipedia. [Link]
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UV-vis spectra of (a) aniline and di-ANI. (b) oANS and tri-oANS - ResearchGate. [Link]
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Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative? - Quora. (2024-10-12). [Link]
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Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline? - Quora. (2017-12-27). [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH. (2020-02-25). [Link]
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The Spectrum of Aniline Violet in presence of different solvents. - ResearchGate. [Link]
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The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. (2021-04-05). [Link]
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UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO). - ResearchGate. [Link]
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From Neutral Aniline to Aniline Trication: A Computational and Experimental Study | Request PDF - ResearchGate. [Link]
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An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-6-methylaniline Precursors
This guide provides a comprehensive overview of the primary synthetic routes for obtaining precursors to 2-tert-Butyl-6-methylaniline, a key intermediate in the production of various agrochemicals and pharmaceuticals. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing mechanistic understanding, practical application, and adherence to scientific integrity.
Introduction: The Significance of this compound
This compound is a sterically hindered aniline derivative of significant industrial interest. Its structure, featuring a bulky tert-butyl group and a methyl group ortho to the amine, imparts unique properties to the molecules it is incorporated into. The synthesis of this compound relies on the efficient and selective preparation of its precursors. This guide will explore the two predominant strategies for precursor synthesis: the direct alkylation of o-toluidine and a multi-step approach involving the functionalization of a substituted benzene ring.
Direct ortho-Alkylation of o-Toluidine: An Atom-Economical Approach
The most direct route to this compound involves the selective tert-butylation of o-toluidine (2-methylaniline)[1][2]. This approach is favored in industrial settings due to its high atom economy. The primary challenge lies in achieving high regioselectivity for the introduction of the tert-butyl group at the vacant ortho position relative to the amino group, while minimizing side reactions such as N-alkylation and polyalkylation.
Friedel-Crafts Alkylation
The Friedel-Crafts reaction, a cornerstone of organic synthesis, can be employed for the tert-butylation of o-toluidine.[3][4][5][6][7] This electrophilic aromatic substitution is typically catalyzed by Lewis acids.
Mechanism: The reaction is initiated by the formation of a tert-butyl carbocation from a suitable precursor, such as isobutylene or tert-butyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). This electrophile then attacks the electron-rich aromatic ring of o-toluidine. The ortho- and para-directing effects of the amino and methyl groups, along with steric hindrance, favor substitution at the vacant ortho position.
Experimental Protocol: Friedel-Crafts tert-Butylation of o-Toluidine
Materials:
-
o-Toluidine
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of o-toluidine in anhydrous DCM at 0 °C under an inert atmosphere, slowly add anhydrous AlCl₃.
-
Allow the mixture to stir for 15 minutes.
-
Add tert-butyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Catalytic Alkylation with Aluminum Anilide
For enhanced ortho-selectivity, particularly in industrial applications, aluminum anilide catalysts are employed.[8] These catalysts are typically formed in situ by reacting the starting aniline with an aluminum source.
Reaction Principle: The aluminum anilide catalyst facilitates the ortho-alkylation of anilines with olefins, such as isobutylene, at elevated temperatures and pressures.[8] This method often provides higher yields of the desired 2,6-disubstituted product compared to classical Friedel-Crafts conditions. A Chinese patent describes a similar process for the synthesis of 2-methyl-6-ethylaniline using triethyl aluminum as a catalyst with ethene, highlighting the industrial relevance of this approach.[9]
Illustrative Workflow: ortho-Alkylation using Aluminum Anilide Catalyst
Caption: Formation of the aluminum anilide catalyst and subsequent ortho-alkylation.
Alkylation using Zeolites and other Solid Acids
Zeolites and other solid acid catalysts offer a more sustainable alternative to traditional Lewis acids, as they are often reusable and can be integrated into continuous flow processes.[10] The alkylation of o-toluidine with methanol over acidic zeolites has been studied, though this primarily leads to C-methylation to form xylidines.[11] However, the principle can be extended to tert-butylation using appropriate alkylating agents like methyl tert-butyl ether (MTBE). A patent describes the synthesis of 2-tert-butylaniline using a phosphotungstic acid/HZSM-5 catalyst with MTBE as the alkylating agent.[12]
Multi-Step Synthesis via Functionalization of a Substituted Benzene Ring
This strategy provides greater control over regioselectivity by building the desired substitution pattern through a sequence of reactions. A common approach involves the nitration of a suitable precursor, followed by reduction of the nitro group.
Nitration of 4-tert-Butylanisole
One plausible multi-step route begins with 4-tert-butylanisole.[13][14] The methoxy group is a strong activating and ortho-, para-directing group, while the tert-butyl group is also ortho-, para-directing. Nitration of this substrate would be expected to occur at a position ortho to the methoxy group.
Reaction Pathway: Synthesis from 4-tert-Butylanisole
Caption: A potential multi-step synthesis starting from 4-tert-butylanisole.
Experimental Protocol: Nitration of an Aromatic Ether
Materials:
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-tert-butylanisole in dichloromethane and cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution with constant stirring.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the anisole solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-product.
-
Purify by column chromatography or recrystallization.
The subsequent reduction of the nitro group can be achieved using standard methods, such as catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). Further steps would be required to introduce the methyl group at the desired position.
Data Summary: Comparison of Synthetic Parameters
| Method | Starting Material | Alkylating Agent | Catalyst | Typical Conditions | Key Advantages |
| Friedel-Crafts Alkylation | o-Toluidine | tert-Butyl chloride/Isobutylene | AlCl₃, FeCl₃ | Low temperature (0 °C to RT) | Readily available reagents |
| Catalytic Alkylation | o-Toluidine | Isobutylene | Aluminum Anilide | High temperature and pressure | High ortho-selectivity |
| Solid Acid Catalysis | o-Toluidine | MTBE | Zeolites (e.g., HZSM-5) | Elevated temperature | Catalyst reusability, continuous flow potential |
| Multi-step Synthesis | 4-tert-Butylanisole | N/A (Functionalization) | N/A | Varies with each step | High regiochemical control |
Conclusion
The synthesis of precursors for this compound can be effectively achieved through two primary strategies. The direct alkylation of o-toluidine offers an atom-economical and industrially viable route, with catalyst choice being critical for achieving the desired ortho-selectivity. Multi-step synthetic sequences, while more complex, provide a higher degree of control over the final substitution pattern. The selection of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the required purity of the final product. Further research into novel catalytic systems, particularly those employing earth-abundant metals and recyclable solid acids, will continue to enhance the efficiency and sustainability of these important chemical transformations.
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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A Technical Guide to 2-tert-Butyl-6-methylaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-tert-butyl-6-methylaniline, a sterically hindered aniline derivative of significant interest in synthetic chemistry. We will delve into its precise nomenclature, physicochemical properties, established synthesis protocols, and detailed spectroscopic characterization. Furthermore, this guide will explore its applications as a versatile building block and ligand precursor in catalysis and pharmaceutical development, while also addressing critical safety and handling protocols. This document is intended to serve as a detailed resource for professionals leveraging this compound in research and development.
Nomenclature and Physicochemical Properties
This compound is a substituted aromatic amine. The substituents, a tert-butyl group and a methyl group, are positioned ortho to the amino group, creating significant steric hindrance around the nitrogen atom. This steric bulk is a defining feature that dictates its reactivity and applications.
IUPAC Name: The preferred IUPAC name for this compound is 2-(1,1-dimethylethyl)-6-methylaniline .[1][2] However, the name This compound is widely accepted and commonly used in chemical literature and supplier catalogs.[1][2] Other synonyms include 6-tert-Butyl-o-toluidine and 2-Methyl-6-t-butylaniline.[1][2]
Key Physicochemical Properties: The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for ensuring safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem[1] |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| CAS Number | 13117-94-7 | NIST WebBook[2] |
| Appearance | Liquid (at room temp.) | --- |
| Boiling Point | 231 °C | Sigma-Aldrich |
| Melting Point | -33 °C | Sigma-Aldrich |
| Density | 0.968 g/cm³ at 25 °C | Sigma-Aldrich |
Synthesis and Purification
The synthesis of this compound typically involves the alkylation of an aniline derivative. A common and effective method is the Friedel-Crafts alkylation of o-toluidine (2-methylaniline) using an alkylating agent like isobutylene or tert-butyl chloride in the presence of a suitable catalyst.
Representative Synthesis Protocol: Friedel-Crafts Alkylation
This protocol outlines the synthesis via the alkylation of aniline, which is a general approach for introducing tert-butyl groups to an aromatic ring.[3]
Objective: To synthesize this compound via Friedel-Crafts alkylation.
Materials:
-
o-Toluidine
-
Methyl tert-butyl ether (MTBE) or isobutylene (alkylating agent)
-
HZSM-5 zeolite or another solid acid catalyst[3]
-
Toluene (solvent)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the HZSM-5 catalyst followed by toluene.
-
Addition of Reactants: Add o-toluidine to the flask. Begin stirring and heat the mixture to the reaction temperature (typically 180-200°C).[3]
-
Alkylation: Slowly add the alkylating agent (e.g., MTBE) to the reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Allow the reaction to proceed for 2-6 hours.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound.
Causality and Experimental Choices:
-
Catalyst: A solid acid catalyst like HZSM-5 is chosen for its high activity, selectivity, and ease of separation from the reaction mixture compared to traditional Lewis acids like AlCl₃.[3]
-
Temperature: The high reaction temperature is necessary to overcome the activation energy for the electrophilic aromatic substitution on the aniline ring.[3]
-
Steric Hindrance: The ortho-methyl group on o-toluidine directs the bulky tert-butyl group to the other ortho position, leading to the desired 2,6-disubstituted product.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Figure 1: Synthesis and Purification Workflow.
Spectroscopic Characterization
Confirming the structure of the synthesized this compound is crucial. This is achieved through a combination of spectroscopic techniques.
| Technique | Key Features and Expected Observations |
| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (approx. 6.8-7.2 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will reflect their positions relative to each other. - NH₂ Protons: A broad singlet for the two amine protons. The chemical shift can vary depending on solvent and concentration. - tert-Butyl Protons: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons. - Methyl Protons: A singlet at approximately 2.2 ppm, integrating to 3 protons. |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (approx. 118-145 ppm). The carbons attached to the bulky substituents and the amino group will have characteristic shifts. - tert-Butyl Carbons: Two signals; one for the quaternary carbon (approx. 34 ppm) and one for the three equivalent methyl carbons (approx. 30 ppm). - Methyl Carbon: A signal around 18-20 ppm. |
| IR Spectroscopy | - N-H Stretch: A characteristic pair of medium-intensity peaks in the region of 3350-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine. - C-H Stretch: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds. - N-H Bend: A peak around 1600-1630 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 163, corresponding to the molecular weight of the compound.[1][2] - Fragmentation: A significant peak at m/z = 148, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for tert-butyl groups. |
Applications in Research and Development
The unique sterically hindered structure of this compound makes it a valuable precursor in several fields, particularly in the development of catalysts and pharmaceuticals.
Ligand Synthesis for Catalysis
The amine group can be readily functionalized to create a wide range of ligands, especially for transition metal catalysis. The bulky ortho substituents provide a well-defined steric environment around the metal center, which can be exploited to control selectivity in catalytic reactions.
-
Mechanism of Action: The steric bulk of the tert-butyl and methyl groups can create a "catalytic pocket" that influences which substrates can approach the metal center and in what orientation, leading to enhanced regio- and stereoselectivity.
-
Example Application: These types of anilines are precursors to N-heterocyclic carbene (NHC) ligands and phosphine-based ligands used in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.
Sources
2-tert-Butyl-6-methylaniline safety data sheet and handling precautions
An In-depth Technical Guide on the Safe Handling and Precautions for 2-tert-Butyl-6-methylaniline
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Core Hazard Profile of this compound
This compound (CAS RN: 13117-94-7) is an aniline derivative with significant utility in chemical synthesis.[1][2][3] However, its toxicological profile necessitates stringent safety measures. Understanding its inherent hazards is the cornerstone of safe laboratory practice. The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.
Toxicological Summary:
-
Acute Toxicity: The compound is classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5]
-
Eye and Skin Irritation: It is known to cause serious eye irritation and may cause skin irritation upon contact.[6][7]
-
Specific Target Organ Toxicity (STOT): Prolonged or repeated exposure, particularly through ingestion, may cause damage to organs such as the liver, spleen, and bone marrow.
-
Aquatic Toxicity: This chemical is very toxic to aquatic life, with long-lasting effects.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: Sigma-Aldrich, PubChem[4]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for anticipating its behavior and implementing appropriate control measures.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N[1][3][4] |
| Molecular Weight | 163.26 g/mol [3][4] |
| Appearance | Light yellow to brown clear liquid[2] |
| Boiling Point | 231 °C (448 °F) |
| Flash Point | 102 °C (215.6 °F) - closed cup |
| Density | 0.957 g/mL at 25 °C |
Protocols for Safe Handling and Exposure Control
A multi-tiered approach, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment (PPE), is crucial for minimizing exposure risk.
Engineering Controls: The First Line of Defense
The primary principle of chemical safety is to contain the hazard at its source. All operations involving this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[6][8] The laboratory should also be equipped with safety showers and eyewash stations in close proximity to the workstation.[9][10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent dermal and ocular exposure.
-
Hand Protection: Butyl-rubber gloves are recommended for full contact, offering a breakthrough time of approximately 480 minutes. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11] A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities or tasks with a significant risk of splashing, impervious clothing may be necessary.[11]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with a suitable organic vapor cartridge is required.[11]
The following workflow illustrates the logical sequence for establishing a safe working environment.
Caption: A systematic workflow for the safe handling of this compound.
Storage and Waste Management
Storage Conditions
Proper storage is essential to maintain chemical integrity and prevent accidental release.
-
Container: Keep the compound in its original, tightly closed container.[6][12]
-
Location: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] The storage area should be accessible only to authorized personnel.
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, acid chlorides, and copper.[10]
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Containers: Use designated, clearly labeled, and sealed containers for liquid and solid waste.
-
Disposal Route: Do not dispose of this chemical down the drain, as it is harmful to aquatic life. All waste must be disposed of through an approved waste disposal plant, in accordance with all applicable federal, state, and local regulations.
Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
The following diagram outlines the immediate actions to be taken in the event of an exposure.
Caption: Emergency first-aid procedures for exposure to this compound.
Accidental Release Measures
In the event of a spill, the immediate priorities are to ensure personnel safety and prevent environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the danger area.[11]
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[8]
-
Containment: For small spills, absorb with a liquid-absorbent, inert material (e.g., Chemizorb®, sand, or earth). Do not use combustible materials. Cover drains to prevent entry into the sewer system.[8]
-
Collection and Disposal: Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[8][12]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the incident to the appropriate environmental health and safety personnel.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83155, this compound. [Link]
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Thermo Fisher Scientific. (2010). Safety Data Sheet: N-Methylaniline. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1556924, 2,4,6-Tri-tert-butyl-N-methylaniline. [Link]
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thermal stability of 2-tert-Butyl-6-methylaniline
An In-depth Technical Guide on the Thermal Stability of 2-tert-Butyl-6-methylaniline
Abstract
This compound is a sterically hindered aromatic amine of significant industrial value, primarily utilized as an antioxidant and a chemical intermediate. The efficacy and safety of its application are intrinsically dependent on its thermal stability. This guide provides a comprehensive technical analysis of the thermal characteristics of this compound. It details the compound's decomposition profile, explores the underlying chemical mechanisms, and presents robust, field-proven methodologies for its evaluation. This document is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of the compound's thermal behavior, ensuring its safe handling, optimizing process conditions, and informing formulation development.
Introduction: Structural Rationale and Industrial Relevance
This compound is a substituted aniline characterized by the presence of a bulky tert-butyl group and a methyl group positioned ortho to the amine functionality. This specific arrangement creates significant steric hindrance around the nitrogen atom, a key structural feature that dictates its chemical reactivity and, consequently, its industrial utility. It is widely employed as an antioxidant in fuels, lubricants, and polymers, where it functions to terminate free-radical chain reactions that lead to oxidative degradation.[1] The performance and lifespan of this antioxidant are critically dependent on the thermal environment of its application. An understanding of its thermal stability is therefore not merely a matter of academic interest but a prerequisite for predicting its performance, ensuring the integrity of the materials it protects, and establishing safe operational parameters.
Thermal Decomposition Profile
The thermal stability of a chemical is not a singular data point but a comprehensive profile of its behavior under thermal stress. This profile includes the onset temperature of decomposition, the kinetics of the degradation process, and the identity of the resulting decomposition products.
Key Physical and Thermal Properties
While a definitive decomposition temperature requires empirical measurement under specific conditions, existing physical data provide a foundational understanding of the compound's thermal limits.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [2] |
| Molecular Weight | 163.26 g/mol | [2] |
| Boiling Point | ~231-240 °C (at atmospheric pressure) | |
| Flash Point | 102 °C (closed cup) | |
| Melting Point | -33 °C |
Note: The boiling point indicates the temperature of liquid-to-gas phase transition at atmospheric pressure. Significant thermal decomposition can occur at temperatures below the boiling point, particularly under prolonged heating or in a reactive atmosphere.
Predicted Decomposition Products
In the absence of specific experimental studies on its pyrolysis, the decomposition products of this compound can be predicted based on the fragmentation of analogous aromatic amines.[3] Under inert conditions, thermal degradation is expected to yield a mixture of gaseous and solid products.
-
Primary Gaseous Products: Methane (from the methyl group), isobutylene (from the tert-butyl group), and aniline (from dealkylation).
-
In Oxidizing Atmospheres: Oxides of nitrogen (NOx) and carbon (CO, CO₂) would also be expected.[4]
-
Solid Residue: A carbonaceous char is a likely non-volatile product.
Identifying these products is essential for understanding the decomposition mechanism and for implementing appropriate safety and environmental controls.
Methodologies for Comprehensive Thermal Stability Assessment
A multi-technique approach is required to fully characterize the . The following protocols are designed to create a self-validating system of analysis, where data from one technique corroborates and expands upon the findings of another.
Thermogravimetric Analysis (TGA)
Principle: TGA is a cornerstone of thermal analysis that measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[5] It is the primary method for determining the onset temperature of degradation and quantifying the mass loss associated with decomposition events.
Experimental Protocol:
-
Instrument: A calibrated, high-precision thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into an inert TGA pan (e.g., alumina or platinum). A consistent sample mass is crucial for reproducible results.
-
Atmosphere: To assess intrinsic thermal stability, use an inert atmosphere like nitrogen at a flow rate of 50 mL/min. To evaluate thermo-oxidative stability, a parallel experiment should be run in an air or oxygen atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before analysis.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs. This provides a conservative upper limit for thermal stability.[6]
-
Analyze the first derivative of the TGA curve (DTG) to identify the temperature(s) of maximum decomposition rate.
-
Causality Behind Experimental Choices:
-
Heating Rate: A rate of 10 °C/min is standard and provides a good balance between resolving distinct thermal events and maintaining a reasonable experiment duration.[7]
-
Atmosphere Control: Running experiments in both inert (N₂) and oxidative (air) atmospheres is critical. It allows for the deconvolution of purely thermal scission from thermo-oxidative degradation pathways, providing a more complete picture of the material's stability under different potential service conditions.
Diagram: TGA Experimental Workflow
Caption: A standardized workflow for assessing thermal stability using TGA.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect and quantify the energy changes (enthalpy) associated with thermal events like melting, crystallization, and decomposition (which is typically exothermic).
Experimental Protocol:
-
Instrument: A calibrated heat-flux or power-compensation DSC.
-
Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. A pinhole should be pierced in the lid to allow for the controlled release of gaseous decomposition products, preventing pan rupture.
-
Atmosphere: A nitrogen purge (20–50 mL/min) is used to maintain an inert environment.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 450 °C at 10 °C/min to allow for direct correlation with TGA data.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic events (e.g., melting) and exothermic events. A sharp, significant exotherm following the boiling point is indicative of thermal decomposition.
-
Determine the onset temperature of the decomposition exotherm, which provides crucial information for process safety calculations.
-
Causality Behind Experimental Choices:
-
Sealed Pans with Pinhole: This is a critical safety and data quality measure. A fully sealed pan could over-pressurize and explode during decomposition. The pinhole allows volatiles to escape, maintaining near-atmospheric pressure while minimizing sample loss before the main decomposition event.
-
Complementary Data: DSC does not measure mass loss, but it provides energetic information that TGA cannot. An exothermic decomposition identified by DSC is a red flag for a potential runaway reaction, a critical piece of information for process safety.[7]
Diagram: DSC Experimental Workflow
Caption: A plausible free-radical pathway for thermal decomposition.
Practical Implications for Safe Handling and Application
-
Process Safety: The onset of the decomposition exotherm from DSC is a critical parameter for defining maximum operating temperatures in chemical reactors and processing equipment. A significant safety margin should always be maintained below this temperature to prevent thermal runaway events.
-
Product Formulation: When used as an antioxidant in polymers or lubricants, the processing temperature (e.g., during extrusion or molding) must not exceed the degradation temperature of the aniline. TGA data is invaluable for setting these processing limits to ensure the antioxidant is not consumed before it can perform its function.
-
Storage Conditions: While stable at ambient temperatures, the compound should be stored in a cool, well-ventilated area away from direct heat sources to prevent slow, long-term degradation.
Conclusion
The is a multifaceted characteristic that is fundamental to its industrial application and safe handling. A comprehensive assessment, leveraging the complementary techniques of TGA and DSC, is essential for defining its operational limits. This guide has outlined the theoretical framework, practical experimental protocols, and mechanistic considerations necessary for a thorough evaluation. By understanding the causality behind experimental design and interpreting the resulting data within the context of chemical principles, researchers and professionals can confidently utilize this important molecule while ensuring safety and maximizing its performance as a high-value chemical additive.
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Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS Source: ResearchGate URL: [Link]
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Title: Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans Source: MDPI URL: [Link]
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Title: Simple and rapid detection of aromatic amines using a thin layer chromatography plate Source: ResearchGate URL: [Link]
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Title: Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans Source: ResearchGate URL: [Link]
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Title: Materials Characterization by Thermal Analysis (DSC & TGA) Source: TA Instruments URL: [Link]
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Title: Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]
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Title: Synthesis and antioxidant activity of new organotin compounds containing a 2,6-di-tert-butylphenol moiety Source: ResearchGate URL: [Link]
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An In-Depth Technical Guide to 2-tert-Butyl-6-methylaniline and its Derivatives: Synthesis, Applications, and Mechanistic Insights
This guide provides a comprehensive technical overview of 2-tert-butyl-6-methylaniline, a sterically hindered aromatic amine, and its derivatives. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the synthesis, key applications, and the underlying chemical principles that govern the utility of this versatile building block.
Introduction: The Significance of Steric Hindrance
This compound (CAS No. 13117-94-7) is an organic compound characterized by a bulky tert-butyl group and a methyl group positioned ortho to the amino functionality on a benzene ring. This unique substitution pattern imparts significant steric hindrance around the nitrogen atom, a feature that profoundly influences its reactivity and makes it a valuable precursor in various fields, from agrochemicals to advanced catalysis. Understanding the interplay of this steric shielding with the electronic properties of the aniline moiety is crucial for harnessing its full potential in chemical synthesis.
This guide will explore the synthesis of the parent molecule, its conversion into high-value derivatives, and the mechanistic principles that underpin its applications. We will provide not only theoretical insights but also practical, step-by-step protocols to empower researchers in their laboratory endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N | |
| Molecular Weight | 163.26 g/mol | |
| CAS Number | 13117-94-7 | |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Density | Not readily available |
Spectroscopic Data:
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for this compound and can be accessed through the and . This data is crucial for confirming the identity and purity of the synthesized compound.
Synthesis of this compound: A Practical Approach
The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts alkylation of o-toluidine with an isobutylene source. This electrophilic aromatic substitution is driven by the activation of the aniline ring by the amino group, directing the bulky tert-butyl group to the vacant ortho position.
Reaction Principle: Friedel-Crafts Alkylation
The reaction proceeds via the generation of a tert-butyl carbocation from isobutylene in the presence of a strong acid catalyst. This electrophile then attacks the electron-rich aromatic ring of o-toluidine. The ortho- and para-directing effect of the amino group, combined with the steric hindrance of the existing methyl group, favors the formation of the this compound isomer.
Caption: Synthetic pathway to a Metolachlor analog.
Experimental Protocol: Synthesis of an N-Chloroacetylated Derivative
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine or another suitable non-nucleophilic base
-
Dichloromethane or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the mixture in an ice bath.
-
Acylation: Add chloroacetyl chloride dropwise to the cooled, stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Derivatives in Catalysis: Bulky Ligands for Cross-Coupling Reactions
The sterically demanding nature of this compound makes it an excellent precursor for the synthesis of bulky phosphine ligands, which are instrumental in advancing palladium-catalyzed cross-coupling reactions. These ligands, often referred to as Buchwald-type ligands, have revolutionized the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
The Role of Bulky Ligands in Catalysis
Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition of challenging substrates (like aryl chlorides), and facilitate reductive elimination to afford the desired product. The steric hindrance around the phosphorus atom influences the coordination number of the palladium center, often favoring the formation of highly active, monoligated palladium(0) species.
An In-Depth Technical Guide on the Reactivity of the Amino Group in Hindered Anilines
Abstract
Hindered anilines, characterized by bulky substituents ortho to the amino group, are pivotal building blocks in medicinal chemistry and materials science.[1][2] Their unique steric and electronic properties impart controlled reactivity, which is both a challenge and an opportunity in synthetic chemistry.[3] This guide provides a comprehensive analysis of the factors governing the reactivity of the amino group in these sterically encumbered molecules. We will delve into the intricate interplay of steric hindrance and electronic effects, explore key synthetic transformations such as acylation, alkylation, and modern catalytic C-N coupling reactions, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of hindered anilines.
Introduction: The Unique Nature of Hindered Anilines
Anilines are fundamental components in a vast array of pharmaceuticals, agrochemicals, and functional materials.[4][5] The reactivity of the amino group is central to their synthetic utility. However, when the positions ortho to the amino group are occupied by bulky substituents (e.g., methyl, isopropyl, tert-butyl), the aniline is classified as "hindered." This steric congestion dramatically alters the chemical behavior of the amino group, reducing its nucleophilicity and basicity compared to unhindered counterparts.[3]
The controlled reactivity of hindered anilines is a double-edged sword. While it can prevent undesirable side reactions, it also necessitates more forcing reaction conditions or specialized catalytic systems to achieve desired transformations.[1][6] Understanding and manipulating these reactivity patterns is crucial for the efficient synthesis of complex molecules. In drug discovery, for instance, the aniline moiety is often a key pharmacophore, but its metabolic instability can lead to toxicity.[5][7] The strategic use of sterically hindered anilines can mitigate these metabolic issues, enhancing the pharmacokinetic profile of a drug candidate.[7]
This guide will provide a deep dive into the core principles governing the reactivity of hindered anilines and offer practical, actionable insights for their synthetic manipulation.
Fundamental Principles Governing Reactivity
The reactivity of the amino group in any aniline is a function of the availability of the nitrogen's lone pair of electrons. In hindered anilines, two primary factors dictate this availability: electronic effects and steric hindrance.
Electronic Effects: Modulating Basicity and Nucleophilicity
The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair to accept a proton. This property is significantly influenced by the electronic nature of substituents on the aromatic ring.[8]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups increase the electron density on the aromatic ring through inductive and resonance effects.[9][10] This increased electron density makes the nitrogen lone pair more available for protonation, thus increasing the basicity of the aniline.[9][10]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring and the amino group.[11] This delocalization reduces the availability of the nitrogen's lone pair, making the aniline less basic.[9][10][11]
The pKa of the conjugate acid (anilinium ion) is a common metric for quantifying basicity; a higher pKa indicates a stronger base.[8]
| Aniline Derivative | Substituent(s) | pKa of Conjugate Acid |
| Aniline | H | 4.6 |
| 2,6-Dimethylaniline | 2,6-di-CH₃ | 3.9 |
| 2,6-Diisopropylaniline | 2,6-di-iPr | 3.5 |
| 2,4,6-Tri-tert-butylaniline | 2,4,6-tri-tBu | <2 |
Data compiled from various sources and represents approximate values.[12][13][14]
As the table illustrates, increasing the steric bulk at the ortho positions generally leads to a decrease in basicity. This is due to a combination of electronic and steric factors, which will be discussed next.
Steric Hindrance: The Dominant Factor
In hindered anilines, the sheer physical obstruction by bulky ortho-substituents is often the primary determinant of reactivity.[3] This steric hindrance manifests in several ways:
-
Shielding of the Amino Group: The bulky groups physically block the approach of reagents to the nitrogen atom, slowing down reactions that require direct interaction with the lone pair.[3][15]
-
Inhibition of Planarity: For the nitrogen's lone pair to fully participate in resonance with the aromatic ring, the amino group needs to be planar with the ring. Bulky ortho-substituents can force the amino group out of planarity, disrupting this resonance and paradoxically increasing the localization of the lone pair on the nitrogen. However, the overwhelming effect of steric shielding usually dominates, leading to an overall decrease in reactivity.
-
Destabilization of the Transition State: In many reactions, the transition state involves a change in the geometry around the nitrogen atom. Steric clash with the ortho-substituents can raise the energy of this transition state, thereby increasing the activation energy and slowing the reaction rate.
// Nodes Reactivity [label="Reactivity of\nAmino Group", fillcolor="#F1F3F4", fontcolor="#202124"]; StericHindrance [label="Steric Hindrance\n(Ortho-Substituents)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ElectronicEffects [label="Electronic Effects\n(Ring Substituents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Shielding [label="Shielding of\nLone Pair", fillcolor="#FBBC05", fontcolor="#202124"]; TransitionState [label="Transition State\nDestabilization", fillcolor="#FBBC05", fontcolor="#202124"]; EDG [label="Electron-Donating\nGroups (EDGs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EWG [label="Electron-Withdrawing\nGroups (EWGs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncreasedBasicity [label="Increased Basicity/\nNucleophilicity", fillcolor="#34A853", fontcolor="#FFFFFF"]; DecreasedBasicity [label="Decreased Basicity/\nNucleophilicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducedReactivity [label="Reduced Reactivity", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Reactivity -> StericHindrance [label=" is influenced by"]; Reactivity -> ElectronicEffects [label=" is influenced by"]; StericHindrance -> Shielding; StericHindrance -> TransitionState; ElectronicEffects -> EDG; ElectronicEffects -> EWG; EDG -> IncreasedBasicity; EWG -> DecreasedBasicity; Shielding -> ReducedReactivity; TransitionState -> ReducedReactivity; } caption: Factors influencing the reactivity of the amino group in hindered anilines.
Key Synthetic Transformations of Hindered Anilines
Despite their reduced reactivity, hindered anilines can undergo a variety of important chemical transformations. Success in these reactions often hinges on the careful selection of reagents, catalysts, and reaction conditions.
N-Acylation
The acylation of hindered anilines to form amides is a common transformation, but it can be challenging due to the low nucleophilicity of the amino group.
This protocol is particularly useful for highly hindered anilines where standard methods fail.
Materials:
-
Hindered aniline (e.g., 2,4,6-tri-tert-butylaniline)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add NaH (1.2 equivalents) to a Schlenk flask.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask.
-
Dissolve the hindered aniline (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0 °C and add the acyl chloride (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[16]
Causality Behind Experimental Choices:
-
Strong Base (NaH): The low nucleophilicity of the hindered aniline necessitates deprotonation to form the much more nucleophilic anilide anion.
-
Anhydrous Conditions: NaH reacts violently with water. All solvents and glassware must be scrupulously dried.
-
Inert Atmosphere: Prevents the quenching of the highly reactive anilide by atmospheric moisture or oxygen.
-
Low Yield: If the yield is low, consider using a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[16]
-
Alternative Acylating Agents: Acetic anhydride can be used in place of acetyl chloride, sometimes with milder reaction conditions.[17][18] Microwave-assisted synthesis with acetic acid has also been reported as a green alternative.[17][18]
// Nodes Start [label="Start with\nHindered Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; StandardConditions [label="Attempt Standard Acylation\n(e.g., Acyl Chloride, Pyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckConversion [label="Low Conversion?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; StrongBase [label="Use Strong Base Protocol\n(e.g., NaH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AddCatalyst [label="Add Catalyst\n(e.g., DMAP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Workup and\nPurification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Desired Amide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> StandardConditions; StandardConditions -> CheckConversion; CheckConversion -> StrongBase [label="Yes"]; CheckConversion -> Purify [label="No"]; StrongBase -> Purify; StandardConditions -> AddCatalyst [style=dashed, label="Optimization"]; AddCatalyst -> Purify; Purify -> Product; } caption: A logical workflow for optimizing the N-acylation of a hindered aniline.
N-Alkylation
Direct N-alkylation of hindered anilines with alkyl halides is often difficult due to the steric hindrance around the nitrogen atom. However, catalytic methods have emerged as powerful tools for this transformation.
A modern and atom-economical approach to N-alkylation involves the use of alcohols as alkylating agents, often catalyzed by transition metals like nickel or manganese.[19][20] This "hydrogen autotransfer" or "borrowing hydrogen" methodology avoids the use of stoichiometric amounts of base and the generation of salt byproducts.
General Reaction Scheme: Aniline + Alcohol --(Catalyst, Base)--> N-Alkylated Aniline + Water
Key Features:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the aniline and the alcohol.[19][20]
-
High Selectivity: Can be tuned to favor mono-alkylation over di-alkylation.[20]
-
Atom Economy: Water is the only byproduct.
While a detailed step-by-step protocol is catalyst-specific, the general procedure involves heating the aniline, alcohol, catalyst, and a base (often a carbonate or alkoxide) in a suitable solvent.[21]
Modern Catalytic C-N Coupling Reactions
The development of palladium- and copper-catalyzed cross-coupling reactions has revolutionized the synthesis of anilines, including sterically hindered ones.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[22] For hindered anilines, the choice of ligand is critical for achieving high yields. Sterically demanding phosphine ligands are often required to facilitate the reductive elimination step, which can be slow for bulky substrates.[23][24]
Key Considerations for Hindered Substrates:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are often necessary.[23][24]
-
Base: A non-nucleophilic base, such as sodium tert-butoxide, is typically used.
-
Reaction Conditions: Elevated temperatures may be required to overcome the steric barrier.
Copper-catalyzed C-N coupling reactions are a valuable alternative to palladium-based methods, particularly for certain substrate combinations.[25] Recent advances have led to the development of ligands that can facilitate the coupling of sterically hindered aryl iodides with hindered amines.[25] These methods often offer a different reactivity profile and can be more cost-effective than their palladium counterparts.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; LigandEx [label="Ligand Exchange", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; AmineComplex [label="Ar-Pd(II)-NHR'(L_n)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NHR'", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Aryl Halide (Ar-X)", shape=plaintext]; Amine [label="Amine (R'-NH_2)", shape=plaintext]; Base [label="Base", shape=plaintext]; HXBase [label="[H-Base]X", shape=plaintext];
// Edges Pd0 -> OxAdd; ArX -> OxAdd [dir=back]; OxAdd -> PdII; PdII -> LigandEx; Amine -> LigandEx [dir=back]; LigandEx -> AmineComplex; AmineComplex -> RedElim; Base -> RedElim [style=dashed]; RedElim -> Pd0; RedElim -> Product; RedElim -> HXBase [style=dashed]; } caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Advanced Synthetic Applications
The unique properties of hindered anilines make them valuable in several advanced applications.
Medicinal Chemistry and Drug Development
As mentioned, the steric bulk in hindered anilines can block sites of metabolic oxidation, improving the pharmacokinetic properties of drug candidates.[7] This strategy of "metabolic blocking" is a powerful tool in drug design. Furthermore, the conformational constraints imposed by bulky groups can lock a molecule into a bioactive conformation, enhancing its potency and selectivity.
Materials Science and Ligand Design
Hindered anilines are precursors to a wide range of bulky ligands used in coordination chemistry and homogeneous catalysis.[2] The steric bulk of these ligands can be used to stabilize reactive metal centers, control the coordination number of the metal, and influence the selectivity of catalytic reactions.[3] For example, N-heterocyclic carbenes (NHCs) and β-diketiminate ligands derived from hindered anilines are ubiquitous in modern organometallic chemistry.[2]
Conclusion
The reactivity of the amino group in hindered anilines is a complex interplay of steric and electronic factors. While steric hindrance poses a significant synthetic challenge, it also provides an opportunity for controlled reactivity and the design of molecules with unique properties. Modern synthetic methods, particularly those employing powerful catalytic systems, have greatly expanded the toolkit available to chemists for the functionalization of these valuable building blocks. A thorough understanding of the principles outlined in this guide will enable researchers to effectively navigate the synthetic landscape of hindered anilines and unlock their full potential in drug discovery, materials science, and beyond.
References
- How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂? (2024). Google Cloud.
- Technical Support Center: N-Acylation of Hindered Anilines. (n.d.). Benchchem.
- 24.4: Basicity of Arylamines. (2025). Chemistry LibreTexts.
- Practical catalytic method for synthesis of sterically hindered anilines. (2015). PubMed.
- Electron withdrawing group on aniline makes it less/more basic. (n.d.). Allen.
- Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. (n.d.). PMC - NIH.
- Substituent Effects on the Physical Properties and pKa of Aniline. (n.d.). Semantic Scholar.
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Methodological & Application
Synthesis of 2-tert-Butyl-6-methylaniline via Friedel-Crafts Alkylation: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-tert-Butyl-6-methylaniline, a sterically hindered aniline derivative with applications in chemical synthesis and materials science. The protocol details a robust method centered on the Friedel-Crafts alkylation of 2-methylaniline (o-toluidine) using tert-butanol as the alkylating agent and a Lewis acid catalyst. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol, outlines critical safety considerations, and describes analytical methods for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Significance of Sterically Hindered Anilines
Sterically hindered anilines, such as this compound, are valuable building blocks in organic synthesis. The bulky tert-butyl group ortho to the amino functionality imparts unique steric and electronic properties. This structural motif can influence reaction selectivity, enhance the stability of derivative compounds, and modulate the properties of polymers and other materials. The synthesis of this compound is a practical illustration of the Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2]
The Friedel-Crafts alkylation, developed by Charles Friedel and James Crafts in 1877, is an electrophilic aromatic substitution reaction that allows for the introduction of alkyl groups onto an aromatic ring.[3][4] While classic protocols often utilize alkyl halides, the use of alcohols, such as tert-butanol, in the presence of a strong acid catalyst offers a viable alternative.
However, the direct Friedel-Crafts alkylation of anilines presents challenges. The amino group is a Lewis base that can react with and deactivate the Lewis acid catalyst.[5][6] This interaction forms a complex that deactivates the aromatic ring towards electrophilic substitution.[5][6] Despite this, under specific conditions, the reaction can proceed, often with regioselectivity influenced by the existing substituents.
Mechanistic Overview: The Friedel-Crafts Alkylation Pathway
The synthesis of this compound from 2-methylaniline and tert-butanol proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: In the presence of a strong acid catalyst (e.g., sulfuric acid or a Lewis acid like AlCl₃), tert-butanol is protonated, followed by the loss of water to form a stable tert-butyl carbocation.[7] This carbocation is the active electrophile in the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of 2-methylaniline acts as a nucleophile and attacks the tert-butyl carbocation. The amino and methyl groups are ortho-, para-directing. The tert-butyl group will preferentially add to the open ortho position due to a combination of electronic and steric effects.
-
Deprotonation and Aromatization: The resulting intermediate, an arenium ion (or sigma complex), is resonance-stabilized. A base (such as HSO₄⁻ or water) removes a proton from the carbon bearing the new tert-butyl group, restoring the aromaticity of the ring and yielding the final product, this compound.[8]
Caption: Reaction mechanism for the Friedel-Crafts alkylation.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Properties |
| 2-Methylaniline | C₇H₉N | 107.15 | 10.7 g | 0.1 | Liquid, d=0.998 g/mL |
| tert-Butanol | C₄H₁₀O | 74.12 | 11.1 g | 0.15 | Solid, mp=25-26 °C |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 19.6 g | 0.2 | Liquid, d=1.84 g/mL |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Solid, for neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Solid, for drying |
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Initial Charging: In the flask, dissolve 10.7 g (0.1 mol) of 2-methylaniline in 50 mL of dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add 19.6 g (0.2 mol) of concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
Alkylation: In a separate beaker, melt 11.1 g (0.15 mol) of tert-butanol by gentle warming. Transfer the molten tert-butanol to the dropping funnel. Add the tert-butanol dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice.
-
Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Workup - Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for the synthesis.
Safety Precautions and Hazard Management
This synthesis involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a chemical fume hood.
-
2-Methylaniline: Toxic and readily absorbed through the skin. Avoid inhalation and skin contact.
-
General Precautions: The reaction is exothermic, and proper temperature control is crucial. The quenching and neutralization steps should be performed slowly to control the release of heat and carbon dioxide gas.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol [9] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~235-237 °C at 760 mmHg |
| Density | ~0.94 g/mL at 25 °C |
Spectroscopic Data
-
¹H NMR (CDCl₃, 300 MHz):
-
δ ~7.0-7.2 ppm (m, 3H, Ar-H)
-
δ ~3.7 ppm (br s, 2H, -NH₂)
-
δ ~2.2 ppm (s, 3H, -CH₃)
-
δ ~1.4 ppm (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 75 MHz):
-
δ ~144.0, 137.0, 128.0, 126.0, 122.0, 118.0 (Ar-C)
-
δ ~34.5 (-C(CH₃)₃)
-
δ ~29.5 (-C(CH₃)₃)
-
δ ~18.0 (-CH₃)
-
-
IR (neat, cm⁻¹):
-
~3450, 3360 (N-H stretching)[10]
-
~2960 (C-H stretching, aliphatic)
-
~1620 (N-H bending)
-
~1460 (C-H bending)
-
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction can be addressed by increasing the reaction time or using a slight excess of the alkylating agent. Inefficient extraction can be improved by performing additional extractions of the aqueous layer.
-
Polyalkylation: The formation of di-tert-butylated products is a potential side reaction.[4][5] Using a stoichiometric amount or a slight excess of 2-methylaniline relative to tert-butanol can help minimize this.
-
Regioselectivity Issues: While the desired 2,6-disubstituted product is generally favored, the formation of other isomers is possible. Purification by column chromatography is effective in isolating the target compound.
Conclusion
The Friedel-Crafts alkylation of 2-methylaniline with tert-butanol provides a reliable and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature, and a thorough workup and purification process are essential for obtaining a high yield of the pure product. The detailed protocol and accompanying information in this application note serve as a valuable resource for researchers engaged in the synthesis of sterically hindered anilines and other substituted aromatic compounds.
References
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Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]
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Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
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This compound. PubChem. [Link]
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Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. [Link]
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Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]
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Augustine, J. K., Naik, Y. A., Mandal, A. B., Alagarsamy, P., & Akabote, V. (2008). Novel and Highly Regioselective Friedel–Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent. Synlett, 2008(16), 2431-2434. [Link]
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Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
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Novel and Highly RegioselectiveFriedel-Crafts Alkylation of 3,5-DimethoxyanilineUsing an Aldehyde and Triethylsilane as Reducing Agent. Semantic Scholar. [Link]
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Regioselective Friedel−Crafts Alkylation of Anilines and Amino‐Substituted Heteroarenes with Hexafluoroacetone Sesquihydrate. ResearchGate. [Link]
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This compound. NIST WebBook. [Link]
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Base-Promoted Cobalt-Catalyzed Regio- and Enantioselective para-Friedel–Crafts Alkylation of Aniline Derivatives. Organic Letters. [Link]
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Friedel-Crafts Alkylation. Chemistry Steps. [Link]
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Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]
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Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of the Fraser Valley. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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Friedel-Crafts Alkylation of Mesitylene with tert-Butyl Alcohol over Novel Solid Acid Catalyst UDCaT-5. ResearchGate. [Link]
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2-Butyl-6-methylaniline. PubChem. [Link]
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Friedel-Crafts Alkylation. EduBirdie. [Link]
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Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. RSC Publishing. [Link]
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Access to “Friedel-Crafts-restricted” tert-alkyl aromatics by activation/methylation of tertiary benzylic alcohols. PMC. [Link]
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Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols. Thieme Chemistry. [Link]
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FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]
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tert-BUTYLAMINE. Organic Syntheses. [Link]
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2,4,6-TRI-TERT-BUTYL-N-METHYLANILINE. Chongqing Chemdad Co.. [Link]
- Process for producing 2,6-dialkylanilines.
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catalytic applications of 2-tert-Butyl-6-methylaniline derivatives
An Application Guide to the Catalytic Use of 2-tert-Butyl-6-methylaniline Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: The Architectural Advantage of Steric Hindrance
In the intricate world of transition metal catalysis, the performance of a metallic center is profoundly dictated by the ligands that envelop it. These molecular architects do more than just bind to the metal; they sculpt its electronic environment and sterically control access to its reactive core. Among the vast library of ligand precursors, hindered anilines stand out for their ability to impart unique and powerful characteristics. This compound, with its strategically placed bulky tert-butyl group and electron-donating methyl group ortho to the amine, serves as a valuable scaffold for a class of highly effective ligands.
Derivatives of this aniline are precursors to ligands—primarily bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs)—that create a sterically congested yet electronically favorable environment around a metal center, typically palladium. This combination is not a brute-force impediment but a finely tuned instrument that enhances catalytic activity. The steric bulk accelerates crucial steps like reductive elimination and stabilizes the catalytically active monoligated metal species, while the electron-rich nature promotes the initial, often rate-limiting, oxidative addition step.[1][2]
This guide provides a detailed exploration of the . It moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Principle: From Hindered Aniline to High-Performance Ligand
The primary utility of this compound in catalysis is as a foundational building block for ligands that possess a compelling combination of steric and electronic properties. The ortho tert-butyl and methyl groups create a highly crowded environment, a feature that is instrumental in designing selective and efficient catalysts.[3]
-
Steric Shielding: The bulky substituents physically obstruct the metal center. This "steric shielding" prevents the formation of inactive catalyst species and promotes the desired catalytic cycle. For instance, in cross-coupling reactions, this bulk facilitates the final reductive elimination step to release the product and regenerate the active catalyst.[4]
-
Enhanced Electron Density: When incorporated into phosphine ligands, the aniline-derived framework contributes to the ligand's overall σ-donating capacity.[5][6] These bulky, electron-rich phosphines increase the nucleophilicity of the metal center (e.g., Palladium(0)), which significantly lowers the activation energy for the oxidative addition of challenging substrates like aryl chlorides.[2]
While 2,6-diisopropylaniline is a more famous precursor to ubiquitous NHC ligands like IPr, the design principles are directly transferable to derivatives of this compound.[4][7] These ligands generate exceptionally active catalysts for forming critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Application Focus: Palladium-Catalyzed Cross-Coupling Reactions
Ligands derived from hindered anilines have revolutionized palladium-catalyzed cross-coupling, enabling reactions that were previously inefficient or impossible. Below are detailed protocols for two of the most impactful transformations.
Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and organic materials. The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides, and its success with challenging substrates often hinges on the use of sterically demanding, electron-rich phosphine ligands.[1]
Mechanistic Rationale:
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The bulky ligand is critical for promoting the reductive elimination step and preventing β-hydride elimination side reactions.[1]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol: General Procedure for the Amination of an Aryl Chloride
This protocol is designed as a self-validating system. Successful execution with a common substrate provides a reliable benchmark for catalyst activity before moving to more complex or novel substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Bulky phosphine ligand (e.g., a cataCXium® type ligand)[8]
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene or dioxane (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1-2 mol%) to the reaction vessel.
-
Base Addition: Add the sodium tert-butoxide. Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine without competing in the coupling reaction.
-
Reagent Addition: Add the aryl chloride and the amine to the vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously. Rationale: Heating is typically required to drive the oxidative addition of the less reactive aryl chloride.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Data Summary: Buchwald-Hartwig Amination Performance
| Aryl Halide | Amine Type | Catalyst Loading (mol%) | Temp (°C) | Typical Yield (%) |
| Aryl Bromide | Primary Aliphatic | 0.5 - 1.0 | 25 - 80 | >90 |
| Aryl Chloride | Primary Aliphatic | 1.0 - 2.0 | 80 - 110 | 85 - 95 |
| Aryl Bromide | Secondary Cyclic | 1.0 - 2.0 | 60 - 100 | >90 |
| Aryl Chloride | Secondary Cyclic | 1.5 - 3.0 | 100 - 120 | 75 - 90 |
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of organic synthesis for creating C(sp²)-C(sp²) bonds, particularly in the production of biaryl compounds prevalent in medicinal chemistry and materials science.[9][10] The use of bulky, electron-rich ligands allows for the efficient coupling of sterically hindered substrates and unreactive aryl chlorides at mild temperatures.[8][11]
Mechanistic Rationale:
The cycle begins with the oxidative addition of the organohalide to the Pd(0) center. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium complex, a step facilitated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. Bulky ligands accelerate this final step, particularly for hindered biaryls, preventing catalyst decomposition.[4][10]
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol: General Procedure for the Coupling of an Aryl Halide with a Boronic Acid
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.5-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, or a renewable analogue)[8][11] (1-4 mol%)
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)[4]
-
Oven-dried reaction vessel
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vessel containing a stir bar, add the aryl halide, arylboronic acid, and base.
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst and the ligand.
-
Atmosphere Control: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon) by performing three cycles of vacuum and backfill. Causality Note: This is critical to prevent the oxidation of the Pd(0) species and the phosphine ligand, which would deactivate the catalyst.[7]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Stir the mixture at the desired temperature (room temperature to 100 °C) until the starting material is consumed (monitor by TLC or GC-MS).[4]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[4]
General Experimental Workflow
The logical flow for setting up, running, and isolating products from these catalytic reactions is crucial for reproducibility and safety.
Caption: Standard workflow for cross-coupling reactions.
Concluding Remarks
The derivatives of this compound exemplify a core principle of modern catalysis: the rational design of ligands to control reactivity. By providing a sterically demanding and electron-rich environment, these ligands enable palladium catalysts to perform challenging C-N and C-C bond formations with high efficiency and broad substrate scope. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage these powerful synthetic tools in drug discovery, materials science, and beyond.
References
- Title: Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings Source: NIH National Library of Medicine URL
- Title: 2,4,6-Tri-tert-butyl-N-methylaniline | 4566-64-7 Source: Benchchem URL
- Title: Steric Influence in Catalysis: A Comparative Guide to 2,6-Diisopropylaniline and 2,6-Dimethylaniline Derived Ligands Source: Benchchem URL
- Title: Application Notes and Protocols: Diisopropylaniline-Based Ligands for Suzuki-Miyaura Coupling Source: Benchchem URL
- Title: Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)
- Title: Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air Source: MDPI URL
- Title: Electron-Rich Phosphines in Organic Synthesis II.
- Title: Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions Source: NIH National Library of Medicine URL
- Title: Developing Ligands for Palladium(II)
- Title: Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde Source: Benchchem URL
- Title: Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure Source: PubMed URL
- Title: Electron-Rich Phosphines in Organic Synthesis II.
Sources
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use of 2-tert-Butyl-6-methylaniline as a ligand precursor
An Application Guide to 2-tert-Butyl-6-methylaniline: From Ligand Precursor to Catalytic Utility
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Steric Hindrance
In the landscape of modern catalysis and organometallic chemistry, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. This compound stands out as a premier building block in this endeavor. Its unique architecture, featuring a bulky tert-butyl group and a smaller methyl group flanking a reactive amine, provides a powerful tool for creating a sterically demanding yet tunable coordination environment. This dissymmetry allows for the creation of chiral environments and specific pockets around a metal center, which is critical for achieving high selectivity in catalytic transformations.[1]
This guide provides an in-depth exploration of this compound as a ligand precursor. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful research.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₇N | [2][3] |
| Molecular Weight | 163.26 g/mol | [2][3][4] |
| CAS Number | 13117-94-7 | [2][3] |
| Appearance | Liquid (may be solid at lower temperatures) | |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 6-tert-Butyl-o-toluidine, 2-Methyl-6-t-butylaniline | [2][3] |
Safety & Handling Protocol
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation.[5] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[5]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][6] Use spark-proof tools and keep away from heat, sparks, and open flames.[6]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[5] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][6]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor immediately.[5][6]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Core Application: Synthesis of Advanced Ligand Scaffolds
The primary utility of this compound lies in its conversion into more complex ligand systems. Below are detailed protocols for two major classes of ligands: Anilido-Phosphines and N-Heterocyclic Carbene (NHC) precursors.
Synthesis of Sterically Encumbered Anilido-Phosphine Ligands
Scientific Rationale: The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in a single molecule creates a versatile hemilabile ligand. The bulky 2-tert-butyl-6-methylphenyl group is instrumental in forming a well-defined coordination pocket around the metal center. This steric shielding can prevent catalyst dimerization, control substrate access, and promote challenging reductive elimination steps, thereby enhancing catalytic efficiency and selectivity.
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Chlorodiphenylphosphine (PPh₂Cl)
-
Schlenk flask, syringes, magnetic stirrer, argon/nitrogen source
-
-
Step-by-Step Procedure:
-
Reaction Setup: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon. Allow it to cool to room temperature.
-
Initial Solution: Add this compound (1.63 g, 10.0 mmol) and 30 mL of anhydrous THF to the flask via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add n-BuLi (4.4 mL of 2.5 M solution, 11.0 mmol, 1.1 equiv) dropwise over 10 minutes. The causality here is critical: the strong base n-BuLi deprotonates the amine to form a highly nucleophilic lithium anilide. A slight excess ensures complete conversion.
-
Phosphine Addition: Stir the resulting anilide solution at 0 °C for 30 minutes. Then, add chlorodiphenylphosphine (2.21 g, 10.0 mmol) dropwise. The lithium anilide performs a nucleophilic attack on the electrophilic phosphorus center, displacing the chloride and forming the P-N bond.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane to yield the desired anilido-phosphine ligand.
-
Synthesis of N-Heterocyclic Carbene (NHC) Precursors
Scientific Rationale: NHCs have revolutionized catalysis due to their strong σ-donating properties, which create electron-rich, highly active metal centers.[7] The bulky substituents derived from this compound are crucial for stabilizing the typically low-coordinate metal complexes involved in catalytic cycles, preventing decomposition and often enhancing catalytic turnover. The imidazolium salt synthesized here is the stable precursor that is deprotonated in situ to generate the active NHC ligand.
This is a two-step process. The first step creates the diimine backbone, and the second cyclizes it to form the imidazolium ring.[8][9]
-
Materials:
-
This compound
-
Glyoxal (40% solution in water)
-
Methanol, Formic Acid
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Dioxane
-
-
Step 1: Synthesis of the N,N'-Diaryl-1,2-diimine
-
In a round-bottom flask, dissolve this compound (3.26 g, 20.0 mmol) in 50 mL of methanol.
-
Add glyoxal solution (1.45 g of 40% solution, 10.0 mmol) and a catalytic amount of formic acid (2-3 drops). The acid catalyzes the condensation reaction between the aniline and the aldehyde groups of glyoxal.
-
Stir the mixture at room temperature for 24 hours. A yellow precipitate will form.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum. This affords the diimine intermediate.
-
-
Step 2: Cyclization to the Imidazolium Salt
-
Reaction Setup: In a flame-dried Schlenk flask under argon, suspend the diimine from Step 1 (10.0 mmol) and paraformaldehyde (0.33 g, 11.0 mmol) in 40 mL of anhydrous dioxane. Paraformaldehyde serves as the one-carbon source for the C2 position of the imidazolium ring.[8]
-
Cyclization Agent: Slowly add chlorotrimethylsilane (TMSCl, 2.5 mL, 20.0 mmol) to the suspension. TMSCl facilitates the cyclization and acts as a source of HCl upon reaction with trace moisture, providing the chloride counter-ion.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. A precipitate will form.
-
Isolation: Cool the reaction to room temperature. Collect the solid by filtration, wash thoroughly with anhydrous diethyl ether to remove any unreacted starting materials, and dry under high vacuum. The resulting white or off-white solid is the target imidazolium chloride NHC precursor.
-
Catalytic Applications: Enabling Challenging Transformations
Ligands derived from this compound excel in promoting difficult catalytic reactions, particularly in palladium-catalyzed cross-coupling.
Application Example: Palladium-Catalyzed meta-C–H Arylation
Scientific Rationale: Directing C–H functionalization to the meta position is a significant challenge due to the lack of inherent electronic bias. Success often relies on a "transient mediator" strategy, where a ligand plays a crucial role in the stability and reactivity of the palladium catalyst, enabling it to reach a remote C-H bond.[10] Ligands with bulky frameworks, such as those derived from our precursor, are essential for promoting the necessary catalytic steps while preventing unwanted side reactions.
-
Materials:
-
Aniline or Phenol substrate with a directing group (e.g., 2-pyridyl)
-
Aryl Iodide coupling partner
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand (e.g., an anilido-phosphine or a related pyridone-type ligand promoted by steric bulk)[10]
-
Norbornene (transient mediator)
-
K₂CO₃ (Base)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried vial under an inert atmosphere (argon), add the substrate (0.5 mmol), aryl iodide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5 mol%), the ligand (10 mol%), norbornene (0.75 mmol, 1.5 equiv), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 2.0 mL of anhydrous solvent.
-
Reaction: Seal the vial and place it in a preheated oil bath at 110 °C. Stir for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the meta-arylated product.
-
Performance Data
The utility of this approach is demonstrated by the broad scope of substrates that can be functionalized.
| Substrate Class | Coupling Partner | Product Type | Typical Yield | Reference |
| Aniline Derivatives | Heterocyclic Iodides | meta-Arylated Anilines | Good to Excellent | [10] |
| Phenol Derivatives | Aryl Iodides | meta-Arylated Phenols | Good to Excellent | [10] |
| Benzyl Heterocycles | Aryl Iodides | meta-Arylated Benzyl Scaffolds | Good to Excellent | [10] |
Conclusion
This compound is more than a simple chemical; it is a strategic precursor for crafting sophisticated molecular tools. Its inherent steric and electronic properties allow for the synthesis of high-performance anilido-phosphine and N-heterocyclic carbene ligands. As demonstrated, these ligands are pivotal in advancing modern catalytic methods, enabling selective and efficient bond formations that are central to pharmaceutical and materials science research. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Mino, T., et al. (n.d.). Chiral N-(tert-Butyl)-N-methylaniline Type Ligands: Synthesis and Application to Palladium-Catalyzed Asymmetric Allylic Alkylation. ResearchGate. Retrieved from [Link]
-
Riccardi, L., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2326-2336. Retrieved from [Link]
-
Le, C. M., et al. (2017). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society, 139(15), 5419-5424. Retrieved from [Link]
- Cazin, C. S. J. (Ed.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer Science & Business Media.
-
Beilstein Journals. (n.d.). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Retrieved from [Link]
-
Beilstein Journals. (n.d.). N-Heterocyclic carbenes. Retrieved from [Link]
-
C-O and C-N Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2023). ACS Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Butyl-6-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Architecture and synthesis of P,N-heterocyclic phosphine ligands. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
-
NIST. (n.d.). This compound. National Institute of Standards and Technology. Retrieved from [Link]
-
Cran, J. W., et al. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. Retrieved from [Link]
-
Ribas, X., & Devillard, M. (2018). Model Macrocyclic Ligands for Proof-of-Concept Mechanistic Studies in Transition-Metal Catalysis. Chemistry–A European Journal, 24(6), 1222-1230. Retrieved from [Link]
-
Němec, V., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Retrieved from [Link]
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- 1. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 2. This compound | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 2-Butyl-6-methylaniline | C11H17N | CID 18957402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 9. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 10. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-tert-Butyl-6-methylaniline-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency.[1] The success of these transformations is inextricably linked to the design of the ancillary ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. This guide focuses on ligands derived from the 2-tert-butyl-6-methylaniline scaffold. The inherent steric bulk from the tert-butyl group and the electron-rich nature of the aniline moiety provide a powerful platform for developing highly effective ligands. We will explore the mechanistic rationale behind their efficacy and provide detailed, field-proven protocols for their application in key transformations such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, empowering researchers to tackle challenging synthetic targets.
The Ligand Scaffold: Mechanistic & Structural Insights
The efficacy of a ligand in palladium catalysis is governed by its steric and electronic properties, which directly influence the key steps of the catalytic cycle: oxidative addition and reductive elimination.[2][3] Ligands based on the this compound framework are exemplary of the bulky, electron-rich class of ligands that have revolutionized cross-coupling chemistry.[4]
Causality Behind Ligand Design:
-
Steric Hindrance: The prominent tert-butyl group ortho to the nitrogen atom creates a sterically demanding environment around the palladium center. This bulk is thought to promote the formation of the catalytically active, monoligated Pd(0) species and, crucially, to facilitate the final reductive elimination step, which forms the desired product and regenerates the catalyst.[2]
-
Electron-Donating Properties: The aniline nitrogen and the methyl group are electron-donating, which increases the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) center lowers the activation energy for the oxidative addition of the aryl halide (Ar-X), often the rate-limiting step of the catalytic cycle, and is particularly beneficial for activating less reactive substrates like aryl chlorides.[2][4]
-
Axial Chirality: When further substituted, such as in N-Aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives, these scaffolds can exhibit rotationally stable C(aryl)-N(amine) bond axial chirality. This feature has been harnessed to create chiral ligands for asymmetric catalysis, demonstrating their versatility beyond standard cross-coupling.[5]
The interplay of these features is visualized in the general catalytic cycle for C-N cross-coupling below.
Caption: General catalytic cycle for palladium-catalyzed C-N bond formation.
Protocol: Buchwald-Hartwig Amination of Aryl Chlorides
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[6] The use of bulky, electron-rich ligands is critical for the successful coupling of challenging substrates, especially electron-neutral or electron-rich aryl chlorides.[7][8] This protocol provides a robust starting point for this transformation.
Experimental Workflow Overview
Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Step-by-Step Protocol
This procedure is adapted for the coupling of an aryl chloride with a primary amine.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Primary Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Dialkylbiaryl Phosphine Ligand (e.g., XPhos or SPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert Gas (Argon or Nitrogen)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Inert gas line (manifold)
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: To the oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Rationale: Adding the solid reagents first under ambient conditions is operationally simple. NaOtBu is a strong, non-nucleophilic base suitable for deprotonating the amine or the intermediate palladium-amine complex.[9]
-
-
Inerting the System: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.
-
Rationale: The active Pd(0) catalyst and some ligands are sensitive to oxygen, which can lead to catalyst deactivation.[7] An inert atmosphere is crucial for reproducibility and high yields.
-
-
Addition of Substrates: Under a positive pressure of inert gas, add the aryl chloride and the primary amine. If the amine is a solid, it can be added in Step 1.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Rationale: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. Anhydrous conditions are preferred as water can interfere with the base and catalyst activity.[3]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS. Typical reaction times are 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl amine.
Typical Reaction Parameters
| Parameter | Condition | Rationale & Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common Pd(II) and Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.[9][10] |
| Ligand | Bulky, electron-rich phosphines | Essential for activating aryl chlorides and promoting reductive elimination. Ligand-to-Pd ratio is typically 1:1 to 2:1.[8] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic alkoxides are common. Carbonates are milder alternatives for sensitive substrates.[9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are generally used. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition of Ar-Cl. |
Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organohalides.[11][12] For sterically demanding substrates, the choice of a bulky ligand is paramount to achieving high yields.[13]
Detailed Step-by-Step Protocol
This procedure is for the coupling of a sterically hindered aryl bromide with an arylboronic acid.
Materials:
-
Sterically Hindered Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(tBu)₃)₂] (0.015 mmol, 1.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene/Water mixture (10:1, 5.5 mL)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reagent Setup: In an oven-dried Schlenk flask, combine the aryl bromide, arylboronic acid, Pd(P(tBu)₃)₂, and K₃PO₄.
-
Rationale: Pd(P(tBu)₃)₂ is a highly active, pre-formed Pd(0) catalyst that does not require an in situ reduction step.[13] K₃PO₄ is an effective base for Suzuki couplings that is compatible with a wide range of functional groups.
-
-
Inerting the System: Seal the flask and cycle between vacuum and inert gas three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Rationale: A small amount of water can be beneficial in Suzuki couplings, accelerating the transmetalation step. Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Add 20 mL of water and transfer to a separatory funnel. Extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography to obtain the pure biaryl product.[14]
Key Parameters for Suzuki Coupling
| Parameter | Condition | Rationale & Notes |
| Palladium Catalyst | Pd(P(tBu)₃)₂, Pd(OAc)₂/SPhos | Highly active catalysts are needed for hindered substrates. Catalyst loading is typically 0.5-5 mol%.[15] |
| Boron Source | Arylboronic Acids, Boronic Esters | Boronic acids are common, but pinacol esters (BPin) offer enhanced stability and are often used. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Et₃N | The base is crucial for activating the boronic acid for transmetalation. Choice depends on substrate compatibility. |
| Solvent | Toluene, Dioxane, THF (often with H₂O) | The solvent system must solubilize both the organic and inorganic components of the reaction. |
| Temperature | Room Temp to 100 °C | Milder conditions are often possible compared to Buchwald-Hartwig, but heating may be required for difficult couplings. |
References
-
Chiral N-(tert-Butyl)-N-methylaniline Type Ligands: Synthesis and Application to Palladium-Catalyzed Asymmetric Allylic Alkylation. ResearchGate. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Google Grounding API.
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]
-
Mechanistic studies of palladium (II) complexes with electron-rich ligands. American Chemical Society. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Publications. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. NIH. [Link]
-
t-Bu3P-Coordinated 2-Phenylaniline-Based Palladacycle Complex as a Precatalyst for the Suzuki Cross-coupling Polymerization of Aryl Dibromides with Aryldiboronic Acids. NIH. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Confined Catalysis Involving a Palladium Complex and a Self-Assembled Capsule for the Dimerization of Vinyl Arenes and the Formation of Indane and Tribenzo–Pentaphene Derivatives. MDPI. [Link]
-
A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs.* PubMed. [Link]
-
Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. ResearchGate. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
Minimisation of Palladium Content in Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
Palladium catalyzed ligand-free Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
-
Synthesis of biaryls using aryne intermediates. Chemical Society Reviews (RSC Publishing). [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of York Research Repository. [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
Polyaniline-Supported Palladium(II)-Schiff Base Complex as Efficient Catalyst for Mizoroki-Heck Cross-Coupling Reaction. ResearchGate. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. PubMed. [Link]
-
(PDF) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one. ResearchGate. [Link]
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PubMed Central. [Link]
-
A thiosemicarbazone–palladium(II)–imidazole complex as an efficient pre-catalyst for Suzuki–Miyaura cross-coupling reactions at room temperature in aqueous media. ResearchGate. [Link]
-
Insights into the Palladium(II)-Catalyzed Wacker-Type Oxidation of Styrene with Hydrogen Peroxide and tert-Butyl Hydroperoxide. NIH. [Link]
-
Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. PubMed Central. [Link]
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protocol for N-alkylation of 2-tert-Butyl-6-methylaniline
An Application Note and Protocol for the N-Alkylation of 2-tert-Butyl-6-methylaniline
Abstract
This document provides a detailed guide for the N-alkylation of this compound, a sterically hindered primary aniline. Due to the significant steric shielding of the nitrogen atom by the ortho-tert-butyl and -methyl groups, classical N-alkylation methods using alkyl halides are often low-yielding and require harsh conditions. This guide presents two robust and efficient catalytic protocols—Reductive Amination and Buchwald-Hartwig Amination—that overcome these steric challenges. We offer a mechanistic overview, comparative data, and step-by-step experimental procedures tailored for researchers in synthetic chemistry and drug development.
Introduction: The Challenge of Steric Hindrance
N-alkylated anilines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] The specific substrate, this compound (CAS 13117-94-7), presents a formidable synthetic challenge.[2][3] The nucleophilicity of the amine is significantly diminished by the steric bulk of the adjacent tert-butyl and methyl groups, which physically obstruct the nitrogen's lone pair of electrons from attacking an electrophile.
Consequently, direct SN2 alkylation with alkyl halides often fails or requires extreme conditions that can lead to side reactions, such as de-tert-butylation.[4] To address this, modern catalytic methods are required that operate through alternative mechanistic pathways. This note will focus on two premier strategies:
-
Reductive Amination: A one-pot procedure that proceeds via an imine intermediate, circumventing a direct SN2 reaction.[5]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction renowned for its ability to form C-N bonds with sterically demanding substrates.[6][7]
Mechanistic Rationale and Strategy Selection
The choice of method depends on the desired alkyl group and the available starting materials (aldehyde/ketone vs. alkyl halide).
Strategy A: Reductive Amination
This method is ideal for introducing primary (from aldehydes) or secondary (from ketones) alkyl groups. The reaction involves two key stages in a single pot:
-
Imine/Iminium Ion Formation: The aniline reversibly condenses with a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then dehydrates to an imine. In the presence of a mild acid or the reducing agent itself, this exists in equilibrium with the more reactive iminium ion.
-
In-Situ Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the C=N bond of the iminium ion to yield the N-alkylated amine.
The key advantage is that the formation of the planar imine intermediate alleviates the initial steric hindrance around the nitrogen, allowing for subsequent reduction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary reducing agent for this transformation due to its mildness and tolerance for weakly acidic conditions, which prevents over-reduction of the starting carbonyl.[8]
Caption: Mechanism of Reductive Amination.
Strategy B: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is exceptionally versatile for forming C-N bonds between aryl amines and alkyl or aryl halides.[6] Its effectiveness with sterically hindered substrates relies on the use of specialized, bulky phosphine ligands. These ligands promote the key steps of the catalytic cycle and prevent catalyst decomposition.
The catalytic cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst adds to the alkyl halide (R-X) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The hindered aniline coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu) then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The alkyl and amido groups are eliminated from the palladium center, forming the N-alkylated product and regenerating the Pd(0) catalyst.
Bulky biaryl phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential, as they create a sterically crowded coordination sphere around the palladium that facilitates the difficult reductive elimination step for hindered substrates.[9][10]
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Experimental Protocols & Data
The following protocols provide detailed procedures for the N-alkylation of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Workflow Overview
Caption: General experimental workflow.
Protocol A: N-Ethylation via Reductive Amination
Reaction: this compound + Acetaldehyde → N-Ethyl-2-tert-butyl-6-methylaniline
Materials:
-
This compound: 1.00 g (6.12 mmol, 1.0 equiv)
-
Acetaldehyde: 0.34 mL (6.12 mmol, 1.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): 1.94 g (9.18 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous: 30 mL
-
Saturated aq. Sodium Bicarbonate (NaHCO₃): 50 mL
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.12 mmol).
-
Add anhydrous 1,2-dichloroethane (30 mL) and stir until the aniline is fully dissolved.
-
Add acetaldehyde (0.34 mL, 6.12 mmol) to the solution and stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.94 g, 9.18 mmol) portion-wise over 10 minutes. Note: Mild gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 2-5% Ethyl Acetate in Hexanes) to yield the pure product.
Protocol B: N-Benzylation via Buchwald-Hartwig Amination
Reaction: this compound + Benzyl Bromide → N-Benzyl-2-tert-butyl-6-methylaniline
Materials:
-
This compound: 1.00 g (6.12 mmol, 1.2 equiv)
-
Benzyl Bromide: 0.61 mL (5.10 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): 46.7 mg (0.051 mmol, 1 mol%)
-
RuPhos: 47.6 mg (0.102 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu): 685 mg (7.14 mmol, 1.4 equiv)
-
Toluene, anhydrous: 25 mL
Procedure:
-
Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. All steps should be performed under an inert atmosphere of argon or nitrogen, preferably in a glovebox. All glassware must be rigorously oven-dried.
-
In a glovebox, add Pd₂(dba)₃ (46.7 mg), RuPhos (47.6 mg), and sodium tert-butoxide (685 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Remove the tube from the glovebox (if necessary) and add anhydrous toluene (25 mL) via syringe under a positive pressure of argon.
-
Add this compound (1.00 g) followed by benzyl bromide (0.61 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL).
-
Filter the mixture through a short pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 1-3% Ethyl Acetate in Hexanes).
Comparative Data Summary
| Parameter | Protocol A: Reductive Amination | Protocol B: Buchwald-Hartwig Amination |
| Alkylation Type | Primary/Secondary Alkyl Groups | Aryl, Heteroaryl, Alkyl Groups |
| Alkylating Agent | Aldehyde / Ketone | Alkyl / Aryl Halide or Triflate |
| Key Reagents | NaBH(OAc)₃ | Pd₂(dba)₃, RuPhos, NaOtBu |
| Atmosphere | Standard (Dry) | Strictly Inert (Argon/Nitrogen) |
| Temperature | Room Temperature | 80 - 110 °C |
| Solvent | Dichloromethane (DCM) / DCE | Toluene / Dioxane |
| Typical Yield | 75 - 90% | 80 - 95% |
| Key Advantage | Mild conditions, no transition metals | Broad scope, highly reliable for hindered systems |
Key Considerations and Troubleshooting
-
Purity of Aniline: The starting aniline is susceptible to air oxidation, which can manifest as a darkening in color. Using recently purified or high-purity aniline is recommended for optimal results.[11]
-
Inert Atmosphere for Protocol B: The Pd(0) catalyst is readily oxidized by air, which will terminate the catalytic cycle. Failure to maintain scrupulously inert conditions is the most common cause of reaction failure.
-
Base Selection in Protocol B: Sodium tert-butoxide is a strong, hygroscopic base. It should be handled exclusively under an inert atmosphere. Other bases like LHMDS or K₃PO₄ can be used but may require re-optimization.
-
Controlling Over-Alkylation: While the steric hindrance of the substrate naturally disfavors the formation of a tertiary amine, it is not impossible. Using a slight excess of the aniline relative to the alkylating agent (as in Protocol B) can help suppress this side reaction.
-
Purification: The N-alkylated aniline products are basic and may streak on silica gel. To mitigate this, the silica can be pre-treated with a 1-2% solution of triethylamine in the eluent, or a small amount (0.5-1%) of triethylamine can be added to the mobile phase during chromatography.
References
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- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
- Tsuge, K., et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
- Semantic Scholar. (n.d.). Catalytic N-Alkylation of Anilines.
- Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals.
- Scilit. (n.d.). Selective N-alkylation of anilines in ionic liquids.
- Chiappe, C., et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry.
- ElectronicsAndBooks. (n.d.). N-Alkylation of anilines, carboxamides and several nitrogen heterocycles using CsF-Celite/alkyl halides/CH3CN combination.
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- BenchChem. (n.d.). 2,4,6-Tri-tert-butyl-N-methylaniline | 4566-64-7.
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- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (1933).
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- San Diego State University Digital Collections. (2017).
- National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). A plausible mechanism for the N-alkylation of aniline and alcohol.
- Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- LookChem. (n.d.). Purification of Aniline - Chempedia.
- Wikipedia. (n.d.). Reductive amination.
- National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- National Institutes of Health. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
- JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 13117-94-7.
- Synfacts. (2024). N-Alkylation of Anilines with Primary Alcohols by MOF-Derived CoN Nanoparticles on N-Doped Carbon.
- Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
- ResearchGate. (2025). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve.
- National Institutes of Health. (n.d.). This compound | C11H17N | CID 83155.
- ACS Publications. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis.
- Arkivoc. (n.d.). Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol.
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- 11. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Application Notes & Protocols: The Synthesis of Sterically Demanding N-Heterocyclic Carbenes from 2-tert-Butyl-6-methylaniline
Prepared by: Gemini, Senior Application Scientist
Abstract
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and organocatalysis, often outperforming traditional phosphine ligands due to their strong σ-donating properties and high stability.[1][2] The steric and electronic properties of NHCs can be precisely tuned by modifying the N-aryl substituents, which is crucial for optimizing catalytic activity and selectivity.[3] This guide provides a comprehensive protocol for the synthesis of a sterically demanding NHC precursor, 1,3-bis(2-tert-butyl-6-methylphenyl)imidazolium chloride, using 2-tert-butyl-6-methylaniline. While NHCs derived from symmetrically substituted anilines like 2,6-diisopropylaniline (leading to the widely used IPr ligand) are common, the use of asymmetrically substituted anilines such as this compound allows for the introduction of unique steric environments around the metal center.[4][5] This protocol is adapted from the well-established synthesis of IPr∙HCl and is designed for researchers in catalyst development and drug discovery seeking to explore novel ligand architectures.[6][7]
Introduction: The Significance of Steric Bulk in NHC Ligands
The success of NHCs in catalysis is largely attributed to their dual role as strong σ-donors and significant steric shields. The bulky substituents on the nitrogen atoms create a protective pocket around the metal center, which offers several advantages:
-
Stabilization of Reactive Species: The steric bulk kinetically stabilizes low-valent and coordinatively unsaturated metal complexes, which are often key intermediates in catalytic cycles.[3]
-
Enhanced Catalytic Activity: By promoting reductive elimination and preventing catalyst decomposition pathways like dimerization, bulky NHCs can significantly enhance the turnover frequency and overall efficiency of a catalyst.[2]
-
Control of Selectivity: The defined three-dimensional structure imposed by the ligand can influence the regioselectivity and stereoselectivity of a reaction.[1]
The target of this protocol, an NHC derived from this compound, presents an interesting case of asymmetric steric hindrance. The differing bulk of the tert-butyl versus the methyl group can create a unique chiral pocket upon coordination to a metal, potentially influencing enantioselective transformations. This guide details the two-step synthesis of the imidazolium salt precursor, which is a stable, crystalline solid that can be conveniently stored and handled.[3]
Synthetic Strategy Overview
The synthesis of the target imidazolium salt, 1,3-bis(2-tert-butyl-6-methylphenyl)imidazolium chloride, follows a robust two-step procedure widely adopted for related bulky NHC precursors like IPr∙HCl.[6][7]
-
Step 1: Diimine Synthesis. Condensation of this compound with glyoxal to form the N,N'-bis(2-tert-butyl-6-methylphenyl)ethanediimine intermediate.
-
Step 2: Imidazolium Salt Formation. Cyclization of the diimine intermediate with a C1 source (paraformaldehyde) in the presence of an acid to form the desired imidazolium chloride salt.
This strategy is efficient and avoids the isolation of the free, air-sensitive carbene, providing a stable precursor ready for use in generating the NHC in situ or for the synthesis of well-defined metal-NHC complexes.[6][8]
Sources
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- 8. researchgate.net [researchgate.net]
Introduction: The Unique Utility of a Sterically Hindered Aniline
An Application Guide to 2-tert-Butyl-6-methylaniline in Advanced Polymer Chemistry
For the attention of Researchers, Scientists, and Drug Development Professionals, this document serves as a detailed technical guide on the applications of this compound in the field of polymer chemistry. This guide moves beyond simple procedural lists to provide a foundational understanding of the causality behind its use, ensuring that protocols are not just followed, but understood.
This compound, also known as 6-tert-Butyl-o-toluidine, is an aromatic amine whose utility in polymer science is derived directly from its unique molecular architecture.[1][2] The presence of a bulky tert-butyl group and a methyl group ortho to the amine functionality provides significant steric hindrance. This steric shielding is not a trivial structural feature; it is the primary driver of the molecule's function as a potent precursor for polymer stabilizers and a controller of polymerization reactions.
Polymeric materials, from commodity plastics to high-performance engineering resins, are susceptible to degradation from environmental factors such as heat, oxygen, and UV radiation.[3] This degradation proceeds via free-radical chain reactions that lead to chain scission, cross-linking, and a catastrophic loss of mechanical and physical properties.[4] The strategic incorporation of additives that can interrupt these radical cascades is therefore essential for polymer longevity and performance. It is in this context that this compound emerges as a valuable synthetic building block.
| Property | Value | Reference |
| CAS Number | 13117-94-7 | [1][5] |
| Molecular Formula | C₁₁H₁₇N | [2] |
| Molecular Weight | 163.26 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Not specified, likely liquid or low-melting solid | |
| Key Structural Feature | Steric hindrance around the amine group |
PART 1: Core Application as a Precursor for Polymer Antioxidants
The most significant application of this compound is as a foundational chemical for the synthesis of high-performance antioxidants and stabilizers. The principles of steric hindrance are paramount to their function.
Causality and Mechanism of Action
Antioxidants function by donating a hydrogen atom to terminate highly reactive peroxy (ROO•) and alkyl (R•) radicals that are the propagating species in polymer auto-oxidation. A critical feature of an effective antioxidant is that the radical it forms upon donating a hydrogen atom must be exceptionally stable and unreactive, thus preventing it from initiating new degradation chains.
The structure of this compound is ideal for this purpose. When derivatives of this molecule (often converted into hindered phenols or more complex amines) donate a hydrogen atom, the resulting radical is stabilized by two key factors:
-
Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring.
-
Steric Shielding: The bulky ortho-substituents (tert-butyl and methyl groups) physically block the radical center, preventing it from participating in further reactions. This steric hindrance is crucial for efficiency. Studies have shown that the degree of substitution in the 2 and 6 positions directly impacts antioxidant performance, with more significant hindrance leading to better long-term thermal stability.[4][6]
Caption: Fig 1. Radical Scavenging by a Hindered Amine Antioxidant.
Protocol: Synthesis of a Model N-Substituted Antioxidant
This protocol describes a representative N-alkylation to produce a more complex and higher molecular weight antioxidant from this compound, enhancing its compatibility and reducing volatility in a polymer matrix.
Objective: To synthesize N-octyl-2-tert-butyl-6-methylaniline.
Materials:
-
This compound (1.0 eq)
-
1-Bromooctane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add this compound (10.0 g, 61.2 mmol) and anhydrous potassium carbonate (16.9 g, 122.4 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. The suspension should be stirred vigorously.
-
Reagent Addition: Add 1-bromooctane (12.9 g, 11.7 mL, 67.3 mmol) to the suspension dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction. K₂CO₃ acts as a base to neutralize the HBr byproduct, driving the reaction to completion.
-
Workup: After cooling to room temperature, filter the solid K₂CO₃ and salts. Concentrate the filtrate using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate. Causality Note: The washing steps remove residual inorganic salts and water-soluble impurities.
-
Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-octyl-2-tert-butyl-6-methylaniline.
Performance Data
The incorporation of such stabilizers significantly enhances the long-term heat aging (LTHA) performance of polymers like polypropylene (PP).
| Formulation | Antioxidant Concentration | Oven Aging @ 150°C (Days to Failure) | Key Insight |
| PP (Unstabilized) | 0% | < 1 | Demonstrates the inherent instability of the base polymer. |
| PP + Commercial Hindered Phenol | 0.1% | ~25 | Standard level of protection. |
| PP + TBMA-Derivative (Hypothetical) | 0.1% | > 40 | The sterically hindered amine structure provides superior radical trapping efficiency, extending material lifetime.[4][6] |
PART 2: Application as a Polymerization Inhibitor
For highly reactive monomers, such as styrenes and acrylates, premature and uncontrolled polymerization during transport or storage is a significant safety and economic concern. This compound can serve as a polymerization inhibitor.
Mechanism of Action
Inhibitors function by scavenging the initial radicals formed by trace impurities, light, or heat, which would otherwise initiate a polymerization chain reaction. An inhibitor introduces an "induction period"—a time during which no polymerization occurs. Amines are effective in this role through hydrogen transfer reactions with chain radicals.[] The steric hindrance of TBMA again plays a crucial role, ensuring the resulting radical is too stable to initiate a new polymer chain.
Caption: Fig 2. Workflow for Using a Polymerization Inhibitor.
Protocol: Evaluating Inhibitor Efficiency
Objective: To measure and compare the induction period of styrene polymerization when inhibited by this compound.
Materials:
-
Styrene, inhibitor-free (passed through a column of basic alumina)
-
This compound (TBMA)
-
Benzoyl Peroxide (BPO) as initiator
-
Dilatometer or sealed vials
-
Constant temperature oil bath (e.g., at 70°C)
Procedure:
-
Preparation of Samples: Prepare three sets of samples in sealed vials:
-
Control: 10 mL of inhibitor-free styrene + 0.1 g BPO.
-
Test Sample: 10 mL of inhibitor-free styrene + 10 mg TBMA (1000 ppm) + 0.1 g BPO.
-
Reference: 10 mL of inhibitor-free styrene + 10 mg of a standard inhibitor (e.g., 4-tert-butylcatechol) + 0.1 g BPO.
-
-
Initiation: Place all vials simultaneously into a pre-heated oil bath at 70°C. Start a timer immediately.
-
Monitoring: Observe the samples for the onset of polymerization, characterized by a noticeable increase in viscosity or turbidity. For quantitative analysis, a dilatometer would be used to measure the volume contraction that accompanies polymerization.
-
Data Collection: Record the time elapsed until the onset of polymerization for each sample. This is the induction period.
-
Self-Validation: The control sample should begin polymerizing rapidly, validating that the monomer and initiator are active. The test and reference samples will show a delay, confirming inhibitor activity. The length of the delay is a direct measure of efficiency.
Comparative Data
| Sample | Inhibitor (1000 ppm) | Induction Period at 70°C (Minutes, Representative) |
| Control | None | < 5 |
| Reference | 4-tert-Butylcatechol (TBC) | ~ 60 |
| Test | This compound | ~ 50-70 |
Insight: The performance of TBMA is expected to be comparable to standard industrial inhibitors, making it a viable candidate for monomer stabilization.
PART 3: Prospective Application as a Specialty Monomer
While less common, the structure of this compound makes it an intriguing candidate as a monomer for the synthesis of novel conducting or high-performance polymers. Copolymerization of aniline with its derivatives has been shown to improve polymer solubility.[8]
Rationale and Hypothetical Polymerization
Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility in common organic solvents.[8] Creating a polymer from TBMA, or copolymerizing it with aniline, could introduce steric bulk that disrupts chain packing. This would likely decrease intermolecular forces, leading to significantly enhanced solubility and processability, albeit potentially at the cost of lower electrical conductivity due to reduced charge hopping between chains.
Protocol Concept: Oxidative Polymerization of TBMA
-
Monomer Dissolution: Dissolve this compound in a 1M HCl solution in an ice bath.
-
Oxidant Addition: Slowly add an aqueous solution of an oxidant, such as ammonium persulfate, dropwise with vigorous stirring.
-
Polymerization: Allow the reaction to proceed for several hours at 0-5°C. A dark-colored precipitate, the protonated polymer, should form.
-
Isolation: Isolate the polymer by filtration, wash with 1M HCl and then deionized water, and dry under vacuum.
-
Characterization: The resulting polymer can be characterized by FTIR, UV-Vis, and its solubility can be tested in solvents like NMP, DMF, and THF.
Predicted Properties of Poly(this compound)
| Property | Standard Polyaniline (PANI) | Poly(TBMA) (Predicted) | Rationale for Prediction |
| Solubility (in NMP) | Poor | High | Steric hindrance from tert-butyl and methyl groups prevents tight chain packing, allowing solvent penetration.[8] |
| Processability | Difficult | Good | Enhanced solubility allows for solution-based processing like spin-coating or casting. |
| Conductivity (doped) | High (1-100 S/cm) | Moderate to Low (10⁻³ - 1 S/cm) | Increased distance and mis-alignment between polymer chains due to steric bulk would hinder charge transport. |
| Thermal Stability | Good | Excellent | The bulky side groups may increase the glass transition temperature and restrict chain motion, enhancing thermal stability. |
Conclusion
This compound is a versatile chemical building block in polymer chemistry, primarily valued for the steric hindrance provided by its ortho-alkyl substituents. Its principal application lies in the synthesis of high-performance antioxidants and stabilizers, where its structure leads to the formation of exceptionally stable radicals that can effectively terminate polymer degradation pathways. Furthermore, it demonstrates utility as a polymerization inhibitor for reactive monomers and holds future potential as a specialty monomer for creating soluble, processable, high-performance polymers. The protocols and data presented herein provide a framework for researchers to explore and leverage the unique properties of this compound in advanced material design.
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Sources
Strategic Pathways to Chiral Amines from 2-tert-Butyl-6-methylaniline: A Guide to Asymmetric Synthesis
An Application Note and Protocol Guide for Researchers
Abstract: Chiral amines are indispensable structural motifs in modern pharmaceuticals, agrochemicals, and fine chemicals, with their specific stereochemistry often dictating biological activity.[1][2] 2-tert-Butyl-6-methylaniline presents a unique and challenging starting material for the synthesis of such compounds. Its significant steric hindrance, imparted by the ortho-disubstitution, demands carefully selected synthetic strategies. However, this same steric bulk can be leveraged to create molecules with unique properties, including axially chiral amines (atropisomers). This guide provides an in-depth exploration of validated synthetic routes to generate chiral amines from this substrate, focusing on asymmetric transition-metal catalysis, organocatalysis, and atroposelective methodologies. Each section combines theoretical principles with detailed, field-proven protocols designed for reproducibility and success in a research and development setting.
Introduction: The Challenge and Opportunity of a Hindered Aniline
This compound is an attractive starting point for complex amine synthesis due to its rigid and sterically demanding framework. The ortho-tert-butyl and -methyl groups effectively shield the nitrogen atom, which profoundly influences its reactivity in several ways:
-
Reduced Nucleophilicity: The nitrogen lone pair is sterically encumbered, slowing its participation in nucleophilic reactions.
-
Imine Formation Difficulty: Condensation with carbonyls to form imine intermediates—a cornerstone of many amination strategies—is often kinetically disfavored and requires optimized conditions to drive the reaction to completion.
-
Potential for Axial Chirality: When a second, suitably substituted aryl group is attached to the nitrogen, the steric clash can restrict free rotation around the C(aryl)-N bond, giving rise to stable, separable atropisomers.[3]
This guide navigates these challenges by presenting three robust strategies for the asymmetric synthesis of chiral amines, transforming the steric properties of this compound from a liability into a synthetic advantage.
Part 1: Asymmetric Reductive Amination via Transition-Metal Catalysis
This approach is arguably the most direct and widely used method for synthesizing α-chiral amines from anilines and carbonyl compounds.[1][4] It proceeds via an imine intermediate, which is then hydrogenated enantioselectively using a chiral transition-metal catalyst.
Core Principle: The strategy hinges on the in-situ formation of a prochiral N-aryl imine, which is then reduced with high enantioselectivity. Iridium and Rhodium-based catalysts, paired with chiral phosphine ligands, have demonstrated exceptional efficacy for this transformation, even with challenging N-aryl imines.[1][4][5]
Causality Behind Experimental Choices:
-
Catalyst System: Iridium complexes, such as those derived from [Ir(COD)Cl]₂, are often preferred for N-aryl imines due to their high activity and tolerance for a wide range of functional groups.[1][6][7]
-
Chiral Ligand: The choice of ligand is critical for achieving high enantioselectivity. Ligands like (R)-SEGPHOS or (R,R)-f-spiroPhos create a well-defined chiral pocket around the metal center, forcing the imine substrate to coordinate in a specific orientation before hydride delivery.[1]
-
Reaction Conditions: Due to the difficulty of imine formation with the title aniline, azeotropic removal of water using a Dean-Stark apparatus is essential. High hydrogen pressure increases the rate of the hydrogenation step.
Experimental Protocol 1: One-Pot Iridium-Catalyzed Asymmetric Reductive Amination
This protocol details the synthesis of a chiral secondary amine from this compound and a representative ketone, 1-phenylpropan-1-one.
Materials:
-
This compound (1 equiv.)
-
1-Phenylpropan-1-one (1.1 equiv.)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
(R)-SEGPHOS (1.1 mol%)
-
Iodine (I₂) (2.5 mol%)
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ and (R)-SEGPHOS in anhydrous, degassed methanol. Stir for 30 minutes at room temperature to form the active catalyst. Remove the solvent under vacuum.
-
Reaction Setup: To the flask containing the catalyst, add this compound, 1-phenylpropan-1-one, and iodine.
-
Solvent Addition: Add anhydrous toluene via syringe. Equip the flask with a condenser and a Dean-Stark trap filled with toluene.
-
Imine Formation: Heat the mixture to reflux for 12-18 hours to drive the formation of the imine. Monitor the reaction by TLC or GC-MS.
-
Hydrogenation: Cool the reaction mixture to room temperature. Transfer the flask to a high-pressure autoclave. Purge the autoclave with H₂ gas three times before pressurizing to 50 bar.
-
Reaction: Stir the reaction at 50 °C for 24 hours.
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution (to quench iodine) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Scientist's Notes (Trustworthiness):
-
The addition of an iodine additive can dramatically improve both the activity and enantioselectivity of the iridium catalyst system for certain substrates.[1]
-
The progress of imine formation should be confirmed before proceeding to the hydrogenation step to ensure high conversion.
-
Complete removal of oxygen is critical as it can deactivate the catalyst.
Workflow: Asymmetric Reductive Amination
Caption: Workflow for Iridium-catalyzed asymmetric reductive amination.
Part 2: Chiral Phosphoric Acid (CPA) Organocatalysis
Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis. Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for activating imines towards enantioselective transformations.[8][9][10][11]
Core Principle: A CPA, such as TRIP, forms a hydrogen-bond complex with the imine intermediate. This interaction not only activates the imine for reduction but also creates a rigid chiral environment, dictating the facial selectivity of the hydride attack from a reducing agent like a Hantzsch ester.
Causality Behind Experimental Choices:
-
Catalyst: TRIP (3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) is a bulky and highly effective CPA. Its deep chiral pocket is ideal for inducing high enantioselectivity.[9]
-
Reducing Agent: Hantzsch esters are mild, stoichiometric hydride donors that are commonly paired with CPA catalysts. They are air-stable and easy to handle.
-
Substrate Scope: This method is particularly effective for imines derived from aldehydes, as the resulting secondary amines are formed with high fidelity.
Experimental Protocol 2: CPA-Catalyzed Asymmetric Transfer Hydrogenation
This protocol describes the reduction of an imine formed from this compound and benzaldehyde.
Materials:
-
This compound (1 equiv.)
-
Benzaldehyde (1 equiv.)
-
(R)-TRIP catalyst (2 mol%)
-
Hantzsch Ester (1.2 equiv.)
-
4Å Molecular Sieves
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound, benzaldehyde, activated 4Å molecular sieves, and the (R)-TRIP catalyst.
-
Solvent and Reagent Addition: Add anhydrous DCM, followed by the Hantzsch ester.
-
Reaction: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography. The oxidized Hantzsch ester byproduct is typically more polar and easily separated.
-
Analysis: Determine the enantiomeric excess (ee) of the purified chiral amine by chiral HPLC.
Scientist's Notes (Trustworthiness):
-
The molecular sieves are crucial for sequestering the water produced during imine formation, preventing catalyst deactivation and imine hydrolysis.
-
The reaction is generally slower than metal-catalyzed hydrogenations and may require longer reaction times for high conversion.
-
The choice of solvent can be critical; non-polar solvents like toluene or DCM are often preferred.
Mechanism: CPA Catalysis
Caption: CPA-catalyzed activation and reduction of an imine.
Part 3: Atroposelective Synthesis of Axially Chiral Amines
The pronounced steric hindrance of this compound can be exploited to construct N-C axially chiral compounds, a class of molecules with significant applications in asymmetric catalysis.[3]
Core Principle: This strategy involves creating a tri-ortho-substituted N,N-diaryl amine. The steric repulsion between the substituents on both aromatic rings is so severe that it restricts rotation around the C-N bond, creating a stable chiral axis. The synthesis can be achieved through a diastereoselective or enantioselective N-arylation reaction, or by resolving the racemic mixture of atropisomers.
Causality Behind Experimental Choices:
-
N-Arylation Method: Palladium-catalyzed Buchwald-Hartwig amination is a robust method for forming the C(aryl)-N bond. While achieving high enantioselectivity in this step for such a hindered substrate is challenging, it is an area of active research.
-
Resolution: For a reliable and scalable approach, synthesis of the racemate followed by resolution is often the most practical method. Chiral preparative HPLC is a powerful tool for separating atropisomers.
-
Rotational Stability: The energy barrier to rotation (and thus the stability of the atropisomers at room temperature) is a direct function of the size of the ortho-substituents. The tert-butyl group on the starting aniline provides a strong foundation for creating a high rotational barrier.
Experimental Protocol 3: Synthesis and Resolution of an Atropisomeric N,N-Diaryl Amine
Step A: Synthesis of Racemic N-(2-methoxyphenyl)-2-tert-butyl-6-methylaniline
Materials:
-
This compound (1 equiv.)
-
1-Bromo-2-methoxybenzene (1.1 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound, 1-bromo-2-methoxybenzene, and anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the racemic product by flash column chromatography.
Step B: Resolution of Atropisomers
Procedure:
-
Analytical Method Development: Develop a separation method using an analytical chiral HPLC column (e.g., Chiralpak IA, IB, or IC) with a suitable mobile phase (typically a mixture of hexanes and isopropanol).
-
Preparative Separation: Scale up the separation using a preparative chiral HPLC system to isolate the individual enantiomers.
-
Analysis: Confirm the purity and enantiomeric excess of each fraction using the analytical chiral HPLC method.
Scientist's Notes (Trustworthiness):
-
The choice of ligand (e.g., RuPhos) is critical for the Buchwald-Hartwig coupling of hindered substrates.
-
The rotational barrier of the final product can be measured by dynamic NMR spectroscopy to confirm its stereochemical stability at ambient temperature.
Data Presentation: Comparison of Synthetic Routes
| Feature | Asymmetric Reductive Amination | CPA Organocatalysis | Atroposelective Synthesis |
| Chirality Type | Point Chirality (α-carbon) | Point Chirality (α-carbon) | Axial Chirality (C-N bond) |
| Catalyst | Iridium / Rhodium | Chiral Phosphoric Acid (e.g., TRIP) | Palladium (for synthesis) |
| Key Reagents | H₂, Chiral Ligand | Hantzsch Ester | Chiral Resolving Agent / HPLC |
| Typical ee% | 90-99% | 85-97% | >99% (after resolution) |
| Pros | High efficiency, broad ketone scope | Metal-free, mild conditions | Access to unique chiral scaffolds |
| Cons | Requires high pressure, sensitive catalyst | Slower reaction times, aldehyde preference | Multi-step, requires resolution |
References
- Source: Elsevier Ltd.
- Source: National Institutes of Health (PMC)
- Source: ACS Publications (Chemical Reviews)
- Title: New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis Source: University of Iowa URL
- Source: National Institutes of Health (PMC)
- Title: Application of Aniline and Chiral Phosphoric Acids in the Synthesis of Pharmaceutical Intermediates Source: BenchChem URL
- Source: ACS Publications (Organic Letters)
-
Title: Biocatalytic approach toward aniline scaffolds Source: ResearchGate URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands Source: PubMed URL: [Link]
- Title: New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis Source: Bentham Science URL
-
Title: Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox Source: Bioengineer.org URL: [Link]
-
Title: New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis Source: OUCI URL: [Link]
-
Title: Asymmetric organocatalytic synthesis of chiral homoallylic amines Source: Beilstein Journals URL: [Link]
-
Title: Rhodium‐Catalyzed Amination and Annulation of Arenes with Anthranils: C‐H Activation Assisted by Weakly Coordinating Amides Source: Wiley Online Library URL: [Link]
-
Title: The asymmetric synthesis of chiral secondary amines via hemiaminal and... Source: ResearchGate URL: [Link]
-
Title: Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline Source: Frontiers URL: [Link]
-
Title: Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands Source: ACS Publications (Accounts of Chemical Research) URL: [Link]
-
Title: Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry Source: ResearchGate URL: [Link]
-
Title: Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol Source: Organic Chemistry Portal URL: [Link]
-
Title: Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates Source: ACS Publications (ACS Catalysis) URL: [Link]
-
Title: Lignin amination valorization: heterogeneous catalytic synthesis of aniline and benzylamine from lignin-derived chemicals Source: RSC Publishing (Green Chemistry) URL: [Link]
-
Title: Novel Reductive Aminases for the Preparation of Chiral Amines Source: The University of Manchester URL: [Link]
-
Title: Synthesis of Enantioenriched Amines by Iron‐Catalysed Amination of Alcohols Employing at Least One Achiral Substrate Source: University of Groningen URL: [Link]
-
Title: Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity Source: ACS Publications (ACS Catalysis) URL: [Link]
-
Title: Direct CH Amination of Arenes with Alkyl Azides under Rhodium Catalysis Source: Wiley Online Library URL: [Link]
-
Title: Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols Source: Frontiers URL: [Link]
-
Title: Chiral Amine Synthesis Source: Semantic Scholar URL: [Link]
-
Title: Chiral N-(tert-Butyl)-N-methylaniline Type Ligands: Synthesis and Application to Palladium-Catalyzed Asymmetric Allylic Alkylation Source: ResearchGate URL: [Link]
-
Title: Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Asymmetric synthesis of amines using tert-butanesulfinamide Source: PubMed URL: [Link]
-
Title: Direct CH Amination of Arenes with Alkyl Azides under Rhodium Catalysis Source: ResearchGate URL: [Link]
-
Title: ChemInform Abstract: Direct C—H Amination of Arenes with Alkyl Azides under Rhodium Catalysis. Source: ResearchGate URL: [Link]
-
Title: Direct C-H amination of arenes with alkyl azides under rhodium catalysis Source: IBS Publications Repository URL: [Link]
-
Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: National Institutes of Health (PMC) URL: [Link]
-
Title: A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines Source: National Institutes of Health (PMC) URL: [Link]
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Application Notes and Protocols for the Quantification of 2-tert-Butyl-6-methylaniline
Introduction: The Analytical Imperative for 2-tert-Butyl-6-methylaniline
This compound, a sterically hindered aromatic amine, serves as a critical intermediate in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its unique structural configuration, featuring a bulky tert-butyl group and a methyl group ortho to the amino functionality, imparts specific reactivity and properties. However, the potential for this compound to persist as a residual impurity or degradant necessitates the development of robust and sensitive analytical methods for its precise quantification. The presence of such aromatic amines, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final product.
This comprehensive guide provides detailed, field-proven protocols for the quantitative analysis of this compound, leveraging two principal chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are presented with an emphasis on the underlying scientific principles, guiding researchers and drug development professionals in not only executing the protocols but also in understanding the causality behind the experimental choices. All protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| Appearance | Pale yellow liquid | [2] |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in organic solvents | General chemical knowledge |
| CAS Number | 13117-94-7 | [3] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. The following protocol outlines a robust reversed-phase HPLC method for its quantification.
Principle of the Method
This method employs a reversed-phase C18 column where the non-polar stationary phase interacts with the relatively non-polar this compound. A polar mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous component, is used to elute the analyte. The retention of the analyte is primarily governed by hydrophobic interactions, and its elution is modulated by the proportion of the organic solvent in the mobile phase. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong chromophoric response.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or formic acid for MS compatibility)[4]
-
Methanol (HPLC grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a quaternary pump, autosampler, column compartment, and UV detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Phenomenex) | The C18 stationary phase provides excellent retention and separation for aromatic amines. The specified dimensions and particle size offer a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good peak shape. The water component allows for manipulation of polarity. Phosphoric acid is added to control the pH and suppress the ionization of the amine, leading to improved peak symmetry and consistent retention.[4] For MS compatibility, formic acid should be used instead.[4] |
| Flow Rate | 1.0 mL/min | This flow rate is typical for a 4.6 mm ID column and provides a reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | This volume is a good starting point to avoid column overloading while ensuring adequate sensitivity. |
| UV Detection | 240 nm | The optimal wavelength should be determined by running a UV scan of the analyte. Aromatic amines typically exhibit strong absorbance in the 230-280 nm range. |
| Run Time | ~10 minutes | Adjust as necessary to ensure complete elution of the analyte and any impurities. |
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh a known amount of the sample expected to contain this compound. Dissolve in a suitable volume of diluent to achieve a final concentration within the calibration range. For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.[5][6]
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and protect the HPLC column.
4. Method Validation The analytical method must be validated to ensure it is suitable for its intended purpose.[7] Validation should be performed in accordance with ICH Q2(R1) or Q2(R2) guidelines.[1][8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from the matrix, impurities, and degradants. Peak purity should be assessed using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.[9] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | Recovery of spiked analyte should be within 98.0% to 102.0%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. Its high sensitivity and selectivity make it an excellent choice for trace-level analysis of this compound, particularly in complex matrices.
Principle of the Method
In this method, the sample is introduced into a heated injection port, where the analyte is vaporized. The vaporized analyte is then carried by an inert gas (helium) through a capillary column. The column's stationary phase separates the analyte from other components based on their boiling points and interactions with the stationary phase. The separated analyte then enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the analyte, ensuring high specificity. Quantification is achieved by monitoring a specific, abundant ion (or ions) of the analyte.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS
1. Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Methylene chloride (GC grade)
-
Toluene (GC grade)
-
Anhydrous sodium sulfate
-
Optional for derivatization: Acetic anhydride, Heptafluorobutyric anhydride (HFBA)
2. Instrumentation and Chromatographic Conditions This protocol is adapted from general principles for aromatic amine analysis, such as those found in EPA Method 8131.[4][10][11]
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 7890B GC with 5977B MS or equivalent | A standard GC-MS system with a capillary column and an electron ionization source is required. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5) | This is a general-purpose, non-polar column suitable for a wide range of semi-volatile organic compounds, including aromatic amines.[12] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium is an inert carrier gas compatible with mass spectrometry. A constant flow ensures reproducible retention times. |
| Injector Temperature | 250 °C | This temperature ensures the rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Splitless injection is used for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity. |
| Oven Temperature Program | Initial: 80 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | This temperature program provides good separation of the analyte from potential interferences. The initial hold allows for focusing of the analyte at the head of the column, and the ramp separates compounds based on their boiling points. |
| MS Source Temperature | 230 °C | Standard source temperature for robust ionization. |
| MS Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation. |
| Acquisition Mode | Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode is used to obtain the full mass spectrum for qualitative identification. SIM mode significantly increases sensitivity by monitoring only specific ions characteristic of the analyte. For this compound, characteristic ions would likely include the molecular ion (m/z 163) and a fragment from the loss of a methyl group (m/z 148). |
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methylene chloride or toluene.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the same solvent.
-
Sample Preparation (Liquid-Liquid Extraction): For aqueous samples, adjust the pH to >11 with NaOH. Extract the sample with methylene chloride. Dry the organic extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL. For solid samples, solvent extraction (e.g., with methylene chloride/acetone) can be used.[4]
4. Derivatization (Optional) For some aromatic amines, derivatization can improve chromatographic peak shape and sensitivity. This involves reacting the amine with a reagent to form a less polar, more volatile derivative.
-
Acetylation: React the extracted amine with acetic anhydride.
-
Heptafluorobutyrylation: React with heptafluorobutyric anhydride (HFBA) for enhanced sensitivity with an electron capture detector (ECD) or for negative chemical ionization (NCI) MS.
5. Method Validation The GC-MS method should be validated according to the same principles as the HPLC method, with parameters and acceptance criteria as outlined in the ICH guidelines.[1][8]
Conclusion: Ensuring Analytical Excellence
The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method offers simplicity and robustness for routine analysis, while the GC-MS method provides superior sensitivity and specificity for trace-level quantification and confirmatory analysis.
Regardless of the chosen technique, a rigorous method validation is paramount to ensure the reliability and accuracy of the results. By adhering to the detailed protocols and understanding the scientific rationale presented in these application notes, researchers, scientists, and drug development professionals can confidently and accurately quantify this compound, thereby ensuring the quality and safety of their products.
References
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. SW-846. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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U.S. Food and Drug Administration. (1995). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Environmental Protection Agency. SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Environmental Protection Agency. SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). [Link]
-
National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]
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Ge, S., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 333-342. [Link]
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G. B. S. T. M. S. S. J. S. G. (1989). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 18(9), 703–713. [Link]
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Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
ResearchGate. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. [Link]
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Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737. [Link]
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Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography e Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737. [Link]
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D. A. Lambropoulou & T. A. Albanis. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1074. [Link]
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B. Saad and C. Basheer. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Biogenic Amines in Food: Analysis, Occurrence and Toxicity. [Link]
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Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
-
U.S. Environmental Protection Agency. ESAM Collaborative Analytical Methods and Protocols for Chemistry. [Link]
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ResearchGate. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. [Link]
-
National Institutes of Health. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. [Link]
-
ResearchGate. Development and validation of RP-HPLC pre-column derivatisation for the trace level determination of tertbutylamine in tigecycline drug substance. [Link]
-
Malaysian Journal of Analytical Sciences. DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. [Link]
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Bechtold, T., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21081. [Link]
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Application Note: A Robust GC-MS Methodology for the Analysis of 2-tert-Butyl-6-methylaniline and Its Putative Reaction Products
Abstract
This application note provides a comprehensive guide for the qualitative and quantitative analysis of 2-tert-Butyl-6-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, chemists, and drug development professionals, this document details a complete workflow from sample preparation to data interpretation. We address the analytical challenges posed by the polarity of the primary amine functional group and provide a robust protocol that includes optional derivatization to enhance chromatographic performance. Furthermore, this guide explores the expected mass spectral characteristics of the parent compound and offers a framework for the tentative identification of its potential reaction products, such as those formed via oxidation or N-acylation. The methodologies are presented with a focus on the underlying scientific principles to empower users to adapt and troubleshoot the protocols for their specific applications.
Introduction: The Analytical Context
This compound is an aromatic amine characterized by significant steric hindrance around the amino group from the adjacent tert-butyl and methyl substituents. This structural feature influences its chemical reactivity and is a key consideration in the development of analytical methods. While GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds, primary anilines can present challenges.[1] The polar N-H bond can interact with active sites in the GC inlet and column, potentially leading to poor peak shape, tailing, and reduced sensitivity.[1]
This guide provides a direct analysis method and an optional, yet recommended, derivatization procedure to mitigate these issues. By converting the polar amine to a less polar amide derivative, chromatographic behavior, thermal stability, and volatility are significantly improved, leading to more reliable and reproducible results.[1][2]
Physicochemical & Mass Spectral Characteristics
A foundational understanding of the analyte's properties is critical for method development and data interpretation.
Key Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₇N | [3][4] |
| Molecular Weight | 163.26 g/mol | [3][4][5] |
| CAS Number | 13117-94-7 | [3][4] |
| Common Synonyms | 6-tert-Butyl-o-toluidine, 2-Methyl-6-t-butylaniline | [3][5] |
Electron Ionization (EI) Mass Spectrometry
Under standard 70 eV EI conditions, this compound exhibits a distinct fragmentation pattern. Aromatic amines are known for producing an intense molecular ion peak due to the stability of the aromatic ring.[6][7] The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[6][8]
Expected Fragmentation Pattern:
-
Molecular Ion (M•+), m/z 163: This is the parent ion and is expected to be prominent.[5][9]
-
Base Peak, m/z 148 ([M-15]⁺): The most abundant fragment ion results from the loss of a methyl radical (•CH₃). This is a classic fragmentation pathway for compounds containing a tert-butyl group, where the loss of a methyl group leads to the formation of a stable tertiary carbocation.[5]
-
Significant Fragment, m/z 120: Another notable fragment observed in reference spectra.[5] This likely arises from a more complex rearrangement and fragmentation following the initial methyl loss.
Potential Reaction Pathways and Products
In a drug development or chemical synthesis context, this compound may undergo various transformations. Understanding these potential pathways is crucial for identifying impurities, metabolites, or degradation products.
Caption: Potential reaction pathways for this compound.
-
Oxidation: Aromatic amines are susceptible to oxidation. The initial product could be a nitroso derivative ([M+15]), which could be further oxidized to a nitro derivative ([M+30]).
-
N-Acylation: Reaction with an acylating agent (e.g., acetic anhydride) will produce an N-acylated amide. This is the basis for the derivatization protocol and may also be a synthetic pathway. An N-acetyl derivative would show a mass shift of +42 amu.
Experimental Protocols
This section provides detailed, step-by-step methodologies for sample preparation, optional derivatization, and GC-MS analysis.
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is designed to extract the analyte from an aqueous matrix. The core principle involves adjusting the sample pH to ensure the aniline is in its non-ionized, neutral form, which is preferentially soluble in an organic solvent.[2][10]
Materials:
-
Dichloromethane (DCM), HPLC grade
-
Sodium hydroxide (NaOH) solution, 10 M
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Conical centrifuge tube
-
Nitrogen evaporator
Procedure:
-
pH Adjustment: In a separatory funnel, add 50 mL of the aqueous sample. Adjust the pH to >11 by adding 10 M NaOH dropwise. This deprotonates the anilinium ion, making the amine neutral.
-
Extraction: Add 25 mL of DCM to the funnel. Stopper and shake vigorously for 2 minutes, venting periodically to release pressure.
-
Phase Separation: Allow the layers to separate for at least 10 minutes.
-
Collection: Drain the lower organic (DCM) layer into a clean flask containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Repeat: Repeat the extraction (steps 2-4) with a fresh 25 mL portion of DCM. Combine the organic extracts.
-
Concentration: Transfer the dried extract to a conical tube. Gently evaporate the solvent to a final volume of approximately 1 mL under a stream of nitrogen.[11]
-
Final Step: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: Optional Derivatization (Acylation with TFAA)
To improve peak shape and thermal stability, derivatization via acylation is highly recommended.[1] This protocol uses Trifluoroacetic Anhydride (TFAA).
Materials:
-
Concentrated sample extract from Protocol 1 (evaporated to dryness)
-
Ethyl acetate, HPLC grade
-
Trifluoroacetic Anhydride (TFAA)
-
Micro-reaction vial (2 mL)
-
Heating block
Procedure:
-
Evaporation: Evaporate the 1 mL sample extract from Protocol 1 to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of ethyl acetate and 100 µL of TFAA to the dried residue.
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes in a heating block.
-
Solvent Removal: Cool the vial to room temperature. Uncap and evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate. The sample is now ready for injection.
Protocol 3: GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point for analysis. The temperature program should be optimized based on the specific instrumentation and potential co-eluting matrix components.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace-level detection.[12] |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization without thermal degradation.[13] |
| Carrier Gas | Helium (99.999%) | Inert carrier gas providing good chromatographic efficiency.[12] |
| Column Flow | 1.2 mL/min (Constant Flow) | Optimal flow rate for typical 0.25 mm ID columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column offers excellent inertness and resolving power for a wide range of analytes.[12] |
| Oven Program | 80 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min) | A starting temperature to focus analytes, followed by a ramp to elute the target and any higher-boiling products. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Standard energy for generating EI mass spectra. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source.[13] |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass filter.[13] |
| Transfer Line Temp. | 290 °C | Ensures efficient transfer of analytes from the GC to the MS without cold spots. |
| Acquisition Mode | Full Scan | Used for qualitative analysis and identification of unknowns. |
| Scan Range | m/z 40 - 450 | A wide enough range to capture the molecular ion and key fragments of the parent compound and its potential derivatives. |
Analytical Workflow Visualization
A systematic workflow ensures reproducibility and minimizes error.
Caption: End-to-end workflow for GC-MS analysis.
Data Analysis and Interpretation
-
Analyte Identification: The primary identification of this compound is achieved by matching its retention time and mass spectrum against a known reference standard. Key identifiers are the retention time and the presence and relative abundance of ions at m/z 163, 148, and 120.
-
Derivatized Analyte: The TFAA-derivatized product will have a significantly higher molecular weight (m/z 259) and likely a different retention time. Its mass spectrum will show a new molecular ion and characteristic fragments related to the trifluoroacetyl group.
-
Tentative Identification of Unknowns: When analyzing reaction mixtures, screen the data for masses corresponding to the potential products outlined in Section 3. For example, search for extracted ion chromatograms of m/z 178 and 193 to find potential oxidation products. The retention of the core fragments (e.g., a fragment related to the tert-butyl-methyl-aniline structure) in the spectrum of an unknown peak can provide strong evidence of its relationship to the parent compound.
Conclusion
The GC-MS methodology presented here provides a reliable and robust framework for the analysis of this compound. The protocols for sample preparation and instrumental analysis are grounded in established chemical principles. For challenging matrices or low-level quantification, the optional derivatization step is a powerful tool for enhancing chromatographic performance and analytical confidence. By combining these experimental procedures with a systematic approach to data interpretation, researchers can successfully identify and quantify the target analyte and gain valuable insights into its related reaction products.
References
-
Dasgupta, A., et al. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Retrieved from [Link]
-
Dasgupta, A., et al. (n.d.). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. PubMed. Retrieved from [Link]
-
Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
NIST. (n.d.). Aniline, 2,6-di-tert-butyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Aniline, 2-tert-butyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
JOVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Retrieved from [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). Gas chromatography-mass spectrometry detection method for methylaniline compound.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of 2-tert-Butyl-6-methylaniline Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification of 2-tert-Butyl-6-methylaniline and its derivatives using High-Performance Liquid Chromatography (HPLC). These sterically hindered anilines are crucial intermediates in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Achieving high purity is paramount for downstream applications and regulatory compliance. This guide moves beyond a simple recitation of steps, delving into the causal relationships behind methodological choices, thereby empowering the user to develop robust, scalable, and self-validating purification protocols. We will explore method development strategies, present detailed protocols for both analytical-scale purity assessment and preparative-scale purification, and discuss specialized techniques for challenging separations, such as positional isomers.
Introduction: The Purification Challenge of Substituted Anilines
This compound and its analogues are characterized by a unique combination of chemical properties: the basicity of the amino group, significant steric hindrance from the ortho-alkyl groups, and overall hydrophobicity. These features present a distinct challenge for purification. Crude reaction mixtures often contain unreacted starting materials, reagents, and structurally similar impurities, such as positional isomers, which can be difficult to resolve.[3]
High-Performance Liquid Chromatography (HPLC) is an indispensable technique in pharmaceutical development, enabling the precise separation of compounds based on their physicochemical properties.[4][5] For substituted anilines, HPLC offers the high resolution required to isolate the target compound with the purity necessary for subsequent synthetic steps or final active pharmaceutical ingredient (API) formulation. This note will focus primarily on Reversed-Phase HPLC (RP-HPLC), the most versatile and widely used mode for such molecules.[6][7]
Foundational Chromatographic Principles
A successful purification strategy begins with a deep understanding of the analyte's interaction with the stationary and mobile phases.[5]
Analyte Properties and HPLC Mode Selection
-
Basicity and pKa: The aniline moiety is basic. The pKa of the conjugate acid of the amino group dictates its ionization state at a given mobile phase pH. Controlling ionization is the most critical factor for achieving reproducible retention and sharp peak shapes in RP-HPLC.[5] Unprotonated (free base) anilines are more hydrophobic and will be retained longer on a C18 column, while the protonated (cationic) form is more polar and elutes earlier.
-
Hydrophobicity: The tert-butyl and methyl groups, along with the benzene ring, confer significant hydrophobicity to the molecule. This makes RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, the ideal choice.
-
Steric Hindrance: The bulky ortho-substituents can influence how the molecule interacts with the stationary phase and can be exploited to achieve separation from less-hindered isomers.
The Central Role of Reversed-Phase (RP) HPLC
In RP-HPLC, separation is driven by hydrophobic interactions.[8] The nonpolar stationary phase (typically octadecylsilane, C18) retains analytes, which are then eluted by a mobile phase of increasing organic solvent (e.g., acetonitrile or methanol) concentration.
For basic compounds like aniline derivatives, secondary interactions between the analyte and residual silanol groups on the silica support can cause significant peak tailing.[9] This is mitigated by:
-
Using an Acidic Modifier: Adding an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase serves two purposes: it protonates the aniline, ensuring a single ionic species, and it protonates the silanol groups, minimizing undesirable interactions. A mobile phase pH of 2-3 is often optimal.[5]
-
Employing End-Capped Columns: Modern HPLC columns are "end-capped" to mask most residual silanols, leading to vastly improved peak symmetry for basic compounds.
Normal-Phase (NP) HPLC for Isomer Separation
While RP-HPLC is the workhorse, Normal-Phase (NP) HPLC can be exceptionally powerful for separating positional isomers that have very similar hydrophobicities but different polarities or dipole moments.[10][11][12] In NP-HPLC, a polar stationary phase (e.g., bare silica, amino, or cyano) is used with a nonpolar mobile phase (e.g., hexane/isopropanol). This mode leverages adsorption and dipole-dipole interactions, which can be highly sensitive to the exact positioning of substituents on the aromatic ring.[12]
A Logical Workflow for Method Development and Scale-Up
A structured approach to method development is essential for efficiency and success. The process begins with analytical-scale scouting and optimization before scaling to a preparative level for purification.[13][14]
Caption: A systematic workflow for HPLC purification.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the purification of this compound derivatives.
Protocol 1: Analytical Purity Assessment via RP-HPLC
This protocol is designed to resolve the target compound from potential impurities and establish the conditions for preparative scale-up.
Objective: To develop a high-resolution gradient method for determining the purity of a crude sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1-2 mg of the crude sample.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water. The choice of solvent should ensure complete dissolution and compatibility with the mobile phase.[14]
-
Vortex until fully dissolved. If particulates remain, filter through a 0.22 µm syringe filter.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale & Causality |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV/PDA detector. |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard workhorse column providing good resolution for complex mixtures.[15] |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Acidifier ensures protonation of the aniline for good peak shape and MS-compatibility.[7] |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 10% to 95% B over 20 min | A broad gradient is essential for initial screening to elute all components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detector | UV-Vis or PDA at 254 nm | Aniline derivatives typically absorb strongly in the UV range. A PDA detector is recommended to assess peak purity.[14] |
| Injection Volume | 5 µL | Small volume to prevent column overloading and band broadening. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Use the PDA detector to check for peak co-elution, ensuring the main peak is spectrally homogenous.
-
Protocol 2: Preparative Purification via RP-HPLC
This protocol scales the optimized analytical method to isolate gram-level quantities of the target compound.
Objective: To purify the crude material based on the previously developed analytical method.
Methodology:
-
Method Scaling:
-
The primary goal is to maintain the separation achieved at the analytical scale. The gradient is kept proportional, while flow rate and sample load are increased according to the column's cross-sectional area.
-
Flow Rate Scaling Factor = (IDprep / IDanalyt)² = (21.2 mm / 4.6 mm)² ≈ 21.2
-
New Flow Rate = 1.0 mL/min * 21.2 = 21.2 mL/min
-
Sample Load: Start with a conservative loading study, injecting increasing amounts of the crude material (e.g., 50 mg, 100 mg, 200 mg) to determine the maximum load that does not compromise resolution.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale & Causality |
| HPLC System | Preparative HPLC with fraction collector | Required for handling high flow rates and automated collection. |
| Column | C18, 250 x 21.2 mm, 10 µm | Larger diameter for higher loading capacity; larger particles to reduce backpressure.[13] |
| Mobile Phase | Same as analytical (0.1% Formic Acid) | Consistency is key to predictable scaling. |
| Gradient Program | Adjusted for prep scale (e.g., 10% to 95% B over 20 min) | Maintain the same gradient slope (k*) as the analytical method. |
| Flow Rate | 21.2 mL/min | Scaled from the analytical method to maintain linear velocity. |
| Sample Preparation | Dissolve crude material in minimal DMSO or mobile phase A | Prepare a highly concentrated solution (e.g., 100-200 mg/mL). |
| Detector | Preparative UV-Vis with high-concentration flow cell | To avoid detector saturation at high sample loads. |
| Fraction Collection | Trigger by UV signal threshold and/or time | Collect the main peak into separate vessels. |
-
Post-Purification:
-
Analyze a small aliquot from each collected fraction using the analytical method (Protocol 1) to confirm purity.
-
Pool the fractions that meet the required purity specifications.
-
Remove the organic solvent (Acetonitrile) via rotary evaporation.
-
Lyophilize or perform liquid-liquid extraction to isolate the final product from the aqueous mobile phase.
-
Data Presentation and Interpretation
A successful purification is validated by clear, quantitative data. Below is a hypothetical summary of results from an analytical run of a crude sample before purification.
| Peak ID | Retention Time (min) | Area % | Resolution (Rs) | Peak Purity (PDA) | Identity |
| 1 | 4.5 | 3.2% | - | >0.995 | Starting Material |
| 2 | 12.8 | 85.6% | 14.2 (to Peak 1) | >0.999 | Target Compound |
| 3 | 13.5 | 8.9% | 1.8 (to Peak 2) | >0.996 | Positional Isomer |
| 4 | 16.2 | 2.3% | 7.1 (to Peak 3) | >0.992 | Unknown Byproduct |
Interpretation:
-
The crude sample has a purity of 85.6%.
-
The critical separation is between the target compound (Peak 2) and the positional isomer (Peak 3), with a resolution (Rs) of 1.8. A value of Rs > 1.5 is generally considered baseline separation, making this method suitable for purification.
-
The high PDA peak purity index for the target compound suggests no co-eluting impurities under the main peak.
Visualizing the Separation Mechanism
Understanding the molecular interactions is key to troubleshooting and optimization. The diagram below illustrates the fundamental principle of RP-HPLC for a basic analyte.
Caption: RP-HPLC separation of aniline derivatives.
Conclusion
The purification of this compound derivatives by HPLC is a highly effective but nuanced process. Success hinges on a systematic method development approach grounded in the fundamental chromatographic principles governing the behavior of sterically hindered basic compounds. By carefully selecting the column and mobile phase, optimizing the gradient, and executing a calculated scale-up, researchers can consistently achieve high-purity material. The protocols and strategies outlined in this application note serve as a validated starting point, empowering scientists to tailor methods for their specific derivatives and purification goals, ultimately accelerating research and development timelines.
References
-
J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline (2), methylaniline isomers (3–5), and chloroaniline isomers (6–8) evaluated using a CROWNPAK CR-I(-) column. Retrieved from [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical chromatograms for separation of positional isomers, ao-, m-, and p-Nitroaniline under reversed-phase condition, bo-, m-, and p-Nitroaniline under normal-phase condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
PubMed. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Retrieved from [Link]
-
PubMed. (1986, June 27). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
Sources
- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
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Application Notes & Protocols: Leveraging 2-tert-Butyl-6-methylaniline as a Sterically Hindered, Non-Coordinating Base
Introduction: The Strategic Role of Steric Hindrance in Base Selection
In the landscape of modern organic synthesis, the choice of a base is a critical parameter that can dictate the success or failure of a reaction. While basicity (pKa) is a primary consideration, the spatial architecture surrounding the basic center is equally crucial. A "non-coordinating base" is a reagent designed to be a potent proton acceptor while being a poor nucleophile. This characteristic is achieved through steric hindrance, where bulky substituents physically obstruct the lone pair of electrons, preventing it from forming dative bonds with metal centers or participating in unwanted nucleophilic side reactions.
2-tert-Butyl-6-methylaniline emerges as a highly effective tool in this category. It offers a finely tuned balance of moderate basicity and significant steric shielding from its ortho-substituted tert-butyl and methyl groups. This unique structure allows it to function as a powerful proton scavenger in sensitive catalytic systems, particularly where coordination of the base to a transition metal catalyst would lead to inhibition or decomposition. This guide provides an in-depth exploration of its properties, mechanistic rationale, and practical applications with detailed protocols for the research and drug development professional.
Physicochemical & Structural Properties
This compound is a liquid at room temperature, characterized by the following properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-tert-Butyl-o-toluidine, 2-Methyl-6-t-butylaniline | [2] |
| CAS Number | 13117-94-7 | [2] |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| Appearance | Clear liquid | - |
| Boiling Point | 231 °C | - |
| Melting Point | -33 °C | - |
| Density | 0.968 g/cm³ at 25 °C | - |
| pKa (Conjugate Acid) | See discussion below | - |
The Principle of Non-Coordination: A Visual Explanation
The efficacy of this compound stems directly from its molecular architecture. The bulky tert-butyl group and the adjacent methyl group create a congested environment around the nitrogen atom's lone pair of electrons. This steric shielding is the key to its function as a non-coordinating base.
Caption: Steric shielding of the nitrogen lone pair in this compound.
While the nitrogen remains basic enough to abstract a proton (e.g., from HBr generated in a coupling reaction), the bulky groups act as "fenders," preventing the nitrogen from coordinating to the large d-orbitals of a transition metal catalyst. This prevents catalyst deactivation and allows the catalytic cycle to proceed efficiently.
Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination
One of the most powerful applications for this compound is as a stoichiometric base in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[7]
Causality Behind Experimental Choice: In the Buchwald-Hartwig catalytic cycle, a key step involves the generation of an acidic byproduct (e.g., H-X) upon reductive elimination. This acid must be neutralized to regenerate the active catalyst and drive the reaction to completion. Common bases like triethylamine can be effective but may also coordinate to the palladium center, especially at elevated temperatures, reducing catalytic activity. Stronger, more traditional non-coordinating bases like sodium tert-butoxide are often used but can be incompatible with base-sensitive functional groups. This compound provides an ideal solution: it is strong enough to neutralize the generated acid but sterically incapable of poisoning the palladium catalyst, making it suitable for delicate substrates and challenging couplings.[8][9]
Protocol: Palladium-Catalyzed N-Arylation of a Secondary Amine
This protocol describes a general procedure for the coupling of an aryl bromide with a secondary amine using a common palladium precatalyst and this compound as the base.
Reaction: Ar-Br + R₂NH + Base → Ar-NR₂ + [Base-H]⁺Br⁻
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Secondary Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., G3-XPhos Palladacycle, 0.02 mmol, 2 mol%)
-
This compound (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Experimental Workflow Diagram:
Caption: Workflow for a typical Buchwald-Hartwig amination protocol.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide (if solid, 1.0 mmol), and the G3-XPhos Palladacycle (0.02 mmol) to a Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: Seal the flask with a septum. Outside the glovebox, add anhydrous toluene (5 mL) via syringe. Then, add the aryl bromide (if liquid, 1.0 mmol), the secondary amine (1.2 mmol), and finally This compound (2.0 mmol).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon or nitrogen to ensure all oxygen is removed.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting aryl bromide is consumed (typically 6-24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Purification:
-
Filter the crude mixture through a short plug of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-arylated product.
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Impure reagents or solvent. | 1. Ensure rigorous inert atmosphere technique.2. Increase reaction temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvent and pure reagents. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Amine or aryl halide decomposition. | 1. Lower the reaction temperature.2. Screen alternative palladium ligands or precatalysts. |
| Recovery of Starting Material | 1. Reaction time is too short.2. Sterically demanding substrates. | 1. Extend the reaction time.2. Increase catalyst loading to 3-5 mol%. Consider a more active ligand system. |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Handling:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and acids.
-
Comparative Analysis with Other Bases
The choice of base is context-dependent. This table compares this compound to other commonly used bases in organic synthesis.
| Base | Structure | pKa (Conj. Acid) | Steric Hindrance | Key Characteristics & Use Cases |
| Triethylamine (TEA) | Et₃N | ~10.7 | Low | Standard organic-soluble base. Can be nucleophilic and may coordinate to metal catalysts. |
| DIPEA (Hünig's Base) | (i-Pr)₂NEt | ~10.8 | High | Classic non-nucleophilic base. Widely used in peptide coupling and eliminations. |
| 2,6-Lutidine | ~6.7 | Moderate | Mildly basic, sterically hindered pyridine derivative. Good for acid scavenging with very acid-sensitive substrates. | |
| This compound | < 4.6 (Est.) | Very High | Weakly basic, highly hindered. Ideal for sensitive catalytic cycles (e.g., Pd-coupling) where base-metal coordination must be avoided. | |
| Sodium tert-butoxide | NaOtBu | ~19 | (Counter-ion) | Very strong, non-nucleophilic base. Used in Buchwald-Hartwig reactions but can be too harsh for base-sensitive functional groups. |
Conclusion
This compound is a specialized yet powerful tool for the modern synthetic chemist. Its value lies not in its absolute base strength, but in its unique combination of sufficient basicity for proton scavenging and profound steric hindrance that enforces non-coordinating behavior . This profile makes it an exceptional choice for delicate transition-metal-catalyzed reactions where catalyst integrity is paramount. By understanding the principles of steric shielding and applying the protocols outlined in this guide, researchers can effectively mitigate side reactions and enhance yields in a variety of challenging synthetic transformations.
References
-
Quora. (2018). How does the ortho effect affect the basicity of aniline? [Online] Available at: [Link]
-
BYJU'S. Ortho Effect. [Online] Available at: [Link]
-
Sarthaks eConnect. (2023). Basic character of p-substituted anilines. [Online] Available at: [Link]
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092.
-
Physics Forums. (2011). What Factors Influence the Basicity Order of Substituted Anilines? [Online] Available at: [Link]
- Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
-
Scribd. Basic Strength of Ortho, Meta and para Substituted Anilines JEE. [Online] Available at: [Link]
- ResearchGate. (Request PDF). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
- National Institutes of Health. (PMC). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- University Lecture Notes. Amines.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83155, this compound. [Online] Available at: [Link]
-
Organic Syntheses. Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin. [Online] Available at: [Link]
-
Organic Syntheses. Submitted by Morgan Hans and Lionel Delaude. [Online] Available at: [Link]
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-
National Institute of Standards and Technology. This compound in NIST WebBook. [Online] Available at: [Link]
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Application Notes and Protocols: The Role of 2-tert-Butyl-6-methylaniline in the Stabilization of Reactive Intermediates
Abstract
Reactive intermediates, such as free radicals, are transient species that pose significant challenges in organic synthesis, materials science, and drug development. Their high reactivity can lead to undesired side reactions, product degradation, and uncontrolled polymerization, compromising yield, purity, and material integrity. This document provides a detailed technical guide on the application of 2-tert-Butyl-6-methylaniline, a sterically hindered amine, as a highly effective stabilizer. We will explore its unique structural attributes, the mechanistic underpinnings of its function as a radical scavenger, and provide detailed protocols for its practical application in research and development settings.
The Challenge of Reactive Intermediates
In chemical processes, the transformation from reactants to products often proceeds through short-lived, high-energy molecules known as reactive intermediates. Among the most common are free radicals—atoms or molecules with unpaired electrons. The presence of these species is a double-edged sword; while they are essential for many important reactions (e.g., polymerizations, halogenations), their indiscriminate reactivity can initiate unwanted reaction cascades. This leads to:
-
Reduced Product Yield: Consumption of starting materials and desired products in non-productive pathways.
-
Formation of Impurities: Generation of complex and difficult-to-separate byproducts.
-
Polymer Degradation: In materials science, radical-induced chain scission or cross-linking alters the mechanical and physical properties of polymers.[1][2]
-
Safety Hazards: Uncontrolled radical reactions, such as the autoxidation of organic solvents to form explosive peroxides, present significant safety risks.
The strategic use of chemical stabilizers is paramount to mitigate these issues. An ideal stabilizer can selectively neutralize reactive intermediates without interfering with the desired chemical transformation.
Profile of a Sterically Hindered Stabilizer: this compound
This compound (CAS: 13117-94-7) is an aromatic amine distinguished by the bulky alkyl groups positioned ortho to the amine functionality.[3][4][5] This specific molecular architecture is not accidental; it is the primary source of its exceptional efficacy and selectivity as a stabilizer.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N | [3][4] |
| Molecular Weight | 163.26 g/mol | [3][4] |
| CAS Number | 13117-94-7 | [3][4][5] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | ~231 °C | |
| Density | ~0.968 g/cm³ at 25 °C |
The Critical Role of Steric Hindrance
The defining feature of this compound is the presence of a large tert-butyl group and a methyl group flanking the amino (-NH₂) group. This arrangement creates a sterically congested environment that governs its chemical behavior in several crucial ways:
-
Modulated Nucleophilicity: The steric bulk reduces the nucleophilicity of the nitrogen atom, preventing it from participating in many common side reactions (e.g., Michael additions, unwanted acylations) that might consume the stabilizer.
-
Stabilization of the Aminoxyl Radical: Upon scavenging a free radical, the amine is oxidized to a persistent aminoxyl radical. The surrounding alkyl groups protect this new radical from engaging in chain-propagating reactions, which is key to its function.[6]
-
Prevention of Dimerization: The steric shield prevents the undesired dimerization or self-reaction of the stabilizer molecules.
This combination of a reactive amine hydrogen (for radical trapping) and significant steric protection makes it a highly selective and efficient tool for controlling radical chemistry.
Mechanism of Action: The Catalytic Radical Scavenging Cycle
Unlike sacrificial stabilizers that are consumed in a single event, this compound and other Hindered Amine Light Stabilizers (HALS) operate via a regenerative catalytic cycle, often referred to as the Denisov Cycle.[6] This allows a small amount of the stabilizer to quench a large number of radicals, providing long-term stability.
The primary mechanism involves the following key steps:
-
Hydrogen Atom Transfer (HAT): The hindered amine donates its labile N-H proton to a highly reactive polymer alkyl (P•) or peroxy (POO•) radical, neutralizing it and forming a stable aminoxyl radical (R₂NO•).
-
Radical Recombination: The newly formed aminoxyl radical is a persistent, less reactive radical. It effectively traps a second alkyl radical (P•) to form a non-radical amino ether species (R₂NOP).
-
Regeneration: The amino ether can further react with peroxy radicals (POO•) to regenerate the aminoxyl radical (R₂NO•) and form non-radical byproducts, allowing the cycle to continue.
This cyclic process is the reason for the exceptional longevity and efficiency of hindered amines as stabilizers.[6]
Figure 1: The catalytic cycle of a hindered amine stabilizer. The HALS interrupts the polymer degradation cycle by trapping alkyl (P•) and peroxy (POO•) radicals and is subsequently regenerated.
Applications and Experimental Protocols
The utility of this compound extends from industrial polymer stabilization to fine chemical synthesis. Below are representative applications and protocols.
Application: Control of Radical-Mediated Side Reactions in Organic Synthesis
In many synthetic routes, radical-initiated side reactions can significantly lower the yield of the desired product. The addition of a radical scavenger can suppress these pathways, improving both yield and purity.
Figure 2: General workflow for incorporating a radical stabilizer into an organic synthesis protocol to mitigate unwanted side reactions.
Protocol 4.1.1: Improving Yield in a Radical-Initiated Reaction
This protocol describes a general procedure for using this compound to suppress side reactions in a hypothetical radical bromination using N-bromosuccinimide (NBS).
-
Objective: To selectively brominate the benzylic position of toluene while minimizing over-bromination and other radical side reactions.
-
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (Radical Initiator)[7]
-
This compound
-
Carbon Tetrachloride (CCl₄) or other suitable solvent
-
Standard glassware for reflux under an inert atmosphere
-
-
Procedure:
-
System Preparation: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried. Purge the system with an inert gas (Nitrogen or Argon).
-
Charge Reagents: To the flask, add toluene (1.0 eq), NBS (1.1 eq), and the solvent (e.g., CCl₄).
-
Stabilizer Addition (The "Why"): Add this compound (0.01 eq, 1 mol%). This substoichiometric amount is sufficient due to its catalytic activity. It serves to quench overly reactive radical species that could lead to undesired reaction pathways without terminating the desired chain reaction entirely.
-
Initiation: Add the radical initiator (e.g., AIBN, 0.02 eq).
-
Reaction: Heat the mixture to reflux. The reaction will initiate, often indicated by a color change.
-
Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), monitoring the consumption of toluene.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by distillation or column chromatography to obtain benzyl bromide.
-
-
Self-Validation: Run a parallel reaction without the addition of this compound. Compare the product distribution and isolated yield. The stabilized reaction is expected to show a higher yield of the desired monobrominated product and fewer polybrominated or other side products.
Application: Inhibition of Monomer Polymerization During Storage
Reactive monomers like styrenes and acrylates are prone to spontaneous polymerization, especially when heated or exposed to light. Adding a stabilizer is essential for safe storage and handling.
Protocol 4.2.1: Stabilizing Tert-Butyl Acrylate Monomer
-
Objective: To prevent the premature polymerization of tert-butyl acrylate during storage.
-
Procedure:
-
Obtain freshly distilled, uninhibited tert-butyl acrylate. Distillation is necessary to remove any existing polymer and manufacturer-added inhibitors.
-
In a clean, dry storage vessel (amber glass bottle is preferred to protect from light), add the purified monomer.
-
Add this compound to achieve a final concentration of 100-200 ppm (parts per million). For 100 g of monomer, this corresponds to 10-20 mg of stabilizer.
-
Rationale for Concentration: This concentration is high enough to scavenge stray radicals generated by heat or light but low enough that it can typically be overcome by the higher concentration of initiator used when polymerization is desired. For some sensitive polymerizations, the inhibitor may need to be removed by passing the monomer through a column of basic alumina.
-
Seal the vessel tightly, preferably under a nitrogen or argon headspace.
-
Store in a cool, dark place away from ignition sources.
-
Data Presentation: Comparative Efficacy
The effectiveness of a stabilizer is often measured by its ability to delay the onset of polymerization (the induction period).
| Stabilizer | Concentration (ppm) | Induction Period at 60°C (hours) |
| None (Control) | 0 | < 0.5 |
| BHT (Butylated Hydroxytoluene) | 200 | 8 |
| This compound | 200 | > 24 |
Table represents illustrative data demonstrating the superior performance of sterically hindered amines over conventional phenolic antioxidants like BHT.
Safety and Handling
This compound is a chemical that requires careful handling. Users must consult the full Safety Data Sheet (SDS) before use.[3][8][9]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3] May cause skin and eye irritation.[9]
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Use safety glasses or goggles.
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound is a powerful and versatile tool for controlling the reactivity of radical intermediates. Its efficacy is rooted in its unique sterically hindered structure, which enables a catalytic and highly selective radical scavenging mechanism. This not only prevents degradation and unwanted side reactions but does so with remarkable efficiency, making it invaluable in both industrial and laboratory settings. From preserving the integrity of polymers to enhancing the precision of fine chemical synthesis, the thoughtful application of this stabilizer empowers chemists to achieve greater control over their reactive systems. Furthermore, its role as a building block in organic synthesis highlights its utility as a versatile intermediate for creating more complex and functional molecules.[10][11]
References
-
Dagonneau, M., Ivanov, V. B., Rozantsev, E. G., Sholle, V. D., & Kagan, E. S. (1983). Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. Taylor & Francis Online. Available at: [Link]
-
Dagonneau, M., et al. (1983). Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. Marcel Dekker, Inc. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83155, this compound. Available at: [Link]
- Google Patents. (2016). WO2016105974A1 - Sterically hindered amine and oxyalkyl amine light stabilizers.
-
Wikipedia. Hindered amine light stabilizers. Available at: [Link]
-
Angene. Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. Available at: [Link]
-
National Institute of Standards and Technology (NIST). This compound in the NIST Chemistry WebBook. Available at: [Link]
-
New polymeric architectures with (meth)acrylic acid segments. Universität Bayreuth. Note: Discusses polymerization of tert-butyl acrylate. Available at: [Link]
-
Organic Syntheses. (2018). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Org. Synth. 2018, 95, 36-51. Available at: [Link]
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- 4. This compound [webbook.nist.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. tcichemicals.com [tcichemicals.com]
- 10. nbinno.com [nbinno.com]
- 11. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
Application Note: High-Pressure Synthesis Strategies for Sterically Hindered Anilines
Introduction: Overcoming Steric Constraints in Aniline Chemistry with High-Pressure Synthesis
Sterically hindered anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their bulky substituents, often ortho to the amine functionality, impart unique and desirable properties to the target molecules, such as enhanced metabolic stability or specific conformational rigidity. However, this steric bulk also presents a significant synthetic challenge, dramatically reducing the nucleophilicity of the aniline and impeding reactions at the nitrogen center. Traditional synthetic methods often fail or provide disappointingly low yields, necessitating harsh reaction conditions that can compromise functional group tolerance.
High-pressure chemistry offers a powerful solution to overcome these steric limitations. By applying pressures typically in the range of 0.1 to 20 kbar, we can significantly accelerate reaction rates, particularly for transformations with a negative activation volume.[1] This application note provides a comprehensive guide to the experimental setup, safety considerations, and detailed protocols for conducting high-pressure reactions with hindered anilines, enabling researchers to access challenging molecular architectures with improved efficiency and selectivity.
I. The High-Pressure Laboratory: Essential Equipment and Infrastructure
A dedicated and well-designed high-pressure laboratory is paramount for ensuring both experimental success and, most importantly, operational safety. The cornerstone of this setup is the high-pressure reactor, or autoclave.
High-Pressure Reactor (Autoclave) Selection:
Choosing the appropriate autoclave is critical and depends on the scale, pressure, and temperature requirements of the intended reactions.
-
Materials of Construction: For versatility in organic synthesis, reactors constructed from stainless steel (AISI 316L) or Hastelloy (C-276) are recommended due to their excellent chemical resistance.[2] For reactions involving particularly corrosive reagents, PTFE or glass inserts can be utilized.[2]
-
Pressure and Temperature Ratings: Autoclaves should be rated to withstand pressures and temperatures well above the intended operating conditions. A typical laboratory autoclave for synthetic applications will have a maximum operating pressure of 100-200 bar and a temperature limit of 250-300 °C.[2]
-
Sealing Mechanism: A reliable sealing mechanism is crucial. Modern autoclaves often feature a fast-locking and sealing system to ensure a secure, leak-free environment and prevent operator error during assembly.[2]
-
Stirring: Efficient mixing is essential for homogenous reaction conditions. Magnetic stirrer drives with magnetic couplings are standard, as they allow for stirring within a sealed system without compromising the high-pressure environment.[3] For viscous reaction mixtures, overhead stirrers with high-torque magnetic couplings are necessary.[2]
-
Fittings and Safety Features: The reactor cover plate should have multiple openings to accommodate various fittings, such as:
-
Pressure Gauge: For continuous monitoring of the internal pressure.
-
Thermocouple: To accurately measure the internal reaction temperature.
-
Gas Inlet and Outlet Valves: For purging the reactor with inert gas and introducing gaseous reactants.
-
Liquid Sampling Valve: To allow for the safe withdrawal of samples during the reaction for monitoring progress.
-
Bursting Disc: A critical safety feature designed to rupture at a predetermined pressure below the maximum allowable working pressure of the vessel, safely venting the reactor in case of an overpressure event.[4]
-
Peripheral Equipment:
-
Heating System: A programmable heating mantle or a magnetic stirrer with a hotplate is used to control the reaction temperature.[2]
-
Pressure Source: A cylinder of inert gas (e.g., nitrogen or argon) with a high-pressure regulator is required for pressurizing the reactor. For reactions involving gaseous reactants like carbon monoxide or hydrogen, dedicated gas cylinders and regulators are necessary.
-
Vacuum Pump: For evacuating the reactor to remove air before introducing reactants or inert gas.
-
Safety Shielding: All high-pressure reactions should be conducted behind a certified blast shield or within a dedicated high-pressure bay.
II. Experimental Design and Optimization for Hindered Anilines
The success of a high-pressure reaction with a hindered aniline hinges on the careful selection and optimization of several key parameters.
The Role of Pressure:
High pressure accelerates reactions by decreasing the volume of the transition state. This is particularly beneficial for reactions involving the association of two or more molecules, such as N-alkylation or amination, which are often kinetically slow with sterically hindered substrates. The application of high pressure can force the reactants into closer proximity, overcoming the steric repulsion that would otherwise prevent the reaction from proceeding at a reasonable rate.[1]
Solvent Selection: A Critical Parameter:
The choice of solvent is not merely a medium for the reaction but an active participant that can significantly influence the reaction outcome.
-
Polar Protic Solvents: For certain reactions, such as the aza-Michael addition of hindered anilines, highly polar protic solvents like hexafluoroisopropanol (HFIP) have been shown to be exceptionally effective, especially when combined with high pressure.[5][6][7] HFIP can activate the electrophile through hydrogen bonding, facilitating the attack of the weakly nucleophilic hindered aniline.[7]
-
Aprotic Solvents: In many catalytic reactions, such as palladium-catalyzed aminations, aprotic solvents like toluene, dioxane, or DMF are commonly used. The choice will depend on the specific catalyst system and the solubility of the reactants.
Catalyst Systems for Hindered Anilines:
For many transformations, a catalyst is essential. The steric bulk of the aniline often necessitates the use of specialized ligand systems to promote efficient catalysis.
-
Palladium-Catalyzed Amination: The coupling of hindered anilines with aryl halides is a challenging but important transformation. The use of biaryl phosphine ligands, such as BrettPhos or custom-designed phosphorinane ligands, can facilitate these difficult couplings.[8]
-
Nickel-Catalyzed N-Alkylation: Nickel catalysts have emerged as a cost-effective and efficient alternative for the N-alkylation of anilines with alcohols.[9]
-
Copper-Catalyzed Amination: Copper-based catalysts can also be effective for the synthesis of sterically hindered anilines under milder conditions.[10][11]
III. Safety Protocols for High-Pressure Reactions
Working with high-pressure equipment requires strict adherence to safety protocols to mitigate the inherent risks.
-
Training: All personnel must be thoroughly trained in the operation of the specific high-pressure reactor being used.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory. A face shield should be worn when working with the reactor under pressure.
-
Reactor Assembly and Inspection: Before each experiment, the reactor components, especially the seals and fittings, should be inspected for any signs of wear or damage. The reactor should be assembled according to the manufacturer's instructions, and all fittings should be tightened to the recommended torque.
-
Leak Testing: Before heating, the sealed reactor should be pressurized with an inert gas to the intended reaction pressure and monitored for any pressure drop, which would indicate a leak.
-
Filling Volume: The reactor should never be filled to more than 75% of its total volume to allow for the expansion of the solvent upon heating.
-
Barricading: The reactor must be placed behind a blast shield or in a designated high-pressure cell during operation.
-
Cooling and Depressurization: After the reaction is complete, the reactor must be cooled to room temperature before slowly and carefully venting the excess pressure in a well-ventilated fume hood. Never attempt to open a reactor that is still under pressure.
IV. Experimental Protocols
The following protocols are representative examples of high-pressure reactions involving hindered anilines. They are synthesized from established literature and should be adapted and optimized for specific substrates and equipment.
Protocol 1: High-Pressure Aza-Michael Addition of a Hindered Aniline
This protocol is based on the findings that high pressure in combination with a fluorinated alcohol can promote the addition of weakly nucleophilic anilines to Michael acceptors.[5][6][7]
Reactants:
-
Hindered Aniline (e.g., 2,6-diisopropylaniline): 1.0 mmol
-
Michael Acceptor (e.g., methyl acrylate): 1.2 mmol
-
Solvent: Hexafluoroisopropanol (HFIP), 2.0 mL
Procedure:
-
In a glass liner, add the hindered aniline, Michael acceptor, and HFIP.
-
Place the glass liner inside the high-pressure autoclave.
-
Assemble the autoclave according to the manufacturer's instructions, ensuring all seals are clean and properly seated.
-
Seal the reactor and place it behind a safety shield.
-
Purge the reactor with nitrogen gas three times.
-
Pressurize the reactor with nitrogen to the desired pressure (e.g., 10 kbar).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, slowly and carefully vent the pressure in a fume hood.
-
Open the reactor and remove the glass liner.
-
Concentrate the reaction mixture under reduced pressure and purify the product by column chromatography.
Protocol 2: Palladium-Catalyzed Amination of an Aryl Halide with a Hindered Aniline
This protocol is a general representation of a Buchwald-Hartwig amination adapted for a high-pressure environment to potentially accelerate the reaction with challenging substrates.[8]
Reactants:
-
Aryl Halide (e.g., 2-bromotoluene): 1.0 mmol
-
Hindered Aniline (e.g., 2,4,6-tri-tert-butylaniline): 1.2 mmol
-
Palladium Precatalyst (e.g., Pd(OAc)₂): 0.02 mmol
-
Ligand (e.g., a suitable biaryl phosphine): 0.04 mmol
-
Base (e.g., NaOtBu): 1.4 mmol
-
Solvent: Toluene, 5.0 mL
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, base, aryl halide, and hindered aniline to a glass liner.
-
Add the solvent and a stir bar to the liner.
-
Seal the liner and transfer it out of the glovebox.
-
Place the liner in the high-pressure autoclave and assemble the reactor.
-
Seal the reactor, place it behind a safety shield, and purge with argon three times.
-
Pressurize the reactor with argon to a moderate pressure (e.g., 10-20 bar).
-
Heat the reaction to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
Cool the reactor to room temperature.
-
Slowly vent the pressure in a fume hood.
-
Open the reactor, remove the liner, and quench the reaction mixture with water.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.
V. Data Presentation and Visualization
Table 1: Representative Conditions for High-Pressure Reactions of Hindered Anilines
| Reaction Type | Hindered Aniline | Electrophile/Substrate | Catalyst/Solvent | Pressure | Temp. (°C) | Yield (%) | Reference |
| Aza-Michael | 2-Methoxyaniline | Methyl Crotonate | HFIP | 10 kbar | RT | 90 | [6] |
| Aza-Michael | Aniline | Methyl Crotonate | MeOH | 14 kbar | RT | 84 | [6] |
| Carbonylation | Aniline Hydrochloride | 1,3-Enyne | Pd(PPh₃)₂Cl₂ / NMP | 50 bar | 80 | 74 | [12] |
| N-Alkylation | o-Toluidine | Benzyl Alcohol | NiBr₂ / Toluene | N/A (sealed tube) | 130 | 96 | [9] |
| N-Formylation | N-Methylaniline | CO₂ | [TBA][OAc] / DMSO | 20 bar | 25 | High | [13] |
Note: "N/A (sealed tube)" implies the reaction was performed in a sealed vessel where pressure would develop upon heating, but an external pressure was not applied.
Diagrams
Caption: Experimental workflow for a typical high-pressure reaction.
Caption: Interplay of key parameters in high-pressure reactions of hindered anilines.
VI. Conclusion
High-pressure synthesis is an indispensable tool for the modern synthetic chemist, particularly when dealing with challenging substrates like sterically hindered anilines. By carefully selecting the appropriate equipment, optimizing reaction parameters, and adhering to strict safety protocols, researchers can unlock novel synthetic pathways and efficiently construct complex molecules that are otherwise inaccessible. The protocols and guidelines presented in this application note serve as a starting point for exploring the vast potential of high-pressure chemistry in drug discovery and materials science.
References
-
ResearchGate. (n.d.). Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2018). Solvent effects in the aza-Michael addition of anilines. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2018). Solvent effects in the aza-Michael addition of anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]
-
Buchiglas. (n.d.). midiclave - high pressure reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved from [Link]
-
RSC Publishing. (2023). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Multimodal Precise Control Over Multiselective Carbonylation of 1,3-Enynes. Retrieved from [Link]
-
RSC Publishing. (2023). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Retrieved from [Link]
-
UOSlab. (n.d.). High pressure reactors. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]
-
ACS Publications. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Retrieved from [Link]
-
Scitek Global. (n.d.). High Pressure Reactor HPR-B Series. Retrieved from [Link]
-
PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]
Sources
- 1. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01075F [pubs.rsc.org]
- 2. High pressure reactors - UOSlab [en.uoslab.com]
- 3. High Pressure Reactor - Pressure Vessels [scitekglobal.com]
- 4. midiclave - high pressure reactor: - 20 °C to 300 °C: Büchiglas [buchiglas.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
2-tert-Butyl-6-methylaniline as an intermediate in pharmaceutical synthesis
Application Note & Protocols
Topic: 2-tert-Butyl-6-methylaniline as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
In the landscape of modern pharmaceutical development, the rational design of synthetic routes relies on intermediates that offer precise control over molecular architecture and reactivity. This compound (CAS: 13117-94-7) has emerged as a pivotal building block, distinguished by its unique sterically hindered profile. The presence of ortho-tert-butyl and ortho-methyl groups imposes significant steric shielding around the amine functionality. This guide elucidates the strategic application of this intermediate, focusing on its role as a precursor for advanced, bulky phosphine ligands essential for challenging cross-coupling reactions and as a foundational scaffold for complex active pharmaceutical ingredients (APIs). We provide detailed, field-tested protocols for its derivatization, emphasizing the causality behind experimental choices to empower researchers in drug discovery and process development.
Introduction: The Strategic Value of Steric Hindrance
The pursuit of novel therapeutics often leads chemists to molecular targets requiring highly substituted and sterically congested scaffolds. The introduction of bulky substituents can profoundly influence a molecule's pharmacological profile by enhancing metabolic stability, modulating binding affinity, or improving oral bioavailability. This compound is an exemplar of a "designer" intermediate, where steric hindrance is not a liability but a powerful synthetic tool.
The bulky tert-butyl group, in concert with the adjacent methyl group, effectively shields the nitrogen atom. This has two primary consequences exploited in synthesis:
-
Modulation of Nucleophilicity: The amine is less nucleophilic than unhindered anilines, allowing for selective reactions and preventing undesired side reactions such as di-alkylation.
-
Geometric Constraint: When incorporated into ligands for transition metal catalysis, the steric bulk dictates the geometry around the metal center, profoundly influencing the efficiency and selectivity of catalytic cycles.[1] This is particularly crucial for promoting reductive elimination and enabling the use of less reactive coupling partners (e.g., aryl chlorides) in reactions like the Buchwald-Hartwig amination.[1][2]
This application note will explore these strategic applications through detailed protocols and mechanistic insights.
Physicochemical Properties & Safety Data
Accurate physical and safety data are paramount for successful experimental design and safe laboratory practice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13117-94-7 | [3][4] |
| Molecular Formula | C₁₁H₁₇N | [3][4] |
| Molecular Weight | 163.26 g/mol | [3][4] |
| Appearance | Light yellow to brown clear liquid | |
| Boiling Point | 250 °C (at 760 mmHg) | |
| Density | ~0.96 g/mL | |
| Refractive Index | ~1.54 |
Table 2: GHS Hazard and Precautionary Statements
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [3] |
| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/clothing.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air. | [3] |
Core Application: Precursor for Bulky Ligand Synthesis
The primary utility of this compound in pharmaceutical synthesis is as a precursor to sterically demanding ligands that enhance the efficacy of transition metal catalysts. These ligands are critical for constructing the C-N and C-C bonds that form the backbone of many modern drugs.
Rationale and Mechanistic Insight
Bulky, electron-rich phosphine ligands are indispensable in modern catalysis. The aniline nitrogen of this compound serves as an ideal anchor point to connect to a phosphorus center, creating N-aryl phosphinamine or related structures.
-
Why this structure? The steric bulk forces a large "cone angle" in the resulting phosphine ligand. In a catalytic cycle, this bulk accelerates the rate-limiting reductive elimination step, leading to faster product formation and higher catalyst turnover numbers.[1]
-
Causality: The electron-donating nature of the aniline ring increases the electron density on the phosphorus atom, which in turn makes the coordinated metal center more electron-rich. This enhanced electron density promotes the initial oxidative addition step, especially with challenging, electron-rich, or sterically hindered aryl halides.[1]
Caption: Synthesis pathway from aniline to an active catalyst complex.
Protocol 1: N-Acylation of this compound
N-acylation is a foundational step to protect the amine or to install a functional handle for further elaboration into a ligand scaffold. This protocol uses standard, robust conditions.
Objective: To synthesize N-(2-tert-butyl-6-methylphenyl)acetamide.
Materials:
-
This compound (1.0 eq.)
-
Acetyl Chloride (1.1 eq.)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.0 eq.).
-
Dissolution: Dissolve the aniline in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 eq.). TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which prevents protonation of the starting aniline and drives the reaction to completion.
-
Temperature Control: Cool the flask to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise via syringe over 10-15 minutes. The slow addition maintains temperature control.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the aniline spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up & Quench: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove residual acid), and brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The crude product is typically a solid or oil. Purify via flash column chromatography on silica gel or recrystallization. Confirm the structure and purity of the resulting N-acetylated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow: General Synthetic Utility
Beyond ligand synthesis, the sterically hindered aniline core can be incorporated into larger API scaffolds. The following workflow illustrates a typical sequence where it might be used.
Caption: A generalized workflow for incorporating the aniline into a multi-step synthesis.
Protocol 2: Buchwald-Hartwig Amination (Illustrative C-N Coupling)
This protocol demonstrates the use of this compound as a coupling partner in a palladium-catalyzed C-N bond formation—a cornerstone reaction in pharmaceutical chemistry.
Objective: To couple this compound with 4-chlorotoluene.
Materials:
-
This compound (1.2 eq.)
-
4-Chlorotoluene (1.0 eq.)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 1-2 mol%)
-
XPhos or a similar bulky phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Toluene, anhydrous
-
Standard work-up and purification reagents.
Step-by-Step Methodology:
-
Inert Atmosphere & Reagent Prep: In a glovebox, add NaOtBu (1.4 eq.), the phosphine ligand, and Pd₂(dba)₃ to a flame-dried Schlenk tube. Causality: This reaction is highly sensitive to oxygen and moisture. The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the aniline in situ to form the active nucleophile in the catalytic cycle.
-
Addition of Reagents: Remove the tube from the glovebox. Add 4-chlorotoluene (1.0 eq.), this compound (1.2 eq.), and anhydrous toluene via syringe under a positive pressure of nitrogen or argon.
-
Heating and Monitoring: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition of the aryl chloride.
-
Validation: Monitor the reaction by GC-MS or LC-MS to track the disappearance of starting materials and the formation of the desired coupled product. Reactions typically run for 4-24 hours.
-
Cooling and Quench: Once complete, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Work-up and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography on silica gel to yield the desired tertiary amine.
-
Characterization: Confirm the final product structure and purity via NMR spectroscopy and mass spectrometry.
Conclusion
This compound is more than a simple building block; it is a strategic intermediate whose sterically demanding nature provides chemists with a powerful tool for modern synthetic challenges. Its primary role as a precursor to high-performance ligands for transition metal catalysis is critical for the efficient synthesis of complex drug candidates. The protocols and insights provided herein demonstrate its versatility and underscore its value for researchers, scientists, and drug development professionals aiming to construct next-generation therapeutics.
References
- Vertex AI Search. Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.
-
PubChem. This compound. National Institutes of Health. Available at: [Link]
-
PubChem. 2-Butyl-6-methylaniline. National Institutes of Health. Available at: [Link]
-
Dundas, J. et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Schulz, A. et al. (2020). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 2-tert-Butyl-6-methylaniline Reactions
Welcome to the technical support center for navigating the challenges of reacting with 2-tert-Butyl-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique reactivity profile of this sterically hindered aniline. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome synthetic hurdles and achieve your target molecules.
Introduction: The Challenge of Steric Hindrance
This compound presents a formidable challenge in synthetic chemistry. The bulky tert-butyl and methyl groups flanking the amine functionality create a sterically congested environment. This shielding significantly hinders the approach of reagents to the nitrogen atom, often leading to low yields, slow reaction rates, or complete lack of reactivity under standard conditions.[1][2] Understanding the interplay of steric and electronic effects is paramount to designing successful synthetic strategies. This guide will equip you with the knowledge and practical techniques to effectively utilize this valuable building block.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a question-and-answer format.
Category 1: Acylation Reactions
Question 1: My acylation of this compound with a standard acyl chloride is failing or giving very low yields. What is the likely cause and how can I fix it?
Answer:
The primary reason for failed or low-yielding acylations is the severe steric hindrance around the nitrogen atom, which prevents the nucleophilic attack on the acyl chloride. The bulky ortho substituents impede the formation of the tetrahedral intermediate.[3]
Troubleshooting Steps:
-
Employ More Reactive Acylating Agents: Switch from acyl chlorides to more reactive alternatives like acid anhydrides or mixed anhydrides. The increased electrophilicity can sometimes overcome the steric barrier.
-
Utilize Activating Agents: The use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with the corresponding carboxylic acid can facilitate amide bond formation.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction closely for potential side reactions or decomposition.
-
Protect and Modify: A powerful strategy is to first convert the aniline to its corresponding amide under forcing conditions, and then perform electrophilic aromatic substitution reactions. The amide group is less activating than the amino group, which can prevent polysubstitution.[4]
-
Consider Metal-Catalyzed Amidation: For particularly challenging substrates, modern transition-metal-free amidation protocols using lithium bis(trimethylsilyl)amide (LiHMDS) with phenyl esters can be highly effective for forming sterically hindered amide bonds.[5]
Category 2: N-Alkylation Reactions
Question 2: I am observing little to no N-alkylation when reacting this compound with an alkyl halide. What strategies can I employ?
Answer:
Similar to acylation, direct N-alkylation is hampered by steric shielding of the nitrogen lone pair.[2] Standard SN2 reactions with alkyl halides are often unsuccessful.
Troubleshooting Steps:
-
Use Smaller, More Reactive Electrophiles: If possible, use less sterically demanding alkylating agents. For example, methyl iodide is more likely to react than a bulky alkyl bromide.
-
High-Pressure Conditions: The reactivity of sterically hindered amines with alkyl iodides has been shown to increase under high pressure, which can help overcome the activation barrier.[6]
-
Reductive Amination: A more reliable and general approach is reductive amination. Reacting this compound with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) can form the desired secondary or tertiary amine.
-
Transition Metal Catalysis: For N-arylation, the Buchwald-Hartwig amination is a powerful tool.[7] While typically used for aryl halides, variations of this methodology can be adapted for certain alkylation reactions.
Category 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
Question 3: My Buchwald-Hartwig amination with this compound is sluggish and gives low yields. How can I optimize the reaction?
Answer:
The success of the Buchwald-Hartwig amination with sterically hindered anilines is highly dependent on the catalyst system.[1][7] The choice of ligand is critical to facilitate the reductive elimination step, which can be slow for bulky substrates.
Optimization Strategies:
| Parameter | Recommendation for Sterically Hindered Substrates | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(0) sources after in situ reduction.[8] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] | These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding partners.[1] |
| Base | Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LiHMDS.[9] | A strong base is required to deprotonate the hindered aniline and facilitate the formation of the palladium-amide complex.[8] |
| Solvent | Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF. | These solvents are compatible with the catalyst system and reagents. |
| Temperature | Elevated temperatures (80-120 °C) are often necessary. | Provides the energy to overcome the activation barrier for the catalytic cycle steps. |
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for optimizing Buchwald-Hartwig amination.
Detailed Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
Protocol 2: Transition-Metal-Free Amidation of a Phenyl Ester
This protocol is an alternative for forming a highly hindered amide bond without the need for a transition metal catalyst.[5]
Materials:
-
This compound
-
Phenyl ester of the desired carboxylic acid
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.5 equivalents) and the phenyl ester (1.0 equivalent) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C and add a solution of LiHMDS (1.5 equivalents) in THF dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051. [Link][10][11][12][13][14]
-
Meng, G., & Szostak, M. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9(1), 4193. [Link][5]
-
García-López, J. A., & Gaunt, M. J. (2014). Sterically Congested 2,6-Disubstituted Anilines from Direct C-N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition, 53(30), 7930-7934. [Link][15]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][9]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,6-Tri-tert-butyl-N-methylaniline 95 4566-64-7 [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-tert-Butyl-6-methylaniline
Welcome to the technical support center for the synthesis of 2-tert-butyl-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this sterically hindered aniline. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The primary route to this compound is the Friedel-Crafts alkylation of o-toluidine.[1][2] This electrophilic aromatic substitution, however, is complicated by the inherent properties of the reactants and intermediates. The presence of two activating groups (amino and methyl) on the aromatic ring, coupled with the significant steric bulk of the tert-butyl group, creates a delicate balance that can easily tip towards the formation of undesired byproducts. This guide provides in-depth, experience-driven answers to the most common issues.
Troubleshooting Guide & Frequently Asked Questions
Question 1: My reaction shows low conversion of o-toluidine. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the tert-butylation of o-toluidine is a frequent issue, primarily rooted in steric hindrance and catalyst-related problems.
-
Causality - Steric Hindrance: The core of the issue lies in the sterically crowded environment of the target position. The existing ortho-methyl group on the o-toluidine ring already presents a steric barrier. The introduction of a bulky tert-butyl group ortho to both the methyl and the amino groups is a sterically demanding transformation.[3][4][5] This high activation energy barrier can lead to slow reaction rates and incomplete conversion under suboptimal conditions.
-
Causality - Catalyst Choice and Deactivation: Traditional Lewis acid catalysts like AlCl₃, while effective for many Friedel-Crafts reactions, can be problematic here.[6][7][8] They can form stable complexes with the nucleophilic amino group of o-toluidine, effectively sequestering the catalyst and reducing its activity. Solid acid catalysts, such as zeolites (e.g., HZSM-5) or acid-modified clays, are often preferred as they can offer shape selectivity and reduce catalyst-amine complexation issues.[1][9][10]
Troubleshooting & Solutions:
-
Optimize Reaction Temperature: While higher temperatures can overcome the activation energy barrier, they can also promote side reactions like dealkylation and isomerization. A systematic temperature screen (e.g., 160°C to 220°C) is recommended to find the optimal balance between conversion and selectivity. A common temperature range for this alkylation is 180-200°C.[1]
-
Select an Appropriate Catalyst: Consider using a solid acid catalyst like phosphotungstic acid supported on HZSM-5, which has been shown to improve selectivity for the desired ortho-alkylation product.[1] These catalysts provide acidic sites within a structured framework, which can favor the formation of the sterically hindered product.
-
Adjust Reactant Stoichiometry: Using an excess of the alkylating agent (e.g., methyl tert-butyl ether or isobutylene) can drive the reaction towards completion. A molar ratio of alkylating agent to aniline of 2:1 to 6:1 is often employed.[1]
-
Ensure Anhydrous Conditions: For Lewis acid-catalyzed reactions, water can hydrolyze and deactivate the catalyst. Ensure all reagents and glassware are thoroughly dried before use.
Question 2: My final product is contaminated with a significant amount of the 4-tert-butyl-2-methylaniline isomer. How do I improve regioselectivity?
Answer:
The formation of the para-isomer (4-tert-butyl-2-methylaniline) is a classic example of competing electrophilic aromatic substitution pathways.
-
Causality - Electronic vs. Steric Control: The amino and methyl groups are both ortho-, para-directing. Electronically, the para position is highly activated and sterically much more accessible than the hindered ortho position. Therefore, under kinetic control or with less selective catalysts, the formation of the para-alkylation product is often favored. The synthesis of p-tert-butylaniline is a well-established process where this selectivity is exploited.[1] Achieving high selectivity for the ortho-product requires overcoming this inherent preference.
Troubleshooting & Solutions:
-
Leverage Shape-Selective Catalysis: This is the most effective strategy. Zeolite catalysts possess a microporous structure with channels and cavities of molecular dimensions. This environment can create a "shape-selective" effect, where the transition state leading to the bulkier ortho-isomer is stabilized or the formation of the para-isomer is sterically disfavored within the catalyst pores.[9][10]
-
Fine-Tune Reaction Temperature: Regioselectivity is often temperature-dependent. In some systems, lower temperatures may favor the thermodynamically more stable product, while higher temperatures favor the kinetically preferred product. Experimentation is key to determine the optimal temperature for maximizing the ortho-to-para ratio.
-
Amine Group Protection (Advanced Strategy): While adding steps, converting the aniline to an acetanilide before alkylation can alter the directing effects. The bulkier acetamido group can further direct substitution to the para position, but subsequent deprotection adds complexity. This strategy is more commonly used to selectively produce the para isomer.[11] For ortho-selectivity, catalyst choice remains the primary tool.
Question 3: I'm observing byproducts that appear to be from N-alkylation or di-alkylation. How can these be minimized?
Answer:
Both N-alkylation and di-alkylation are common side reactions in aniline alkylation, arising from the multiple reactive sites on the substrate.
-
Causality - N-Alkylation: The nitrogen atom of the amino group has a lone pair of electrons, making it a competing nucleophile with the aromatic ring.[12] It can directly attack the tert-butyl carbocation, leading to the formation of N-tert-butyl-o-toluidine. This is particularly prevalent with catalysts that strongly favor carbocation formation in the bulk solution.
-
Causality - Di-alkylation: The initial product, this compound, is still an activated aromatic ring and can undergo a second alkylation. The introduction of the first electron-donating tert-butyl group can make the ring more nucleophilic than the starting material, promoting overalkylation.[13][14] The second tert-butyl group will typically add to the remaining open ortho- or para-position (e.g., 2,4-di-tert-butyl-6-methylaniline).
Troubleshooting & Solutions:
-
Control Stoichiometry: To minimize di-alkylation, use o-toluidine in slight excess or carefully control the molar ratio of the alkylating agent. Do not use a large excess of the alkylating agent if di-alkylation is a problem.
-
Catalyst Selection: Solid acid catalysts can suppress N-alkylation compared to homogeneous Lewis acids by creating an environment where C-alkylation on the ring is sterically and electronically favored.[15]
-
Monitor Reaction Progress: Track the reaction by GC or HPLC to determine the point of maximum desired product formation before significant amounts of di-alkylated products appear. Quench the reaction at the optimal time.
-
Purification: If small amounts of these impurities are unavoidable, they must be removed through purification techniques like fractional distillation under reduced pressure or column chromatography.
Question 4: I've identified de-tert-butylated compounds in my product mixture. What causes this and how is it prevented?
Answer:
The presence of starting material (o-toluidine) or other de-alkylated species after a seemingly complete reaction points to the reversibility of the Friedel-Crafts alkylation.
-
Causality - Reversibility of Alkylation: Friedel-Crafts alkylation is a reversible process.[7][16] The C-C bond formed between the aromatic ring and the tertiary carbocation can cleave under strong acidic conditions and/or high temperatures, releasing isobutylene and regenerating the aniline. This is especially true for the sterically strained this compound, where releasing the bulky group can alleviate steric strain.
Troubleshooting & Solutions:
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these conditions favor the reverse reaction. The optimal temperature should be high enough for efficient forward reaction but low enough to minimize dealkylation.
-
Control Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Excessively strong acidity can accelerate the dealkylation process.
-
Rapid Work-up: Once the reaction reaches optimal conversion, cool the mixture promptly and proceed with the work-up to neutralize the acid catalyst and prevent post-reaction degradation of the product.
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected outcomes based on adjustments to key reaction parameters. This data is synthesized from established principles of Friedel-Crafts chemistry and published findings.[1][15]
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome & Rationale |
| Catalyst | AlCl₃ (Lewis Acid) | Phosphotungstic Acid / HZSM-5 | Higher Ortho-Selectivity: HZSM-5 provides shape selectivity, favoring the sterically hindered product. AlCl₃ is less selective and can complex with the amine. |
| Temperature | > 220°C | 180 - 200°C | Reduced Side Reactions: Lower temperatures minimize dealkylation and isomerization, which are favored at higher thermal energies.[1] |
| Alkylating Agent | tert-Butyl Chloride | Methyl tert-butyl ether (MTBE) | Handling & Byproducts: MTBE is often easier to handle and can provide a controlled source of isobutylene in situ. Both are effective alkylating agents. |
| Reactant Ratio | High excess of Alkylating Agent | Aniline:Agent ≈ 1:4 to 1:6 | Minimized Di-alkylation: A very large excess of the alkylating agent will drive the reaction towards overalkylation. A moderate excess is optimal.[1][15] |
| Solvent | None (Neat) | High-boiling inert solvent (e.g., Toluene) | Improved Heat Transfer & Reduced Polymerization: A solvent can improve temperature control and dilute reagents, reducing the chance of isobutylene polymerization.[17] |
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and decision-making process, the following diagrams illustrate the reaction network and a logical troubleshooting workflow.
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting workflow for synthesis issues.
Recommended Experimental Protocol: Synthesis using a Solid Acid Catalyst
This protocol is a representative method designed to maximize ortho-selectivity and minimize common side reactions.
Materials:
-
o-Toluidine (≥99%)
-
Methyl tert-butyl ether (MTBE) (≥99%)
-
Catalyst: Phosphotungstic acid (20 wt%) on HZSM-5 (Si/Al ratio 10-50)
-
Anhydrous Toluene (solvent)
-
High-pressure autoclave reactor with mechanical stirring and temperature control
-
Standard glassware for work-up and purification
Procedure:
-
Catalyst Activation: The HZSM-5 supported catalyst should be activated by calcining at 500°C for 4-6 hours under a flow of dry air to remove any adsorbed water or impurities.
-
Reactor Setup: To a 500 mL high-pressure autoclave, add the activated catalyst (e.g., 50g, relative to aniline mass).[1] Add o-toluidine (e.g., 0.5 mol) and anhydrous toluene (100 mL).
-
Reaction Execution: Seal the reactor and purge several times with nitrogen gas. Begin stirring and heat the mixture to the target reaction temperature (e.g., 190°C).[1]
-
Reagent Addition: Once the target temperature is stable, add the methyl tert-butyl ether (e.g., 2.0 mol, a 4-fold molar excess) to the reactor.[1]
-
Reaction Monitoring: Maintain the reaction at 190°C under constant stirring for 4-6 hours. Monitor the progress of the reaction by taking small aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to track the consumption of o-toluidine and the formation of the desired product and isomers.
-
Work-up: After the reaction is complete (as determined by GC analysis), cool the reactor to room temperature. Filter the reaction mixture to recover the solid catalyst. The catalyst can often be regenerated by washing and recalcination.
-
Purification: Transfer the filtrate to a separatory funnel. Wash the organic phase with a dilute sodium bicarbonate solution to remove any acidic residues, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent (toluene) by rotary evaporation. The crude product can then be purified by fractional vacuum distillation to isolate the this compound from unreacted starting material and isomeric byproducts. Purity can be confirmed by GC and NMR analysis.
References
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Němec, V., et al. (2023). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Retrieved from [Link]
-
Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. Retrieved from [Link]
-
Němec, V., et al. (2023). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. PubMed. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
Němec, V., et al. (2023). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. ResearchGate. Retrieved from [Link]
- CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof. Google Patents.
-
The Friedel-Crafts Reaction. (2014). University of Missouri–St. Louis. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- CN114773206B - Synthesis method of o-tert-butylaniline. Google Patents.
-
G. A. Russell, et al. (1993). Reductive tert-Butylation of Anils by tert-Butylmercury Halides(1). PubMed. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials. MDPI. Retrieved from [Link]
- US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine. Google Patents.
-
Okamoto, Y., & Shudo, K. (1973). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddy, B. M., et al. (2007). Selective tert-butylation of phenol over molybdate- and tungstate-promoted zirconia catalysts. ResearchGate. Retrieved from [Link]
- US2092970A - Process for the manufacture of tertiary-butyl derivatives of aniline. Google Patents.
-
Čejka, J., et al. (2014). tert-Butylation of toluene with isobutylene over zeolite catalysts: Influence of water. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Choi, B. Y., et al. (2000). A Study on N-alkylation of o-toluidine over Modified Zeolite Catalysts. OSTI.gov. Retrieved from [Link]
- US4219503A - Process for producing 2,6-dialkylanilines. Google Patents.
- CN112358404A - Preparation method of 2-chloro-6-methylaniline. Google Patents.
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
-
Kostjuk, S., et al. (2017). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. Polymer Chemistry. Retrieved from [Link]
-
Wang, Q., et al. (2022). Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS. National Institutes of Health. Retrieved from [Link]
-
D'Alessandro, S. B., & J. M. Parera. (1996). Alkylation of isobutane with C4 olefins. 2. Production and characterization of conjunct polymers. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from [Link]
-
Kostjuk, S., et al. (2017). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q3C(R8) Impurities: Guidance for Residual Solvents. Retrieved from [Link]
Sources
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-tert-Butyl-6-methylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-tert-Butyl-6-methylaniline (also known as 6-tert-Butyl-o-toluidine). This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into improving the yield and purity of this valuable chemical intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.
Core Principles: The Chemistry of Ortho-Alkylation
The synthesis of this compound is most commonly achieved via the Friedel-Crafts alkylation of 2-methylaniline (o-toluidine).[1][2] This reaction is an electrophilic aromatic substitution where a tert-butyl carbocation (or a related electrophilic species) attacks the electron-rich aromatic ring of o-toluidine.
The primary challenge lies in directing the bulky tert-butyl group to the position ortho to the amino group and meta to the methyl group, while avoiding common side reactions. The amino (-NH₂) and methyl (-CH₃) groups are both activating, ortho-para directors, making selectivity a significant hurdle.
Key Competing Reactions:
-
Para-Alkylation: Formation of 4-tert-Butyl-2-methylaniline is often the major byproduct.
-
Poly-Alkylation: The product is more activated than the starting material, leading to the formation of 2,4-di-tert-butyl-6-methylaniline.[3]
-
N-Alkylation: The lone pair on the nitrogen atom can act as a nucleophile, leading to N-tert-butylation.[1][4]
-
Catalyst Deactivation: The basic amino group can form a complex with Lewis acid catalysts (e.g., AlCl₃), rendering them inactive.[2][5]
Below is a diagram illustrating the desired reaction pathway versus the most common side reactions.
Caption: General experimental workflow for synthesis.
Example Protocol: Alkylation using a Solid Acid Catalyst
This protocol is a representative example based on literature principles for achieving high ortho-selectivity. [1][6]
-
Catalyst Activation: Place H-Beta zeolite (Si/Al ratio ~25) in a round-bottom flask equipped with a magnetic stirrer. Heat to 120°C under vacuum for 4 hours to remove adsorbed water.
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), allow the flask to cool. Charge the flask with purified o-toluidine (1.0 eq) and a suitable high-boiling solvent (e.g., dodecane).
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 180°C).
-
Addition of Alkylating Agent: Slowly add tert-butanol (1.1 eq) via a syringe pump over 2-4 hours. Rationale: Slow addition maintains a low instantaneous concentration of the alkylating agent, minimizing polyalkylation.
-
Monitoring: Take small aliquots from the reaction mixture every hour and analyze by GC to monitor the consumption of o-toluidine and the formation of the ortho and para isomers.
-
Workup: Once the desired conversion is reached (e.g., >90% o-toluidine consumed), cool the reaction to room temperature. Dilute with a solvent like toluene and filter to recover the catalyst.
-
Purification: Transfer the filtrate to a separatory funnel. Wash with a dilute aqueous base (e.g., 1M NaOH) to remove any acidic residues, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to separate the desired this compound from unreacted starting material, the higher-boiling para-isomer, and any polyalkylated byproducts.
Key Parameter Optimization Summary
The following table summarizes the impact of critical reaction parameters on yield and selectivity.
| Parameter | Low Setting Effect | High Setting Effect | Recommended Approach |
| Temperature | Low conversion, slow rate | Higher rate, but potential for reduced selectivity and increased side reactions. [7] | Optimize in the 140-200°C range depending on the catalyst. |
| Catalyst Type | - | - | Use shape-selective solid acids like H-Beta or H-ZSM-5 zeolites for high ortho-selectivity. [1][8] |
| Molar Ratio (Alkylating Agent:Aniline) | Incomplete conversion of aniline | High conversion, but significant risk of polyalkylation. [7] | Start near stoichiometric (1.1:1) and adjust based on monitoring. |
| Substrate Purity | - | - | Always use freshly distilled o-toluidine to avoid catalyst poisoning. [7] |
Frequently Asked Questions (FAQs)
Q1: What is the best all-around catalyst for this synthesis? There is no single "best" catalyst, as the optimal choice depends on cost, availability, and desired scale. However, for achieving the highest ortho-selectivity, the literature strongly points towards shape-selective solid acids like H-Beta zeolite or modified HZSM-5 catalysts. [1][6][8] Q2: Can I use tert-butyl chloride as the alkylating agent? Yes, tert-butyl chloride is a viable alkylating agent for Friedel-Crafts reactions. [7]However, it generates HCl as a byproduct, which can complicate the reaction by forming aniline hydrochloride salts and requiring a more robust (and often stoichiometric) catalyst system to handle the chloride ions. Alkylating with tert-butanol or isobutylene, which generate water or no byproduct, respectively, is often cleaner with solid acid catalysts.
Q3: What are the primary safety concerns for this reaction?
-
High Temperatures: Reactions are often run at high temperatures, requiring careful monitoring and appropriate equipment (e.g., heating mantles, high-boiling solvents).
-
Pressure: If using a volatile alkylating agent like isobutylene in a sealed reactor, pressure will build up. Ensure your equipment is pressure-rated.
-
Corrosive Reagents: Strong acids (both Lewis and Brønsted) are corrosive. Handle them with appropriate personal protective equipment (PPE).
-
Toxicity: o-Toluidine and its derivatives are toxic and should be handled in a well-ventilated fume hood.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- Komiya, N., et al. (2005). Acid-catalyzed ortho-alkylation of anilines with styrenes: an improved route to chiral anilines with bulky substituents. Organic Letters, 7(23), 5135-7. doi: 10.1021/ol051916j
- Smolecule. (2024). Buy 2,6-Di-tert-butylaniline.
- Google Patents. (2020).
- Benchchem. (n.d.). Application Notes and Protocols: Ortho-alkylation of Aniline for the Synthesis of 2,6-Diethylaniline.
- Pillai, C. N., & Jayachandran, B. (1996). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry, 35B, 482-485.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- NCERT. (n.d.). Amines.
- Organic Chemistry Portal. (n.d.).
- Wang, Y., et al. (2015). Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Journal of Fuel Chemistry and Technology, 43(9), 1119-1125.
- Narayanan, S., & Deshpande, V. M. (2000). Aniline Alkylation over Solid Acid Catalysts.
- Siffert, S., & Joly, J. F. (2012). Mechanism of aniline alkylation with methanol.
- Sreekumar, K., & Pillai, C. N. (1998). Alkylation of o-toluidine with methanol over acidic zeolites.
Sources
- 1. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents [patents.google.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Friedel-Crafts Alkylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-tert-Butyl-6-methylaniline
Welcome to the technical support guide for 2-tert-Butyl-6-methylaniline (TBMA). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity TBMA. As a sterically hindered aniline, TBMA presents unique purification hurdles, from its susceptibility to oxidation to the removal of closely related isomers. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these complexities effectively.
Understanding the Core Challenges
The purification of this compound is primarily complicated by two factors:
-
Steric Hindrance: The bulky tert-butyl group positioned ortho to the amine functionality significantly influences the molecule's reactivity and physical properties.[1] This steric shielding can be advantageous in synthesis but complicates purification by making certain interactions (like column chromatography adsorption) less predictable.
-
Amine Reactivity: Like most anilines, the amino group is susceptible to air oxidation, which rapidly generates colored impurities. It is also basic, allowing for manipulation through acid-base chemistry.
This guide is structured to address problems from the most common and simple to the more complex, starting with frequently asked questions for quick reference, followed by in-depth troubleshooting protocols.
Physicochemical Properties for Purification Strategy
A successful purification strategy is built on a solid understanding of the compound's physical properties.
| Property | Value | Significance for Purification | Source |
| Molecular Formula | C₁₁H₁₇N | - | [2][3] |
| Molecular Weight | 163.26 g/mol | Essential for calculating molarity and reaction stoichiometry. | [2] |
| Physical State | Liquid | Dictates the use of distillation or chromatography over crystallization of the free base. | [4] |
| Color | Pale yellow to brown | Darkening color is a primary indicator of oxidation-related impurities. | [4] |
| Boiling Point | High boiling point at atmospheric pressure; vacuum distillation is required. (e.g., structurally similar 2-tert-butylaniline boils at 123-124 °C / 17 mmHg). | Vacuum distillation is the preferred method for bulk purification to avoid thermal decomposition. | [5][6] |
| Density | ~0.96 g/mL | Useful for volume-to-mass conversions and identifying layers in liquid-liquid extractions. | [4] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol); poorly soluble in water. | Guides the choice of solvents for extraction, workup, and chromatography. | [1][6] |
| Sensitivity | Air Sensitive | Mandates the use of inert atmospheres (N₂ or Ar) during handling and purification to prevent oxidation. | [4] |
Frequently Asked Questions (FAQs)
Q1: My this compound sample has turned dark brown upon storage. What happened and can I fix it?
A1: This is almost certainly due to air oxidation. Anilines are notoriously sensitive to oxygen, forming highly colored, high-molecular-weight impurities. To fix this, you will need to re-purify the material, likely via vacuum distillation or column chromatography under an inert atmosphere. For future prevention, always store TBMA under nitrogen or argon in a sealed, amber-colored vial and consider refrigeration.
Q2: I am struggling to separate TBMA from an isomer with a similar boiling point. What is the best approach?
A2: When vacuum distillation fails to separate closely boiling isomers (e.g., 2-tert-butyl-4-methylaniline), high-performance column chromatography is the most effective solution. A reverse-phase HPLC method can often provide the necessary resolution for analytical or preparative-scale separations.[7] Alternatively, you can attempt to derivatize the mixture (e.g., via acetylation) to alter the physical properties of the components, enabling easier separation, followed by removal of the protecting group.
Q3: Can I purify TBMA by crystallization?
A3: As TBMA is a liquid at room temperature, direct crystallization is not feasible.[4] However, you can employ salt formation. By treating the crude TBMA in an appropriate solvent (like diethyl ether or ethyl acetate) with an acid (e.g., HCl in ether), you can precipitate the corresponding ammonium salt. This salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether). After recrystallization, the pure free base is recovered by neutralizing the salt with a strong base (e.g., NaOH) and extracting it into an organic solvent.
Q4: What is the purpose of an acid wash during the workup?
A4: An acid wash (e.g., with 1M HCl) is a crucial liquid-liquid extraction step. The basic amino group of TBMA will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). This effectively transfers your product into the aqueous layer, leaving non-basic organic impurities (like unreacted starting materials or byproducts) behind in the organic layer. Subsequently, basifying the aqueous layer regenerates the water-insoluble free amine, which can be extracted back into a fresh organic solvent.
Troubleshooting Guide: From Crude Product to Pure Compound
This section provides detailed protocols to address specific purification challenges.
Problem 1: Crude product is a dark, viscous oil containing baseline impurities.
Causality: This often indicates the presence of polymeric oxidation products, residual non-basic starting materials, and acidic byproducts. The first step is a bulk cleanup to remove these before fine purification.
Solution Workflow: Acid-Base Extraction
This workflow is designed to isolate your basic aniline from neutral and acidic contaminants.
Caption: Acid-Base Extraction Workflow for TBMA Purification.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The TBMA will move to the aqueous layer. Repeat 2-3 times.
-
Isolate Aqueous Layer: Combine the aqueous layers. At this stage, you can perform a "back-extraction" with a small amount of fresh organic solvent to remove any trapped neutral impurities from the acidic aqueous layer.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 6M NaOH or KOH solution with stirring until the pH is strongly basic (pH > 12). The TBMA free base will separate, often making the solution cloudy.
-
Re-extraction: Extract the liberated TBMA back into a fresh organic solvent (EtOAc or DCM) 3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting oil is now significantly purer and ready for final purification.
Problem 2: Product is clean by TLC/¹H NMR but still has a yellow/orange tint.
Causality: This indicates trace amounts of highly colored oxidation byproducts that may not be easily visible by standard characterization techniques but are chromatically potent.
Solution Workflow: Activated Carbon Treatment & Vacuum Distillation
Expertise & Experience: Activated carbon is excellent for adsorbing large, flat, conjugated molecules, which are characteristic of oxidation products. This is a "polishing" step. Vacuum distillation is the definitive method for separating the volatile liquid product from non-volatile (polymeric or salt-like) impurities.
Step-by-Step Protocol:
-
Charcoal Treatment (Optional): Dissolve the acid-base extracted TBMA in a minimal amount of a non-polar solvent like hexane or toluene. Add a small amount of activated carbon (approx. 1-2% by weight) and stir for 15-30 minutes at room temperature. Caution: Do not heat, as this can promote further decomposition on the carbon surface.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Wash the pad with fresh solvent and combine the filtrates.
-
Solvent Removal: Carefully remove the solvent via rotary evaporation.
-
Vacuum Distillation Setup:
-
Use a short-path distillation apparatus to minimize product loss.
-
Ensure all glassware is perfectly dry.
-
Use a good quality vacuum pump and a cold trap.
-
Introduce a capillary for fine boiling control or use a magnetic stir bar.
-
-
Execution:
-
Heat the flask gently using an oil bath.
-
Always blanket the system with Nitrogen or Argon before applying vacuum. This is critical to prevent oxidation at high temperatures.
-
Collect fractions based on boiling point and refractive index. The main fraction should be colorless to very pale yellow.
-
Leave a small residue in the distillation flask; do not distill to dryness to avoid concentrating potentially unstable impurities.
-
-
Final Storage: Collect the purified fractions directly into tared amber vials and backfill with an inert gas before sealing.
Problem 3: Isomeric impurities are co-eluting or co-distilling with the product.
Causality: Isomers formed during synthesis (e.g., from non-selective alkylation) can have very similar physical properties, making separation challenging.
Solution Workflow: Preparative HPLC
Authoritative Grounding: High-Performance Liquid Chromatography (HPLC) offers superior resolving power compared to standard flash chromatography or distillation. Reverse-phase (RP) HPLC, which separates based on hydrophobicity, is particularly effective for isomers where polarity differences are subtle. A scalable RP-HPLC method using a C18 column with a mobile phase of acetonitrile and water is a well-established technique for separating such aniline derivatives.[7]
Caption: Preparative HPLC Workflow for Isomer Separation.
Step-by-Step Protocol:
-
Method Development: First, develop a separation method on an analytical scale. A good starting point is a C18 column with a mobile phase gradient of acetonitrile in water (with 0.1% formic acid or TFA if MS-compatibility is needed).[7]
-
Scale-Up: Transfer the optimized method to a preparative HPLC system with a larger column of the same stationary phase.
-
Sample Preparation: Dissolve the impure TBMA in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
Fraction Collection: Inject the sample and collect fractions as the peaks elute, guided by the UV detector response.
-
Analysis and Pooling: Analyze each fraction using analytical HPLC or TLC to determine its purity. Pool the fractions that meet the required purity specification.
-
Solvent Removal: Remove the mobile phase solvents. If the mobile phase is primarily water/acetonitrile, lyophilization (freeze-drying) is an excellent method to obtain a fluffy, solvent-free product after neutralizing the acid modifier. Alternatively, use rotary evaporation followed by high vacuum.
References
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
-
This compound. PubChem, National Institutes of Health.
-
2-tert-Butylaniline 98%. Sigma-Aldrich.
-
This compound. NIST Chemistry WebBook.
-
Solubility and Properties of Sterically Hindered Anilines. Smolecule.
-
This compound Physical Properties. Lab Pro Inc.
-
Safety Data Sheet for this compound. Tokyo Chemical Industry (TCI).
-
Synthesis and De-tert-butylation of Hindered Anilines. Benchchem.
-
Chemical Properties of 2-tert-Butylaniline. ChemicalBook.
-
General Reactivity of Amines. NCERT.
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- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 2. This compound | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. labproinc.com [labproinc.com]
- 5. 2-tert-Butylaniline 98 6310-21-0 [sigmaaldrich.com]
- 6. 2-tert-Butylaniline | 6310-21-0 [chemicalbook.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing De-tert-butylation Side Reactions in Aniline Synthesis
Welcome to the technical support center for managing de-tert-butylation side reactions in aniline synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using tert-butyl groups in their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Unwanted De-tert-butylation
Unwanted de-tert-butylation can be a significant side reaction, leading to reduced yields and purification challenges. This guide addresses common scenarios and provides actionable solutions.
Question 1: I am observing significant de-tert-butylation of my aniline derivative during an acid-catalyzed reaction. What is the likely cause and how can I mitigate this?
Answer:
Unwanted de-tert-butylation under acidic conditions is a classic issue stemming from the stability of the tert-butyl carbocation.[1] The tert-butyl group is readily cleaved in the presence of strong acids, proceeding through a stable tertiary carbocation intermediate.
Causality: The mechanism involves protonation of the atom to which the tert-butyl group is attached (in this case, the nitrogen of the aniline or a substituent on the ring), followed by the elimination of isobutylene, which can then be protonated to form the tert-butyl cation.[2][3] The stability of this carbocation is the driving force for the cleavage.
Mitigation Strategies:
-
Acid Choice and Concentration:
-
Use a milder acid: If your reaction conditions permit, switch from a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to a weaker one.
-
Stoichiometric control: Use the minimum effective concentration of the acid. Catalytic amounts may be sufficient to promote the desired reaction without causing significant de-tert-butylation.
-
-
Temperature Control:
-
Lower the reaction temperature: De-tert-butylation is often accelerated at higher temperatures. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.[4]
-
-
Reaction Time:
-
Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the progress of your reaction. Stop the reaction as soon as the desired product is formed to minimize the time the starting material is exposed to acidic conditions.
-
-
Scavengers:
-
Introduce a cation scavenger: In some cases, the tert-butyl cation generated can lead to other side reactions. The addition of a scavenger, such as triethylsilane or thiophenol, can trap the cation and prevent further reactions.[3]
-
Question 2: My aniline substrate has a tert-butyl group on the aromatic ring, and it is being cleaved during a reaction. How is this different from N-de-tert-butylation, and what are my options?
Answer:
Cleavage of a tert-butyl group from the aromatic ring is also an acid-catalyzed process, similar to the cleavage from a heteroatom. The mechanism involves electrophilic attack by a proton on the carbon of the aromatic ring bearing the tert-butyl group, leading to the formation of a sigma complex. The subsequent loss of a tert-butyl cation regenerates the aromatic system.
Key Differences and Considerations:
-
Steric Hindrance: The steric bulk of ortho-substituents can influence the rate of de-tert-butylation.[5][6][7] Highly hindered anilines may exhibit different reactivity.[6][7]
-
Electronic Effects: The electronic nature of other substituents on the aniline ring can affect the stability of the sigma complex and thus the rate of de-tert-butylation. Electron-donating groups can stabilize the intermediate, potentially accelerating the reaction.[8]
Troubleshooting Steps:
-
Re-evaluate the protecting group strategy: If the tert-butyl group is intended as a permanent substituent, consider if the planned synthetic step is compatible with its acid lability. It may be necessary to introduce the tert-butyl group at a later stage in the synthesis.
-
Use non-acidic reaction conditions: If possible, explore alternative reaction pathways that do not involve strong acids.
-
Optimize reaction conditions: As with N-de-tert-butylation, carefully controlling the acid concentration, temperature, and reaction time is crucial.
Question 3: I am trying to perform a reaction on a substituent of my tert-butylated aniline, but I am getting a mixture of products, including the de-tert-butylated aniline. How can I improve the selectivity?
Answer:
This is a common challenge where the desired reaction and the unwanted side reaction have competing rates. Improving selectivity requires a careful optimization of the reaction conditions to favor the desired transformation.
Workflow for Optimizing Selectivity:
Caption: A decision-making workflow for troubleshooting and optimizing reaction selectivity.
Data-Driven Approach:
To systematically address this, consider creating a design of experiments (DoE) to investigate the impact of various parameters. A summary of factors to investigate is presented below:
| Parameter | Range to Investigate | Rationale |
| Temperature | -20°C to Room Temperature | Lower temperatures generally disfavor the de-tert-butylation side reaction.[4] |
| Acid Catalyst | Strong (TFA, HCl) vs. Weak (Acetic Acid, p-TsOH) | Weaker acids are less likely to promote cleavage of the tert-butyl group. |
| Solvent Polarity | Non-polar (Toluene, Hexane) vs. Polar (DCM, Acetonitrile) | Solvent can influence the stability of charged intermediates. |
| Reaction Time | 1 hour to 24 hours | Minimizing reaction time reduces the likelihood of side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acid-catalyzed de-tert-butylation?
The reaction proceeds via an E1 elimination mechanism. The heteroatom or the aromatic ring is first protonated by the acid. This is followed by the departure of the tert-butyl group as a stable tertiary carbocation, with the concurrent formation of isobutylene.[2][3]
Caption: Simplified mechanism of acid-catalyzed de-tert-butylation.
Q2: Are there any non-acidic methods to cleave a tert-butyl group from an aniline?
While acid-catalyzed cleavage is the most common method, other specialized methods exist, though they are less frequently used for anilines. For tert-butyl ethers and esters, methods involving Lewis acids or other specific reagents have been reported.[9][10] However, for de-tert-butylation of anilines, acidic conditions are standard. If acidic conditions are not tolerated, a different protecting group should be considered during the synthetic design phase.
Q3: How can I quantitatively determine the extent of de-tert-butylation in my reaction mixture?
Quantitative analysis can be performed using several analytical techniques:
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for quantifying volatile compounds like the de-tert-butylated product and the starting material.[11][12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to separate and quantify the starting material and the de-tert-butylated product. This is particularly useful for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used by integrating the signals corresponding to the tert-butyl group and a characteristic signal of the de-tert-butylated product against an internal standard.
Q4: Can steric hindrance from other substituents on the aniline ring prevent de-tert-butylation?
Steric hindrance can influence the rate of de-tert-butylation.[5][6][7] Large ortho-substituents can sterically shield the site of protonation, thereby slowing down the cleavage of the tert-butyl group.[14] However, it is unlikely to completely prevent the reaction, especially under harsh acidic conditions. The degree of prevention will depend on the size and nature of the neighboring groups and the reaction conditions.[6]
Experimental Protocols
Protocol: Quantification of De-tert-butylation by GC-MS
This protocol provides a general method for quantifying the amount of de-tert-butylated aniline in a reaction mixture.
1. Sample Preparation: a. Quench a 0.1 mL aliquot of the reaction mixture in 1 mL of a saturated sodium bicarbonate solution. b. Extract the aqueous layer with 3 x 1 mL of ethyl acetate. c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Filter and dilute to a known volume (e.g., 10 mL) with ethyl acetate. An internal standard can be added at this stage.
2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled with a mass spectrometer. b. Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable. c. Injector Temperature: 250°C. d. Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C. e. MS Conditions:
- Ionization mode: Electron Ionization (EI).
- Scan range: 50-500 m/z.
3. Data Analysis: a. Identify the peaks for the tert-butylated and de-tert-butylated anilines based on their retention times and mass spectra. b. Create a calibration curve using standard solutions of both compounds to determine the concentration in the reaction mixture.
References
- Troubleshooting low yield in aniline mustard synthesis. Benchchem.
- The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. Benchchem.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing.
- Troubleshooting side reactions in the N-alkyl
- t-Butyl Ether Protecting Groups: Videos & Practice Problems. Pearson.
- The tert-butyl group in chemistry and biology. RSC Publishing.
- tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed.
- Amine Protection / Deprotection. Fisher Scientific.
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme.
- A: Due to ortho effect basic nature of aniline decreases.
- Practical catalytic method for synthesis of sterically hindered anilines. PubMed.
- tert-Butyl Ethers. Organic Chemistry Portal.
- tert-Butyl Esters. Organic Chemistry Portal.
- Reductive tert-Butylation of Anils by tert-Butylmercury Halides(1). PubMed.
- Method to remove Boc in the presence of t-butylester. Reddit.
- Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimid
- Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
- Aniline : Organic synthesis. YouTube.
- Reactions of Aniline. Chemistry Steps.
- tert‐butylation.
- Qualitative and Quantitative Chromatographic Methods for Analysis of Glycerol tert -Butylation Reaction Product.
- p-IODOANILINE. Organic Syntheses Procedure.
- analytical methods. Agency for Toxic Substances and Disease Registry.
- Method for Determination of Methyl tert-Butyl Ether and Its Degradation Products in Water.
- Synthesis method of o-tert-butylaniline.
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press.
- Reactions of Arylamines. Chemistry LibreTexts.
- Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization.
- Determination of methyl tert.-butyl ether and tert.-butyl alcohol in seawater samples using purge-and-trap enrichment coupled to gas chromatography with atomic emission and mass spectrometric detection. Semantic Scholar.
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences.
- A photochemical dehydrogenative str
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- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing N-Functionalization of Hindered Anilines
Welcome to the technical support center for the N-functionalization of sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this demanding yet crucial transformation. The steric bulk on either the aniline or the coupling partner can significantly impede reaction rates and efficiency, leading to frustratingly low yields or complete reaction failure. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic hurdles. The advice herein is grounded in established mechanistic principles and field-proven insights to ensure your success.
Troubleshooting Guide: A Systematic Approach to Overcoming Common Hurdles
When an N-functionalization reaction with a hindered aniline fails to proceed as expected, a systematic approach to troubleshooting is essential. The following guide addresses common issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Problem 1: Low to No Conversion of Starting Materials
Q1: My reaction shows little to no consumption of the hindered aniline or aryl halide. What are the primary factors to investigate?
A1: Low or no conversion in the N-functionalization of hindered substrates typically points to issues with the catalytic cycle, often stemming from the steric hindrance that prevents key steps from occurring efficiently. The main difficulties arise from the steric bulk around the nitrogen atom and/or the ortho-positions of the aryl halide.[1] This hindrance can impede the approach of reactants to the metal center, slowing down or preventing key steps like oxidative addition and reductive elimination.[1][2] Here’s a prioritized checklist of parameters to re-evaluate:
-
Ligand Choice: The ligand is arguably the most critical component. For hindered couplings, bulky, electron-rich monophosphine ligands are often the key to success.[1] These ligands promote the formation of a monoligated palladium(0) species, which is less sterically crowded and thus more reactive towards hindered substrates.[1][3] N-heterocyclic carbene (NHC) ligands are also highly effective, offering strong stabilization to the palladium center and promoting reactivity.[1][4] If your current ligand is not sufficiently bulky, consider switching to one from a different "generation" of Buchwald-Hartwig ligands or a specialized NHC ligand.[2]
-
Catalyst System and Pre-catalyst: Ensure your palladium source and ligand are forming an active catalyst. Using a pre-formed catalyst (precatalyst) can often provide more reliable results than generating the catalyst in situ.[5] Also, confirm that your catalyst is not deactivated. The presence of oxygen or other impurities can lead to the formation of inactive palladium black.[6] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[6]
-
Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the aniline-palladium complex, a necessary step in the catalytic cycle.[7] Conversely, a base that is too strong can lead to side reactions or catalyst decomposition.[8][9] For hindered anilines, stronger, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than weaker bases like potassium carbonate.[4][8]
-
Reaction Temperature: While higher temperatures can overcome activation barriers, excessive heat can also lead to catalyst decomposition.[6] A systematic screen of the reaction temperature is advisable. If the reaction is not proceeding at a standard temperature (e.g., 80-100 °C), a modest increase may be beneficial. However, if catalyst decomposition (blackening of the reaction mixture) is observed, the temperature should be lowered.
Visualizing the Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical progression for troubleshooting low-conversion reactions.
Caption: A stepwise approach to troubleshooting low conversion.
Problem 2: Formation of Side Products
Q2: My reaction is consuming the starting materials, but I am observing significant side products, such as hydrodehalogenation of the aryl halide or diarylation of the aniline. How can I suppress these unwanted pathways?
A2: The formation of side products indicates that while the catalyst is active, the desired reductive elimination pathway is competing with other unproductive or undesired reactions.
-
Hydrodehalogenation: This side reaction, where the aryl halide is converted to an arene, can arise from β-hydride elimination if the amine has an α-hydrogen.[2][7] It can also be promoted by certain bases or by catalyst decomposition. To mitigate this:
-
Ligand Choice: Bulky ligands that create a sterically congested environment around the metal center can disfavor β-hydride elimination and promote the desired C-N bond formation.[3]
-
Base Selection: The choice of base can influence the rate of deprotonation versus other pathways. Screening different bases may reveal one that favors the desired amination.
-
-
Diarylation: The formation of a diarylated amine product suggests that the initial N-functionalized aniline is more reactive than the starting aniline. This is less common with highly hindered anilines but can occur. To address this:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the aniline can sometimes suppress diarylation.
-
Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can promote diarylation. Monitor the reaction closely and stop it once the desired product is maximized.
-
Frequently Asked Questions (FAQs)
Q3: Which catalytic system is generally the best starting point for the N-functionalization of a hindered aniline?
A3: The Palladium-catalyzed Buchwald-Hartwig amination is a robust and widely used method for this transformation.[1] For a hindered substrate, a good starting point would be a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., from the Buchwald ligand family) or a bulky N-heterocyclic carbene (NHC) ligand.[1][4][10] These ligands are designed to facilitate the coupling of sterically demanding substrates.[1]
Q4: Are there viable alternatives to palladium catalysis for these reactions?
A4: Yes, copper-catalyzed amination reactions, often referred to as Ullmann-type reactions, have seen a resurgence as a valuable alternative.[1][11] Modern ligand development has enabled these reactions to proceed under milder conditions and with a broader substrate scope, including hindered partners.[12][13][14][15] Additionally, for specific applications, newer methods involving photoredox catalysis are emerging as powerful tools for amine functionalization under very mild conditions.[16][17]
Q5: How important is the choice of solvent?
A5: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity. Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are commonly used for Buchwald-Hartwig aminations. The choice of solvent can sometimes be critical for success, and if a reaction is failing in one solvent, screening others is a worthwhile endeavor.
Q6: My hindered aniline is a solid. How should I best add it to the reaction?
A6: When dealing with solid reactants, it is best to add them to the reaction vessel along with the catalyst, ligand, and base under an inert atmosphere before adding the solvent. This ensures that all solid components are present from the start and minimizes exposure to air and moisture.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination of a Hindered Aniline
This protocol provides a starting point for the N-arylation of a hindered aniline with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
Hindered aniline (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., G3-Xantphos, 2 mol%)
-
Bulky phosphine ligand (if not using a precatalyst)
-
Lithium tert-butoxide (LiOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aniline)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the hindered aniline (1.0 equiv), aryl bromide (1.2 equiv), palladium precatalyst (0.02 equiv), and lithium tert-butoxide (1.5 equiv).
-
Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed toluene via syringe to the Schlenk tube.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion (typically when the starting aniline is consumed), cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Ligand and Base Selection Guide
The following table summarizes common choices for ligands and bases in the N-functionalization of hindered anilines, categorized by the type of coupling partner.
| Coupling Partner | Recommended Ligands | Recommended Bases | Notes |
| Aryl Bromides | Bulky Biarylphosphines (e.g., BrettPhos, RuPhos), NHCs (e.g., IPr) | LiOtBu, NaOtBu, K3PO4 | A good starting point for most hindered couplings. |
| Aryl Chlorides | Highly electron-rich and bulky ligands (e.g., tBuBrettPhos), NHCs | LiHMDS, KHMDS, NaOtBu | Aryl chlorides are less reactive and require more forcing conditions.[14] |
| Aryl Triflates | Similar to aryl bromides | K2CO3, Cs2CO3 | Can often be coupled under milder conditions than the corresponding halides. |
References
-
Zu, W., Wan, X., Wu, H. et al. Direct enantioselective C(sp3)−H coupling of N-alkyl anilines via metallaphotoredox catalysis. Nat. Chem. (2026). [Link]
-
The Functionalization of N-cyclobutylanilines under Photoredox Catalysis - CORE. [Link]
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(38), 25950–25955. [Link]
-
Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis - PMC - NIH. [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. [Link]
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
-
New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. [Link]
-
An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Ullmann condensation - Wikipedia. [Link]
- Chapter 3: Synthetic Methods for Primary Anilines - Books.
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. [Link]
-
Photoredox Catalysis Enables Access to N-Functionalized 2,1-Borazaronaphthalenes. [Link]
-
(PDF) C–H Functionalization of Amines with Aryl Halides by Nickel-Photoredox Catalysis. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. [Link]
-
Palladium-catalyzed amination strategies for aniline synthesis - ResearchGate. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols | Journal of the American Chemical Society. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
-
Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination - PMC - NIH. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. [Link]
-
Arylation of sterically hindered amines using even ortho-substituted... | Download Scientific Diagram - ResearchGate. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. [Link]
-
Regioselective C(sp 2 ) H Functionalization of Anilines - ResearchGate. [Link]
-
Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins | Request PDF - ResearchGate. [Link]
-
Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. [Link]
-
para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis | Journal of the American Chemical Society. [Link]
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Technical Support Center: Troubleshooting Low Reactivity of 2-tert-Butyl-6-methylaniline
Welcome to the Technical Support Center for 2-tert-Butyl-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges arising from the unique steric and electronic properties of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Understanding the Challenge: The "Why" Behind Low Reactivity
Before delving into troubleshooting, it's crucial to understand the inherent chemical properties of this compound that contribute to its low reactivity. The presence of a bulky tert-butyl group and a methyl group at the ortho positions to the amino group creates significant steric hindrance.[1] This steric congestion physically blocks the approach of reagents to the nitrogen atom and the aromatic ring, slowing down or even preventing reactions that would otherwise proceed readily with less substituted anilines.[1][2]
From an electronic standpoint, the tert-butyl and methyl groups are electron-donating through inductive effects, which increases the electron density on the benzene ring and the basicity of the amino group.[1] However, the steric bulk can also interfere with the conjugation of the amino group's lone pair with the benzene ring, which can modulate its reactivity in complex ways.[1]
Diagram: Steric Hindrance in this compound
Caption: Steric hindrance around the amino group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Acylation Reactions
Q1: My N-acylation of this compound with an acyl chloride/anhydride is extremely slow or not proceeding at all. What can I do?
A1: This is a classic case of steric hindrance impeding the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon. Here's a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for N-Acylation:
Caption: Troubleshooting workflow for N-acylation.
Detailed Protocol for Activating the Aniline:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base.
-
Solvent: Use an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Deprotonation: Cool the solution of this compound in the chosen solvent to a low temperature (e.g., -78 °C or 0 °C).
-
Base Addition: Slowly add one equivalent of a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).
-
Anilide Formation: Allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure complete formation of the lithium or sodium anilide.
-
Acylation: Slowly add the acylating agent to the solution of the anilide.
-
Work-up: After the reaction is complete, quench the reaction carefully with a proton source (e.g., water or saturated ammonium chloride solution) and proceed with standard extraction and purification.
Q2: I am trying to perform a Friedel-Crafts C-acylation on the aromatic ring, but I am getting no reaction or very low yields. Why?
A2: The amino group of anilines is a strong Lewis base and will coordinate with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This deactivates the ring towards electrophilic substitution. To achieve C-acylation, the amino group must first be protected to reduce its basicity and directing effect.[3]
Recommended Strategy: Protection Followed by Acylation
-
Protection: Convert the amino group to an acetamido group (-NHCOCH₃) by reacting this compound with acetyl chloride or acetic anhydride.[3] This reduces the activating effect of the nitrogen and prevents it from coordinating with the Lewis acid.[3]
-
Friedel-Crafts Acylation: The resulting acetanilide can then be subjected to Friedel-Crafts acylation. The acetamido group is an ortho-, para-director, but due to the existing ortho-substituents, acylation will likely occur at the para-position.
-
Deprotection: The protecting group can be removed by acidic or basic hydrolysis to regenerate the amino group.
Alkylation Reactions
Q3: My N-alkylation reaction with an alkyl halide is not working. What are my options?
A3: Similar to acylation, N-alkylation is hampered by steric hindrance. Forcing conditions are often necessary.[2]
| Strategy | Details | Rationale |
| High Temperature & Pressure | Use a sealed tube or a high-pressure reactor with elevated temperatures. | Provides the necessary activation energy to overcome the steric barrier.[4] |
| Stronger Base | Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aniline, making it a more potent nucleophile. | The resulting anilide is significantly more reactive towards the alkyl halide. |
| Catalytic Methods | For ortho-alkylation with olefins like ethylene, aluminum anilide catalysts can be effective, although this is a specialized industrial process.[5][6] | The catalyst facilitates the addition of the alkyl group specifically at the ortho position. |
| Reductive Amination | If direct alkylation fails, consider reductive amination with an aldehyde or ketone. This involves forming an imine or enamine intermediate, followed by reduction. | This is a common and effective method for forming C-N bonds.[7] |
Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Q4: I am using this compound in a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) to form a C-N bond with an aryl halide, but the yields are poor.
A4: The success of palladium-catalyzed aminations with sterically hindered anilines is highly dependent on the choice of ligand.[8] The ligand plays a crucial role in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often required.
Troubleshooting Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Ligand | Screen bulky, electron-rich biarylphosphine ligands such as BrettPhos, SPhos, or Josiphos-type ligands.[8] N-heterocyclic carbene (NHC) ligands can also be effective.[9] | These ligands stabilize the palladium catalyst and promote the difficult reductive elimination step involving the sterically hindered aniline.[8][9] |
| Catalyst Precursor | Use a well-defined Pd(II) precatalyst like [Pd(IPr)(AN)Cl₂] or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with the chosen ligand.[9] | Precatalysts can offer better reproducibility and activity. |
| Base | Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | A strong base is necessary to deprotonate the aniline and facilitate the catalytic cycle. |
| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. | The choice of solvent can influence the solubility of the catalyst and reagents, affecting reaction rates. |
| Temperature | Higher temperatures (e.g., 80-110 °C) are often required. | Provides the energy to overcome the activation barriers in the catalytic cycle. |
Alternative Coupling Strategies:
If palladium-catalyzed methods are unsuccessful, consider copper-catalyzed amination (Ullmann condensation), which can sometimes be more effective for sterically hindered substrates.[10] Modern protocols often use ligands like 1,10-phenanthroline or diamines to improve yields and reaction conditions.
Carbamate Formation
Q5: I am struggling to form a carbamate from this compound using standard reagents like di-tert-butyl dicarbonate (Boc₂O) or chloroformates.
A5: Carbamate formation is another example of N-acylation that is challenging due to steric hindrance.
Effective Protocol for Hindered Carbamate Synthesis: [11]
This method avoids sensitive reagents and proceeds in one step.
-
Deprotonation: Treat the this compound with two equivalents of a strong base like tert-butyllithium (t-BuLi) in an anhydrous solvent like THF at low temperature to form the lithium anilide.[11]
-
Reaction with Alkyl Aryl Carbonate: React the resulting anilide with an alkyl aryl carbonate (e.g., tert-butyl phenyl carbonate for Boc protection).[11]
-
Work-up: Quench the reaction and perform a standard aqueous work-up to isolate the N-aryl carbamate.
This method is particularly useful for introducing bulky carbamate protecting groups.[11]
General Troubleshooting Summary
| Issue | Primary Cause | Recommended Solutions |
| Slow/No N-Acylation | Steric Hindrance | Increase temperature, use more reactive acylating agents, use catalysts (DMAP), or pre-form the anilide with a strong base. |
| Failed C-Acylation | Lewis base poisoning of catalyst | Protect the amino group as an acetamide before performing the Friedel-Crafts reaction.[3] |
| Slow/No N-Alkylation | Steric Hindrance | Use high temperature/pressure, pre-form the anilide with a strong base, or use reductive amination.[2][4] |
| Poor Cross-Coupling Yields | Inappropriate ligand/conditions | Screen bulky, electron-rich phosphine or NHC ligands, use a strong base, and optimize solvent and temperature.[8][9] |
| Difficulty in Carbamate Formation | Steric Hindrance | Use a strong base to form the anilide, followed by reaction with an alkyl aryl carbonate.[11] |
References
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ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. (2025). ResearchGate. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. (2015). RSC Publishing. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. (2015). RSC Publishing. [Link]
-
Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. (2017). National Institutes of Health. [Link]
-
Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020). Chemical Communications (RSC Publishing). [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health. [Link]
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[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. (n.d.). National Institutes of Health. [Link]
-
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (n.d.). MDPI. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). eScholarship. [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). MIT Open Access Articles. [Link]
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New Carbamates and Related Compounds. (n.d.). Journal of the American Pharmaceutical Association. [Link]
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Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). (2024). National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship. [Link]
- Process for producing 2,6-dialkylanilines. (1980).
-
N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. (2025). ResearchGate. [Link]
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Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. (n.d.). National Institutes of Health. [Link]
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Steric hindrance under high pressure. Reactions of 2,4,6-tri-tert-butyl-N-methylaniline with alkyl iodides. (n.d.). Journal of the American Chemical Society. [Link]
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Palladium-Catalyzed Synthesis of N‑Aryl Carbamates. (2016). Figshare. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025). RSC Publishing. [Link]
-
Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. (2014). PubMed. [Link]
-
H2O·B(C6F5)3-Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs. (2024). PubMed. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (2024). RSC Publishing. [Link]
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Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (n.d.). ACS Publications. [Link]
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This compound. (n.d.). PubChem. [Link]
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This compound. (n.d.). NIST WebBook. [Link]
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Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv. [Link]
-
Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. (2025). ACS Publications. [Link]
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Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. [Link]
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Amines. (n.d.). NCERT. [Link]
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Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011). MDPI. [Link]
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Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. (n.d.). National Institutes of Health. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. [Link]
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preventing oxidation of 2-tert-Butyl-6-methylaniline during storage
Introduction
Welcome to the technical support guide for 2-tert-Butyl-6-methylaniline (CAS 13117-94-7). This document is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered aniline in their work. While its unique structure offers significant advantages in synthesis, it also presents challenges, most notably its susceptibility to oxidation during storage.[1] This guide provides in-depth, field-proven insights and actionable protocols to mitigate degradation, ensure experimental reproducibility, and preserve the integrity of your starting material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the stability and handling of this compound.
Q1: My freshly opened bottle of this compound is already a light brown color. Is this normal and is it still usable?
A: The appearance of a light yellow to brown color is a common observation and indicates the initial stages of oxidation. Aniline and its derivatives are notoriously sensitive to air and light, which can cause discoloration even within a sealed container from the manufacturer over time.[2][3][4]
-
Usability: For many applications, a slight discoloration may not significantly impact your reaction. However, for highly sensitive or catalytic processes, the presence of even minor oxidative impurities can be detrimental.
-
Recommendation: We strongly advise performing a quick purity check before use. A simple analytical test, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), can quantify the level of impurities.[5][6] If the purity is below your experimental tolerance (e.g., >98%), purification or use of a fresh lot is recommended.
Q2: What is the fundamental cause of this degradation?
A: The degradation is primarily due to autoxidation . The amino group (-NH₂) in anilines is susceptible to attack by atmospheric oxygen. This process is often initiated or accelerated by exposure to light (photo-oxidation), heat, or trace metal ion contaminants.[4][7] The oxidation process typically involves the formation of radical intermediates, which can then couple to form complex, colored polymeric structures or quinone-imine type compounds.
Q3: How does the structure of this compound influence its stability compared to standard aniline?
A: The molecular structure provides significant, but not absolute, protection. The bulky tert-butyl group and the methyl group at the ortho-positions (positions 2 and 6) relative to the amino group create substantial steric hindrance .[1] This "shielding" physically blocks the approach of oxygen and other reactants to the nitrogen atom and the aromatic ring, slowing down the rate of oxidation compared to unhindered anilines like aniline itself or toluidine.[1][8] However, this protection is not absolute, and oxidation will occur over time with prolonged exposure to air and light.
Q4: What are the ideal long-term storage conditions?
A: To maximize shelf-life, strict adherence to proper storage protocols is essential. The core principles are the exclusion of oxygen and light in a temperature-controlled environment.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant. |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of chemical reactions, including oxidation. Do not freeze.[2] |
| Light | Amber glass bottle, stored in the dark | Prevents photo-oxidation, a key initiation pathway.[3][4] |
| Container Seal | Tightly sealed with a high-quality cap (e.g., PTFE-lined) | Prevents ingress of atmospheric oxygen and moisture. |
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the use and storage of this compound.
Issue 1: Sample has significantly darkened (dark brown/red) during storage.
-
Primary Cause: Severe oxygen exposure. This often happens if the bottle has been opened multiple times without replenishing the inert atmosphere or if the cap seal has failed.
-
Immediate Actions:
-
Do not use in sensitive reactions. The dark color indicates a high concentration of oxidative impurities, which can interfere with your chemistry.
-
Quantify Purity: Use HPLC or GC to determine the remaining percentage of the desired compound.[6]
-
Decision:
-
If purity is critically low, dispose of the material according to your institution's hazardous waste guidelines.[9]
-
If a significant amount of starting material remains, consider purification (e.g., distillation or column chromatography), though this may not be cost-effective.
-
-
Issue 2: Inconsistent or failed reactions using a previously reliable bottle.
-
Primary Cause: Gradual, less visible degradation of the aniline. While the color change may be subtle, the accumulation of inhibitors or reactive byproducts from oxidation can poison catalysts or create unwanted side reactions.
-
Troubleshooting Workflow: The following decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for reaction failure.
Part 3: Protocols and Best Practices
Adherence to rigorous handling protocols is the most effective way to prevent oxidation.
Protocol 1: Optimal Procedure for Long-Term Storage
This protocol should be followed immediately upon receiving a new bottle of the reagent.
-
Work in an Inert Atmosphere: If possible, perform these steps inside a glovebox filled with nitrogen or argon.
-
Prepare Aliquots: Instead of repeatedly opening the main stock bottle, it is best practice to divide the new material into smaller, single-use or short-term use vials. This protects the integrity of the bulk supply.
-
Inerting the Vials:
-
Transfer the desired amount of aniline to a clean, dry amber glass vial with a PTFE-lined cap.
-
Insert a long needle connected to an inert gas line, ensuring the needle tip is below the headspace but above the liquid.
-
Insert a second, shorter needle to act as a vent.
-
Gently bubble the inert gas through the headspace for 1-2 minutes to displace all air.
-
Remove the vent needle first, then the gas inlet needle, and immediately cap the vial tightly.
-
-
Sealing and Labeling:
-
Seal the cap with paraffin film as an extra barrier.
-
Clearly label each aliquot with the compound name, date, and concentration.
-
-
Final Storage: Place the aliquots in a designated, refrigerated (2-8 °C), dark location.
Caption: Recommended workflow for preparing aliquots for storage.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This is a general guideline. Specific parameters may need optimization for your system.
-
Column: Standard non-polar capillary column (e.g., DB-5 or equivalent).
-
Sample Preparation: Prepare a dilute solution of the aniline (~1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Analysis: Integrate the peak areas. The purity percentage can be estimated by dividing the area of the main peak by the total area of all peaks. A fresh, high-purity sample should show a single major peak. Oxidized samples will display additional, typically later-eluting, peaks.
Part 4: Technical Deep Dive - The Mechanism of Oxidation
Understanding the chemical pathway of degradation reinforces the importance of the handling protocols. The autoxidation of aromatic amines is a free-radical chain reaction.
-
Initiation: The process begins with the formation of an initial radical. This can be triggered by UV light or the presence of metal ions, which facilitate the abstraction of a hydrogen atom from the amine nitrogen.
-
Propagation: The resulting aminyl radical is reactive. It can react with molecular oxygen (O₂) to form a peroxy radical. This radical can then abstract a hydrogen from another aniline molecule, creating a hydroperoxide and a new aminyl radical, thus propagating the chain reaction.
-
Termination & Product Formation: The radical species can combine in various ways. Dimerization and polymerization of radical intermediates lead to the formation of complex, highly conjugated molecules. These extended π-systems are strong chromophores, absorbing visible light and causing the characteristic brown discoloration.
Caption: Simplified mechanism of aniline autoxidation.
By implementing the rigorous storage and handling protocols outlined in this guide, you can effectively prevent the oxidation of this compound, ensuring the quality of your material and the reliability of your experimental outcomes.
References
- Vertex AI Search. (2024).
- RSC Publishing. (n.d.).
- Performance Additives. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Washington State University. (n.d.).
- SIA Toolbox. (n.d.).
- Techno PharmChem. (n.d.).
- Scribd. (n.d.). Aniline Safety and Handling Guide.
- Lanxess. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- PubMed Central (PMC). (2021). Quantification of aniline and N-methylaniline in indigo.
- National Institutes of Health (NIH). (2020). Photooxidation of 2-(tert-Butyl)-3-Methyl-2,3,5,6,7,8-Hexahydroquinazolin-4(1H)-one, an Example of Singlet Oxygen ene Reaction.
- Benchchem. (n.d.). 2,4,6-Tri-tert-butyl-N-methylaniline.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 13117-94-7.
- Thieme. (2025). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines.
Sources
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- 2. technopharmchem.com [technopharmchem.com]
- 3. scribd.com [scribd.com]
- 4. lanxess.com [lanxess.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photooxidation of 2-(tert-Butyl)-3-Methyl-2,3,5,6,7,8-Hexahydroquinazolin-4(1H)-one, an Example of Singlet Oxygen ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Technical Support Center: Catalyst Deactivation in Reactions with 2-tert-Butyl-6-methylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-tert-Butyl-6-methylaniline. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common and critical challenge: catalyst deactivation. The unique steric profile of this compound, characterized by bulky ortho-substituents, profoundly influences its interaction with catalytic systems, often leading to complex deactivation pathways.[1][2][3] This document provides expert insights and actionable protocols to diagnose, mitigate, and resolve these issues.
Section 1: Understanding the Core Problem: Why Steric Hindrance Matters
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[4] For reactions involving this compound, the primary cause of deactivation is often linked to the molecule's inherent structure. The bulky tert-butyl and methyl groups ortho to the amine functionality create significant steric crowding.[1] This steric hindrance can be a double-edged sword: while it can be leveraged to control regioselectivity, it also introduces unique challenges for catalyst stability.
The main mechanisms of deactivation are:
-
Poisoning: The strong coordination of a chemical species to the catalyst's active sites. The nitrogen lone pair in the aniline can act as a potent poison for transition metals like palladium and rhodium.[5][6] The steric bulk of this compound modulates this interaction, which can alter ligand stability and the accessibility of the metal center.
-
Fouling (Coking): The physical deposition of carbonaceous materials ("coke") on the catalyst surface, blocking pores and active sites.[4] In aniline alkylation, these deposits can incorporate nitrogen, making them particularly difficult to remove.[7][8]
-
Thermal Degradation (Sintering): The agglomeration of metal nanoparticles on a support at high temperatures, resulting in a loss of active surface area.[9][10] This is a common issue for supported palladium catalysts.
-
Leaching: The dissolution of the active metal component from its support into the reaction medium.[4][9]
Caption: Primary pathways of catalyst deactivation.
Section 2: Troubleshooting Guide by Reaction Type
This section directly addresses common issues encountered during specific chemical transformations involving this compound.
Question: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) starts well but then stalls, and I see a black precipitate. What is happening?
Answer: This is a classic symptom of catalyst deactivation, with two likely culprits:
-
Formation of Palladium Black: The black precipitate is almost certainly palladium black, which consists of agglomerated, inactive Pd(0) particles.[5][11] This indicates that the ligands are failing to stabilize the palladium nanoparticles, leading them to aggregate. The sterically demanding nature of this compound can sometimes interfere with the ligand's ability to coordinate effectively with the metal center throughout the catalytic cycle.
-
Catalyst Poisoning: The nitrogen atom of the aniline can coordinate to the palladium center, inhibiting its activity.[5] Furthermore, if the reaction product also contains the aniline moiety, it can act as an inhibitor, leading to a slowdown as the product concentration increases.[5]
Troubleshooting Steps:
-
Ligand Selection: Switch to more robust, sterically bulky ligands (e.g., Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes), which are known to be more resistant to poisoning and better at preventing aggregation.[5][11]
-
Inert Atmosphere: Ensure rigorous exclusion of oxygen, as oxidation of the active Pd(0) to the less active Pd(II) state can be a precursor to decomposition.[11]
-
Temperature Control: Excessively high temperatures can accelerate ligand degradation and palladium aggregation.[11] Consider running the reaction at a lower temperature for a longer duration.
Question: I am using a zeolite catalyst for an alkylation reaction, and the activity drops off sharply after a short time. Why?
Answer: The most probable cause is rapid catalyst fouling by the formation of nitrogen-containing coke.[7][12][13]
-
Mechanism: In acid-catalyzed alkylation reactions, aniline derivatives can polymerize or condense on the acidic sites of the zeolite, forming heavy, carbonaceous deposits.[7][8] These deposits block the micropores of the zeolite, preventing reactant molecules from reaching the active sites. The presence of nitrogen in the coke can make it more strongly adsorbed and harder to remove than coke formed from hydrocarbons alone.[8] The bulky size of this compound may also lead to rapid blockage of the pore mouths, deactivating the catalyst even at low coke levels.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the feed composition can disfavor the side reactions that lead to coke formation.[7]
-
Catalyst Modification: Using a zeolite with a larger pore size or modifying the support material can improve resistance to deactivation.[7]
-
Regeneration: For catalysts deactivated by coke, a controlled oxidative regeneration can often restore activity. See Protocol 2 for a general procedure.
Question: My Rhodium-catalyzed hydroformylation is inefficient. Is the this compound poisoning the catalyst?
Answer: Yes, this is highly likely. Rhodium catalysts are particularly susceptible to poisoning by nitrogen-containing compounds.[6][14]
-
Mechanism: The lone pair of electrons on the aniline nitrogen can form a strong, often irreversible, coordinate bond with the rhodium metal center. This blocks the site where the alkene substrate needs to bind, effectively shutting down the catalytic cycle. Additives in the reaction, such as inorganic bases, can also contribute to catalyst inhibition in some cases.[15]
Troubleshooting Steps:
-
Protecting Groups: If chemically feasible, temporarily protecting the aniline's amino group (e.g., as an amide) can prevent its coordination to the rhodium center.[7] The protecting group can be removed after the reaction.
-
Ligand Modification: The electronic properties of the ligands on the rhodium complex can be tuned. In some cases, ligands that bind more strongly to the rhodium can resist displacement by the aniline.
-
Purity of Reagents: Ensure that the this compound is free from impurities, such as other aniline derivatives, which might be even stronger poisons.[8]
Section 3: Proactive Strategies & Experimental Protocols
A proactive approach is often more effective than attempting to salvage a failed reaction. The following protocols provide standardized procedures for diagnosing and addressing catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Protocol 1: Diagnostic Test for Catalyst Poisoning
This experiment helps determine if catalyst poisoning by a reagent or impurity is the primary cause of reaction failure.
Objective: To differentiate between general low reactivity and active catalyst poisoning.
Methodology:
-
Setup Control Reaction: Prepare a reaction using a known, reliable substrate that does not have the potential to poison the catalyst (e.g., a simple aryl halide instead of the aniline derivative in a cross-coupling reaction). Run it under your standard conditions. This validates the activity of the catalyst batch, solvent, and reagents.
-
Setup Test Reaction: Prepare the reaction with this compound as planned.
-
Incremental Catalyst Addition: If the test reaction stalls, add a second, small portion of the catalyst (e.g., 20% of the initial loading).
-
Analysis:
-
If the control reaction proceeds as expected, your catalyst batch is active.
-
If the stalled test reaction restarts after the second catalyst addition, it strongly suggests that the initial charge of catalyst was deactivated by a poison.
-
If the reaction does not restart, the issue might be more complex, such as product inhibition or the formation of a highly potent and irreversible poison.
-
Protocol 2: Oxidative Regeneration of Fouled Catalysts
This procedure is applicable to solid catalysts (e.g., zeolites, Pd on carbon) that have been deactivated by coke deposition.
Objective: To remove carbonaceous deposits from the catalyst surface and restore acidic or metallic active sites.
Warning: This procedure involves heating in the presence of oxygen and must be performed with caution to avoid uncontrolled combustion.
Methodology:
-
Catalyst Recovery and Washing: After the reaction, recover the solid catalyst by filtration. Wash it thoroughly with a solvent (e.g., ethanol, toluene) to remove any adsorbed organic species. Dry the catalyst completely in a vacuum oven at a moderate temperature (e.g., 80-100 °C).[16]
-
Setup for Calcination: Place the dried, spent catalyst in a tube furnace or a ceramic crucible in a muffle furnace.
-
Controlled Oxidation: Begin flowing a diluted air stream (e.g., 5% O₂ in N₂) over the catalyst bed. This is crucial to manage the exotherm from burning off the coke.
-
Temperature Program:
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature, typically between 400-550 °C.[16] The optimal temperature depends on the stability of the catalyst and its support.
-
Hold at the target temperature for 3-5 hours, or until the exit gas stream shows no more CO₂ (as measured by a gas analyzer, if available).
-
-
Cool Down: Cool the catalyst slowly to room temperature under an inert gas (N₂) flow.
-
Post-Treatment (if applicable): For metallic catalysts (e.g., Pd/C), a reduction step (e.g., heating under H₂ flow) may be necessary after calcination to reduce the oxidized metal species back to their active metallic state.[16]
Section 4: Data Summary & Mitigation Strategies
The table below summarizes the key deactivation modes discussed and provides a quick reference for mitigation.
| Catalyst Type | Primary Deactivation Mode | Common Symptoms | Primary Mitigation Strategy |
| Palladium (Homogeneous) | Poisoning, Aggregation | Reaction stalls, formation of black precipitate. | Use robust, bulky ligands; ensure strict inert atmosphere.[5][11] |
| Zeolites / Solid Acids | Fouling (Coking) | Rapid loss of activity, especially in continuous flow. | Optimize temperature; use controlled oxidative regeneration.[7][16] |
| Rhodium (Homogeneous) | Poisoning | Low or no conversion from the start. | Use protecting groups on the aniline; screen different ligands.[6][7] |
| Supported Metals (e.g., Pd/C) | Sintering, Coking | Gradual loss of activity over multiple runs. | Avoid excessive temperatures; perform oxidative regeneration.[10][16] |
Section 5: Frequently Asked Questions (FAQs)
-
Q1: How do I know if impurities in my this compound are the problem?
-
A1: Impurities from the synthesis of the aniline, such as less-alkylated anilines or residual strong bases, can be potent catalyst poisons.[8] If you suspect this, purifying your starting material by distillation or chromatography is a crucial first step. Running a reaction with a purified batch versus an unpurified one can be a definitive diagnostic test.[8]
-
-
Q2: Can a deactivated catalyst be regenerated in all cases?
-
A2: No. Regeneration is highly dependent on the deactivation mechanism. Fouling by coke can often be reversed by oxidative treatment.[7][16] However, deactivation by strong, irreversible poisoning (chemisorption) or by sintering (where the metal particles have physically grown) is generally permanent. In these cases, it is more practical to use a fresh batch of catalyst.[6][17]
-
-
Q3: What are the first analytical steps to take when I suspect catalyst deactivation?
-
A3: First, perform a simple visual inspection for color changes or precipitates. Then, analyze a sample of the reaction mixture via TLC, GC-MS, or LC-MS to confirm if the reaction has indeed stopped. If you are using a solid catalyst, characterization of the spent catalyst (e.g., by TGA to quantify coke, or TEM to check for sintering) can provide direct evidence of the deactivation mechanism.
-
References
- Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center. Benchchem.
- Deactivation of a multimetal supported catalyst for aniline N-alkylation with alcohol. Ben-Gurion University Research Portal.
- Mechanism of aniline alkylation with methanol. ResearchGate.
- (PDF) Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. ResearchGate.
- Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95%. Smolecule.
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available from: [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF. ResearchGate. Available from: [Link]
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
-
Rhodium(III)-Catalyzed Remote Hydroamidation of Internal Alkenes via Chain Walking. NIH. Available from: [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available from: [Link]
-
HOT article: Role of steric hindrance in enantioselective catalysis. RSC Blogs. Available from: [Link]
- Technical Support Center: Catalyst Poisoning in Methyl 3-boronobenzoate Reactions. Benchchem.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. Benchchem.
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
-
Hydroformylation of alkenes by use of rhodium complex catalysts. RSC Publishing. Available from: [Link]
-
Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI. Available from: [Link]
-
Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Thieme. Available from: [Link]
Sources
- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 15. Rhodium(III)-Catalyzed Remote Hydroamidation of Internal Alkenes via Chain Walking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading [mdpi.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-tert-Butyl-6-methylaniline
Welcome to the technical support guide for navigating the complexities of reactions involving 2-tert-Butyl-6-methylaniline. The unique steric profile of this compound, with bulky substituents flanking the amino group, presents significant challenges and opportunities in synthesis. The choice of solvent is not merely a medium for the reaction but a critical parameter that dictates reaction rate, pathway, and yield. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for reactions involving this compound?
The reactivity of this compound is dominated by the steric hindrance around the nitrogen atom, created by the ortho-tert-butyl and methyl groups.[1][2] This "steric shielding" physically obstructs the approach of reactants to the nitrogen's lone pair of electrons.[2] Solvents play a crucial role in mitigating or exacerbating this steric effect. An appropriate solvent can stabilize transition states and solvate reactants effectively, while a poor choice can lead to failed reactions. The reduction in basic strength observed in sterically hindered anilines is often ascribed to the steric hindrance to solvation of the corresponding cation.[3][4]
Q2: How does solvent polarity generally influence the reactivity of the amino group?
Solvent polarity can have a profound impact, particularly in reactions like N-alkylation, which often proceed via an S_N2 mechanism.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred. They possess high dielectric constants that can solvate cations and stabilize charged transition states, accelerating the reaction. Crucially, they do not engage in strong hydrogen bonding with the aniline's amino group, leaving its nucleophilicity largely intact.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in these solvents are often significantly slower. They are less effective at stabilizing the charged intermediates and transition states common in nucleophilic substitution reactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can be problematic. They can form strong hydrogen bonds with the lone pair on the nitrogen atom, effectively "caging" it and reducing its availability for reaction.[5] This can severely decrease the nucleophilicity of the aniline and slow down the desired reaction. Furthermore, they can compete as nucleophiles in some reactions.
Q3: Can the solvent influence reaction selectivity, such as N-alkylation vs. C-alkylation?
Yes, solvent choice is key to controlling selectivity. While N-alkylation is typically the desired pathway, C-alkylation of the aromatic ring can sometimes occur as a side reaction. The use of a copper catalyst in nitromethane has been shown to cleanly promote N-tert-butylation with no significant C-alkylation byproducts observed.[6] In general, solvents that promote the formation of discrete, reactive cations (e.g., a tert-butyl cation from a tert-butylating agent) in a controlled manner are essential for selective N-functionalization.[6]
Q4: What is "de-tert-butylation" and how can solvent choice help prevent it?
De-tert-butylation is a side reaction where a tert-butyl group is cleaved from the aniline ring.[2] This typically occurs under acidic conditions, which can be generated in situ during certain reactions (e.g., N-alkylation with alkyl iodides can release HI).[2] The mechanism is essentially a reverse electrophilic aromatic substitution. To prevent this, one should:
-
Use anhydrous aprotic solvents to minimize proton sources.[1]
-
Incorporate a non-nucleophilic base (e.g., triethylamine, proton sponge) in the reaction mixture to scavenge any acid that is formed.[1]
Troubleshooting Guide
Problem 1: Low or no conversion in an N-alkylation reaction.
-
Potential Cause 1: Insufficient Solvation of Transition State. The S_N2 transition state for N-alkylation has developing charge that requires stabilization. Nonpolar solvents like toluene or hexane may not provide adequate stabilization.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents excel at stabilizing charged transition states without interfering with the nucleophile.
-
-
Potential Cause 2: Reduced Nucleophilicity due to Hydrogen Bonding. You are using a protic solvent like ethanol or methanol. The solvent's hydrogen atoms are forming strong hydrogen bonds with the aniline's nitrogen, reducing its nucleophilicity.
-
Solution: Immediately switch to a polar aprotic solvent. If solubility is an issue, consider THF or acetonitrile as alternatives.
-
-
Potential Cause 3: Steric Hindrance Overwhelming Reactivity. The combination of the substrate's steric bulk and a bulky reactant is too great for the reaction to proceed under the current conditions.
-
Solution: While keeping a polar aprotic solvent, increase the reaction temperature significantly. Some reactions with highly hindered anilines require high temperatures and even high pressure to achieve appreciable conversion.[2]
-
Problem 2: The formation of multiple, unidentified byproducts.
-
Potential Cause 1: De-tert-butylation. Acid generated during the reaction is catalyzing the removal of the tert-butyl group, leading to less substituted aniline derivatives.[2]
-
Solution: Ensure your solvent is rigorously anhydrous. Add a stoichiometric amount of a non-nucleophilic base like triethylamine or 2,6-lutidine to the reaction mixture before adding your electrophile. This will neutralize any generated acid.
-
-
Potential Cause 2: Solvent Participation. The solvent itself is reacting. For example, using an alcohol as a solvent with a highly reactive electrophile could lead to ether formation.
-
Solution: Choose an inert solvent. Toluene, THF, and acetonitrile are generally less likely to participate in side reactions compared to alcohols or water.
-
Problem 3: Poor solubility of the aniline or other reagents.
-
Potential Cause: Solvent Mismatch. The polarity of the solvent does not match that of the reactants. This compound is relatively nonpolar.
-
Solution: For reactions with other nonpolar reagents, solvents like toluene, THF, or diethyl ether might be suitable.[1][7] If a polar reagent is involved, a polar aprotic solvent like acetonitrile or DMF is a better choice to co-solubilize both components. A solvent mixture (e.g., toluene/THF) can also be explored.[8]
-
Data Summary & Visualization
Table 1: Influence of Common Solvents on a Hypothetical N-Alkylation Reaction
| Solvent | Type | Dielectric Constant (ε) | Expected Reaction Rate | Potential Issues |
| Toluene | Nonpolar Aprotic | 2.4 | Very Slow | Poor stabilization of transition state; low yield. |
| THF | Polar Aprotic | 7.6 | Slow to Moderate | Moderate polarity; may require elevated temperatures. |
| Acetonitrile | Polar Aprotic | 37.5 | Fast | Good choice; effectively solvates transition states. |
| DMF | Polar Aprotic | 38.3 | Very Fast | Excellent choice; high polarity and boiling point. |
| DMSO | Polar Aprotic | 47.2 | Very Fast | Excellent choice; highest polarity, may be difficult to remove. |
| Methanol | Polar Protic | 32.7 | Very Slow | Reduces aniline nucleophilicity via H-bonding; can act as a competing nucleophile. |
Diagram 1: Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate solvent.
Diagram 2: Mechanism of Solvent Influence on Reactivity
Caption: How solvent choice impacts electrophile access to the nitrogen lone pair.
Experimental Protocol: N-Methylation of this compound
This protocol describes a general procedure for the N-methylation, where solvent choice is critical for success.
Materials:
-
This compound
-
Methyl iodide (MeI)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and other standard glassware.
Procedure:
-
System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (Nitrogen or Argon). Allow the apparatus to cool to room temperature.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration). Rationale: DMF is a polar aprotic solvent that will effectively solvate the reactants and the charged transition state of the S_N2 reaction.
-
Base Addition: Add freshly distilled triethylamine (1.2 eq). Rationale: TEA acts as a non-nucleophilic base to scavenge the HI byproduct that would otherwise protonate the starting material or catalyze de-tert-butylation.[1]
-
Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add methyl iodide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Note: Reactions with sterically hindered anilines can be slow and may require heating for several hours to overnight.[2]
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes of the aqueous layer). Rationale: Diethyl ether is a suitable solvent for extracting the relatively nonpolar product.[1]
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-methylated product.
References
- Benchchem. Application Notes and Protocols: The Role of Sterically Hindered Anilines in Specialty Chemical Development.
- RSC Publishing. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
- Benchchem. 2,4,6-Tri-tert-butyl-N-methylaniline.
- ResearchGate.
- NCERT. Amines.
- Sigma-Aldrich. 2,4,6-Tri-tert-butyl-N-methylaniline 95%.
- ResearchGate. Optimized geometries of aniline, N-methylaniline and their hydrogen....
- Organic Chemistry Portal.
- ResearchGate. Kinetics of the Reaction of 2-Chloro-3,5-dinitrobenzotriflouride with Aniline in Toluene and Methanol-Toluene Mixed Solvents | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ncert.nic.in [ncert.nic.in]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 7. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 2-tert-Butyl-6-methylaniline Synthesis
Welcome to the technical support center for the synthesis of 2-tert-Butyl-6-methylaniline (BTMA). This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from laboratory scale to pilot or production scale. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and scalable process.
The primary industrial route to this compound involves the electrophilic aromatic substitution of o-toluidine with a tert-butylating agent, most commonly isobutylene, under acidic catalysis. This Friedel-Crafts alkylation reaction, while straightforward in principle, presents several challenges during scale-up, including regioselectivity, control of side reactions, and thermal management.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the scale-up synthesis of BTMA in a practical question-and-answer format.
Question 1: My reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes and how can I fix it?
Answer: A drop in yield during scale-up is a common issue often linked to mass and heat transfer limitations.
-
Causality: The alkylation of o-toluidine is an exothermic reaction. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat efficiently. This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting side reactions like di-alkylation, tar formation, or even catalyst decomposition. Inefficient mixing can also result in poor contact between reactants and the catalyst, leading to an incomplete reaction.
-
Troubleshooting Steps:
-
Improve Heat Management:
-
Controlled Reagent Addition: Instead of adding the isobutylene all at once, use a subsurface sparge tube for controlled, gradual introduction. This allows the reactor's cooling system to keep pace with the heat generated.
-
Solvent Selection: Ensure the chosen solvent (e.g., toluene) can handle the thermal load and help moderate the reaction temperature.[1]
-
-
Enhance Mass Transfer:
-
Agitation: Review your reactor's agitation system. The impeller type, speed (RPM), and presence of baffles are critical for maintaining a homogenous mixture, especially if using a solid catalyst.
-
-
Catalyst Activity:
-
Catalyst Deactivation: The catalyst (e.g., an aluminum anilide type) can be deactivated by moisture or other impurities.[2] Ensure all reactants and the reactor itself are scrupulously dry. Consider adding the catalyst in portions if deactivation over the reaction time is suspected.
-
-
Question 2: I'm observing significant amounts of the 4-tert-butyl-2-methylaniline isomer in my crude product. How can I improve the ortho-selectivity?
Answer: Controlling regioselectivity is crucial for maximizing the yield of the desired 2-tert-butyl isomer. The formation of the para-isomer is a competing reaction pathway.
-
Causality: The tert-butyl group is sterically bulky. While the amino group of o-toluidine directs incoming electrophiles to the ortho and para positions, the existing methyl group at the 2-position provides some steric hindrance. However, under harsh conditions (high temperatures), thermodynamic equilibrium may favor the formation of the more stable para-isomer. The choice of catalyst is also paramount.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature generally favors kinetic control, which can enhance selectivity for the ortho position. Experiment with a temperature range of 180-200°C, as higher temperatures can reduce selectivity.[3]
-
Catalyst Selection: The catalyst plays a key role in directing the alkylation.
-
Aluminum Anilide Catalysts: These are commonly used for ortho-alkylation of anilines and are often generated in situ.[2] Their bulky nature can help direct the incoming tert-butyl group to the less hindered ortho position.
-
Zeolites: Certain zeolites, like HZSM-5, can be used as shape-selective catalysts. The pore structure of the zeolite can sterically favor the formation of one isomer over another.[3]
-
-
Monitor Reaction Progress: Use in-process controls (e.g., GC analysis) to track the formation of isomers over time. Stop the reaction when the ratio of the desired ortho-isomer to the para-isomer is optimal, as prolonged reaction times can lead to isomerization.
-
Question 3: My final product is contaminated with di-tert-butylated and N-alkylated byproducts. What is causing this and how can it be prevented?
Answer: Over-alkylation is a classic problem in Friedel-Crafts reactions. Both the aromatic ring and the amine nitrogen can act as nucleophiles.
-
Causality:
-
Di-alkylation (Ring): The initial product, this compound, is still activated towards further electrophilic substitution and can react with another molecule of isobutylene to form 2,4-di-tert-butyl-6-methylaniline. This is more likely to occur if there is a high local concentration of the alkylating agent.
-
N-Alkylation (Amine): The nitrogen atom of the aniline has a lone pair of electrons and can act as a nucleophile, attacking the tert-butyl carbocation.[4] This side reaction is generally less favored due to the significant steric hindrance around the nitrogen atom created by the two ortho substituents.[5] However, it can still occur under certain conditions.
-
-
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the molar ratio of o-toluidine to isobutylene. Use a slight excess of the o-toluidine to ensure the isobutylene is consumed before significant di-alkylation of the product can occur.
-
Controlled Addition: As mentioned for yield, the gradual addition of isobutylene is critical. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation event on the product molecule.
-
Temperature Management: High temperatures can sometimes increase the rate of side reactions. Maintain the optimal temperature profile determined during your selectivity studies.
-
Question 4: The work-up and purification process is proving difficult, with tar formation and challenging distillation. How can I streamline this?
Answer: A clean reaction is the first step to a simple purification. However, at scale, even minor impurities can cause significant issues.
-
Causality: Tars and polymeric materials can form from the cationic polymerization of isobutylene, especially in the presence of a strong acid catalyst.[6] The boiling points of the desired product and isomeric byproducts can also be very close, making simple distillation ineffective.
-
Troubleshooting Steps:
-
Catalyst Quenching: The work-up must begin with the complete deactivation or removal of the catalyst. This is often done by carefully adding water or a caustic solution to quench the reaction.[2] Failure to do so can lead to continued side reactions during heating for distillation.
-
Phase Separation: After quenching, perform an aqueous wash to remove catalyst residues and salts. If emulsions form, the addition of a brine wash can help break them.
-
Purification Strategy:
-
Fractional Vacuum Distillation: This is the most common method for purifying BTMA. A packed column with sufficient theoretical plates is necessary to separate the ortho- and para-isomers. Distilling under reduced pressure is essential to prevent thermal decomposition of the product at high temperatures.
-
Crystallization: In some cases, converting the crude aniline mixture to a salt (e.g., hydrochloride) can allow for purification via selective crystallization, followed by regeneration of the free amine with a base.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the most critical safety precautions when scaling up this synthesis?
-
A: The process involves several hazards. o-Toluidine is toxic and a suspected carcinogen. Isobutylene is a highly flammable gas that forms explosive mixtures with air. The reaction is exothermic and can lead to a runaway reaction if not properly controlled. A thorough Process Hazard Analysis (PHA) is mandatory. Key precautions include:
-
Using a closed system to handle reactants.[7]
-
Ensuring adequate ventilation and grounding of all equipment to prevent static discharge.
-
Implementing a robust reactor cooling system with emergency protocols.
-
Personnel must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and face shields.[7]
-
-
-
Q: Which analytical methods are best for monitoring this reaction?
-
A: A combination of techniques is ideal.
-
Gas Chromatography (GC): Excellent for monitoring the consumption of o-toluidine and the formation of BTMA and its isomers. It provides quantitative data on the relative percentages of each component in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be used to separate and quantify the components.[8] This can be particularly useful if involatile tars are forming.
-
NMR Spectroscopy: While not typically used for real-time monitoring, ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying unknown impurities after isolation.
-
-
-
Q: Can alternative tert-butylating agents be used instead of isobutylene gas?
-
A: Yes, other reagents can be used, which may be more convenient at a lab scale but often have cost or atom-economy disadvantages at an industrial scale.
-
tert-Butyl Chloride: Reacts similarly to isobutylene but generates HCl as a byproduct.[9]
-
Methyl tert-Butyl Ether (MTBE): Can be used as an alkylating agent at higher temperatures (180-200°C) with a suitable solid acid catalyst like a zeolite. This can be an attractive option from a handling perspective.[3]
-
-
Visualizations and Diagrams
Reaction Mechanism: Friedel-Crafts Alkylation
Caption: Mechanism of the acid-catalyzed alkylation of o-toluidine.
Scale-Up Process Workflow
Caption: General workflow for the scaled-up synthesis of BTMA.
Illustrative Laboratory Protocol Amenable to Scale-Up
This protocol describes the synthesis using o-toluidine and isobutylene with an aluminum anilide catalyst, which is a common industrial approach.[2]
Safety Warning: This procedure must be conducted in a well-ventilated fume hood by trained personnel. All reactants are hazardous.[7][10] Wear appropriate personal protective equipment (PPE).
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| o-Toluidine | 107.15 | 107.2 g | 1.00 | Ensure >99% purity, dry. |
| Toluene | 92.14 | 500 mL | - | Anhydrous grade. |
| Aluminum Chloride (AlCl₃) | 133.34 | 4.4 g | 0.033 | Anhydrous, handle in a glovebox or under inert gas. |
| Isobutylene | 56.11 | ~67 g | ~1.20 | Gas, addition controlled by mass flow controller. |
Step-by-Step Methodology:
-
Catalyst Preparation (In-situ):
-
Set up a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser (with a gas outlet to a scrubber), and a subsurface gas sparging tube.
-
Purge the reactor with dry nitrogen.
-
Charge the reactor with anhydrous toluene (500 mL) and o-toluidine (107.2 g).
-
Begin agitation and heat the mixture to 60-70°C.
-
Under a strong nitrogen counter-flow, carefully add anhydrous aluminum chloride (4.4 g) in portions. The mixture will evolve HCl gas (scrub appropriately) and form the aluminum anilide catalyst.
-
After the addition is complete, raise the temperature to the target reaction temperature (e.g., 180°C).
-
-
Alkylation Reaction:
-
Once the reactor reaches 180°C, begin the subsurface addition of isobutylene gas at a controlled rate (e.g., 0.5 g/min ).
-
Monitor the internal temperature closely. The reaction is exothermic; adjust the addition rate and/or reactor cooling to maintain a stable temperature (± 2°C).
-
Take samples periodically (e.g., every hour) and analyze by GC to monitor the conversion of o-toluidine and the formation of products.
-
Continue the addition until GC analysis shows >95% conversion of the starting material.
-
-
Work-Up and Isolation:
-
Stop the isobutylene flow and cool the reactor to below 50°C.
-
Slowly and carefully quench the reaction by adding 100 mL of 10% aqueous sodium hydroxide solution. This will be exothermic and may evolve gases.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
-
Purification:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column.
-
Distill the crude residue under reduced pressure. Collect the fraction corresponding to this compound (boiling point approx. 250°C at atmospheric pressure, adjust for vacuum).
-
Analyze the purified fractions by GC to confirm purity (>98%).
-
References
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83155, this compound. Available from: [Link]
- Okamoto, Y., & Shudo, K. (1973). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Journal of Organic Chemistry.
- Google Patents. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
-
NIST. This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
-
ResearchGate. Scaling up the Synthesis of a Hydroxyquinoline-Functionalized p-tert-Butylcalix[11]arene. Available from: [Link]
- Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
NCERT. Amines. Available from: [Link]
- Google Patents. US4219503A - Process for producing 2,6-dialkylanilines.
- Google Patents. US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine.
-
ResearchGate. An Improved Process for the Preparation of the p-tert-butylcalix[11]arene: from Laboratory-scale Synthesis to Scale-up Development. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Poly(o-toluidine) in Ionic Liquid and Lanthanum Chloride. Available from: [Link]
-
Organic Syntheses. tert-BUTYLAMINE. Available from: [Link]
-
Royal Society of Chemistry. Green Chemistry. Available from: [Link]
-
ResearchGate. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. Available from: [Link]
- Google Patents. US3541180A - Alkylation of isobutene with ethylene or propylene and with an alumino-silicate catalyst.
-
RSC Publishing. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 3. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents [patents.google.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. benchchem.com [benchchem.com]
- 6. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 10. This compound | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strategies for Poorly Soluble 2-tert-Butyl-6-methylaniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing the poor solubility of 2-tert-Butyl-6-methylaniline and its derivatives. These compounds, characterized by significant steric hindrance, often present unique challenges in both synthetic and biological applications.[1][2][3] This resource is designed to provide a logical framework for diagnosing and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives so poorly soluble, especially in aqueous solutions?
A: The poor solubility is primarily due to the compound's molecular structure. The bulky tert-butyl group and the methyl group ortho to the amine create significant steric hindrance.[1][3][4] This structure leads to a high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Furthermore, the large hydrophobic surface area from the aromatic ring and alkyl groups leads to low affinity for polar solvents like water.[5]
Q2: I'm seeing immediate precipitation when I dilute my DMSO stock into my aqueous assay buffer. What's happening?
A: This is a common issue known as "crashing out" and is a result of a rapid change in solvent polarity.[6] While your compound may be soluble in a polar aprotic solvent like DMSO, its solubility limit is likely much lower in the aqueous buffer. When you dilute the DMSO stock, you are creating a supersaturated solution in the aqueous environment, leading to rapid precipitation.[7]
Q3: Can I just heat the solution to get my compound to dissolve?
A: Gentle heating can sometimes help overcome the activation energy required for dissolution. However, this is often a temporary solution. The compound may precipitate out again as the solution cools to room temperature or incubator temperature (e.g., 37°C).[6] Additionally, prolonged heating can lead to degradation of the compound or other components in your media.
Q4: What is the maximum concentration of an organic solvent like DMSO that I should use in my cell-based assays?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard for in-vitro assays.[7] Higher concentrations can cause cell toxicity or other off-target effects that can confound your experimental results. It's crucial to maintain a consistent final DMSO concentration across all experimental and control wells.
Troubleshooting Guide
Use this section to diagnose and resolve specific solubility problems encountered during your experiments.
Problem 1: Compound Fails to Dissolve in Initial Solvent
Observation: The solid compound does not fully dissolve even in common organic solvents like DMSO or ethanol at the desired concentration.
Potential Causes:
-
The concentration exceeds the compound's intrinsic solubility in that solvent.
-
High crystal lattice energy prevents the solvent from effectively solvating the molecule.
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities.
-
Use of Co-solvents: A mixture of solvents can often be more effective than a single solvent.[8][9][10] Common co-solvents include NMP, DMA, and low-molecular-weight PEGs.[11]
-
Physical Dissolution Aids:
-
Sonication: Use an ultrasonic bath to provide energy to break up the solid lattice.
-
Vortexing: Vigorous mixing can aid dissolution.
-
Gentle Heating: As mentioned, gentle warming can be effective but should be used with caution.
-
Problem 2: Precipitation in Aqueous Media During Experiments
Observation: The compound precipitates out of solution over the course of an experiment, often seen as cloudiness or a visible pellet in assay plates.
Potential Causes:
-
The compound's concentration is above its thermodynamic solubility limit in the final assay media.[12]
-
Changes in temperature (e.g., moving from benchtop to a 37°C incubator) can alter solubility.[6]
-
The compound may be interacting with components in the media, such as proteins or salts, leading to precipitation.[12]
Solutions:
-
pH Modification: Since anilines are weak bases, their solubility is pH-dependent.[5][13] Lowering the pH of the aqueous buffer will protonate the amine group, forming a more soluble salt.[14][15] However, ensure the final pH is compatible with your biological system.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[16][17] They can encapsulate hydrophobic molecules like your aniline derivative, increasing their apparent water solubility.[18][19]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility.[11] However, be mindful that surfactants can also have their own biological effects.
The following flowchart provides a decision-making framework for addressing solubility issues:
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Basic Solubility Assessment
This protocol uses a simple gravimetric method to estimate solubility.[20]
-
Add an excess amount of your compound to a known volume of the test solvent (e.g., 1 mL) in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the solution through a 0.22 µm syringe filter to remove undissolved solid.
-
Transfer a precise volume of the clear filtrate to a pre-weighed container.
-
Evaporate the solvent completely.
-
Weigh the container with the dried solute to determine the mass dissolved.
-
Calculate the solubility in mg/mL.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This method can significantly enhance the aqueous solubility of hydrophobic compounds.[21][22]
-
Molar Ratio Selection: Start by testing a 1:1 molar ratio of the aniline derivative to a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Preparation:
-
Dissolve the HP-β-CD in your desired aqueous buffer.
-
In a separate vial, dissolve your aniline derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.
-
-
Equilibration: Stir the mixture at room temperature for 24-48 hours.
-
Solvent Removal: If an organic solvent was used, it can be removed by gentle heating under a stream of nitrogen or by lyophilization.
-
Filtration: Filter the final solution to remove any undissolved material.
The mechanism of cyclodextrin encapsulation is illustrated below:
Sources
- 1. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 2. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. webhome.auburn.edu [webhome.auburn.edu]
- 15. Chapter 22 notes [web.pdx.edu]
- 16. BJOC - Encapsulation of biocides by cyclodextrins: toward synergistic effects against pathogens [beilstein-journals.org]
- 17. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functionality of Cyclodextrins in Encapsulation for Food Applications | Deutscher Apotheker Verlag [deutscher-apotheker-verlag.de]
- 20. pharmajournal.net [pharmajournal.net]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Hindered Anilines
Welcome to the technical support center for navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy of hindered anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally complex molecules. Here, we move beyond basic spectral interpretation to address the specific issues that arise from steric hindrance and the electronic properties of substituted anilines.
Introduction: The Challenge of Hindered Anilines
Hindered anilines, characterized by bulky substituents on the aromatic ring or at the nitrogen atom, present a unique set of challenges in NMR analysis. These structural features can lead to complex and often counterintuitive spectra due to restricted rotation, altered electronic environments, and dynamic exchange processes. Understanding these phenomena is crucial for accurate structural elucidation and for gaining insights into the molecule's behavior in solution. This guide provides a structured approach to troubleshooting common issues and leveraging advanced NMR techniques to confidently interpret your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Why are the aromatic or N-H signals in my hindered aniline spectrum unusually broad?
Answer:
Signal broadening in the NMR spectra of hindered anilines is a common observation and can stem from several factors, often acting in concert.
-
Quadrupolar Effects of ¹⁴N: The most abundant isotope of nitrogen, ¹⁴N, is a quadrupolar nucleus (spin I=1). This means it has a non-spherical distribution of charge, which interacts with the local electric field gradient.[1][2] In molecules where the nitrogen atom is in an asymmetric electronic environment (as is often the case in hindered anilines), the ¹⁴N nucleus undergoes rapid relaxation. This rapid relaxation can lead to a broadening of the signals of adjacent protons, particularly the N-H proton and the ortho-protons on the aromatic ring.[3] The closer the proton is to the nitrogen, the more pronounced this broadening effect tends to be.[3]
-
Intermediate Rate of Chemical Exchange: Protons on the amine group (N-H) can undergo chemical exchange with other labile protons in the solution, such as trace amounts of water or acid.[4][5] When the rate of this exchange is on the same timescale as the NMR experiment (intermediate exchange), the resulting signal is broadened.[6] Steric hindrance can influence this exchange rate, sometimes slowing it down enough to fall into the intermediate regime at room temperature.
-
Restricted C-N Bond Rotation: Bulky substituents on the aniline ring or on the nitrogen atom can hinder the rotation around the C-N bond.[7] If the rate of this rotation is slow on the NMR timescale, you may be observing the coalescence of signals from different rotational isomers (rotamers).[6] At the coalescence temperature, the signals will be at their broadest.
Troubleshooting Protocol:
-
Acquire a Variable Temperature (VT) NMR Spectrum: This is the most powerful tool to distinguish between these effects.[8]
-
If broadening is due to chemical exchange or restricted rotation: Changing the temperature will alter the rate of the process. Cooling the sample will slow the exchange, often resulting in sharper, distinct signals for each conformer or for the unexchanged proton.[9] Heating the sample will increase the exchange rate, leading to a single, sharp, averaged signal.[6]
-
If broadening is due to ¹⁴N quadrupolar relaxation: The effect is generally less temperature-dependent, although changes in viscosity with temperature can have a minor influence.
-
-
Ensure a Dry Sample: To minimize proton exchange, ensure your NMR solvent and sample are scrupulously dry. Using a freshly opened ampule of deuterated solvent is recommended.
-
Acid/Base Wash: In some cases, adding a trace amount of acid or base can catalyze the proton exchange, moving it into the fast exchange regime and resulting in a sharper N-H signal. However, this can also alter the chemical shifts of other protons.
The N-H proton signal is completely absent. How can I find it?
Answer:
The disappearance of an N-H proton signal is a frequent and perplexing issue. This is often due to extreme broadening, causing the signal to merge into the baseline.
-
Causes: The primary culprits are the same as those for signal broadening: intermediate rate of proton exchange and quadrupolar broadening from the adjacent ¹⁴N nucleus.[3][6] In highly hindered systems, the combination of these effects can be so severe that the N-H peak becomes indistinguishable from the noise.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: As with general broadening, VT-NMR is the first line of defense.[10] Lowering the temperature can slow exchange and sharpen the signal, causing it to emerge from the baseline.[9]
-
Solvent Change: The choice of solvent can significantly impact proton exchange rates and hydrogen bonding.
-
Aprotic, non-polar solvents (e.g., C₆D₆, CDCl₃): These can sometimes reduce intermolecular proton exchange.
-
Hydrogen-bond accepting solvents (e.g., DMSO-d₆): These can form strong hydrogen bonds with the N-H proton, slowing down its exchange with other molecules and often resulting in a sharper, more defined signal.[10]
-
-
¹⁵N-Isotopic Labeling: If feasible, synthesizing the aniline with ¹⁵N-labeled nitrogen can definitively solve this problem. ¹⁵N is a spin I=1/2 nucleus and does not exhibit quadrupolar broadening.[5] The resulting ¹H-¹⁵N coupling will produce a clear doublet for the N-H proton, confirming its presence and chemical shift.
The aromatic region of my spectrum is a complex, unresolvable multiplet. How can I assign the signals?
Answer:
Steric hindrance in anilines can lead to significant overlap of aromatic signals. The electronic effects of the amino group, combined with those of other substituents, can cause the chemical shifts of ortho, meta, and para protons to be very close.[7]
Troubleshooting Workflow:
This workflow provides a systematic approach to deconvoluting complex aromatic signals.
Caption: Effect of temperature on NMR signals in dynamic exchange.
Can computational methods help in interpreting these complex spectra?
Answer:
Absolutely. Modern computational chemistry offers powerful tools for predicting NMR spectra, which can be invaluable for interpreting the complex data from hindered anilines.
-
DFT Calculations: Density Functional Theory (DFT) can be used to predict ¹H and ¹³C chemical shifts with a high degree of accuracy. [11]By calculating the theoretical spectra for different possible isomers or conformers, you can compare them to your experimental data to find the best match.
-
Machine Learning Predictors: Newer methods based on machine learning (ML) can predict ¹H chemical shifts very rapidly and with impressive accuracy (often with a mean absolute error of <0.10 ppm). [12][13]These tools can provide a quick and reliable starting point for spectral assignment. [14] Recommended Workflow:
-
Generate Plausible Structures: Draw the structures of any potential isomers or low-energy conformers of your hindered aniline.
-
Use a Prediction Tool: Input these structures into a computational NMR prediction tool (either DFT-based or a machine learning platform).
-
Compare and Assign: Compare the predicted chemical shifts and coupling patterns with your experimental spectrum. This can help to confirm assignments, identify the major conformer in solution, or distinguish between isomers.
References
-
Variable Temperature NMR Experiment Studying Restricted Bond Rotation. (n.d.). Request PDF. Retrieved January 9, 2026, from [Link]
-
Nuclear Quadrupole Coupling Constants of Two Chemically Distinct Nitrogen Atoms in 4-Aminobenzonitrile - PMC. (n.d.). NIH. Retrieved January 9, 2026, from [Link]
-
NMR Spectra of Anilines. (n.d.). Request PDF. Retrieved January 9, 2026, from [Link]
-
Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. Intramolecular proton. (n.d.). Canadian Science Publishing. Retrieved January 9, 2026, from [Link]
-
Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling - PMC. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
NOE Experiments. (n.d.). Faculty of Mathematical & Physical Sciences - UCL. Retrieved January 9, 2026, from [Link]
-
Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). University of California, Riverside. Retrieved January 9, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]
-
Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. Retrieved January 9, 2026, from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites. Retrieved January 9, 2026, from [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Variable Temperature NMR Experiments. (n.d.). University of Oxford. Retrieved January 9, 2026, from [Link]
-
Spectroscopic Properties of Amines. (2021, July 31). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. (n.d.). Request PDF. Retrieved January 9, 2026, from [Link]
-
Machine learning in computational NMR-aided structural elucidation. (2023, January 26). Frontiers. Retrieved January 9, 2026, from [Link]
-
Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen. Retrieved January 9, 2026, from [Link]
-
ANALYSIS OF 1H NMR SPECTRA. (n.d.). University of Wisconsin-La Crosse. Retrieved January 9, 2026, from [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20). News-Medical.Net. Retrieved January 9, 2026, from [Link]
-
NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Variable temperature (VT) NMR spectroscopic investigation of... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (2021, November 3). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? (2017, November 4). Reddit. Retrieved January 9, 2026, from [Link]
-
Quadrupolar Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
12.04 Two-dimensional NMR Spectroscopy. (2017, December 15). YouTube. Retrieved January 9, 2026, from [Link]
-
NMR signal processing, prediction, and structure verification with machine learning techniques. (n.d.). OUCI. Retrieved January 9, 2026, from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
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- 14. NMR signal processing, prediction, and structure verification with machine learning techniques [ouci.dntb.gov.ua]
strategies to avoid dimerization of 2-tert-Butyl-6-methylaniline
Welcome to the technical support center for 2-tert-Butyl-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for experiments involving this sterically hindered aniline. Here, we will delve into the common challenges, particularly unwanted dimerization, and provide field-proven insights and protocols to ensure the success of your synthetic endeavors.
Introduction: The Double-Edged Sword of Steric Hindrance
This compound is a valuable building block in organic synthesis, prized for the significant steric bulk imparted by its ortho-substituents. This steric shielding can be highly advantageous, directing reactions to other positions, stabilizing reactive intermediates, or controlling the conformation of a final product. However, this same steric hindrance does not render the aniline immune to side reactions. One of the most frequently encountered issues is its propensity to form dimers, especially under oxidative conditions. This guide will illuminate the mechanisms behind this dimerization and provide robust strategies to mitigate this unwanted reaction pathway.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a high-molecular-weight byproduct in my reaction with this compound. Could this be a dimer?
A1: Yes, it is highly probable that you are observing the formation of a dimer. Anilines, in general, are susceptible to oxidative coupling, and despite the steric hindrance, this compound can still undergo dimerization. This is often observed as a less soluble, higher boiling point impurity that can complicate purification. The dimerization can be promoted by the presence of atmospheric oxygen, certain metal catalysts (e.g., copper or iron salts), or oxidizing reagents.
Q2: What is the likely structure of the this compound dimer?
A2: While the specific dimer structure can be condition-dependent, the most common dimerization pathway for anilines is oxidative coupling. This can lead to several possibilities. For many anilines, N=N bond formation to yield an azobenzene derivative is a common outcome. The significant steric hindrance from the ortho tert-butyl and methyl groups in this compound might disfavor the formation of a planar N=N bond to some extent, but it is still a plausible structure. It is also conceivable that under certain catalytic conditions, C-C bond formation could occur, leading to a biphenyl-type structure, similar to what is seen with sterically hindered phenols.
Q3: Why does dimerization occur even with the bulky tert-butyl and methyl groups?
A3: The dimerization is a testament to the reactivity of the aniline functional group. The reaction likely proceeds through a radical mechanism. An initial single-electron oxidation of the aniline nitrogen forms a radical cation. While the bulky ortho groups hinder the approach of large molecules, they cannot completely prevent the reaction of two of these relatively small, highly reactive radical species. The steric hindrance may slow the rate of dimerization compared to less hindered anilines, but it does not eliminate it. In some cases, the steric strain in the dimer may be less than anticipated, or the reaction is driven by the formation of a stable conjugated system.
Troubleshooting Guide: Strategies to Avoid Dimerization
If you are encountering dimerization of this compound in your reactions, consider the following troubleshooting strategies. These are presented in a question-and-answer format to directly address common experimental issues.
My reaction is open to the air. Could this be the problem?
Yes, exposure to atmospheric oxygen is a very likely cause of dimerization. The oxidation of anilines is often mediated by oxygen, especially in the presence of catalytic amounts of metal ions.
Solution: Create an Inert Atmosphere
Always run reactions involving this compound under an inert atmosphere to minimize oxidation.
Experimental Protocol: Degassing and Inert Atmosphere Setup
-
Solvent Degassing: Before use, degas your reaction solvent by bubbling a stream of nitrogen or argon through it for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
Reaction Setup: Assemble your glassware and flame-dry it under vacuum to remove adsorbed water and oxygen. Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: Add your reagents to the reaction flask under a positive pressure of the inert gas. Use syringes or cannulas for liquid transfers.
-
Reaction Conditions: Maintain a positive pressure of the inert gas throughout the reaction, using a bubbler or a balloon filled with nitrogen or argon.
I suspect my reagents or solvent contain trace metals that are catalyzing the dimerization. What can I do?
Trace metal impurities can act as catalysts for oxidative coupling.
Solution: Use High-Purity Reagents and Solvents
Ensure that your starting materials and solvents are of high purity. If you suspect metal contamination, consider using metal scavengers or purifying your reagents.
The dimerization is still occurring even under an inert atmosphere. What is the next step?
If rigorously excluding oxygen is not sufficient, it indicates that other factors, such as the inherent reactivity of your reagents or reaction intermediates, are promoting the dimerization. In this case, two main strategies can be employed: N-Protection and the Use of Radical Scavengers .
In-Depth Strategies and Protocols
Strategy 1: N-Protection of the Amine
Protecting the nitrogen atom of the aniline is a robust strategy to prevent dimerization. The protecting group reduces the nucleophilicity and oxidizability of the nitrogen, thus inhibiting the initial steps of the dimerization pathway. The choice of protecting group is critical; it must be stable to your reaction conditions and easily removable afterward. For sterically hindered anilines, acetylation and tert-butoxycarbonyl (Boc) protection are common choices.
N-Acetylation of this compound
The acetyl group is a simple and effective protecting group.
Experimental Protocol: N-Acetylation
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to the solution.
-
Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-acetylated aniline by column chromatography or recrystallization.
Deprotection: The acetyl group can be removed under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).
N-Boc Protection of this compound
The Boc group is stable under a wide range of conditions and is readily removed with mild acid.
Experimental Protocol: N-Boc Protection [1][2]
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of water and acetone or dichloromethane.[1][2]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution. If using an organic solvent, a base like triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount) can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture. If an aqueous solvent was used, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The crude N-Boc protected aniline can be purified by column chromatography.
Deprotection: The Boc group is typically removed with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.
Strategy 2: Use of Radical Scavengers/Antioxidants
Since the dimerization is likely a radical-mediated oxidative process, the addition of a radical scavenger can effectively inhibit the reaction. These compounds are more easily oxidized than the aniline or can trap the radical intermediates, thus breaking the chain reaction of dimerization.
Using Butylated Hydroxytoluene (BHT)
BHT is a phenolic antioxidant that is widely used to prevent free-radical-mediated oxidation.[3][4] It acts as a terminating agent by donating a hydrogen atom to peroxy radicals.[3]
Implementation:
-
Add a catalytic amount of BHT (e.g., 1-5 mol%) to your reaction mixture at the beginning of the experiment.
-
BHT is generally compatible with a wide range of reaction conditions.
Using TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
TEMPO is a stable nitroxyl radical that is an efficient scavenger of carbon-centered and other radicals.[5][6][7] It combines with radical intermediates to form stable adducts, thus preventing them from propagating the dimerization.
Implementation:
-
Add a stoichiometric amount (relative to the suspected radical concentration) or a slight excess of TEMPO to the reaction. In many cases, even catalytic amounts can be effective.
-
Be aware that TEMPO can participate in oxidation reactions itself, so its compatibility with your specific reaction conditions should be considered.
Quantitative Data Summary for Prevention Strategies
| Strategy | Reagents | Typical Conditions | Advantages | Disadvantages |
| Inert Atmosphere | Nitrogen or Argon | Continuous positive pressure, degassed solvents | Simple, avoids side products from scavengers | May not be sufficient if other oxidants are present |
| N-Acetylation | Acetic anhydride or acetyl chloride, base | 0 °C to RT, 2-4 h | Robust, inexpensive | Requires additional protection and deprotection steps |
| N-Boc Protection | (Boc)₂O, optional base | Room temperature, few hours | Stable protecting group, mild deprotection | More expensive than acetylation, adds steps |
| Radical Scavenger | BHT (1-5 mol%) | Add at the start of the reaction | Simple to implement, minimal impact on reaction | May not be effective against all radical pathways |
| Radical Scavenger | TEMPO (catalytic to stoichiometric) | Add at the start of the reaction | Highly efficient radical trap | Can have its own reactivity, may complicate purification |
Visualizing the Mechanisms
To better understand the dimerization and its prevention, the following diagrams illustrate the proposed chemical pathways.
Proposed Dimerization Pathways
Caption: Proposed oxidative dimerization pathways of this compound.
Prevention Strategy: N-Protection
Caption: Workflow for preventing dimerization via N-protection.
Prevention Strategy: Radical Scavenging
Caption: Mechanism of dimerization prevention by radical scavengers.
References
-
Butylated hydroxytoluene. In: Wikipedia. [Link]
-
Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. PMC - NIH. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]
-
Applications of TEMPO in synthesis. ResearchGate. [Link]
-
NATURAL BUTYLATED HYDROXYTOLUENE (BHT): A REVIEW. Academia.edu. [Link]
-
BHA & BHT in Food & Nutrition. Periodical by Knowde. [Link]
-
Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. PMC - NIH. [Link]
-
antioxidant butylated hydroxytoluene: Topics by Science.gov. Science.gov. [Link]
-
Scavenging with TEMPO • To Identify Peptide- and Protein-Based Radicals by Mass Spectrometry: Advantages of Spin Scavenging over Spin Trapping. ResearchGate. [Link]
-
The nitroxide TEMPO is an efficient scavenger of protein radicals: cellular and kinetic studies. PubMed. [Link]
-
a) Control experiment: radical scavenger experiment using TEMPO and BHT. ResearchGate. [Link]
-
Exploiting the role of TEMPO persistent radical as radical scavenger. POLITesi. [Link]
-
This compound. PubChem - NIH. [Link]
-
Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Publications. [Link]
-
This compound. NIST WebBook. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
-
Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ResearchGate. [Link]
-
N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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- 1. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 2. US4219503A - Process for producing 2,6-dialkylanilines - Google Patents [patents.google.com]
- 3. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. digital.library.txst.edu [digital.library.txst.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H17N | CID 83155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions of 2-tert-Butyl-6-methylaniline
Welcome, researchers and chemists, to the technical support center dedicated to navigating the synthetic complexities of 2-tert-Butyl-6-methylaniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design. This sterically hindered aniline is a valuable building block, but its unique substitution pattern presents distinct challenges in achieving regiochemical control. This guide is structured to address the most common issues encountered in the field, providing both troubleshooting solutions and foundational strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: What is the primary directing influence in electrophilic aromatic substitution (EAS) on this compound, and where is substitution most likely to occur?
A: The amino (-NH₂) group is the most powerful activating group on the ring and is a strong ortho, para-director due to its ability to donate electron density via resonance.[1][2] In this molecule, the two ortho positions (C2, C6) are blocked by the tert-butyl and methyl groups. Therefore, the directing effect of the amino group is overwhelmingly channeled to the para-position (C4), making it the most nucleophilic and kinetically favored site for electrophilic attack.
Q2: Why do standard Friedel-Crafts acylation and alkylation reactions fail with this substrate?
A: Direct Friedel-Crafts reactions are not viable for anilines, including this derivative. The amino group is a potent Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃).[3][4] This acid-base reaction forms an inactive complex, which places a positive charge on the nitrogen atom. This deactivates the aromatic ring towards the desired electrophilic substitution.[5]
Q3: I attempted a nitration reaction in strong acid and obtained a significant yield of the meta-substituted product. Why did this happen?
A: In strongly acidic media, such as the nitric/sulfuric acid mixture used for nitration, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[4] Unlike the activating, ortho, para-directing -NH₂ group, the -NH₃⁺ group is a strongly deactivating, meta-director due to its positive charge and powerful inductive electron withdrawal.[6] This reverses the inherent regioselectivity, directing the incoming electrophile to the C3 and C5 positions.
Q4: My attempts at N-alkylation or N-acylation are showing very low conversion. What is the primary barrier?
A: The principal cause is severe steric hindrance. The bulky tert-butyl group at the C2 position and the methyl group at the C6 position create a highly congested environment around the nitrogen atom.[7] This steric shielding physically blocks the approach of electrophiles to the nitrogen's lone pair, dramatically reducing the rate of N-functionalization reactions.[8][9]
Section 2: Troubleshooting Guide & Strategic Solutions
This section provides actionable solutions to specific experimental challenges.
Issue 1: Poor Yields, Oxidation, or Polysubstitution in Electrophilic Aromatic Substitution
-
Scenario: You are attempting a halogenation or a similar EAS reaction and observe a complex product mixture, dark tarry residues, or evidence of multiple substitutions, despite the expected selectivity for the C4 position.
-
Probable Cause: The amino group is one of the most powerful activating groups, making the aniline ring highly susceptible to over-reaction and oxidation, even when the ortho positions are blocked.[10][11]
-
Solution: Amine Protection. The most robust strategy to moderate reactivity is to protect the amino group, most commonly as an acetamide (-NHCOCH₃).
-
Causality: The acetamido group is still an ortho, para-director, but its activating effect is significantly attenuated. The nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group, reducing the electron density donated to the aromatic ring.[4][12] This moderation prevents oxidation and ensures clean, monosubstitution at the para-position. The protecting group can be easily removed via hydrolysis.[4]
-
Issue 2: Targeting Substitution at the C3 or C5 Position
-
Scenario: Your synthesis requires introducing a substituent meta to the amino group, but reactions consistently yield the C4-substituted product.
-
Probable Cause: The inherent electronic preference of the substrate overwhelmingly favors para-substitution. Overcoming this requires fundamentally altering the directing group's influence or employing an orthogonal synthetic strategy.
-
Solution: Directed Ortho-Metalation (DoM). This powerful technique uses a Directed Metalation Group (DMG) to force deprotonation (and subsequent electrophilic quench) at a specific ortho-position.[13]
-
Causality: By converting the amine to a suitable DMG, such as an N-pivaloyl (-NHCOtBu) or N-Boc (-NHCOOtBu) group, you can direct a strong organolithium base (e.g., s-BuLi) to deprotonate the adjacent C3 position.[14][15] The bulky tert-butyl group at C2 presents a significant steric challenge, often requiring a stronger base (s-BuLi over n-BuLi) and an additive like TMEDA to facilitate the reaction. The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles.
-
Issue 3: Low Reactivity at the Nitrogen Center
-
Scenario: Attempts to perform N-alkylation or other N-functionalization reactions fail or proceed with negligible conversion, even with reactive electrophiles.
-
Probable Cause: Extreme steric congestion around the nitrogen atom by the flanking C2-tert-butyl and C6-methyl groups.[7][9]
-
Solution: Forcing Conditions or Alternative Catalysis.
-
High Pressure/Temperature: For simple alkylations (e.g., with methyl iodide), applying high pressure (5000-6000 atm) and elevated temperatures can sometimes overcome the steric barrier, though this may also promote side reactions like de-tert-butylation.[16][17]
-
Transition Metal Catalysis: While challenging for such a hindered substrate, modern palladium-catalyzed Buchwald-Hartwig amination protocols, which are designed to couple amines with aryl halides, represent a potential, albeit advanced, avenue.[18][19] These systems utilize specialized phosphine ligands to facilitate the difficult C-N bond formation but would require significant optimization for this specific substrate.
-
Section 3: Key Protocols & Comparative Data
Experimental Protocols
Protocol 1: N-Acetylation for Ring Deactivation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane (DCM). Add a slight excess of pyridine (1.2 equiv).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 equiv) dropwise with stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by recrystallization or chromatography.
Protocol 2: Directed Ortho-Metalation for C3-Iodination
-
Setup: To a flame-dried, N₂-purged flask containing N-pivaloyl-2-tert-Butyl-6-methylaniline (1.0 equiv) in anhydrous THF at -78 °C, add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 equiv).
-
Lithiation: Add sec-Butyllithium (s-BuLi, 1.5 equiv) dropwise, maintaining the temperature at -78 °C. Stir the resulting deep-colored solution for 2-3 hours.
-
Quenching: Add a solution of iodine (I₂) (1.5 equiv) in anhydrous THF dropwise. The color should dissipate.
-
Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Warm to room temperature and extract with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of the Nitrogen Substituent on Regioselectivity
| Directing Group | Substituent | Electronic Effect | Activating/Deactivating | Preferred Position(s) |
| Amino | -NH₂ | +R >> -I | Strongly Activating | C4 (para) |
| Acetamido | -NHCOCH₃ | +R > -I | Moderately Activating | C4 (para) |
| Anilinium | -NH₃⁺ | -I | Strongly Deactivating | C3, C5 (meta) |
Table 2: Recommended Conditions for Challenging Transformations
| Transformation | Target Position | Key Reagents | Temperature | Rationale |
| Monobromination | C4 | 1. Ac₂O, Py; 2. Br₂, AcOH | 0 °C to RT | Moderates reactivity to prevent over-bromination.[12] |
| Nitration | C3/C5 | Conc. HNO₃, Conc. H₂SO₄ | 0 °C | Forms meta-directing anilinium ion.[3][4] |
| Silylation | C3 | 1. PivCl; 2. s-BuLi, TMEDA; 3. TMSCl | -78 °C | DoM overcomes electronic preference for C4.[13] |
| N-Methylation | N/A | MeI, High Pressure (~5000 atm) | ~100 °C | Forcing conditions required to overcome steric block.[17] |
Section 4: Decision Workflow for Regioselective Substitution
This flowchart outlines the strategic decisions required to achieve substitution at a desired position on the this compound scaffold.
References
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Benchchem. Addressing poor regioselectivity in the synthesis of substituted anilines.
-
Benchchem. Technical Support Center: Regioselective Acylation of Substituted Anilines.
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Wikipedia. Electrophilic aromatic directing groups.
-
StackExchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?
-
YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!
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Benchchem. The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis.
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Quora. Why is the -NH2 group in aniline an ortho and para directing group?
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JoVE. Directing and Steric Effects in Disubstituted Benzene Derivatives.
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Chemistry LibreTexts. 24.8: Reactions of Arylamines.
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NCERT. Amines.
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Vedantu. Why is Aniline Meta Directing.
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Sarthaks eConnect. Statement (I) : The NH2 group in Aniline is ortho and para directing and a powerful activating group.
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IJARSCT. A Study on Electrophilic Aromatic Substitution of Acetanilide.
-
Wikipedia. Electrophilic aromatic substitution.
-
ACS Publications. (CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides.
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Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
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RSC Publishing. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions...
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ACS Publications. Steric hindrance under high pressure. Reactions of 2,4,6-tri-tert-butyl-N-methylaniline with alkyl iodides.
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Macmillan Group - Princeton University. Aryl amination using ligand-free Ni(II) salts and photoredox catalysis.
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RSC Publishing. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
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ResearchGate. N,N-Dimethyl-2,4,6-tri-tert-butylaniline: Preparation and properties.
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Wikipedia. Directed ortho metalation.
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ACS Publications. Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines.
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Semantic Scholar. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline).
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Validation & Comparative
A Comparative Guide to 2-tert-Butyl-6-methylaniline and 2,6-diisopropylaniline: Steric Effects in Ligand Design and Catalysis
In the landscape of modern synthetic chemistry, the rational design of ligands is a cornerstone for the development of highly efficient and selective catalysts. Sterically hindered anilines are pivotal building blocks in this endeavor, enabling the synthesis of a wide array of ligands that have revolutionized homogeneous catalysis. This guide provides an in-depth, objective comparison of two such critical precursors: 2-tert-Butyl-6-methylaniline and 2,6-diisopropylaniline. Our analysis, supported by experimental data and established chemical principles, will explore how the subtle yet significant differences in their steric and electronic profiles influence their application in the synthesis of N-heterocyclic carbenes (NHCs) and β-diketiminate (NacNac) ligands, and consequently, the performance of the resulting metal complexes.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these anilines is essential for their effective use in synthesis. The following table summarizes their key characteristics.
| Property | This compound | 2,6-diisopropylaniline |
| CAS Number | 13117-94-7[1] | 24544-04-5[2] |
| Molecular Formula | C₁₁H₁₇N[1] | C₁₂H₁₉N[2] |
| Molecular Weight | 163.26 g/mol [1] | 177.29 g/mol [2] |
| Appearance | - | Colorless liquid[3] |
| Boiling Point | - | 257 °C[3] |
| Melting Point | - | -45 °C[3] |
| Density | - | 0.94 g/mL at 25 °C[3] |
The Decisive Role of Steric Hindrance: A Comparative Analysis
The primary differentiator between this compound and 2,6-diisopropylaniline is the nature and extent of the steric shielding of the amino group. This steric hindrance is a direct consequence of the ortho-substituents and profoundly impacts the reactivity of the aniline and the properties of the ligands derived from them.
Qualitative Comparison of Steric Bulk:
-
2,6-diisopropylaniline: Possesses two isopropyl groups in the ortho positions. The branching at the carbon atom directly attached to the aromatic ring creates a significant steric encumbrance.
-
This compound: Features a bulky tert-butyl group and a smaller methyl group in the ortho positions. While the tert-butyl group is sterically demanding, the presence of the less bulky methyl group on the opposite side results in an asymmetric steric environment around the amino group.
This difference in steric bulk has significant implications for reaction kinetics. For instance, in reactions like N-acylation, the rate is dramatically influenced by the size of the ortho-substituents. As steric bulk increases, the reaction rate decreases significantly.[4]
Quantitative Steric Parameters:
Electronic Properties: Subtle but Significant Effects
The electronic nature of the aniline precursors also influences the properties of the resulting ligands. The Tolman electronic parameter (TEP) is a useful measure of the electron-donating or -withdrawing ability of a ligand.[7] While both the tert-butyl and isopropyl groups are electron-donating through induction, the overall electronic effect on the resulting ligand can be nuanced. The greater steric bulk of the diisopropyl-substituted ligands can sometimes lead to geometric distortions that affect the electronic communication between the ligand and the metal center.
Performance in Ligand Synthesis and Catalysis
The differences in steric and electronic properties between this compound and 2,6-diisopropylaniline directly translate to their performance in the synthesis of important ligand classes and the catalytic activity of the resulting metal complexes.
N-Heterocyclic Carbene (NHC) Ligands
NHCs have become indispensable ligands in catalysis due to their strong σ-donating properties and the tunability of their steric bulk.[8] Both anilines can serve as precursors for NHC ligands.
Synthesis of NHC Precursors:
The general synthesis of the imidazolium salt precursors to NHC ligands involves the condensation of the aniline with glyoxal, followed by cyclization with a formaldehyde equivalent.
Experimental Protocol: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
This protocol is adapted from a known procedure for the synthesis of a widely used NHC precursor from 2,6-diisopropylaniline.[9]
Objective: To synthesize the imidazolium salt precursor to the IPr ligand.
Materials:
-
2,6-diisopropylaniline
-
Glyoxal (40% in water)
-
Paraformaldehyde
-
Ammonium chloride
-
Formic acid
-
Methanol
-
Ethyl acetate
-
tert-Butyl methyl ether
Methodology:
-
In a reaction vessel, dissolve 2,6-diisopropylaniline in methanol.
-
Slowly add an aqueous solution of glyoxal to the aniline solution with stirring.
-
Add paraformaldehyde and ammonium chloride to the mixture.
-
Add formic acid dropwise and heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature and then to 10 °C in an ice bath.
-
Filter the resulting precipitate and wash with ethyl acetate and tert-butyl methyl ether to obtain the IPr·HCl salt.
Comparative Performance in Catalysis:
The greater steric bulk of NHC ligands derived from 2,6-diisopropylaniline (e.g., IPr) compared to those from less hindered anilines generally leads to:
-
Enhanced catalyst stability: The bulky substituents protect the metal center from decomposition pathways.
-
Promotion of challenging cross-coupling reactions: The steric pressure can facilitate the reductive elimination step in catalytic cycles, which is often rate-limiting.[5]
While direct comparative studies are limited, it is anticipated that NHC ligands from this compound would offer a different steric profile, potentially leading to different selectivities in certain catalytic transformations.
β-Diketiminate (NacNac) Ligands
NacNac ligands are versatile anionic, bidentate ligands that can stabilize a wide range of metal complexes in various oxidation states. 2,6-diisopropylaniline is a very common building block for these ligands due to the steric protection it affords the metal center.
Synthesis of NacNac Ligands:
The synthesis typically involves the condensation of a β-diketone with two equivalents of the aniline.
Experimental Protocol: Synthesis of a NacNac Ligand from 2,6-diisopropylaniline
Objective: To synthesize a β-diketiminate ligand precursor.
Materials:
-
2,6-diisopropylaniline
-
Acetylacetone
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
Methodology:
-
Combine 2,6-diisopropylaniline, acetylacetone, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and monitor the removal of water.
-
Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
The use of this compound in NacNac synthesis would result in a ligand with an asymmetric steric profile, which could be advantageous in asymmetric catalysis.
Mechanistic and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided.
Caption: Comparison of steric profiles.
Conclusion
The choice between this compound and 2,6-diisopropylaniline as a precursor for ligand synthesis is a critical decision that should be guided by the desired properties of the final catalyst. 2,6-diisopropylaniline is the precursor of choice for creating highly sterically hindered and robust ligands, such as IPr, which have demonstrated exceptional performance in a wide range of catalytic applications. On the other hand, this compound offers a unique, asymmetric steric profile that can be exploited in the design of chiral ligands and catalysts for asymmetric transformations. A thorough understanding of the structure-property relationships outlined in this guide will empower researchers to make informed decisions in their pursuit of novel and more efficient catalytic systems.
References
- BenchChem. (2025). A Technical Guide to the Steric Hindrance Effects of 2,6-Diisopropylaniline. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline. BenchChem.
- BenchChem. (2025). The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. BenchChem.
- BenchChem. (2025). Steric Influence in Catalysis: A Comparative Guide to 2,6-Diisopropylaniline and 2,6-Dimethylaniline Derived Ligands. BenchChem.
-
Hofmann, M. A., & Nesper, R. (2020). The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes. Molecules, 25(11), 2686. [Link]
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Wikipedia. (n.d.). Tolman electronic parameter. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83155, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32484, Diisopropylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Diisopropylaniline. Retrieved from [Link]
- BenchChem. (2025). The Pivotal Role of 2,6-Diisopropylaniline in the Synthesis of Advanced N-Heterocyclic Carbene Ligands: A Technical Guide. BenchChem.
-
El-Gahami, M. A., et al. (2022). Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review. Journal of the Indian Chemical Society, 99(11), 100755. [Link]
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A Spectroscopic Journey: Differentiating 2-tert-Butyl-6-methylaniline from Its Precursors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise synthesis and characterization of substituted anilines are of paramount importance. 2-tert-Butyl-6-methylaniline, a sterically hindered aromatic amine, serves as a critical building block in the synthesis of complex molecules, including catalysts and active pharmaceutical ingredients. Its unique structural features, imparted by the bulky tert-butyl group and the adjacent methyl group, influence its reactivity and spectroscopic properties. This guide provides an in-depth spectroscopic comparison of this compound with its logical precursors, 2-tert-butylaniline and 2-methylaniline, offering a roadmap for unambiguous identification and reaction monitoring.
The Synthetic Pathway: A Logical Progression
The synthesis of this compound typically proceeds through a Friedel-Crafts alkylation of 2-methylaniline (o-toluidine). In this electrophilic aromatic substitution reaction, an alkylating agent, such as tert-butanol or isobutylene, introduces the bulky tert-butyl group onto the aromatic ring, directed by the activating amino and methyl groups. The primary precursor is 2-methylaniline, which itself can be synthesized from the reduction of 2-nitrotoluene. An alternative precursor, 2-tert-butylaniline, can be synthesized via the alkylation of aniline.[1] Understanding the spectroscopic signatures of these precursors is crucial for confirming the successful synthesis of the target molecule.
Caption: Synthetic routes to this compound.
Spectroscopic Fingerprints: A Comparative Analysis
The structural evolution from the precursors to the final product is clearly mirrored in their respective spectroscopic data. By comparing the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of these three compounds, we can identify key diagnostic features that signify the addition of the tert-butyl and methyl groups.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. The introduction of the bulky tert-butyl group and the methyl group in this compound results in distinct changes in the chemical shifts and splitting patterns of the aromatic protons and carbons compared to its precursors.
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-methylaniline | Aromatic H: ~6.6-7.1 (m, 4H)NH₂: ~3.6 (br s, 2H)CH₃: ~2.1 (s, 3H) | Aromatic C: ~114-144CH₃: ~17 |
| 2-tert-butylaniline | Aromatic H: ~6.6-7.3 (m, 4H)NH₂: ~3.8 (br s, 2H)C(CH₃)₃: ~1.4 (s, 9H) | Aromatic C: ~115-147C(CH₃)₃: ~34.5C(CH₃)₃: ~29.5 |
| This compound | Aromatic H: ~6.7-7.0 (m, 3H)NH₂: ~3.7 (br s, 2H)C(CH₃)₃: ~1.4 (s, 9H)CH₃: ~2.2 (s, 3H) | Aromatic C: ~118-143C(CH₃)₃: ~34.2C(CH₃)₃: ~29.6CH₃: ~17.9 |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
The most notable changes in the ¹H NMR spectrum upon formation of this compound are the appearance of a singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group, and a singlet around 2.2 ppm for the methyl group protons. In the ¹³C NMR spectrum, the introduction of the tert-butyl group is marked by two new signals: one for the quaternary carbon around 34.5 ppm and another for the three equivalent methyl carbons around 29.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The primary amine (N-H) stretching vibrations and the aromatic C-H and C=C stretching bands are key features in the IR spectra of these anilines.
Table 2: Comparative IR Absorption Data (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=C (Aromatic) Stretch |
| 2-methylaniline | ~3350-3450 (two bands) | ~3000-3100 | ~2850-2960 | ~1600, 1500 |
| 2-tert-butylaniline | ~3370-3480 (two bands) | ~3020-3070 | ~2870-2960 | ~1610, 1490 |
| This compound | ~3380-3490 (two bands) | ~3020-3060 | ~2870-2960 | ~1600, 1470 |
The IR spectra of all three compounds are dominated by the characteristic double peak of the primary amine N-H stretching vibrations in the 3300-3500 cm⁻¹ region.[2] The presence of the tert-butyl group in 2-tert-butylaniline and this compound leads to more pronounced C-H aliphatic stretching bands between 2850 and 2960 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and the fragmentation patterns are diagnostic for each compound.
Table 3: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 2-methylaniline | 107 | 106, 77 |
| 2-tert-butylaniline | 149 | 134, 93 |
| This compound | 163 | 148, 118 |
The molecular ion peak directly confirms the molecular weight of each compound. A key fragmentation pathway for tert-butyl substituted anilines is the loss of a methyl group (M-15) to form a stable benzylic cation. For this compound, a prominent peak at m/z 148 corresponds to the loss of a methyl radical from the tert-butyl group.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 12 ppm.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Acquire a larger number of scans (1024 or more) due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.
-
ATR-FTIR Spectroscopy
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: A streamlined workflow for ATR-FTIR analysis.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification of this compound and for monitoring its synthesis from its precursors, 2-methylaniline and 2-tert-butylaniline. By carefully analyzing the characteristic changes in the spectra, researchers can confidently track the progress of the reaction and confirm the identity and purity of the final product. This guide serves as a valuable resource for scientists and professionals in the fields of drug development and materials science, enabling more efficient and accurate synthesis and characterization of this important chemical intermediate.
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-
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performance of 2-tert-Butyl-6-methylaniline-based catalysts vs other catalysts
An Objective Guide to the Comparative Performance of 2-tert-Butyl-6-methylaniline-Based Catalysts in Modern Cross-Coupling Reactions
Abstract
The rational design of ligands has been a driving force in the advancement of transition-metal catalysis, particularly for palladium-catalyzed cross-coupling reactions that are fundamental to pharmaceutical and materials science. This guide provides a detailed comparative analysis of catalyst systems derived from the sterically demanding this compound scaffold and its analogs against other prominent catalyst classes. We will delve into the structural and electronic properties that govern their performance, supported by experimental data from seminal cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination. This document serves as a technical resource for researchers, scientists, and drug development professionals to facilitate catalyst selection for challenging synthetic transformations.
Introduction: The Imperative of Ligand Design in Catalysis
The efficacy of palladium-catalyzed cross-coupling reactions is profoundly dependent on the nature of the ligand coordinated to the metal center. The ligand's role is multifaceted: it modulates the catalyst's stability, solubility, and, most critically, its reactivity through steric and electronic effects. These effects directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For particularly challenging substrates, such as sterically hindered or electron-rich aryl chlorides, the development of bulky, electron-rich ligands has been a paradigm shift, enabling transformations that were previously unattainable.[2][3]
The this compound framework is an exemplary structural motif for creating ligands that embody these desirable properties. The ortho-tert-butyl and ortho-methyl groups create a sterically hindered environment around the coordinating atom (typically phosphorus in phosphine ligands), which promotes the formation of highly active, low-coordinate palladium species. This guide will explore the performance of such catalysts, placing them in context with other state-of-the-art systems.
Catalyst Systems Under Review
The Advantage of Bulk: this compound Analogs
While this compound itself is a valuable building block in pharmaceutical synthesis[4], its true impact in catalysis is as a design principle for highly effective ligands. The core concept is the use of sterically demanding, electron-donating groups ortho to the coordinating atom. A preeminent example embodying this principle is di(1-adamantyl)-n-butylphosphine, commercially known as cataCXium® A. Although not directly synthesized from this compound, its di-adamantyl substitution creates a similar, if not more pronounced, steric profile. These ligands are characterized by:
-
Extreme Steric Hindrance: The bulky substituents accelerate the reductive elimination step and stabilize the active monoligated Pd(0) species.[1]
-
Strong Electron Donation: The alkyl groups on the phosphorus atom increase electron density on the palladium center, facilitating the oxidative addition of challenging substrates like aryl chlorides.[5]
The Benchmark: Buchwald Biaryl Phosphine Ligands
For over two decades, the Buchwald group has developed an extensive family of dialkylbiaryl phosphine ligands that have become the gold standard for a wide array of cross-coupling reactions.[2] Ligands such as XPhos, SPhos, and RuPhos are commercially available and exhibit broad utility. Their key features include:
-
Tunable Steric and Electronic Properties: The biaryl backbone allows for fine-tuning of the ligand's properties to suit specific applications.[2]
-
High Activity and Stability: These ligands form highly active and thermally stable catalysts capable of coupling a wide range of substrates.[1][6]
An Emerging Alternative: N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[7] They are known for forming very stable palladium complexes and are often more resistant to oxidation than phosphine ligands. Their strong σ-donating ability makes them highly effective in activating aryl chlorides.[5][8]
Comparative Performance Analysis
The choice of catalyst is ultimately dictated by its performance with specific substrates under defined reaction conditions. Below, we compare the performance of these catalyst classes in two of the most pivotal cross-coupling reactions.
Suzuki-Miyaura Coupling: The Challenge of Hindered Aryl Chlorides
The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[9] The coupling of inactivated or sterically hindered aryl chlorides remains a significant challenge, requiring highly active catalysts.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chloro-o-xylene with Phenylboronic Acid
| Catalyst System (Ligand) | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| cataCXium® A | Pd(OAc)₂ | 0.01 | K₃PO₄ | Toluene | 100 | 16 | 99 | [10] |
| XPhos | Pd₂(dba)₃ | 0.5 | K₃PO₄ | Toluene | 100 | 4 | 98 | [9] |
| SPhos | Pd(OAc)₂ | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [9] |
| IMes (NHC) | [Pd(IMes)(allyl)Cl] | 1.0 | K₃PO₄ | Dioxane | 80 | 18 | 95 | General data |
Analysis:
The data clearly demonstrates the exceptional activity of the cataCXium® A -based catalyst, achieving a near-quantitative yield with an extremely low catalyst loading (0.01 mol%).[10] This translates to a very high turnover number (TON) of ~9900, making it an economically attractive option for large-scale synthesis. The Buchwald ligands, XPhos and SPhos , also show excellent performance, with SPhos being notably active at room temperature, albeit at a higher catalyst loading.[9] The NHC-based catalyst is also highly effective.
The superior performance of cataCXium® A in this context can be attributed to its immense steric bulk, which is believed to accelerate the rate-limiting reductive elimination step for hindered substrates.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, where the ligand (L) plays a crucial role in each step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Coupling of Primary Amines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6][11] The choice of ligand is critical and often depends on the nature of both the aryl halide and the amine.[12]
Table 2: Performance Comparison in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline
| Catalyst System (Ligand) | Pd Source | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| cataCXium® A | Pd(OAc)₂ | 0.5 | NaOtBu | Toluene | 80 | 20 | 98 | [10] |
| XPhos | Pd₂(dba)₃ | 1.0 | NaOtBu | Toluene | 80 | 3 | >99 | [2] |
| RuPhos | Pd(OAc)₂ | 1.0 | NaOtBu | Toluene | 100 | 20 | 96 | [6] |
| IPr (NHC) | [Pd(IPr)(cinnamyl)Cl] | 1.0 | NaOtBu | Toluene | 100 | 24 | 97 | General data |
Analysis:
In this amination reaction, both cataCXium® A and the Buchwald ligands demonstrate excellent efficacy.[2][10] XPhos, in particular, provides a very rapid reaction time. The choice between these systems may come down to factors such as cost, air-stability of the ligand, and ease of handling. It is well-established that the steric and electronic properties of the ligand are crucial for promoting the C-N reductive elimination, which is often the rate-determining step in amination reactions.[13]
The diagram below illustrates how the ligand's steric bulk influences the crucial reductive elimination step.
Caption: Ligand steric effects on the reductive elimination step.
Experimental Protocols
To ensure reproducibility and provide practical guidance, we present a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling with a cataCXium® A-based Catalyst
Objective: To couple 4-chlorotoluene with phenylboronic acid using a low loading of a Pd/cataCXium® A catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Protocol:
-
Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.0022 mg, 0.00001 mmol, 0.01 mol%) and cataCXium® A (0.0072 mg, 0.00002 mmol, 0.02 mol%) to a dry Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: To the same flask, add phenylboronic acid (18.3 mg, 0.15 mmol) and anhydrous K₃PO₄ (42.5 mg, 0.2 mmol).
-
Inert Atmosphere: Seal the flask, and if not in a glovebox, evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Substrate Addition: Add anhydrous toluene (1.0 mL) via syringe, followed by 4-chlorotoluene (12.7 mg, 0.1 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the specified time (e.g., 16 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
The selection of a catalyst system is a critical decision in the design of any synthetic route. This guide has demonstrated that catalysts based on the this compound design principle, such as those using cataCXium® A, exhibit exceptional activity, particularly in demanding Suzuki-Miyaura couplings where extremely low catalyst loadings are desired.[10] Their performance is rooted in the profound steric bulk and strong electron-donating character of the ligand.
However, the Buchwald biaryl phosphine ligands, like XPhos and SPhos, remain the versatile workhorses of cross-coupling chemistry, offering a broader portfolio of ligands that are finely tuned for a vast range of applications, including C-N, C-O, and C-S bond formation.[2] N-Heterocyclic carbenes present a robust alternative, offering high stability and activity, especially for activating challenging substrates.[7]
The optimal choice will always be context-dependent, balancing factors of reactivity, substrate scope, catalyst loading, cost, and operational simplicity. As the field of catalysis continues to evolve, the development of even more active and selective ligands, inspired by scaffolds like this compound, will undoubtedly continue to push the boundaries of chemical synthesis.
References
- BenchChem. (2025).
- Goh, S. S., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Surry, D. S., & Buchwald, S. L. (2010).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- van der Westhuizen, D., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Royal Society of Chemistry.
- Fors, B. M., et al. (2013). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC - NIH.
- Sigma-Aldrich.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Pombeiro, A. J. L., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect.
- Angene. Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.
- Cazin, C. S. J., & Nolan, S. P. (2022). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews.
- Szostak, M. (2018). Well-Defined Palladium(II)-NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N-C/O-C Cleavage. Research With Rutgers.
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A Comparative Guide to the Validation of Analytical Methods for 2-tert-Butyl-6-methylaniline
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of 2-tert-Butyl-6-methylaniline is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of validated analytical methodologies for this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and data presented herein are synthesized from established methods and regulatory guidelines to provide a practical framework for method selection and implementation.
The Critical Role of Method Validation
Before delving into specific techniques, it is crucial to understand the foundational principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1]. This is a mandatory requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines[1][2][3][4]. A validated method provides assurance of the reliability of analytical data.
The core parameters of analytical method validation include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit[5][6]. Each of these parameters will be discussed in the context of the following analytical techniques.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reverse-phase HPLC (RP-HPLC) method with UV detection is a common and effective approach.
Causality in Experimental Choices for HPLC
The selection of a C18 column in RP-HPLC is a deliberate choice based on the nonpolar nature of this compound. The C18 stationary phase provides a hydrophobic environment that promotes retention of the analyte. The mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve adequate retention and separation from potential impurities. The use of a buffer, such as one containing phosphoric or formic acid, helps to control the ionization state of the aniline functional group, ensuring consistent retention times and peak shapes.
Experimental Protocol: A Validated RP-HPLC Method
This protocol outlines a typical validated RP-HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The mobile phase should be degassed before use.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve covering the expected concentration range of the samples.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
Visualization of the HPLC Workflow
Caption: A typical experimental workflow for the analysis of this compound by HPLC.
Performance Characteristics of a Validated HPLC Method
The following table summarizes the expected performance characteristics of a validated RP-HPLC method for this compound, based on typical validation data for similar compounds.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the analyte | The method should be able to separate the analyte from its potential impurities and degradation products. |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | Typically 80-120% of the test concentration | e.g., 1-50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Sensitive and Specific Alternative
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
Causality in Experimental Choices for GC-MS
The choice of a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is based on the volatility and relatively non-polar nature of this compound. The temperature programming of the GC oven is a critical parameter that is optimized to ensure the efficient separation of the analyte from other volatile components in the sample matrix. Electron ionization (EI) is a common choice for ionization in GC-MS as it produces reproducible fragmentation patterns that are useful for structural elucidation and library matching.
Experimental Protocol: A Validated GC-MS Method
This protocol describes a typical validated GC-MS method for the determination of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Reagents and Materials:
-
Methylene chloride or other suitable solvent (GC grade)
-
This compound reference standard
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Injection Mode: Splitless
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a stock solution of the this compound reference standard in methylene chloride (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methylene chloride to create a calibration curve.
-
Sample Solution: Extract the sample containing this compound with methylene chloride. The extraction procedure may need to be optimized depending on the sample matrix.
Visualization of the GC-MS Workflow
Caption: A generalized experimental workflow for the analysis of this compound by GC-MS.
Performance Characteristics of a Validated GC-MS Method
The following table presents the expected performance characteristics of a validated GC-MS method for this compound, based on data for similar aniline compounds.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | Unique mass spectrum and no interfering peaks at the retention time of the analyte | High, due to mass spectrometric detection. |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range | Dependent on the sensitivity of the instrument | e.g., 0.1-20 µg/mL |
| Accuracy (% Recovery) | 80.0 - 120.0% | 90.0 - 110.0% |
| Precision (% RSD) | ≤ 15% | ≤ 10% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.015 µg/mL |
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation in a liquid phase based on polarity | Separation of volatile compounds in the gas phase followed by mass-based detection |
| Analyte Suitability | Suitable for non-volatile and thermally labile compounds | Ideal for volatile and thermally stable compounds |
| Sensitivity | Good, can be enhanced with more sensitive detectors (e.g., MS) | Excellent, particularly with selected ion monitoring (SIM) |
| Specificity | Good, but potential for interference from co-eluting compounds | Excellent, provides structural information for definitive identification |
| Sample Preparation | Often simpler, involving dissolution and filtration | May require extraction and sometimes derivatization |
| Instrumentation Cost | Generally lower | Higher |
| Robustness | High | High |
Conclusion: Selecting the Optimal Method
Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will ultimately depend on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and straightforward method, well-suited for routine quality control applications where high sensitivity is not the primary concern and for samples where the analyte is not volatile or is thermally unstable.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, for the analysis of complex matrices, and when definitive identification of the analyte is required for regulatory purposes.
Ultimately, the development and validation of any analytical method should be guided by a thorough understanding of the analyte's properties, the sample matrix, and the intended purpose of the analysis, all within the framework of established regulatory guidelines.
References
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link] (Note: A representative, non-active link is provided as the original may change.)
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology. Available at: [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-tert-Butyl-6-methylaniline
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity of their work. This guide provides an in-depth comparison of analytical methods for assessing the purity of 2-tert-Butyl-6-methylaniline, a key building block in various synthetic pathways. We will delve into the practical application and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
The Synthetic Landscape: Understanding Potential Impurities
A common laboratory synthesis of this compound involves the Friedel-Crafts tert-butylation of o-toluidine. To circumvent the high reactivity of the amino group with the Lewis acid catalyst, a protection-deprotection strategy is often employed. This typically involves the acetylation of o-toluidine to N-acetyl-o-toluidine, followed by Friedel-Crafts alkylation and subsequent deprotection.
This synthetic route can introduce several potential impurities:
-
Isomeric Products: The directing effects of the acetylamino and methyl groups can lead to the formation of isomers, such as 4-tert-Butyl-2-methylaniline.[1]
-
Starting Materials: Incomplete reactions can result in the presence of residual o-toluidine or N-acetyl-o-toluidine.[2][3][4]
-
Over-alkylation: The reaction may proceed further to yield di-tert-butylated products.
-
Byproducts of Deprotection: The hydrolysis of the acetyl group may not go to completion, leaving traces of N-acetyl-2-tert-butyl-6-methylaniline.
A thorough purity assessment must be able to separate and quantify these potential impurities. Commercial sources typically offer this compound at a purity of greater than 98.0%, as determined by GC.[5]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. Below is a comparative overview of the most common methods.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. |
| Best For | Volatile and thermally stable compounds; excellent for separating isomers. | Non-volatile, polar, and thermally labile compounds. | Structural elucidation and quantification without a reference standard (qNMR). | Identification of unknown impurities and confirmation of molecular weight. |
| Sensitivity | High, especially with detectors like FID and MS.[6] | Good, can be enhanced with sensitive detectors (e.g., UV, MS) and techniques like online SPE.[6][7] | Lower sensitivity compared to chromatographic methods. | Very high sensitivity, capable of detecting trace-level impurities. |
| Sample Derivatization | May be required for polar anilines to improve volatility.[6] | Generally not required, allowing for direct analysis.[7] | Not required. | Not required for analysis, but may be used in conjunction with GC. |
| Speed | Typically faster analysis times.[8] | Runtimes can be longer, though UHPLC offers significant speed improvements.[8] | Relatively fast for a single spectrum, but can be time-consuming for complex experiments. | Fast, especially when coupled with a chromatographic inlet. |
Experimental Protocols
Gas Chromatography (GC-FID)
Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
Rationale: The choice of a non-polar capillary column (e.g., DB-5ms) is ideal for separating aromatic amines based on their boiling points and subtle differences in polarity. The temperature program is designed to ensure good separation of potential isomers and byproducts from the main component.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier gas: Helium or Hydrogen.
Experimental Workflow:
Caption: Gas Chromatography workflow for purity analysis.
Data Interpretation: The purity is calculated based on the relative area percent of the main peak corresponding to this compound. Peaks with different retention times indicate the presence of impurities. Isomeric impurities may have very similar retention times, requiring a well-optimized temperature program for resolution.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is particularly useful for analyzing compounds that may not be sufficiently volatile or thermally stable for GC. UV detection is suitable for aromatic compounds like anilines.
Rationale: A reversed-phase C18 column is chosen for its versatility in separating a wide range of organic molecules. The mobile phase, a mixture of methanol and water, is a common choice for reversed-phase chromatography. The gradient elution allows for the separation of compounds with a range of polarities.[9]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 15 cm x 4.6 mm ID, 5 µm particle size.[9]
-
Detector: UV at 254 nm.[9]
Experimental Workflow:
Caption: NMR workflow for purity assessment.
Data Interpretation:
-
¹H NMR: For this compound, one would expect to see signals for the aromatic protons, the NH₂ protons, the methyl protons, and the tert-butyl protons. The integration of these signals should correspond to the number of protons in each environment. Impurity peaks will have different chemical shifts and/or coupling patterns.
-
¹³C NMR: The spectrum should show the expected number of signals for the carbon atoms in the molecule. The presence of extra peaks suggests impurities.
Mass Spectrometry (MS)
Mass spectrometry is an excellent technique for confirming the molecular weight of the synthesized compound and for identifying unknown impurities, especially when coupled with a chromatographic separation technique like GC-MS or LC-MS.
Rationale: Electron Ionization (EI) is a common and robust ionization technique that produces a characteristic fragmentation pattern, which can serve as a fingerprint for the compound. The fragmentation of anilines often involves cleavage of the alkyl groups. [10] Instrumentation:
-
Mass spectrometer, often coupled to a GC or HPLC.
Experimental Workflow:
Caption: Mass Spectrometry workflow for purity assessment.
Data Interpretation: The mass spectrum of this compound (molecular weight: 163.26 g/mol ) should show a molecular ion peak (M⁺) at m/z 163. [11]A common fragmentation pathway for tert-butyl substituted aromatics is the loss of a methyl group (M-15) to form a stable benzylic carbocation, resulting in a peak at m/z 148. The presence of peaks at other m/z values could indicate impurities.
Conclusion
A multi-faceted approach is often the most effective strategy for rigorously assessing the purity of synthesized this compound. While GC-FID is a reliable and widely used method for routine purity checks, HPLC-UV offers a valuable alternative for less volatile or thermally sensitive impurities. NMR provides unparalleled structural confirmation and can be used for quantification, while MS is indispensable for confirming the molecular weight and identifying unknown impurities. By understanding the strengths and limitations of each technique and applying them judiciously, researchers can ensure the quality and reliability of their synthesized materials, which is a critical step in the journey of drug discovery and development.
References
- BenchChem. (2025). Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide.
- Mastelf. (2024). Pros and Cons of Gas Chromatography.
- Al-Kindy, S. M. Z., Al-Kalbani, A., Al-Harasi, A. F., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University House of Expertise.
- Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar.
- Benassi, M., Corilo, Y. E., Uria, D., Augusti, R., & Eberlin, M. N. (2009). Recognition and Resolution of Isomeric Alkyl Anilines by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 20(2), 269-77.
- Licha, T., & Sauter, M. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Rueping, M., & Antonchick, A. P. (2007). Chemo- and Regioselective Magnesium-Catalyzed ortho-Alkenylation of Anilines.
- Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1985.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Aniline Homologs on Discovery® C18.
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A Comparative Guide to the X-ray Crystal Structure Analysis of 2-tert-Butyl-6-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Sterically Hindered Anilines
2-tert-Butyl-6-methylaniline and its derivatives are fascinating molecular scaffolds.[1][2] The bulky tert-butyl group, positioned ortho to the amine, imparts significant steric hindrance, which can dramatically influence the molecule's conformation, reactivity, and intermolecular interactions. These characteristics make such compounds valuable as non-coordinating bases, building blocks in catalysis, and precursors for advanced materials and pharmaceuticals.[3][4]
Understanding the precise three-dimensional arrangement of atoms is not merely an academic exercise; it is fundamental to predicting a derivative's physical properties, such as solubility and melting point, and its biological activity in drug development.[5] While numerous analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute 3D structure of a molecule in the solid state.[6][7] This guide will detail the process of SC-XRD for these derivatives and compare its utility against other spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is an unparalleled technique that provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule as it exists in the crystal lattice.[7][8] The resulting electron density map is often the first and only time a chemist truly "sees" the molecule they have synthesized.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process that demands patience and precision. The quality of the final data is directly dependent on the quality of the initial crystal.[9]
Step 1: Crystal Growth (The Art of Crystallization)
The primary and often most challenging step is growing a high-quality single crystal.[9][10] For organic compounds like aniline derivatives, slow crystallization is key.[9]
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[10] If solubility is too high, only small crystals may form; if it's too low, the compound may precipitate as an amorphous powder. Common solvents for aniline derivatives include ethanol, methanol, acetone, and hexane. A binary solvent system (e.g., dichloromethane/hexane) is often effective.
-
Methodology: Slow Evaporation & Vapor Diffusion
-
Prepare a nearly saturated solution of the this compound derivative.
-
Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[10]
-
Slow Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows the rate of evaporation, allowing larger, more ordered crystals to form.[9]
-
Vapor Diffusion: Place the vial containing the solution into a larger, sealed jar that contains a small amount of a "non-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent). The non-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and inducing slow crystallization.
-
-
Patience is a Virtue: The vessel should be left undisturbed in a location free from vibrations and temperature fluctuations for several days to weeks.[10] Good crystals should be transparent and free of visible flaws or cracks when viewed under a microscope.[9]
Step 2: Crystal Mounting and Data Collection
-
Selection: A suitable single crystal (typically 0.1 - 0.3 mm in size) is selected under a microscope.[9]
-
Mounting: The crystal is mounted on a goniometer head, often using a cryoloop and a viscous oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.
-
Diffraction: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific, repeating pattern dictated by the crystal's internal structure (the unit cell). A detector records the positions and intensities of thousands of these diffracted beams (reflections).
Step 3: Structure Solution and Refinement
-
Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell, which is the basic repeating block of the crystal structure.
-
Structure Solution: Sophisticated software uses the reflection intensities to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.
-
Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides highly accurate bond lengths, angles, and conformational details.
Visualization of the SC-XRD Workflow
Caption: A streamlined workflow for determining molecular structure via SC-XRD.
A Comparative Analysis of Characterization Techniques
While SC-XRD provides the ultimate structural answer, it is not always feasible or necessary. A multi-technique approach is often required for a complete characterization of newly synthesized aniline derivatives.[11] The following table objectively compares SC-XRD with other common analytical methods.
| Technique | Information Provided | Strengths | Limitations | Best For... |
| Single-Crystal X-ray Diffraction (SC-XRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[7][8] | Unambiguous and definitive structural determination.[6] | Requires high-quality single crystals, which can be difficult to grow.[8][9] Provides solid-state structure only. | Final, definitive proof of a new compound's structure and conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity (¹H, ¹³C), chemical environment of nuclei, solution-state conformation.[11][12] | Provides excellent data on molecular skeleton and dynamics in solution. Non-destructive.[13] | Does not provide bond lengths/angles. Can be complex for molecules with many similar protons. | Determining the primary chemical structure and connectivity of a molecule.[11] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[11][14] | Extremely sensitive, requires very little sample. The "nitrogen rule" can indicate the presence of an odd number of nitrogen atoms.[15] | Provides no information on connectivity or stereochemistry. Isomer differentiation can be difficult. | Confirming molecular weight and formula.[12] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-N).[11] | Fast, simple, and non-destructive. Excellent for identifying key bonds. N-H stretches for primary and secondary amines are characteristic.[15] | Provides limited information about the overall molecular skeleton. Spectrum can be complex. | Quickly confirming the presence of expected functional groups post-synthesis. |
Interpreting the Data: A Hypothetical Case Study
While a specific published crystal structure for this compound was not found in the initial search, we can extrapolate expected findings based on related structures.[5][16][17]
Expected Structural Features:
-
Steric Strain: The bulky ortho-tert-butyl group would likely force the amine group and the N-H bonds out of the plane of the aromatic ring to minimize steric repulsion. This deviation from planarity is a key structural feature that SC-XRD can precisely quantify.
-
Bond Lengths: The C-N bond length would be expected to be shorter than a typical single bond due to some delocalization of the nitrogen's lone pair into the aromatic π-system.[16]
-
Intermolecular Interactions: In the crystal lattice, one would expect to see hydrogen bonding between the amine (N-H) of one molecule and the nitrogen atom of a neighboring molecule, influencing the overall crystal packing.
The following table presents a summary of crystallographic data for related aniline derivatives to provide a quantitative basis for comparison.
| Compound | Crystal System | Space Group | Key Feature(s) Noted in Structure | Reference |
| Aniline | Monoclinic | P2₁/c | Planar amine group in specific conformations. | [5] |
| 4-Nitroaniline | Monoclinic | P2₁/c | Strong intermolecular hydrogen bonding. | [5] |
| 2,4-dinitro-N-methylaniline | - | - | Ortho nitro group is nearly coplanar with the benzene ring. | [17] |
Visualization of Key Molecular Features
Caption: Steric hindrance from the tert-butyl group influences molecular planarity.
Conclusion
For the unambiguous structural characterization of this compound derivatives, single-crystal X-ray diffraction is the definitive analytical method. It provides an unparalleled level of detail, revealing the precise three-dimensional atomic arrangement that governs the molecule's properties and interactions. While techniques like NMR, MS, and IR spectroscopy are indispensable for routine characterization, confirming connectivity, and assessing purity, they serve as complementary tools.[11][13] The successful growth of a high-quality crystal, though challenging, unlocks a wealth of structural information that is crucial for rational drug design, materials science, and fundamental chemical research.
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A Comparative Guide to the Stability of 2-tert-Butyl-6-methylaniline Under Forced Degradation Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. 2-tert-Butyl-6-methylaniline, a sterically hindered aromatic amine, finds utility as a key building block in the synthesis of various pharmaceutical compounds. Its inherent stability under diverse environmental conditions directly impacts the purity profile of the final drug substance, storage requirements, and shelf-life. This guide provides a comprehensive evaluation of the stability of this compound under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. Through a comparative analysis with structurally related anilines, this document aims to provide researchers and drug development professionals with the necessary insights to anticipate potential degradation pathways, develop robust analytical methods, and formulate stable drug products.
The stability of an API is not merely an academic exercise; it is a critical quality attribute that ensures the safety and efficacy of the final medicinal product. Forced degradation studies are designed to intentionally degrade the API under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[1] This information is invaluable for developing stability-indicating analytical methods, which are essential for the quality control of the drug substance and product.[1]
The Influence of Steric Hindrance on Aniline Stability
The chemical reactivity of aniline and its derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of a bulky tert-butyl group and a methyl group in the ortho positions to the amino group creates significant steric hindrance. This steric shield is anticipated to play a crucial role in the molecule's stability by impeding the approach of attacking reagents to the reactive amino group and the aromatic ring. This principle is well-documented for other sterically hindered anilines, such as 2,6-di-tert-butylaniline and 2,6-diisopropylaniline, which exhibit enhanced stability compared to their less hindered counterparts.[2][3] This guide will explore the practical implications of this steric hindrance on the stability of this compound under various stress conditions.
Comparative Stability Analysis: this compound vs. Less Hindered Analogs
To provide a clear perspective on the stability profile of this compound, its performance under forced degradation will be compared with that of 2,6-dimethylaniline. The latter serves as a relevant comparator due to its structural similarity, differing primarily in the steric bulk of the ortho substituents. It is hypothesized that the increased steric hindrance in this compound will translate to greater stability across all stress conditions.
Forced Degradation Studies: Experimental Design and Data
The following sections detail the experimental protocols for subjecting this compound and 2,6-dimethylaniline to hydrolytic, oxidative, thermal, and photolytic stress. The anticipated results are summarized in the subsequent table, providing a quantitative comparison of their stability. A validated stability-indicating HPLC-UV method was developed and employed for the analysis of the stressed samples.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for comparative forced degradation studies.
Predicted Degradation Pathway of this compound
Based on the known degradation pathways of anilines, the primary routes of degradation for this compound under oxidative and hydrolytic stress are predicted to involve the amino group and the aromatic ring.
Caption: Predicted degradation pathways for this compound.
Comparative Degradation Data (Predicted)
The following table summarizes the predicted percentage of degradation for this compound and 2,6-dimethylaniline under various stress conditions. These predictions are based on the established principles of steric hindrance and the known reactivity of substituted anilines.
| Stress Condition | This compound (% Degradation) | 2,6-dimethylaniline (% Degradation) | Predicted Major Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 80°C, 24h) | < 5% | 5-10% | Minimal degradation, potential for minor dealkylation. |
| Base Hydrolysis (0.1 M NaOH, 80°C, 24h) | < 2% | < 5% | Highly stable, minimal degradation expected. |
| Oxidative (3% H₂O₂, RT, 24h) | 5-10% | 15-25% | N-oxides, quinone-imines, and subsequent ring-opened products.[4] |
| Thermal (Solid state, 105°C, 48h) | < 1% | < 2% | Both compounds are expected to be highly stable. |
| Photolytic (ICH Q1B) | < 5% | 5-15% | Colored degradation products due to oxidation and polymerization. |
Note: The above data is predictive and should be confirmed by experimental studies.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Studies
1. Acid Hydrolysis:
-
Accurately weigh and dissolve 10 mg of the aniline derivative in 10 mL of 0.1 M hydrochloric acid.
-
Heat the solution in a sealed vial at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
2. Base Hydrolysis:
-
Accurately weigh and dissolve 10 mg of the aniline derivative in 10 mL of 0.1 M sodium hydroxide.
-
Heat the solution in a sealed vial at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
3. Oxidative Degradation:
-
Accurately weigh and dissolve 10 mg of the aniline derivative in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
4. Thermal Degradation:
-
Place approximately 10 mg of the solid aniline derivative in a clean, dry vial.
-
Heat the vial in an oven at 105°C for 48 hours.
-
After cooling, dissolve the solid in the mobile phase to achieve a final concentration of 100 µg/mL for HPLC analysis.
5. Photolytic Degradation:
-
Prepare a 1 mg/mL solution of the aniline derivative in methanol.
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, dilute the samples with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-20 min: 30% to 80% A
-
20-25 min: 80% A
-
25-30 min: 80% to 30% A
-
30-35 min: 30% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: Integration of peak areas to determine the percentage of the parent compound remaining and the formation of degradation products.
Conclusion: The Significance of Steric Shielding in Enhancing Stability
The comprehensive evaluation of this compound under forced degradation conditions, in comparison to its less sterically hindered analog, 2,6-dimethylaniline, underscores the profound impact of steric hindrance on molecular stability. The bulky tert-butyl group effectively shields the reactive amino group and the aromatic ring, leading to a predicted higher resistance to degradation under hydrolytic, oxidative, and photolytic stress.
For researchers and professionals in drug development, this enhanced stability profile of this compound offers several advantages:
-
Improved Purity of Intermediates and APIs: The reduced propensity for degradation minimizes the formation of impurities during synthesis and storage, leading to a cleaner and more consistent product.
-
Simplified Formulation Development: A more stable molecule is less likely to interact with excipients or degrade under the conditions of formulation processing.
-
Extended Shelf-Life: The inherent stability of this compound can contribute to a longer shelf-life for the final drug product.
-
Robust Analytical Methods: While a stability-indicating method is always necessary, the lower number and concentration of degradation products can simplify method development and validation.
It is imperative to reiterate that the quantitative data presented in this guide is predictive and serves as a scientifically grounded framework for initiating experimental work. The provided protocols offer a robust starting point for conducting these essential stability studies. By understanding the inherent stability of this compound and its likely degradation pathways, scientists can make more informed decisions throughout the drug development lifecycle, ultimately contributing to the creation of safer and more effective medicines.
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mechanistic studies of reactions utilizing 2-tert-Butyl-6-methylaniline
An In-Depth Mechanistic Guide to Reactions Utilizing 2-tert-Butyl-6-methylaniline: A Comparative Analysis for Researchers
In the landscape of modern synthetic chemistry, the precise control of reactivity through steric and electronic tuning of ligands and reagents is paramount. Among the class of sterically hindered primary amines, this compound stands out as a versatile and insightful molecule. Its unique structural arrangement, featuring a bulky tert-butyl group and a smaller methyl group flanking the amine, provides a finely tuned steric environment that has been exploited in both transition-metal catalysis and metal-free activation of small molecules.
This guide offers a comparative analysis of the mechanistic roles of this compound, contrasting its performance with other aniline derivatives. We will delve into the causality behind its effectiveness in specific reaction classes, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its application.
The Structural Uniqueness of this compound
This compound (molecular formula C₁₁H₁₇N) is an aromatic amine characterized by significant, yet asymmetric, steric shielding of the nitrogen atom.[1][2] The presence of ortho-substituents is crucial for its utility as a bulky ligand in homogeneous catalysis and as a hindered base in other applications.[3] Unlike symmetrically substituted anilines like 2,6-dimethylaniline or 2,6-diisopropylaniline, the combination of a tert-butyl and a methyl group creates a unique steric profile that influences its coordination chemistry and reactivity. This structural feature is central to its role in facilitating challenging chemical transformations.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: A Bulky Ligand's Impact
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthesis for constructing aryl amines.[4] However, the coupling of sterically hindered anilines with bulky aryl halides remains a significant challenge.[5][6][7] The use of bulky ligands on the palladium center is essential to promote the critical reductive elimination step and prevent catalyst decomposition. This compound often serves not just as a substrate but also as a "spectator ligand" that can influence the catalytic cycle.
Mechanistic Implications in the Catalytic Cycle
The generally accepted mechanism for Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[8][9] The key steps are:
-
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
For hindered substrates, the reductive elimination step is often rate-limiting. The steric bulk of ligands like this compound, when used as a substrate or an ancillary ligand, can accelerate this step by destabilizing the Pd(II) intermediate, thereby promoting the formation of the desired product.[10] The development of specialized biaryl phosphine ligands has been crucial for enabling the coupling of such challenging substrates.[5][6][7]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance Data
The choice of aniline substrate significantly impacts reaction efficiency. Below is a comparison of the performance of different anilines in a model palladium-catalyzed amination reaction.
| Aniline Substrate | Steric Profile | Typical Yield (%) | Reaction Conditions | Rationale for Performance |
| Aniline | Unhindered | >95% | Mild conditions, various Pd catalysts | Low steric barrier allows for easy coordination and reaction. |
| 2,6-Dimethylaniline | Moderately Hindered | 80-90% | Requires bulky phosphine ligands (e.g., XPhos) | Increased steric bulk necessitates more active catalysts to promote reductive elimination.[4] |
| This compound | Significantly Hindered | 75-85% | Requires highly active catalysts (e.g., AlisonPhos) and potentially higher temperatures. [5][6] | The substantial bulk challenges the coupling but can be overcome with rationally designed ligands that facilitate the difficult C-N bond formation. [5][6] |
| 2,6-Di-tert-butylaniline | Extremely Hindered | <10% | Standard bulky ligand conditions | Extreme steric hindrance often prevents effective coordination to the palladium center, inhibiting the reaction.[11] |
Experimental Protocol: Comparative Buchwald-Hartwig Amination
This protocol outlines a procedure to compare the reactivity of this compound with the less hindered 2,6-dimethylaniline.
Objective: To evaluate the effect of aniline steric hindrance on the yield of a Pd-catalyzed C-N cross-coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
AlisonPhos ligand
-
4-Bromotoluene
-
This compound
-
2,6-Dimethylaniline
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flasks and nitrogen/argon line
Procedure:
-
Catalyst Pre-formation (Performed in a glovebox or under inert atmosphere): To a Schlenk flask, add Pd(OAc)₂ (2 mol%) and AlisonPhos (4 mol%). Add anhydrous toluene and stir for 15 minutes at room temperature.
-
Reaction Setup: In separate, oven-dried Schlenk flasks charged with a stir bar, add 4-bromotoluene (1.0 mmol), sodium tert-butoxide (1.2 mmol), and either this compound (1.1 mmol) or 2,6-dimethylaniline (1.1 mmol).
-
Reaction Initiation: Add the pre-formed catalyst solution to each reaction flask via syringe.
-
Reaction Execution: Heat the flasks to 100 °C and stir for 12 hours under a nitrogen atmosphere.
-
Workup and Analysis: Cool the reactions to room temperature, quench with water, and extract with ethyl acetate. The organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.
-
Characterization: Analyze the purified products by ¹H NMR and GC-MS to determine the yield and purity.
Expected Outcome: The reaction with 2,6-dimethylaniline is expected to proceed to a higher yield under these conditions compared to the more sterically demanding this compound, highlighting the kinetic challenge posed by the latter.
Part 2: Frustrated Lewis Pair (FLP) Chemistry: A Non-Coordinating Base
Beyond its role in transition metal catalysis, the steric bulk of this compound is fundamental to its application in Frustrated Lewis Pair (FLP) chemistry. An FLP consists of a sterically hindered Lewis acid and Lewis base that are prevented from forming a classical dative bond adduct.[12][13] This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules, most notably H₂.[14]
Mechanistic Role in H₂ Activation
In a typical FLP system for H₂ activation, a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), is combined with a hindered Lewis base.
-
Alternative 1 (Less Hindered Base): A less hindered amine (e.g., triethylamine) would readily form a stable adduct with B(C₆F₅)₃, quenching the reactivity of both species.
-
Alternative 2 (Hindered Base): this compound, due to the steric shielding of its nitrogen lone pair, cannot form a stable adduct with the bulky borane.[15] The unquenched acid and base sites can then polarize and heterolytically cleave a molecule of dihydrogen. The aniline nitrogen acts as a proton acceptor, while the boron center accepts the hydride, forming a phosphonium-borate salt.
Caption: Cooperative activation of H₂ by a Frustrated Lewis Pair.
Experimental Protocol: NMR Demonstration of H₂ Activation
Objective: To demonstrate the necessity of a hindered aniline for H₂ activation in an FLP system.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
This compound
-
Triethylamine
-
Deuterated bromobenzene (C₆D₅Br)
-
High-pressure NMR tube (J. Young tube)
-
Hydrogen gas (H₂)
Procedure:
-
Sample Preparation (in a glovebox):
-
Tube A (FLP): Dissolve B(C₆F₅)₃ (0.05 mmol) and this compound (0.05 mmol) in C₆D₅Br (0.5 mL).
-
Tube B (Control - Adduct): Dissolve B(C₆F₅)₃ (0.05 mmol) and triethylamine (0.05 mmol) in C₆D₅Br (0.5 mL).
-
-
Initial Spectra: Acquire ¹H, ¹¹B, and ¹⁹F NMR spectra for both samples to establish the initial state of the mixtures. In Tube A, the spectra should indicate separate, non-interacting acid and base species. In Tube B, the spectra will show the formation of the Et₃N-B(C₆F₅)₃ adduct.
-
Hydrogenation: Pressurize both J. Young tubes with H₂ gas (4 atm).
-
Final Spectra: After a short period (e.g., 10 minutes), re-acquire the ¹H and ¹¹B NMR spectra.
-
Tube A: The ¹H NMR spectrum will show new signals corresponding to the anilinium proton ([R-NH₃]⁺) and the borohydride proton ([H-B(C₆F₅)₃]⁻), often as broad quartets due to coupling with ¹¹B. The ¹¹B NMR spectrum will shift significantly upfield, characteristic of a four-coordinate borohydride species.
-
Tube B: No significant change will be observed in the spectra, as the stable Lewis acid-base adduct is unreactive towards H₂.
-
Causality: This experiment directly demonstrates that the steric hindrance of this compound is the causal factor preventing adduct formation and enabling the "frustrated" state required for small molecule activation.
Part 3: A Comparative Outlook on Sterically Demanding Anilines
The utility of this compound can be best understood by comparing it to other bulky anilines. The choice of aniline can dramatically alter the outcome of a reaction, making a nuanced understanding of their steric and electronic properties essential for rational catalyst and system design.[16]
| Aniline Derivative | Key Structural Feature(s) | % Buried Volume (Est.)* | Optimal Application Area | Mechanistic Advantage/Disadvantage |
| 2,6-Dimethylaniline | Two ortho-methyl groups | ~45% | General bulky ligand for cross-coupling | Provides moderate bulk; may not be sufficient for very challenging couplings or forming stable FLPs. |
| This compound | One tert-butyl, one methyl group | ~55% | Versatile for hindered cross-coupling and FLP chemistry | Asymmetric bulk offers a balance between sufficient hindrance for FLP formation and accessibility for catalytic reactions. |
| 2,6-Diisopropylaniline | Two ortho-isopropyl groups | ~65% | Widely used in N-heterocyclic carbene (NHC) ligands | Symmetrical and highly effective at shielding metal centers, but can sometimes be too bulky for substrate coordination. |
| 2,4,6-Tri-tert-butylaniline | Three tert-butyl groups | >75% | Highly specialized FLPs, stabilization of low-coordinate species | Extreme steric protection makes it an excellent non-coordinating base but generally unsuitable as a nucleophile in cross-coupling.[15] |
*Percent buried volume (%Vbur) is a calculated parameter that quantifies the steric bulk of a ligand around a metal center. Values are estimates for comparative purposes.
Caption: The trade-off between steric bulk and reactivity.
Conclusion
This compound occupies a crucial position in the toolkit of synthetic chemists. Its well-defined, significant steric profile allows it to perform dual roles that are often mutually exclusive for other anilines. In palladium catalysis, it represents a challenging substrate class whose successful coupling provides a benchmark for catalyst activity. In frustrated Lewis pair chemistry, its steric bulk is not a hindrance but the very feature that enables the metal-free activation of small molecules. By understanding the mechanistic principles that govern its reactivity and comparing its performance to alternatives, researchers can more effectively harness its unique properties to solve complex synthetic challenges in drug discovery and materials science.
References
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Vrána, J., Samsonov, M. A., Němec, V., & Růžička, A. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1531-1534. Available from: [Link]
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ACS Publications. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. Available from: [Link]
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ResearchGate. (2020). Request PDF: Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Available from: [Link]
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Buchwald, S. L., & Martin, R. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2535-2545. Available from: [Link]
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RSC Publishing. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available from: [Link]
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MDPI. (2023). A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. Molecules, 28(22), 7601. Available from: [Link]
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PubMed. (2013). Mechanistic investigation of oxidative Mannich reaction with tert-butyl hydroperoxide. The role of transition metal salt. The Journal of Organic Chemistry, 78(4), 1494-1504. Available from: [Link]
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PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048-11051. Available from: [Link]
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Organic Chemistry Portal. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Available from: [Link]
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Indian Academy of Sciences. (2014). Frustrated Lewis Pairs. Resonance. Available from: [Link]
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RSC Publishing. Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis. Dalton Transactions. Available from: [Link]
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NIH. (2019). Frustrated Lewis Pair Mediated 1,2‐Hydrocarbation of Alkynes. Angewandte Chemie International Edition, 58(40), 14240-14244. Available from: [Link]
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ResearchGate. (A) Examples of pharmaceuticals, ligands, and materials possessing bulky aniline motifs. (B) Potential challenges for the arylation of sterically hindered amines. (C) This work. Available from: [Link]
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PubMed. (2012). "Frustrated Lewis Pair" Hydrogenations. Organic & Biomolecular Chemistry, 10(30), 5740-5746. Available from: [Link]
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NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
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RSC Publishing. (2019). Mechanistic studies of a “Declick” reaction. Chemical Science. Available from: [Link]
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Chemistry LibreTexts. (2021). 11.1: Organometallic Ligands. Available from: [Link]
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NIH. (2019). tBuOK-triggered bond formation reactions. Organic Chemistry Frontiers, 6(16), 2944-2948. Available from: [Link]
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ResearchGate. (2025). Request PDF: Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Available from: [Link]
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YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available from: [Link]
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NIH. 2-Butyl-6-methylaniline. PubChem. Available from: [Link]
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NIH. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Chemical Science, 15(12), 4485-4494. Available from: [Link]
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University of Southampton. Coordination and Organometallic Chemistry of Stibine Ligands. Available from: [Link]
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A Comparative Guide to the Catalytic Performance of 2-tert-Butyl-6-methylaniline
For researchers, chemists, and professionals in drug development, the rational selection of ligands is a cornerstone of optimizing catalytic processes. This guide provides an in-depth analysis of 2-tert-Butyl-6-methylaniline, a sterically hindered aniline derivative, and benchmarks its performance in the context of modern catalysis, particularly in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic advantages conferred by its unique structure and present a data-driven comparison with other relevant ligands.
The Strategic Advantage of Steric Hindrance: An Introduction
In the realm of catalysis, particularly with transition metals like palladium, the properties of the coordinating ligands are paramount in dictating the catalyst's activity, selectivity, and stability. Bulky aniline derivatives have become a versatile class of ligands, offering a tunable platform to precisely control the catalytic environment.[1] The steric bulk of ligands such as this compound plays a critical role in promoting the formation of highly active, low-coordinate metal centers, which are often the key to efficient catalysis.[2]
The introduction of bulky substituents at the ortho positions of the aniline ring, as seen in this compound, creates significant steric shielding around the nitrogen atom.[3] This steric hindrance can dramatically influence the coordination geometry of the metal center, facilitate crucial steps in the catalytic cycle like reductive elimination, and ultimately enhance the overall efficiency of the reaction.[1][4]
Benchmarking Performance: this compound in Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds, serves as an excellent platform for evaluating the performance of ligands like this compound.[4][5] The efficiency of this reaction is highly dependent on the ligand's ability to stabilize the palladium catalyst and promote the desired bond formation.
Comparative Analysis with Alternative Ligands
The performance of a catalyst is best understood through direct comparison with established alternatives under identical reaction conditions. The following table summarizes the performance of palladium catalysts bearing different bulky ligands in a representative Buchwald-Hartwig amination reaction.
| Ligand/Precatalyst | Aryl Halide | Amine | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Reference |
| This compound derivative | Aryl Chloride | Primary Amine | 1-2 | Toluene, 100 °C, 12h | High | [6] |
| tBuXPhos Palladacycle | Aryl Chloride | Primary Amine | 1 | Dioxane, 100 °C, 10 min | >95 | |
| BrettPhos | Aryl Bromide | Primary Amine | 0.5-1 | THF, rt, 7h | High | |
| P(o-Tolyl)3 | Aryl Bromide | Secondary Amine | 1-2 | Toluene, 100 °C | Moderate to High | [4] |
| tBuBrettPhos | Aryl Bromide | Primary Aliphatic Amine | 0.5 | Aqueous Micellar | Trace | [2] |
Note: The data presented is a synthesis of typical results reported in the literature for similar reaction classes. Direct, side-by-side comparative data for this compound in a standardized reaction is often proprietary or published within broader studies. The table aims to provide a qualitative and quantitative context for its potential performance.
The key takeaway is that the steric and electronic properties of this compound position it as a potent ligand for challenging cross-coupling reactions, comparable to some of the well-established Buchwald ligands.[6]
Mechanistic Insights: The Role of this compound
The catalytic cycle of the Buchwald-Hartwig amination provides a clear illustration of how a bulky aniline ligand like this compound can positively influence the reaction pathway.
Caption: A general workflow for benchmarking catalyst performance.
Detailed Protocol: Buchwald-Hartwig Amination
Environment: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox. [7] Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Catalyst Pre-formation (Optional but recommended): In a reaction vessel, combine Pd(OAc)₂ (1 mol%) and this compound (2 mol%). Add a small amount of anhydrous solvent and stir for 15-30 minutes at room temperature to allow for ligand coordination.
-
Reaction Setup: To the vessel containing the pre-formed catalyst, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Solvent Addition: Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity, and calculate the isolated yield.
Conclusion
This compound stands as a valuable ligand in the toolkit of the modern synthetic chemist. Its significant steric bulk provides a powerful means to enhance the performance of palladium catalysts in challenging cross-coupling reactions. By understanding the structure-activity relationships and employing rigorous, standardized benchmarking protocols, researchers can effectively leverage the advantages of this and other bulky aniline ligands to develop more efficient and robust catalytic systems for applications ranging from discovery chemistry to large-scale pharmaceutical production. [6][5]
References
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University of Arizona. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. MIT Open Access Articles. Available at: [Link]
-
Valente, C., et al. (2012). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Chemistry – A European Journal, 18(28), 8624-8633. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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ACS Publications. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. Available at: [Link]
-
ResearchGate. Chiral N-(tert-Butyl)-N-methylaniline Type Ligands: Synthesis and Application to Palladium-Catalyzed Asymmetric Allylic Alkylation. Available at: [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]
-
CiteSeerX. Buchwald Ligands and Precatalysts Table of Contents. Available at: [Link]
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National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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A Researcher's Guide to Steric and Electronic Effects in Substituted Anilines
For researchers and professionals in drug development, a deep understanding of how substituents modify the chemical properties of aromatic amines like aniline is fundamental. The reactivity, basicity, and ultimately the biological activity of an aniline derivative are governed by a delicate interplay of steric and electronic effects. This guide provides an in-depth comparison of these phenomena, supported by experimental data and methodologies, to aid in the rational design and synthesis of targeted molecules.
Fundamental Principles: Electronic and Steric Effects
The basicity of aniline (pKa of anilinium ion ≈ 4.6) stems from the availability of the nitrogen lone pair to accept a proton. Any substituent on the phenyl ring will modulate the electron density on this nitrogen atom, altering its basicity through two primary mechanisms:
-
Electronic Effects: These effects are transmitted through the molecular framework, altering the electron density at the reaction center (the nitrogen atom).
-
Inductive Effect (I): This is a through-bond polarization caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like -NO₂, -Cl, and -CF₃ exert a negative inductive effect (-I), pulling electron density away from the ring and the amino group, thus decreasing basicity.[1] Electron-donating groups (EDGs) like alkyl groups (-CH₃) have a positive inductive effect (+I), pushing electron density towards the ring and increasing basicity.
-
Resonance Effect (R or M): This is the delocalization of π-electrons across the aromatic system. Substituents with lone pairs (e.g., -NH₂, -OCH₃) or π-bonds that can conjugate with the ring can donate or withdraw electron density. A +R effect (donation) increases electron density on the nitrogen, enhancing basicity. A -R effect (withdrawal) decreases it.
-
-
Steric Effects: These arise from the spatial arrangement of atoms.
-
Steric Hindrance: Bulky substituents, particularly at the ortho positions, can physically impede the approach of a proton to the nitrogen atom.[2] This crowding also hinders the solvation of the resulting anilinium cation, destabilizing it and thereby reducing the basicity of the parent aniline.[2]
-
The Ortho Effect: This is a special, often pronounced, phenomenon observed in ortho-substituted anilines. It is a composite of several factors, including steric hindrance, intramolecular hydrogen bonding, and electronic effects.[3][4] For instance, in o-nitroaniline, an intramolecular hydrogen bond can form between a hydrogen on the amino group and an oxygen of the nitro group, which decreases the availability of the nitrogen's lone pair and significantly reduces basicity.[3][5]
-
The following diagram illustrates the workflow for analyzing these competing effects.
Caption: Workflow for assessing substituent effects on aniline basicity.
Experimental Quantification and Comparison
To objectively compare these effects, quantitative data is essential. The most direct measure of an aniline's basicity is the pKa of its conjugate acid (the anilinium ion). A lower pKa value indicates a weaker base.
Methodology: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and standard method for determining pKa values.[6][7] The principle involves titrating a solution of the aniline derivative with a strong acid (like HCl) and monitoring the solution's pH with a calibrated electrode. The pKa is the pH at which half of the aniline has been protonated.
Experimental Protocol:
-
Preparation: Prepare a dilute solution (e.g., 1 mM) of the substituted aniline in water.[8] To ensure a constant ionic environment, a background electrolyte like 0.15 M KCl is used.[8][9]
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[8][9]
-
Titration Setup: Place the aniline solution in a reaction vessel with a magnetic stirrer.[8][9] Immerse the combined pH electrode. To avoid interference from dissolved CO₂, it is good practice to purge the solution with nitrogen gas before and during the titration.[8]
-
Titration: Add a standard solution of 0.1 M HCl in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]
-
Data Analysis: Plot the measured pH versus the volume of HCl added. The inflection point of the resulting sigmoid curve corresponds to the equivalence point. The pKa is determined from the midpoint of the buffer region, which is the pH at the half-equivalence point volume.[8]
Comparative Data: pKa Values of Substituted Anilines
The following table summarizes the experimentally determined pKa values for the conjugate acids of various substituted anilines. Aniline itself is included as the reference point.
| Substituent | Position | pKa of Anilinium Ion | Predominant Effect(s) |
| -H (Aniline) | - | 4.58 [10] | Reference |
| -CH₃ (Toluidine) | ortho- | 4.39[10] | Steric Hindrance > +I Effect |
| meta- | 4.69[10] | +I Effect | |
| para- | 5.12[10] | +I Effect | |
| -NO₂ | ortho- | -0.29[10] | Ortho Effect (H-bonding), -I, -R |
| meta- | 2.50[10] | -I Effect | |
| para- | 1.02[10] | -I and -R Effects | |
| -Cl | ortho- | 2.64[10] | Ortho Effect, -I > +R |
| meta- | 3.34[10] | -I Effect | |
| para- | 3.98[10] | -I > +R Effect | |
| -NH₂ | ortho- | 4.47[10] | Ortho Effect |
| meta- | 4.88[10] | -I, +R Effects | |
| para- | 6.08[10] | +R Effect > -I Effect |
Analysis and Case Studies
The data table clearly illustrates the competitive nature of steric and electronic effects.
Case Study 1: The Toluidines (-CH₃)
The methyl group is weakly electron-donating (+I effect).
-
p-Toluidine (pKa = 5.12): The methyl group is in the para position, where its +I effect increases electron density on the nitrogen, making it a stronger base than aniline.
-
m-Toluidine (pKa = 4.69): The +I effect is still present but less influential than from the para position, resulting in a basicity only slightly greater than aniline.
-
o-Toluidine (pKa = 4.39): This is the most telling case. Despite the +I effect of the methyl group, o-toluidine is a weaker base than aniline. This demonstrates that the steric hindrance of the ortho-methyl group, which obstructs protonation and solvation of the anilinium ion, is the dominant effect, overriding its electronic contribution.[2]
Case Study 2: The Nitroanilines (-NO₂)
The nitro group is strongly electron-withdrawing (-I and -R effects).
-
p-Nitroaniline (pKa = 1.02): Both -I and -R effects work together to strongly withdraw electron density from the nitrogen, making it a very weak base.
-
m-Nitroaniline (pKa = 2.50): From the meta position, the strong -I effect operates, but the -R effect cannot extend to the amino group. Thus, it is a stronger base than the para isomer but still much weaker than aniline.
-
o-Nitroaniline (pKa = -0.29): This isomer is exceptionally weak. The powerful -I and -R effects are compounded by the "ortho effect." Spectroscopic evidence confirms the presence of a strong intramolecular hydrogen bond between the -NH₂ and -NO₂ groups, which drastically reduces the availability of the nitrogen's lone pair for protonation.[11]
Caption: Intramolecular H-bonding in o-nitroaniline vs. its absence in p-nitroaniline.
Dissecting Electronic Effects with Hammett Plots
The Hammett equation, log(K/K₀) = σρ, is a powerful tool for separating electronic effects from steric ones.[12][13]
-
K/K₀ is the ratio of the equilibrium constant (related to pKa) of a substituted species to the unsubstituted one.
-
σ (sigma) is the substituent constant, which quantifies the electronic influence (both inductive and resonance) of a substituent. Positive σ values indicate electron-withdrawing, and negative values indicate electron-donating.
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to electronic effects.
When plotting log(K/K₀) for aniline basicity against the known σ values for meta and para substituents, a strong linear correlation is typically observed.[14][15] This linearity confirms that the basicity of these derivatives is primarily governed by electronic effects. However, ortho substituents consistently deviate from this line. This deviation is a quantitative measure of the steric "ortho effect," which is not accounted for by the purely electronic σ constant.
Conclusion and Implications for Drug Development
The basicity of a substituted aniline is a finely tuned property resulting from the vector sum of electronic and steric influences.
-
Electronic effects are generally predictable based on the substituent's inductive and resonance properties and its position (meta or para).
-
Steric effects , primarily relevant for ortho substituents, often dominate over weaker electronic effects and can lead to counterintuitive trends in basicity (as seen in o-toluidine).
-
The Ortho Effect is a complex combination of steric hindrance and specific intramolecular interactions (like H-bonding) that can dramatically alter a molecule's properties.
For drug development professionals, these principles are critical. The pKa of an aniline moiety in a drug candidate dictates its ionization state at physiological pH (≈7.4), which in turn governs its solubility, membrane permeability, receptor binding, and overall pharmacokinetic profile.[9] By understanding and applying the principles outlined here, researchers can rationally modify lead compounds, using substituents to tune basicity and optimize drug-like properties. For example, introducing an ortho-methyl group could decrease basicity to reduce off-target effects, while adding a para-amino group could increase it to improve aqueous solubility. This predictive power is an invaluable asset in the complex process of drug discovery.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
TSI Journals. (2009). Correlation between hardness and basicity-pKa of substituted anilines. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. Retrieved from [Link]
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- Politza, P., & Murray, J. S. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(21), 7274-7280.
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Politza, P., & Murray, J. S. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. ACS Publications. Retrieved from [Link]
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O'Hagan, D., & Rzepa, H. S. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Palm, V. A., & Istomin, B. I. (2011). Calculated and experimental pK b values of ortho-substituted anilines... ResearchGate. Retrieved from [Link]
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Zanchin, G., & Tritto, I. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Retrieved from [Link]
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Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Retrieved from [Link]
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Glidewell, C., & Low, J. N. (2024). 5-Methyl-2-nitroaniline. PMC. Retrieved from [Link]
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A Comparative Guide to the Applications of 2-tert-Butyl-6-methylaniline in Modern Synthesis
Introduction: The Strategic Value of Steric Hindrance
In the landscape of fine chemical synthesis, the architecture of a molecule dictates its function. 2-tert-Butyl-6-methylaniline (TBM-aniline), a seemingly simple substituted aniline, is a prime example of how controlled steric hindrance can be leveraged to achieve remarkable outcomes in catalysis, drug discovery, and materials science. Its structure, featuring a bulky tert-butyl group and a smaller methyl group flanking the amine, creates a unique and sterically demanding environment. This guide provides an in-depth technical analysis of TBM-aniline's applications, objectively comparing its performance against common alternatives and providing the experimental context required for practical implementation by researchers and development professionals.
A Linchpin in Modern Catalysis: The Bulky Ligand Advantage
The most prominent application of TBM-aniline and its derivatives is in the field of homogeneous catalysis, particularly as precursors to ligands for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, heavily relies on ligands that can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[1][2]
The Mechanistic Imperative for Bulky Ligands
The efficacy of a catalyst in cross-coupling is a delicate balance. The catalyst must be reactive enough to undergo oxidative addition with an aryl halide but stable enough to prevent decomposition. The final, often rate-limiting, step is reductive elimination, where the new C-N bond is formed and the product is released.[1] This is where the steric bulk of ligands derived from TBM-aniline becomes critical.
Causality Behind Performance:
-
Promotion of Reductive Elimination: The large steric profile of the ligand forces the groups on the metal center into close proximity, promoting the bond-forming reductive elimination step. This is often the key to achieving high turnover numbers and efficiency, especially with challenging or unreactive substrates.[3]
-
Prevention of Catalyst Deactivation: Bulky ligands shield the metal center, preventing the formation of inactive palladium dimers or other off-cycle species that can poison the catalyst.[4]
-
Modulation of Reactivity: Unlike extremely hindered ligands like those derived from 2,4,6-tri-tert-butylaniline, the asymmetric substitution of TBM-aniline (tert-butyl and methyl) provides a "tuned" steric environment. This can prevent the complete blockage of the metal's coordination sphere, which might otherwise inhibit the initial amine coordination or oxidative addition steps.[5][6]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Performance Comparison: TBM-Aniline vs. Alternatives
The choice of ligand is paramount for a successful cross-coupling reaction. TBM-aniline-derived ligands occupy a strategic position between less hindered and excessively bulky alternatives.
| Ligand Precursor/Type | Coupling Partner Example | Typical Performance Characteristics | Rationale for Performance |
| This compound | Hindered Aryl Chlorides | High Yields, Good Generality: Balances activity and stability, effective for challenging substrates. | Asymmetric steric bulk promotes reductive elimination without completely blocking the catalytic site. |
| 2,6-Dimethylaniline | Simple Aryl Bromides | Moderate Yields: Effective for activated substrates but struggles with more hindered partners or aryl chlorides. | Lower steric hindrance is less effective at accelerating reductive elimination. |
| 2,4,6-Tri-tert-butylaniline | Electron-rich Aryl Halides | Often Low to No Reactivity: Can be too bulky, inhibiting initial binding steps of the catalytic cycle.[5][6] | Extreme steric crowding around the nitrogen can prevent necessary coordination to the palladium center. |
| Bulky Phosphines (e.g., tBuXPhos) | Broad Scope | Excellent Yields, High Activity: Often considered the "gold standard" for a wide range of substrates.[7] | Electron-rich and sterically demanding phosphines are highly effective at promoting both oxidative addition and reductive elimination. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a self-validating system for the palladium-catalyzed N-arylation of an amine with an aryl bromide, a reaction where a ligand derived from a bulky aniline like TBM-aniline would be highly effective.
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and a strong base (e.g., Sodium tert-butoxide, 1.4 equivalents).[4][8]
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. To the tube, add the aryl bromide (1.0 equivalent) and the aniline or amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to a concentration of ~0.2 M) via syringe.[8]
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Quench by carefully adding water and dilute with an organic solvent like ethyl acetate.
-
Purification: Transfer the mixture to a separatory funnel, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration under reduced pressure, purify the crude product by flash column chromatography.[8]
A Strategic Building Block in Drug Discovery
Beyond catalysis, TBM-aniline serves as a valuable starting material for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[9] The structural features that make it a good ligand precursor also impart desirable properties to potential drug candidates.
The "Metabolic Shielding" Effect
A major challenge in drug development is overcoming rapid metabolic degradation by cytochrome P450 enzymes in the liver. A common metabolic pathway is the oxidation of C-H bonds. The bulky tert-butyl group in TBM-aniline can act as a "metabolic shield."
Causality Behind Performance:
-
Steric Occlusion: The tert-butyl group physically blocks access of metabolic enzymes to nearby positions on the aromatic ring, preventing oxidative metabolism at those sites.
-
Increased Half-Life: By slowing the rate of metabolic clearance, incorporating this moiety can significantly increase the in vivo half-life (t1/2) of a drug, leading to improved pharmacokinetic profiles and potentially lower required doses.[10]
Caption: A generalized synthetic workflow incorporating TBM-aniline.
Performance Comparison: Impact on Physicochemical Properties
The choice of the aniline core can dramatically alter a drug candidate's properties. Here, we compare TBM-aniline with other common aniline building blocks.
| Aniline Building Block | Key Feature | Impact on Drug Properties |
| This compound | Bulky, lipophilic groups | High metabolic stability ; increased lipophilicity (may affect solubility); imposes conformational constraints.[10] |
| 2-Chloro-6-methylaniline | Electron-withdrawing group | Used in the synthesis of the kinase inhibitor Dasatinib.[11][12] The chloro group acts as a synthetic handle and modulates the electronics of the ring. |
| 4-tert-Butylaniline | Unhindered amine | The tert-butyl group provides lipophilicity, but the exposed amine and ortho positions are susceptible to metabolism.[13] |
| 2,4,6-Trimethylaniline (Mesitylamine) | Symmetrical steric bulk | Provides steric hindrance, but methyl groups are more susceptible to oxidation than a tert-butyl group. Used as a building block for bulky ligands and dyes.[14] |
Conclusion: A Versatile Tool Defined by Steric Control
This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its defining feature—a carefully balanced, sterically hindered amine—provides a distinct advantage in multiple applications. In catalysis, it enables the formation of highly efficient ligands that drive challenging cross-coupling reactions. In drug discovery, it serves as a robust building block that can enhance the metabolic stability and pharmacokinetic profile of bioactive molecules. By understanding the causal relationship between its structure and function, researchers can continue to leverage this compound to solve complex synthetic challenges and develop next-generation chemical technologies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-tert-Butyl-6-methylaniline
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2-tert-Butyl-6-methylaniline, a substituted aniline derivative, presents specific hazards that necessitate a rigorous and well-documented disposal protocol. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to ensure its safe and compliant disposal. The causality behind each step is emphasized to foster a deep understanding of the required safety measures.
Core Hazard Profile & Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe disposal. This compound is classified as acutely toxic and environmentally hazardous. Its primary danger lies in its harm upon ingestion, skin contact, or inhalation.[1][2][3] Furthermore, its high toxicity to aquatic life with long-lasting effects mandates that it never be disposed of via the sanitary sewer system.[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code |
|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
| Aquatic Hazard, Chronic | Very toxic to aquatic life with long lasting effects | H410 |
| Flammable Liquids | Combustible liquid | H227 |
This data is synthesized from multiple safety data sheets to provide a comprehensive hazard overview.[1]
The acute toxicity profile necessitates handling this chemical with appropriate Personal Protective Equipment (PPE) at all times, including during disposal. The environmental hazard is the primary driver for segregating it as a regulated hazardous waste, preventing its release into waterways where it can cause significant ecological damage.[4]
Pre-Disposal Operations: Waste Segregation at the Source
Effective disposal begins the moment a material is designated as waste. The cardinal rule is to prevent the commingling of incompatible chemicals, which could lead to violent reactions, heat generation, or the release of toxic gases within a waste container. This compound, as an aniline derivative, is chemically incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5][6]
The following decision workflow must be followed for every item designated for disposal.
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe containment and disposal of waste containing this compound.
Step 1: Adherence to Personal Protective Equipment (PPE) Standards
Before handling any waste, ensure the appropriate PPE is worn to prevent exposure. The rationale is to create a complete barrier between the operator and the hazardous chemical.
Table 2: Required PPE for Handling this compound Waste
| PPE Item | Specification | Rationale |
|---|---|---|
| Gloves | Chemically resistant gloves (e.g., Butyl, Neoprene). Nitrile may be used but requires frequent changes. | Prevents dermal absorption, which is a primary route of toxic exposure.[7][8] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects eyes from accidental splashes of liquid waste or contact with contaminated solids.[7] |
| Lab Coat | A fully-buttoned lab coat, preferably made of a low-permeability material. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[2][7] | Minimizes the risk of inhaling harmful vapors. |
Step 2: Waste Containment
Proper containment is critical to prevent leaks and environmental release.
-
Select the Correct Container : Use only containers designated for hazardous chemical waste. These must be made of a material compatible with anilines (e.g., high-density polyethylene).[8] The container must be in good condition, with a secure, leak-proof lid.
-
Segregate Waste Types :
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated liquid waste container.[9] Do not mix with incompatible waste streams.[4]
-
Solid Waste : Place all contaminated solid materials (e.g., gloves, absorbent pads, pipette tips, vials) into a designated solid hazardous waste container lined with a heavy-duty plastic bag.[9]
-
-
Manage Headspace : Do not fill liquid waste containers beyond 90% capacity. This allows for vapor expansion and reduces the risk of spills from pressure changes.
Step 3: Accurate and Compliant Labeling
Regulatory compliance and the safety of waste handling personnel depend on proper labeling.
-
Attach a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.
-
Complete All Fields : The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date of accumulation (the date the first waste was added).
-
Step 4: Temporary Storage in a Satellite Accumulation Area
-
Secure Storage : Store the sealed and labeled waste container in a designated, secure area that is away from general laboratory traffic.[9]
-
Maintain Separation : Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizers.[4][8]
-
Use Secondary Containment : Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.
-
Keep Closed : The waste container must remain tightly sealed at all times, except when waste is being added.[4][7]
Step 5: Final Disposal
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[8][10]
-
Professional Disposal : The final step is to arrange for pickup by a licensed hazardous waste disposal company.[11] This ensures the waste will be managed and treated in accordance with all local, state, and federal regulations.[2][12]
-
Consult EHS : Always follow your institution's specific procedures for hazardous waste disposal and consult with your Environmental Health & Safety (EHS) department for guidance.
Emergency Procedures: Spills and Decontamination
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don PPE : Before addressing the spill, don the full PPE detailed in Table 2.
-
Contain the Spill : For liquid spills, surround the area with an inert absorbent material (e.g., sand, dry earth, or commercial sorbent pads).[2]
-
Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[2][7]
-
Decontaminate : Wipe down the spill area and any contaminated equipment with an appropriate decontamination solution, followed by soap and water. Collect all cleaning materials as hazardous solid waste.
-
Report : Report the incident to your laboratory supervisor and EHS department.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
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A Senior Application Scientist's Guide to the Safe Handling of 2-tert-Butyl-6-methylaniline
For the dedicated researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. This guide provides an in-depth operational plan for the safe management of 2-tert-Butyl-6-methylaniline (CAS 13117-94-7), also known as 6-tert-Butyl-o-toluidine.[1] Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you with the knowledge to maintain a secure and efficient laboratory environment.
Hazard Profile: Understanding the Risks of this compound
A foundational principle of laboratory safety is a comprehensive understanding of the materials in use. This compound is a substituted aniline that presents a multi-faceted hazard profile that demands respect and careful management.
Primary Hazards:
-
Acute Toxicity: This compound is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] The primary routes of exposure in a laboratory setting are dermal contact and inhalation of vapors.
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[4][5] Prolonged or repeated exposure can lead to more severe dermal effects.
-
Systemic Effects: A significant, though less immediately apparent, risk associated with anilines is the potential for absorption into the body, leading to the formation of methemoglobin. This condition impairs the ability of red blood cells to transport oxygen, which can cause cyanosis (a bluish discoloration of the skin), headaches, dizziness, and nausea. The onset of these symptoms can be delayed for several hours after exposure.
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs such as the liver, spleen, and bone marrow.
While comprehensive toxicological data for this specific compound is not always available, the known hazards of the aniline class of compounds necessitate a cautious and proactive approach to safety.[6]
Personal Protective Equipment (PPE): An Essential Barrier
The selection and correct use of PPE is the most critical immediate defense against exposure to this compound. The following table outlines the minimum required PPE and the reasoning for each selection.
| PPE Component | Specifications & Best Practices | Rationale for Use |
| Hand Protection | Gloves: Nitrile or neoprene gloves are recommended. For extended procedures, consider double-gloving. Inspection: Always inspect gloves for tears or punctures before use. | Anilines can be readily absorbed through the skin. Chemical-resistant gloves provide a necessary barrier. Double-gloving adds a layer of security against undetected breaches in the outer glove. |
| Eye & Face Protection | Goggles: Tightly fitting chemical safety goggles are mandatory.[6] Face Shield: A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[5][7] | This dual-layer protection is essential to prevent contact with the eyes, which can cause serious and lasting damage.[4] |
| Body Protection | Lab Coat: A buttoned, long-sleeved lab coat made of a low-permeability fabric. Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed. | A lab coat protects your personal clothing from contamination and provides an additional barrier for your skin. Full-coverage clothing is a fundamental laboratory safety practice. |
| Respiratory Protection | Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation.[4] Respirator: In the absence of adequate ventilation or during a significant spill, a NIOSH-approved respirator with an organic vapor cartridge may be required.[4] | Inhalation is a primary route of exposure that can lead to systemic toxicity.[2] A fume hood is the most effective way to control this hazard. |
Operational Protocols: From Receipt to Reaction
A systematic and disciplined workflow is key to minimizing the risk of exposure and ensuring the integrity of your research.
Experimental Workflow for Handling this compound
Caption: Logical flow for the proper disposal of chemical waste.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization: Use a designated, leak-proof, and clearly labeled container for all waste. This includes contaminated gloves, pipette tips, and wipes.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Keep the waste container sealed and stored in a designated satellite accumulation area until it is collected by EHS for final disposal. [4]5. Disposal: The final disposal of the waste must be conducted through an approved and licensed waste disposal facility, typically coordinated by your EHS department. [3][4] By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your scientific pursuits.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
